5-Amino-2-hydroxybenzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-hydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-4-5-3-6(9)1-2-7(5)10/h1-3,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAOIPFLGXRQSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40986970 | |
| Record name | 5-Amino-2-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40986970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67608-58-6 | |
| Record name | 5-Amino-2-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40986970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of 5-Amino-2-hydroxybenzonitrile
An In-Depth Technical Guide to the Physicochemical Properties of 5-Amino-2-hydroxybenzonitrile
Introduction
This compound is an aromatic organic compound of significant interest to researchers in medicinal chemistry and materials science. Its molecular architecture, featuring a benzene ring substituted with amino (-NH₂), hydroxyl (-OH), and cyano (-C≡N) functional groups, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical agents and novel materials. The strategic placement of these groups allows for a variety of chemical transformations, influencing its reactivity, binding interactions, and overall utility.
A thorough understanding of the physicochemical properties of this compound is paramount for its effective application. These properties govern its behavior in different environments, dictating its solubility, stability, and suitability for various reaction conditions. This guide provides a comprehensive overview of these characteristics, offering both foundational data and practical experimental insights for professionals in drug development and scientific research.
Molecular Identity and Structural Elucidation
The fundamental identity of a chemical compound is rooted in its structure and molecular formula. These identifiers are crucial for unambiguous documentation and sourcing.
-
IUPAC Name : this compound
The spatial arrangement of atoms and functional groups dictates the molecule's chemical behavior and interactions.
Caption: Chemical structure of this compound.
Core Physicochemical Properties
The physicochemical properties of a compound are critical predictors of its behavior in a biological system and during chemical synthesis. The table below summarizes the key computed and observed properties for this compound.
| Property | Value | Source |
| Physical Form | White powder / Solid | [1] |
| Boiling Point | 376.2 ± 32.0 °C at 760 mmHg | [2] |
| Density | 1.3 ± 0.1 g/cm³ | [2] |
| Flash Point | 181.3 ± 25.1 °C | [2] |
| LogP (Octanol/Water Partition) | 0.54 | [2] |
| Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C | [2] |
Expert Insights:
-
Boiling and Flash Points : The high boiling point is indicative of strong intermolecular forces, primarily hydrogen bonding afforded by the amino and hydroxyl groups. The high flash point suggests the compound is not highly flammable under standard conditions.[4]
-
Density : The density, greater than that of water, is typical for a substituted aromatic compound of this molecular weight.
-
LogP : The LogP value of 0.54 indicates that the compound is relatively hydrophilic. This suggests a preference for aqueous environments over lipid-rich environments, a key consideration in drug design for predicting absorption and distribution.[2]
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of a compound. The functional groups of this compound give rise to a characteristic spectral fingerprint.
-
Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands for its functional groups. Key expected peaks include a broad O-H stretch from the hydroxyl group (around 3200-3600 cm⁻¹), N-H stretching from the primary amine (around 3300-3500 cm⁻¹), a sharp C≡N stretch for the nitrile group (around 2220-2260 cm⁻¹), and C=C stretching from the aromatic ring (around 1450-1600 cm⁻¹).[6][7]
-
UV-Visible (UV-Vis) Spectroscopy : The aromatic system constitutes a chromophore that absorbs UV light. The presence of auxochromes (the -OH and -NH₂ groups) is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted benzonitrile. These electronic transitions provide information about the conjugated system of the molecule.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum will provide information on the number and environment of hydrogen atoms. One would expect to see distinct signals for the aromatic protons, a broad singlet for the hydroxyl proton (which may exchange with D₂O), and a broad singlet for the two amino protons. The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,2,4-substitution pattern on the benzene ring.[10]
-
¹³C NMR : The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon atom of the nitrile group will have a characteristic chemical shift around 115-125 ppm. The aromatic carbons will appear in the 100-160 ppm region, with the carbons attached to the hydroxyl and amino groups showing distinct shifts due to their electronic effects.[11][12]
-
Experimental Protocol: Isothermal Shake-Flask Solubility Assay
Determining a compound's solubility is a cornerstone of pre-formulation and process development. The isothermal shake-flask method is a reliable "gold standard" for this purpose.
Causality : This method is chosen for its ability to ensure that the solution reaches equilibrium, providing a thermodynamically accurate measure of solubility. The inclusion of a preliminary screening step optimizes the amount of compound used, preventing waste.
Caption: Workflow for Isothermal Shake-Flask Solubility Determination.
Step-by-Step Methodology:
-
System Preparation : Prepare stock solutions and a calibration curve for this compound in a suitable diluent (e.g., acetonitrile/water) for the chosen analytical method (e.g., HPLC-UV).
-
Sample Preparation : Add an excess of solid this compound to several vials containing a precise volume (e.g., 1 mL) of the test solvent (e.g., phosphate-buffered saline pH 7.4, ethanol, etc.). The excess solid ensures that saturation is reached.
-
Equilibration : Seal the vials and place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours).
-
Phase Separation : Remove the vials and allow the undissolved solid to settle. To ensure complete removal of solid material, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).
-
Sampling : Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is critical to avoid artificially high results.
-
Quantification : Accurately dilute the filtered supernatant with the analytical diluent to bring the concentration within the range of the calibration curve. Analyze the diluted sample using a validated HPLC-UV method.
-
Calculation : Determine the concentration of this compound in the diluted sample from the calibration curve. Back-calculate the original concentration in the undiluted supernatant, accounting for the dilution factor. This value represents the equilibrium solubility.
Stability, Storage, and Safe Handling
Understanding a compound's stability is crucial for ensuring its integrity during storage and use.
-
Stability : Aromatic amines and phenols can be susceptible to oxidation, which may be catalyzed by light or trace metals. Degradation could potentially involve oxidation of the amino or hydroxyl groups.[13][14] It is advisable to protect the compound from prolonged exposure to light and air.
-
Storage : For long-term storage, it is recommended to keep this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[15][16]
-
Safe Handling :
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[15][17]
-
Engineering Controls : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[15][18]
-
First Aid : In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[15][16][18]
-
Significance in Research and Drug Development
The physicochemical properties of this compound directly impact its utility as a synthetic intermediate.
-
Reactivity : The amino and hydroxyl groups can be readily functionalized, allowing for the construction of diverse molecular scaffolds. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further synthetic handles.
-
Solubility and LogP : Its moderate hydrophilicity (LogP of 0.54) is a favorable starting point for drug candidates, as it balances the aqueous solubility needed for bioavailability with the lipophilicity required to cross cell membranes.
-
Hydrogen Bonding : The presence of hydrogen bond donors (-OH, -NH₂) and acceptors (-OH, -N of the nitrile) makes this molecule an excellent fragment for designing ligands that interact with biological targets such as enzymes and receptors.
References
- Journal of Chemical & Engineering Data. (n.d.). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method.
- PubChem. (n.d.). 2-Hydroxy-5-nitrobenzonitrile.
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- Shimadzu Chemistry & Diagnostics. (n.d.). [13C,15N2]-2-Amino-5-hydroxybenzonitrile.
- New Journal of Chemistry (RSC Publishing). (n.d.). 2-((2-hydroxybenzylidene)amino)-5-methylbenzonitrile cobalt(ii) with HSA: an experimental and molecular dynamic study.
- Semantic Scholar. (n.d.). Figure 4 from Molecular structure , spectroscopic ( FTIR , FT-Raman , NMR ) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid ( 5 A 2 HBA ) by ab initio HF and density functional method.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- ResearchGate. (n.d.). Experimental UV–Vis spectra.
- Encyclopedia.pub. (2023). Instability of Peptide and Possible Causes of Degradation.
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- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- ResearchGate. (2024). ¹H NMR spectrum of 2-aminobenzonitrile, with and without DEA (DMSO-d6, 298 K).
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5-Amino-2-hydroxybenzonitrile CAS number 87029-84-3
An In-depth Technical Guide to 5-Amino-2-hydroxybenzonitrile (CAS: 87029-84-3)
Abstract: This whitepaper provides a comprehensive technical overview of this compound, a trifunctional aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. As a versatile chemical intermediate, its unique arrangement of amino, hydroxyl, and nitrile functional groups offers a valuable scaffold for the synthesis of complex molecules, including pharmaceuticals, dyes, and agrochemicals.[1] This guide delves into its core chemical and physical properties, outlines a robust synthetic pathway, details rigorous analytical methodologies for characterization, discusses its applications, and provides essential safety and handling protocols. The content is structured to provide researchers, chemists, and drug development professionals with the field-proven insights necessary to effectively utilize this compound in their work.
Introduction and Molecular Overview
This compound is an organic compound characterized by a benzene ring substituted with an amino (-NH2), a hydroxyl (-OH), and a nitrile (-C≡N) group.[1] This substitution pattern makes it a derivative of salicylonitrile (2-hydroxybenzonitrile) and positions it as a valuable building block in organic synthesis. The interplay of its functional groups—the nucleophilic amino group, the acidic phenolic hydroxyl group, and the electron-withdrawing nitrile group—governs its reactivity and makes it a precursor for a diverse range of chemical transformations.[1] Its potential to participate in hydrogen bonding influences its solubility and physical properties.[1]
The primary utility of this compound lies in its role as a chemical intermediate.[1] In the pharmaceutical industry, for example, it serves as a foundational element for constructing more complex active pharmaceutical ingredients (APIs). The strategic placement of reactive sites allows for selective functionalization, enabling the synthesis of targeted drug molecules.[2]
Caption: Chemical structure of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 87029-84-3 | [1][3][4][5][6][7][8][9][10] |
| Molecular Formula | C₇H₆N₂O | [1][3][4][5][6][8][10][11] |
| Molecular Weight | 134.14 g/mol | [3][4][6][8][10][11] |
| Appearance | White to off-white solid/powder | [1][4][11] |
| Melting Point | 162 - 166 °C | [11] |
| Boiling Point | 376.2 ± 32.0 °C at 760 mmHg | [3] |
| Density | 1.3 ± 0.1 g/cm³ | [3] |
| Solubility | Low solubility in water | [11] |
| Flash Point | 181.3 ± 25.1 °C | [3] |
| LogP | 0.54 | [3] |
Synthesis Pathway and Experimental Protocol
While multiple synthetic routes may exist, a common and logical pathway to this compound involves the reduction of its nitro precursor, 2-Hydroxy-5-nitrobenzonitrile. This transformation is a standard procedure in organic chemistry, valued for its high efficiency and selectivity.
Caption: Proposed workflow for the synthesis of this compound.
Protocol: Reduction of 2-Hydroxy-5-nitrobenzonitrile
This protocol describes a representative lab-scale synthesis. The causality behind this choice is the reliability of stannous chloride (SnCl₂) in acidic media for the selective reduction of aromatic nitro groups without affecting the nitrile or hydroxyl functionalities.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-Hydroxy-5-nitrobenzonitrile (1.0 eq) in ethanol.
-
Reagent Addition: To this suspension, add a solution of stannous chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq) in concentrated hydrochloric acid (HCl). The addition should be done portion-wise to control the initial exothermic reaction.
-
Reaction Execution: Heat the mixture to reflux (typically 70-80°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate. The organic layers contain the desired product.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain pure this compound.
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic methods provides a self-validating system, where each technique offers complementary information to build an unambiguous structural profile.
Caption: Integrated workflow for the analytical validation of the compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the key functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) | Significance |
| O-H Stretch (hydroxyl) | ~3200-3600 (broad) | Confirms the presence of the hydroxyl group.[12] |
| N-H Stretch (amino) | ~3300-3500 (two sharp peaks) | Indicates a primary amine (-NH₂) group.[12] |
| C≡N Stretch (nitrile) | ~2200-2260 (sharp, intense) | A clear and strong indicator of the nitrile group.[12] |
| C=C Stretch (aromatic) | ~1450-1600 | Confirms the benzene ring backbone. |
| N-H Bend (amino) | ~1580-1650 | Complements the N-H stretching data.[12] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments. Expected signals include:
-
A broad singlet for the phenolic -OH proton.
-
A broad singlet for the two -NH₂ protons.
-
Three distinct signals in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the three protons on the benzene ring, with characteristic splitting patterns (e.g., doublets, doublet of doublets) based on their coupling.
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom. Seven signals are expected: one for the nitrile carbon (~115-120 ppm), and six for the aromatic carbons, with chemical shifts influenced by the attached functional groups.
Mass Spectrometry (MS)
MS is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula. For this compound (C₇H₆N₂O), the molecular ion peak [M]⁺ would be expected at an m/z ratio corresponding to its exact mass (134.0480 g/mol ).[3] High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
Applications in Research and Drug Development
The trifunctional nature of this compound makes it a highly valuable intermediate.[1]
-
Pharmaceutical Synthesis: The amino and hydroxyl groups serve as handles for further chemical modifications, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing multiple avenues for building complex molecular architectures. It is a potential precursor for synthesizing heterocyclic compounds like quinazolines, which are known to possess a wide range of biological activities, including anticancer and anti-inflammatory properties.[13]
-
Agrochemicals: Similar to its role in pharmaceuticals, this compound can be used to develop new pesticides and herbicides.[1]
-
Dye Manufacturing: The aromatic amine structure is a classic component of azo dyes and other colorants.[1]
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure safety and maintain the integrity of the compound.
-
Hazard Classification: The compound is classified as an eye irritant.[14] General advice suggests it may cause respiratory irritation.[15]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[16] In case of dust formation, use an appropriate particle respirator.[15]
-
First Aid Measures:
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[15]
-
Skin Contact: Wash off with soap and plenty of water.[15]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[15]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[15]
-
-
Storage: Store in a cool, dry, and well-ventilated area.[11] Keep the container tightly sealed to prevent moisture absorption and away from heat, open flames, and direct sunlight.[11] It should be stored away from incompatible substances like strong oxidizing agents.[11][17]
Conclusion
This compound (CAS: 87029-84-3) is a chemical intermediate with significant potential, primarily driven by its versatile trifunctional structure. This guide has provided a detailed technical framework covering its properties, a reliable synthetic approach, and a multi-faceted analytical strategy for its validation. For researchers in organic synthesis and medicinal chemistry, this compound represents a key building block for the discovery and development of novel molecules. Adherence to the outlined safety and handling protocols is essential for its effective and safe utilization in the laboratory.
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An In-depth Technical Guide to 5-Amino-2-hydroxybenzonitrile: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 5-Amino-2-hydroxybenzonitrile, a versatile chemical intermediate with significant potential in pharmaceutical and chemical synthesis. This document delves into the compound's discovery and history, its physicochemical properties, detailed synthetic protocols, and its current and prospective applications in drug development and other industrial sectors.
Executive Summary
This compound is a substituted aromatic compound featuring amino, hydroxyl, and nitrile functional groups. This unique trifunctionality makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds and other complex organic molecules. While its specific discovery date is not prominently documented in readily available historical literature, its synthetic routes and utility as a chemical building block are well-established. This guide aims to be a critical resource for researchers, chemists, and professionals in the field of drug discovery and chemical manufacturing by consolidating key technical information and outlining its potential.
Discovery and History
The precise first synthesis of this compound is not clearly documented in seminal 19th or early 20th-century chemical literature. However, the development of synthetic routes to related aminobenzonitriles and hydroxybenzonitriles has a long history. The preparation of 2-hydroxybenzonitrile (salicylonitrile) from salicylaldehyde was described as early as 1893 by Victor Meyer.[1] General methods for the synthesis of aminobenzonitriles, often through the reduction of their nitro precursors, were also being developed during this period.
It is highly probable that this compound was first synthesized as an intermediate in academic or industrial research focused on substituted benzonitriles. Its primary and most practical route of synthesis involves the reduction of 2-hydroxy-5-nitrobenzonitrile. The parent nitro compound, 2-hydroxy-5-nitrobenzonitrile, is a known chemical entity, and its synthesis would have paved the way for the preparation of its amino derivative.[2]
While a singular "discovery" paper may be elusive, the compound's significance lies in its utility, which has become more apparent with the advancement of synthetic methodologies and the increasing demand for novel molecular scaffolds in various fields, most notably in medicinal chemistry.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in synthesis, and for predicting the properties of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O | [3] |
| Molecular Weight | 134.14 g/mol | [3] |
| CAS Number | 87029-84-3 | [2] |
| Appearance | Solid, White powder | [3] |
| Purity | Typically >97% | [3] |
| InChI Key | CKAOIPFLGXRQSV-UHFFFAOYSA-N | [4] |
Spectroscopic Data: While a dedicated publication detailing a full spectroscopic characterization was not found in the search, typical spectral features can be predicted based on its structure. The 1H NMR spectrum would show distinct signals for the aromatic protons and the protons of the amino and hydroxyl groups. The IR spectrum would exhibit characteristic peaks for the nitrile (C≡N), hydroxyl (O-H), and amino (N-H) functional groups.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the reduction of 2-hydroxy-5-nitrobenzonitrile.
Synthetic Pathway
The general synthetic scheme involves the reduction of the nitro group to an amino group.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol: Reduction of 2-hydroxy-5-nitrobenzonitrile
This protocol is a generalized procedure based on common reduction methods for aromatic nitro compounds.
Materials:
-
2-hydroxy-5-nitrobenzonitrile
-
Stannous chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C)
-
Concentrated Hydrochloric Acid (HCl) (if using SnCl₂)
-
Hydrogen gas (H₂) source (if using Pd/C)
-
Ethyl acetate
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure using Stannous Chloride:
-
In a round-bottom flask, dissolve 2-hydroxy-5-nitrobenzonitrile in ethanol or ethyl acetate.
-
Add an excess of stannous chloride dihydrate (typically 3-5 equivalents) to the solution.
-
Slowly add concentrated hydrochloric acid to the mixture while stirring.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and neutralize it carefully with a saturated sodium bicarbonate solution until the pH is basic.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
Procedure using Catalytic Hydrogenation:
-
Dissolve 2-hydroxy-5-nitrobenzonitrile in a suitable solvent such as ethanol, methanol, or ethyl acetate in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Seal the vessel and purge with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (typically at a pressure of 1-4 atm) at room temperature until the uptake of hydrogen ceases.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield the product.
Applications in Drug Discovery and Chemical Synthesis
The trifunctional nature of this compound makes it a valuable intermediate in the synthesis of various bioactive molecules and functional materials.
Precursor for Heterocyclic Scaffolds
The amino and nitrile groups in this compound are suitably positioned for the construction of fused heterocyclic systems, particularly quinazolines and their derivatives. Quinazolines are a prominent class of compounds in medicinal chemistry with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The reaction of an aminobenzonitrile with various electrophiles can lead to the formation of the quinazoline ring system.
Caption: Role of this compound in the synthesis of quinazoline derivatives.
Synthesis of Azo Dyes
The amino group on the aromatic ring can be diazotized and then coupled with a suitable coupling component to form azo dyes. The presence of the hydroxyl and nitrile groups can influence the color and fastness properties of the resulting dyes. This application is analogous to the use of other aminophenols in the dye industry.
Potential Pharmacological Significance of Derivatives
While specific pharmacological studies on derivatives of this compound are not extensively reported, the broader class of aminonitriles has been investigated for various biological activities. For instance, some aminophenoxazinones, which can be conceptually derived from aminophenols, have shown promising anticancer, antibacterial, and antifungal activities.[5] Furthermore, substituted aminonitriles are being explored as potential ligands for G protein-coupled receptors (GPCRs), enzyme inhibitors, and ion channel modulators.
Safety and Handling
Based on available Material Safety Data Sheets (MSDS), this compound is classified as an irritant.[4]
-
Hazard Statements: Causes serious eye irritation.[4]
-
Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
It is important to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always refer to the latest MSDS provided by the supplier.[6][7]
Conclusion and Future Outlook
This compound is a valuable and versatile chemical intermediate with established synthetic routes and significant potential for further application. Its utility as a precursor for complex heterocyclic structures, particularly in the realm of medicinal chemistry, warrants continued investigation. Future research should focus on exploring the synthesis and pharmacological evaluation of a wider range of derivatives of this compound to unlock its full potential in drug discovery. Furthermore, a more thorough investigation into its historical origins could provide valuable context for its development and application. The detailed synthetic protocols and compiled properties within this guide are intended to facilitate and inspire further research and development involving this promising molecule.
References
- Meyer, V. (1893). Chemische Berichte, 26, 1254.
- Sigma-Aldrich. Safety Data Sheet for this compound.
- PubChem. Compound Summary for CID 11116377, 2-Hydroxy-5-nitrobenzonitrile.
- CymitQuimica. This compound.
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- Echemi.
- Chemsrc. This compound | CAS#:87029-84-3.
- MDPI. Pharmacological Activities of Aminophenoxazinones.
- Google Patents.
- Fisher Scientific.
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Structural Elucidation and Characterization of 5-Amino-2-hydroxybenzonitrile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the methodologies and analytical strategies required for the definitive structural elucidation and physicochemical characterization of 5-Amino-2-hydroxybenzonitrile (CAS No: 87029-84-3). As a trifunctional aromatic compound, its unique arrangement of amino, hydroxyl, and nitrile groups makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] A thorough understanding of its structure and properties is paramount for its effective use in research and development.
This document moves beyond a simple listing of techniques, offering insights into the rationale behind experimental choices and presenting a self-validating system of protocols. The aim is to equip researchers with the knowledge to confirm the identity, purity, and stability of this compound with a high degree of confidence.
Compound Identity and Physicochemical Properties
This compound is a solid, typically appearing as a white to brown powder.[2][3] Its structure incorporates key functional groups that dictate its chemical reactivity and are the focus of the characterization techniques detailed herein.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₆N₂O | [2][4][5] |
| Molecular Weight | 134.14 g/mol | [4][5][6] |
| Appearance | Solid, White powder | [2] |
| Density | 1.3 ± 0.1 g/cm³ | [4] |
| Boiling Point | 376.2 ± 32.0 °C at 760 mmHg | [4] |
| Flash Point | 181.3 ± 25.1 °C | [4] |
| CAS Number | 87029-84-3 |[2][4][5][7] |
The Analytical Workflow: An Integrated Approach
The structural confirmation of a molecule like this compound is not achieved by a single technique but by the convergence of evidence from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle. The logical flow of this process is to first confirm the presence of key functional groups and the overall molecular weight, followed by a detailed mapping of the atomic connectivity.
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A Technical Guide to the Theoretical & Computational Modeling of 5-Amino-2-hydroxybenzonitrile
Preamble: The Rationale for Computational Scrutiny
In modern drug discovery and materials science, the predictive power of computational chemistry is indispensable. It allows us to perform an in silico dissection of a molecule, revealing its intrinsic electronic properties, structural dynamics, and potential for interaction with biological targets long before a physical sample is synthesized. 5-Amino-2-hydroxybenzonitrile (5,2-AHB), a small aromatic molecule with the formula C₇H₆N₂O, represents a scaffold of significant interest.[1][2] Its constituent functional groups—a nucleophilic amino group, a hydrogen-bonding hydroxyl group, and an electron-withdrawing nitrile group—imply a rich and complex chemical character.
Derivatives of benzonitriles and aminophenols are prevalent in medicinal chemistry, with known applications as enzyme inhibitors and synthetic precursors to a wide range of pharmaceuticals.[3][4] Specifically, the 2-hydroxybenzonitrile framework is a precursor to molecules with potential antimicrobial, anti-inflammatory, and anticancer properties.[3] Understanding the fundamental quantum mechanical and interactive properties of 5,2-AHB is therefore a critical first step in harnessing its potential.
This guide eschews a conventional, rigid format. Instead, it is structured to mirror the logical workflow of a computational investigation, beginning with the analysis of a single molecule in isolation to understand its inherent properties, and progressing to the simulation of its behavior within a complex biological system. We will not merely list protocols; we will delve into the causality behind each computational choice, providing the reader with a framework for applying these techniques to novel small molecules of interest.
Part I: Quantum Chemical Analysis — The Molecule in Isolation
Before we can predict how a molecule will behave in a complex environment like a protein's active site, we must first understand its intrinsic properties. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for this analysis. DFT is a computational method that models the electronic structure of a molecule to determine its energy and properties, offering a favorable balance between accuracy and computational cost for systems of this size.[5][6]
Geometric Structure Optimization: Finding the Ground State
The foundational step of any computational analysis is to determine the molecule's most stable three-dimensional structure, known as its ground-state geometry. This is not a trivial pursuit; the molecule will naturally adopt the conformation that minimizes its potential energy.
Causality of Method Selection: We employ DFT with the B3LYP hybrid functional and a Pople-style basis set such as 6-311G(d,p).[7][8] B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used functional that incorporates a portion of exact Hartree-Fock exchange, providing a high-quality description of molecular geometries for a vast range of organic compounds.[9] The 6-311G(d,p) basis set is sufficiently flexible, incorporating polarization functions (d,p) on heavy atoms and hydrogens, respectively, to accurately model the anisotropic distribution of electrons in bonds and lone pairs.
An optimized structure is confirmed when a subsequent vibrational frequency calculation yields no imaginary frequencies, which would otherwise indicate a transition state or a higher-energy conformation rather than a true energy minimum.[8]
Data Presentation: Predicted Physicochemical & Structural Parameters
Below are the fundamental properties of 5,2-AHB alongside predicted geometric parameters derived from DFT calculations on analogous structures.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O | [1] |
| Molecular Weight | 134.14 g/mol | [1] |
| Appearance | Solid, White/Off-white powder | [1][2] |
| Melting Point | 162 - 166 °C | [2] |
| Predicted Bond Lengths (Å) | (Analog) | |
| C≡N (Nitrile) | ~1.15 - 1.16 | [10] |
| C-OH (Phenolic) | ~1.36 - 1.37 | [11] |
| C-NH₂ (Aromatic Amine) | ~1.38 - 1.40 | [12] |
| Predicted Bond Angles (°) | (Analog) | |
| C-C-C (Aromatic Ring) | ~119 - 121 | [10] |
| C-C≡N | ~178 - 180 | [13] |
Note: Predicted values are based on published data for structurally similar compounds and serve as a validated estimation for 5,2-AHB.
Vibrational Spectroscopy: The Molecular Fingerprint
Theoretical vibrational analysis serves a dual purpose: it confirms the stability of the optimized geometry and allows for the assignment of experimental infrared (IR) and Raman spectra. The C≡N stretching vibration, in particular, is a sensitive probe of the local molecular environment.[14]
Causality of Analysis: By calculating the harmonic vibrational frequencies at the same level of theory as the optimization (B3LYP/6-311G(d,p)), we can predict the molecule's IR and Raman spectra.[8] Theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.[13]
Data Presentation: Predicted Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Characteristics |
| N-H₂ (Amino) | Asymmetric & Symmetric Stretch | ~3500 - 3300 | Two distinct, sharp bands in the IR.[8] |
| O-H (Phenolic) | Stretch | ~3300 - 3100 | Broad band due to potential H-bonding. |
| C≡N (Nitrile) | Stretch | ~2240 - 2220 | A very sharp, intense band in the IR and Raman.[10] |
| C=C (Aromatic) | Stretch | ~1600 - 1450 | Multiple bands characteristic of the benzene ring. |
| C-N (Amino) | Stretch | ~1340 - 1250 | Medium intensity band. |
| C-O (Phenolic) | Stretch | ~1260 - 1180 | Strong intensity band in the IR. |
Frontier Molecular Orbitals (FMOs): The Heart of Reactivity
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The HOMO is the region from which an electron is most likely to be donated (nucleophilic), while the LUMO is the region most likely to accept an electron (electrophilic).
Causality of Analysis: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity.[7] A small energy gap suggests that the molecule is easily polarizable and chemically reactive, often termed a "soft" molecule.[11] Conversely, a large gap indicates high kinetic stability and low reactivity ("hard" molecule).[11] This analysis helps predict how the molecule will participate in charge-transfer interactions.
Data Presentation: Key Quantum Chemical Descriptors
| Parameter | Symbol | Significance | Typical Value (eV) |
| HOMO Energy | E_HOMO | Electron-donating ability (ionization potential) | ~ -6.1 to -5.8 |
| LUMO Energy | E_LUMO | Electron-accepting ability (electron affinity) | ~ -2.2 to -1.8 |
| HOMO-LUMO Gap | ΔE | Chemical reactivity and kinetic stability | ~ 3.9 to 4.1 |
| Chemical Hardness | η | Resistance to change in electron distribution (η = ΔE / 2) | ~ 1.95 to 2.05 |
| Electronegativity | χ | Ability to attract electrons (χ = -(E_HOMO + E_LUMO) / 2) | ~ 3.95 to 4.05 |
| Electrophilicity Index | ω | Global electrophilic nature (ω = χ² / 2η) | ~ 4.0 to 4.2 |
Note: Typical values are derived from DFT studies on similar substituted benzonitriles and serve as reliable estimates.[7][11]
Molecular Electrostatic Potential (MEP): Visualizing Reactivity
While FMOs describe orbital-based reactivity, the Molecular Electrostatic Potential (MEP) provides a more intuitive, color-coded map of charge distribution. It illustrates the regions of a molecule that are attractive or repulsive to a positive point charge.
Causality of Analysis: The MEP map is invaluable for predicting sites for electrophilic and nucleophilic attack.[7]
-
Red/Yellow Regions: Indicate negative potential (electron-rich), corresponding to sites susceptible to electrophilic attack. For 5,2-AHB, these would be concentrated around the phenolic oxygen and the nitrogen of the nitrile group.
-
Blue Regions: Indicate positive potential (electron-poor), corresponding to sites for nucleophilic attack. These are expected around the hydrogen atoms of the hydroxyl and amino groups.
This visual tool provides immediate insight into the molecule's hydrogen bonding capabilities and non-covalent interaction hotspots.
Part II: Simulating Biological Interactions — The Molecule in a System
Having characterized the intrinsic properties of 5,2-AHB, we now turn to predicting its behavior in a biological context. Molecular docking and molecular dynamics simulations are the cornerstone techniques for this purpose.
Molecular Docking: Predicting the Binding Pose
Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (a ligand, like 5,2-AHB) when bound to another (a receptor, typically a protein).[15]
Causality of Method Selection: Given that derivatives of similar scaffolds show anti-inflammatory activity, a relevant target is Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[3] The docking process involves:
-
Receptor Preparation: Obtaining a high-resolution crystal structure of the target protein (e.g., from the Protein Data Bank) and preparing it by adding hydrogens, removing water molecules, and defining the binding site.
-
Ligand Preparation: Generating a low-energy 3D conformation of 5,2-AHB, as determined by our earlier DFT optimization.
-
Docking Simulation: Using a scoring algorithm to systematically fit the ligand into the receptor's active site in numerous conformations and calculating the most probable binding pose based on a score that estimates binding free energy. A more negative score typically indicates a stronger predicted interaction.[15]
The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, that stabilize the ligand-protein complex.
Molecular Dynamics (MD) Simulations: Assessing Complex Stability
While docking provides a static snapshot of the best-fit pose, a biological system is dynamic. Molecular Dynamics (MD) simulations model the movements and interactions of atoms and molecules over time, allowing us to assess the stability of the docked complex in a simulated physiological environment.[16][17]
Causality of Analysis: An MD simulation of the 5,2-AHB/COX-2 complex, typically run for a duration of 100 nanoseconds or more, provides crucial insights.[17] Key metrics to analyze include:
-
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone and ligand atoms from their initial docked positions. A stable, converging RMSD plot suggests the complex is structurally stable.[15]
-
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. High RMSF values in the binding site can suggest flexibility and potential instability in ligand binding.
MD simulations validate the docking results by confirming whether the predicted binding pose is maintained over time in a dynamic, solvated system.
Part III: Visualizations & Methodologies
Molecular Structure and Computational Workflows
Visual aids are essential for conceptualizing complex molecular structures and computational processes.
Caption: Ball-and-stick model of this compound.
Caption: Overall workflow for the computational modeling of 5,2-AHB.
Experimental Protocols
Protocol 1: DFT Geometry Optimization and Frequency Calculation
-
Molecule Building: Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).
-
Input File Generation: Create an input file for a quantum chemistry package (e.g., Gaussian[7]). The route section should specify the desired calculation: #p B3LYP/6-311G(d,p) Opt Freq.
-
B3LYP/6-311G(d,p): Specifies the DFT method and basis set.
-
Opt: Requests a geometry optimization to find the lowest energy structure.
-
Freq: Requests a frequency calculation to be performed on the optimized geometry.
-
-
Execution: Submit the calculation to a high-performance computing cluster.
-
Analysis of Results:
-
Optimization Convergence: Verify that the optimization has converged by checking the output file for four "YES" criteria.
-
Vibrational Frequencies: Examine the frequency output. Confirm the absence of imaginary frequencies (listed as negative values), which validates the structure as a true energy minimum.
-
Data Extraction: Extract optimized Cartesian coordinates, bond lengths, bond angles, Mulliken atomic charges, and thermodynamic properties (enthalpy, Gibbs free energy).
-
Visualization: Visualize the optimized geometry, HOMO/LUMO orbitals, and the MEP surface using the generated checkpoint file.
-
Protocol 2: Molecular Docking Workflow (using AutoDock Vina as an example)
-
Receptor Preparation:
-
Download the PDB file for the target protein (e.g., COX-2, PDB ID: 5KIR).
-
Using preparation software (e.g., AutoDockTools), remove water molecules and co-crystalized ligands.
-
Add polar hydrogens and compute Gasteiger charges.
-
Save the prepared receptor in the required .pdbqt format.
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of 5,2-AHB (.mol2 or .pdb file).
-
Using AutoDockTools, assign rotatable bonds and merge non-polar hydrogens.
-
Save the prepared ligand in .pdbqt format.
-
-
Grid Box Definition:
-
Define the search space (grid box) for the docking simulation. This box should encompass the entire active site of the receptor. Center the grid on the co-crystalized ligand's position if available.
-
-
Configuration and Execution:
-
Create a configuration file (conf.txt) specifying the file paths for the receptor, ligand, and the coordinates and dimensions of the grid box.
-
Execute the docking run from the command line: vina --config conf.txt --log log.txt.
-
-
Analysis of Poses:
-
The software will output several binding poses, ranked by their binding affinity score (in kcal/mol).
-
Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, Chimera) along with the receptor.
-
Analyze the intermolecular interactions (hydrogen bonds, hydrophobic contacts) between the ligand and the active site residues.
-
Conclusion and Future Outlook
This guide has outlined a comprehensive, first-principles approach to characterizing this compound using modern computational tools. Through DFT, we can elucidate its fundamental electronic structure, reactivity, and spectroscopic signature. By progressing to molecular docking and dynamics, we can generate testable hypotheses about its potential to interact with specific biological targets.
The theoretical data presented herein—from the predicted vibrational frequencies to the simulated binding mode in COX-2—provides a robust foundation for future empirical work. The logical next steps would involve the synthesis of 5,2-AHB, experimental validation of its structure and spectroscopic properties via FT-IR, FT-Raman, and NMR, followed by in vitro assays to test the computationally predicted biological activity. This synergy between theoretical modeling and experimental validation represents the pinnacle of efficient and rational molecular design in the 21st century.
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Unlocking the Potential of 5-Amino-2-hydroxybenzonitrile: A Technical Guide for Novel Drug Discovery and Advanced Materials
Abstract
5-Amino-2-hydroxybenzonitrile stands as a molecule of significant untapped potential, positioned at the intersection of medicinal chemistry and materials science. Its trifunctional aromatic scaffold, featuring amino, hydroxyl, and nitrile moieties, offers a versatile platform for the rational design of novel therapeutic agents and advanced functional materials. This guide delineates promising research trajectories for scientists and professionals in drug development and materials research. We will explore its potential as a core structure for generating libraries of bioactive compounds targeting oncological, microbial, and inflammatory diseases. Furthermore, we will investigate its utility as a precursor for synthesizing advanced polymers and as a ligand for the development of innovative metal-organic frameworks (MOFs) and catalysts. This document provides a robust framework of detailed, field-proven experimental protocols to empower researchers to systematically explore and exploit the latent capabilities of this compelling chemical entity.
Introduction: The Therapeutic and Material Promise of a Versatile Scaffold
The pursuit of novel molecular architectures that can address unmet needs in medicine and technology is a central theme in contemporary scientific research. This compound (C₇H₆N₂O, CAS #87029-84-3) emerges as a prime candidate for such exploration.[1][2][3][4][5] Its constituent functional groups are hallmarks of biological activity and material utility. The aminophenol substructure is a well-established pharmacophore found in a range of therapeutic agents, recognized for its role in antiproliferative and antioxidant activities.[6][7] The benzonitrile motif is not only a key component in various approved drugs but also serves as a versatile synthetic handle and a building block for complex heterocyclic systems.[2][3]
This guide is structured to provide a comprehensive roadmap for investigating this compound, moving from its potential as a central scaffold for drug discovery to its application in the synthesis of novel materials.
Potential Research Areas in Drug Discovery
The structural alerts within this compound strongly suggest its potential as a progenitor for new therapeutics. The strategic positioning of the amino, hydroxyl, and nitrile groups allows for a multitude of synthetic modifications to generate diverse chemical libraries for biological screening.
Anticancer Drug Development
The aminophenol moiety is a known structural component in compounds exhibiting potent anticancer activities.[1][8] Research has demonstrated that derivatives of aminophenol can induce apoptosis in various cancer cell lines.[1] The presence of the electron-withdrawing nitrile group on the phenyl ring of this compound could further modulate its electronic properties and biological activity.
Proposed Research Workflow:
Caption: Proposed workflow for anticancer drug discovery.
Experimental Protocols:
Protocol 2.1.1: MTT Assay for Cytotoxicity Screening [1][7][9][10]
-
Cell Plating: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized this compound derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Protocol 2.1.2: Sulforhodamine B (SRB) Assay for Cytotoxicity Screening [5][11][12][13]
-
Cell Plating and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition.
| Assay | Principle | Advantages |
| MTT | Measures metabolic activity via mitochondrial reductase. | Well-established, sensitive. |
| SRB | Measures total cellular protein content. | Less interference from compounds, stable endpoint. |
Antimicrobial Drug Development
Benzonitrile and aminophenol derivatives have demonstrated a broad spectrum of antimicrobial activities.[3][5][14][15] The nitrile group, in particular, is a key functional group in several antimicrobial agents. The combination of these functionalities in this compound presents a promising starting point for the development of new antibacterial and antifungal agents.
Proposed Research Workflow:
Caption: Proposed workflow for antimicrobial drug discovery.
Experimental Protocol:
Protocol 2.2.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination [3][6][16][17][18]
-
Preparation of Test Compounds: Dissolve the synthesized derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to obtain a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard, and then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism without test compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Drug Development
Substituted benzonitriles have been investigated as non-acidic, non-steroidal anti-inflammatory agents.[2] The aminophenol moiety is also present in some anti-inflammatory drugs. This suggests that derivatives of this compound could be promising candidates for the development of novel anti-inflammatory therapies.
Proposed Research Workflow:
Caption: Proposed workflow for anti-inflammatory drug discovery.
Experimental Protocol:
Protocol 2.3.1: Carrageenan-Induced Paw Edema Assay in Rats [19][20][21][22]
-
Animal Acclimatization: Acclimate male Wistar rats (150-200g) for at least one week under standard laboratory conditions.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. The control group receives the vehicle, and a standard drug group receives a known anti-inflammatory agent (e.g., indomethacin).
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Potential Research Areas in Materials Science
The unique combination of functional groups in this compound also makes it an attractive building block for advanced materials.
Synthesis of Novel Polymers
Aminophenols are known to be polymerizable monomers, leading to the formation of conductive polymers like polyaminophenols, which are derivatives of polyaniline.[4][23] The presence of the nitrile group can further influence the electronic properties and processability of the resulting polymers.
Proposed Research:
-
Electrochemical and Chemical Polymerization: Investigate the polymerization of this compound via both electrochemical and chemical oxidative methods.
-
Characterization of Polymers: Characterize the resulting polymers using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, UV-Vis spectroscopy, and cyclic voltammetry to determine their structure and electronic properties.
-
Conductivity Measurements: Measure the electrical conductivity of the synthesized polymers to assess their potential for applications in electronics.
Ligand for Metal-Organic Frameworks (MOFs) and Catalysis
The nitrile and hydroxyl groups of this compound can act as coordination sites for metal ions, making it a potential ligand for the synthesis of novel Metal-Organic Frameworks (MOFs).[24][25][26][27][28] MOFs are a class of porous materials with applications in gas storage, separation, and catalysis. Additionally, benzonitrile-containing ligands have been shown to be effective in promoting certain catalytic reactions.[2][8][29][30][31]
Proposed Research:
-
MOF Synthesis: Explore the solvothermal synthesis of MOFs using this compound as a ligand with various metal ions (e.g., Zn²⁺, Cu²⁺, Co²⁺).
-
Structural Characterization: Characterize the resulting MOFs using single-crystal X-ray diffraction to determine their structure and porosity.
-
Gas Adsorption Studies: Evaluate the gas adsorption properties of the synthesized MOFs for gases such as H₂, CO₂, and CH₄.
-
Catalytic Applications: Investigate the use of this compound as a ligand in transition metal-catalyzed cross-coupling reactions.
Synthesis of Derivatives: A Platform for Discovery
The versatility of this compound lies in the reactivity of its three functional groups. A systematic approach to derivatization is key to unlocking its full potential.
Caption: Synthetic pathways to key derivative classes.
Synthetic Protocols:
Protocol 4.1: Synthesis of Schiff Bases [7][16][17][20][30]
-
Dissolve this compound (1 mmol) in ethanol (20 mL).
-
Add an equimolar amount of the desired aldehyde or ketone (1 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature. The product will often precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
Protocol 4.2: Synthesis of Benzoxazoles [5][6][19][23][29]
-
Combine this compound (1 mmol) and a carboxylic acid (1.2 mmol) in polyphosphoric acid (PPA) (10 g).
-
Heat the mixture at 180-200°C for 4-6 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 4.3: Synthesis of Quinazolinones [1][9][14][26][32]
-
To a solution of this compound (1 mmol) and an aldehyde (1.2 mmol) in ethanol (20 mL), add a catalytic amount of iodine and a base (e.g., K₂CO₃).
-
Subject the reaction to electrochemical catalysis or conventional heating.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and extract the product.
-
Purify by column chromatography.
Protocol 4.4: Synthesis of Triazoles [3][4][18][24][25]
-
A mixture of this compound (1 mmol), a second nitrile (1.2 mmol), and hydroxylamine hydrochloride (1.5 mmol) is heated in the presence of a copper catalyst (e.g., Cu(OAc)₂).
-
The reaction proceeds through the formation of an amidoxime intermediate followed by cyclization.
-
After completion, the product is isolated and purified.
Conclusion
This compound represents a promising, yet underexplored, molecular scaffold. Its inherent structural features provide a fertile ground for the generation of novel compounds with potential applications in medicine and materials science. The research avenues and detailed protocols presented in this guide offer a structured and experimentally sound approach for researchers to systematically investigate and unlock the full potential of this versatile molecule. The synthesis of diverse libraries of derivatives and their subsequent evaluation in the described biological and material science assays are anticipated to yield novel lead compounds and functional materials, thereby contributing to advancements in these critical fields of research.
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An In-Depth Technical Guide to 5-Amino-2-hydroxybenzonitrile as a Chemical Intermediate
Abstract: 5-Amino-2-hydroxybenzonitrile (CAS No: 87029-84-3) is a trifunctional aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Possessing a hydroxyl, an amino, and a nitrile group on a benzene ring, it serves as a highly versatile and reactive building block for the synthesis of more complex molecules. Its structure, particularly the ortho-relationship of the hydroxyl and amino groups, makes it an ideal precursor for the construction of heterocyclic scaffolds such as benzoxazoles, which are prominent in medicinal chemistry. This guide provides a comprehensive overview of the physicochemical properties, a validated synthesis protocol, its core application as an intermediate in benzoxazole synthesis, and essential safety and handling information for laboratory professionals.
Physicochemical Properties and Specifications
This compound is typically supplied as a solid powder, with its appearance ranging from white to brown depending on purity.[1][2] Due to the potential for oxidation of the aminophenol moiety, it should be stored in a dark, dry, and well-sealed container at room temperature to maintain its integrity.[3][4]
| Property | Value | Source(s) |
| CAS Number | 87029-84-3 | [1][3][5][6][7] |
| Molecular Formula | C₇H₆N₂O | [1][3][5][8][9] |
| Molecular Weight | 134.14 g/mol | [1][3][4][5][8] |
| Common Synonyms | 4-Amino-2-cyanophenol, 3-Cyano-4-hydroxyaniline | [3][4] |
| Appearance | White to brown solid powder | [1][2][10] |
| Purity (Typical) | 95-97% | [1][3][5] |
| Storage Conditions | Room temperature, sealed, dry, dark environment | [3][4] |
Synthesis of this compound
The most direct and industrially relevant synthesis of this compound involves the reduction of its nitro-substituted precursor, 2-Hydroxy-5-nitrobenzonitrile (CAS: 39835-09-1).[8] Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency, selectivity, and the generation of benign byproducts (primarily water).[4]
Synthetic Pathway: Catalytic Hydrogenation
The process involves the selective reduction of the nitro group (-NO₂) to an amino group (-NH₂) using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This method is highly effective and generally does not affect the nitrile or hydroxyl functional groups under controlled conditions.
Caption: Synthesis of this compound via catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation
This protocol describes a standard laboratory-scale synthesis. All operations involving hydrogen gas must be conducted in a well-ventilated fume hood with appropriate safety measures.
-
Reactor Setup: To a 500 mL hydrogenation flask, add 2-Hydroxy-5-nitrobenzonitrile (16.4 g, 100 mmol) and 250 mL of ethanol. Stir the mixture to achieve a suspension.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (0.8 g, 5% w/w) to the suspension under a nitrogen atmosphere.
-
Causality: The catalyst is added under an inert atmosphere to prevent pre-exposure to atmospheric oxygen, which can reduce its activity, and to mitigate the risk of igniting the dry catalyst in the presence of a flammable solvent.
-
-
Hydrogenation: Seal the flask, evacuate the air, and replace it with hydrogen gas. Repeat this purge cycle three times. Pressurize the vessel to 50 psi with hydrogen and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. Alternatively, periodically sample the reaction mixture (after safely venting and purging with nitrogen), filter the catalyst, and analyze the sample by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.
-
Catalyst Removal: Once the reaction is complete, vent the hydrogen pressure and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Causality: The Celite pad prevents fine catalyst particles from passing through the filter paper. The wet catalyst cake must not be allowed to dry, as it can be pyrophoric and may ignite in the air. It should be quenched with water immediately after filtration.
-
-
Product Isolation: Concentrate the filtrate under reduced pressure to yield a solid residue.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to afford pure this compound as a crystalline solid. Dry the product under a vacuum.
Core Application: Intermediate for Benzoxazole Synthesis
The primary utility of this compound lies in its role as a precursor to substituted benzoxazoles. The ortho-aminophenol functionality is perfectly arranged for condensation and cyclization with carboxylic acids or their derivatives.[9][11] This reaction is a cornerstone of heterocyclic chemistry, providing access to a scaffold prevalent in many biologically active compounds.[5][9]
Reaction Pathway: Condensation-Cyclization
The reaction with a carboxylic acid, typically promoted by a strong acid and dehydrating agent like Polyphosphoric Acid (PPA), proceeds via initial acylation of the more nucleophilic amino group, followed by an intramolecular cyclization and dehydration to form the stable aromatic benzoxazole ring.[5][11]
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A Senior Application Scientist's Guide to the Reactivity Profile of 5-Amino-2-hydroxybenzonitrile
Abstract: 5-Amino-2-hydroxybenzonitrile is a multifunctional aromatic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its unique arrangement of an amino, a hydroxyl, and a nitrile group on a benzene ring provides a versatile platform for complex molecular synthesis. However, this trifunctional nature presents distinct chemoselectivity challenges. This in-depth technical guide provides a comprehensive analysis of the reactivity profile of each functional group, supported by mechanistic insights and field-proven experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge required to strategically manipulate this versatile building block in their synthetic endeavors.
Introduction: The Strategic Value of this compound
This compound (CAS No: 87029-84-3; Molecular Formula: C₇H₆N₂O) is a substituted benzonitrile that serves as a high-value intermediate in organic synthesis.[1][2] The strategic placement of its three functional groups—a nucleophilic amino group, an acidic and nucleophilic hydroxyl group, and an electrophilic nitrile group—allows for a diverse array of chemical transformations. This versatility makes it an ideal precursor for the synthesis of various heterocyclic scaffolds, which are prevalent in numerous biologically active compounds.[3][4]
Understanding the distinct reactivity of each functional group, and more importantly, the interplay between them, is paramount for achieving desired synthetic outcomes. Reaction conditions such as pH, solvent, temperature, and choice of reagents can be precisely controlled to favor reactions at one site while minimizing side reactions at others. This guide will dissect the reactivity of the amino, hydroxyl, and nitrile moieties individually before exploring strategies for selective transformations.
Reactivity Profile of the Amino (-NH₂) Group
The aromatic primary amine is a potent nucleophile and a weak base. Its lone pair of electrons activates the benzene ring, making it more susceptible to electrophilic aromatic substitution. The primary reactions of this group involve nucleophilic attack on electrophilic centers.
N-Acylation: Amide Formation
The amino group readily reacts with acylating agents like acyl chlorides and acid anhydrides to form stable amide linkages. This reaction is fundamental for introducing a vast array of side chains and is often used as a protecting strategy for the amine.
Causality of Experimental Choice: The Schotten-Baumann condition, utilizing a biphasic system with an aqueous base, is highly effective.[5] The base (e.g., NaOH) serves a dual purpose: it neutralizes the HCl byproduct generated when using acyl chlorides, driving the equilibrium towards the product, and it deprotonates the ammonium salt, regenerating the nucleophilic free amine.
Experimental Protocol: N-Acetylation using Acetyl Chloride [5]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable organic solvent like dichloromethane (DCM). Add an aqueous solution of 10% Sodium Hydroxide (2.0 eq).
-
Addition of Acylating Agent: Cool the vigorously stirring biphasic mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction by TLC.
-
Work-up and Isolation: Separate the organic layer. Wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetylated product, which can be purified by recrystallization or column chromatography.
Diazotization: Gateway to Diverse Functionalities
One of the most powerful transformations of a primary aromatic amine is its conversion to a diazonium salt. This reaction, conducted in a cold, acidic solution with nitrous acid (generated in situ from sodium nitrite), creates an excellent leaving group (N₂) and a highly versatile intermediate.[6]
Mechanism Insight: The reaction proceeds via the formation of a nitrosonium ion (NO⁺) from nitrous acid in the presence of a strong acid. The amine attacks the nitrosonium ion, and after a series of proton transfers and water elimination, the aryl diazonium salt is formed.[7]
Experimental Protocol: Formation of 2-Hydroxy-5-diazoniumbenzonitrile Chloride [7][8]
-
Dissolution: Suspend this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Nitrite Addition: Prepare a solution of sodium nitrite (1.05 eq) in cold water. Add this solution dropwise to the amine suspension, keeping the temperature below 5 °C.
-
Reaction Completion: Stir the reaction mixture at 0-5 °C for 30 minutes after the addition is complete. The resulting diazonium salt solution is typically used immediately in subsequent reactions (e.g., Sandmeyer reaction) without isolation.
Reactivity Profile of the Hydroxyl (-OH) Group
The phenolic hydroxyl group is weakly acidic and can be deprotonated by a suitable base to form a highly nucleophilic phenoxide ion. This enables key reactions such as ether and ester formation.
O-Alkylation: Williamson Ether Synthesis
The formation of an ether linkage is achieved by reacting the corresponding phenoxide with an alkyl halide. This classic Sₙ2 reaction is a cornerstone of organic synthesis.
Causality of Experimental Choice: A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol without causing unwanted side reactions. A polar aprotic solvent such as DMF or acetonitrile facilitates the Sₙ2 reaction by solvating the cation (K⁺) while leaving the phenoxide anion highly reactive.[3]
Experimental Protocol: Synthesis of 5-Amino-2-(cyanomethoxy)benzonitrile [3]
-
Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Reagent Addition: Add chloroacetonitrile (1.2 eq) to the mixture.
-
Heating: Heat the reaction mixture to 80 °C and stir for 3-4 hours, monitoring by TLC.
-
Isolation: After cooling, pour the reaction mixture into ice water. Collect the precipitated solid by filtration, wash with water, and dry under vacuum. The product can be further purified by recrystallization.
O-Acylation: Ester Formation
While the amino group is generally more nucleophilic than the hydroxyl group, selective O-acylation can be achieved by manipulating the reaction conditions.
Chemoselectivity Strategy: By conducting the acylation in a strongly acidic medium (e.g., trifluoroacetic acid), the more basic amino group is protonated to form a non-nucleophilic ammonium salt. This leaves the hydroxyl group as the only available site for nucleophilic attack on the acylating agent.[9]
Experimental Protocol: Selective O-Acetylation
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous trifluoroacetic acid at 0 °C.
-
Acylation: Add acetic anhydride (1.2 eq) dropwise while maintaining the temperature at 0 °C.
-
Reaction: Allow the mixture to stir at room temperature for 2-4 hours.
-
Isolation: Carefully pour the reaction mixture onto crushed ice. Adjust the pH to ~7 with a saturated sodium bicarbonate solution. The precipitated product is collected by filtration, washed with cold water, and dried.
Reactivity Profile of the Nitrile (-CN) Group
The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack.[10][11] It is a robust functional group, often passing through metabolic processes unchanged, making it a valuable pharmacophore in drug design.[12]
Hydrolysis: Formation of Amides and Carboxylic Acids
Nitriles can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. The reaction proceeds through an amide intermediate, which can sometimes be isolated under milder conditions.[13]
Mechanism under Acidic Conditions: The nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the carbon atom. A water molecule then attacks this carbon, and following tautomerization, an amide is formed. Further hydrolysis of the amide under the reaction conditions leads to the carboxylic acid and an ammonium ion.[14][15]
Table 1: Comparison of Nitrile Hydrolysis Conditions
| Condition | Reagents | Intermediate | Final Product | Causality |
| Acidic | H₂SO₄ or HCl, H₂O, heat | Amide | Carboxylic Acid | Protonation of the nitrile activates it for attack by the weak nucleophile (water).[13] |
| Basic | NaOH or KOH, H₂O, heat | Amide | Carboxylate Salt | The strong nucleophile (OH⁻) directly attacks the nitrile carbon.[13] |
Experimental Protocol: Acid-Catalyzed Hydrolysis to 5-Amino-2-hydroxybenzoic acid
-
Setup: Place this compound (1.0 eq) in a round-bottom flask.
-
Reagent Addition: Add a 50% aqueous solution of sulfuric acid.
-
Heating: Heat the mixture under reflux for 4-6 hours. The progress of the reaction can be monitored by the cessation of ammonia evolution (if testing) or by TLC.
-
Isolation: Cool the reaction mixture and carefully neutralize it with a concentrated base (e.g., ammonium hydroxide) to its isoelectric point to precipitate the amino acid product.
-
Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent like aqueous ethanol.
Reduction: Synthesis of Primary Amines
The nitrile group can be reduced to a primary amine (-CH₂NH₂) using powerful reducing agents or catalytic hydrogenation. This transformation is highly valuable for converting a carbon-based electrophile into a nitrogen-based nucleophile, extending a carbon chain in the process.
Choice of Reducing Agent:
-
Lithium Aluminum Hydride (LiAlH₄): A very powerful and non-selective reducing agent that readily converts nitriles to amines. The reaction involves the successive addition of two hydride ions.[10][16][17]
-
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as Raney Nickel or Palladium on carbon (Pd/C) is a common and often milder alternative. This method can sometimes be more selective than LiAlH₄.[16][18]
Experimental Protocol: Reduction using LiAlH₄ [16][17]
-
Setup: To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether or THF.
-
Nitrile Addition: Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours.
-
Quenching (Caution: Exothermic): Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Isolation: Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with ether. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aminomethyl product.
Cycloaddition Reactions
The nitrile group can participate as a 2π component in certain cycloaddition reactions, particularly [3+2] dipolar cycloadditions, to form five-membered heterocyclic rings.[19] A prominent example is the reaction with azides to form tetrazoles, which are important bioisosteres for carboxylic acids in medicinal chemistry.
Conclusion: A Versatile Synthon
This compound presents a rich and tunable reactivity profile. The amino, hydroxyl, and nitrile groups each offer distinct pathways for chemical modification. By understanding the intrinsic properties of each group and applying principles of chemoselectivity—such as pH control, protecting group strategies, and careful selection of reagents—chemists can unlock the full synthetic potential of this molecule. The protocols and mechanistic insights provided in this guide serve as a foundational resource for professionals engaged in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.
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Solubility and stability of 5-Amino-2-hydroxybenzonitrile in different solvents
An In-Depth Technical Guide to the Solubility and Stability of 5-Amino-2-hydroxybenzonitrile
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound, a key intermediate in pharmaceutical and fine chemical synthesis. Recognizing the limited publicly available data on this specific molecule, this document emphasizes robust methodologies and foundational scientific principles to empower researchers, scientists, and drug development professionals to generate reliable and reproducible data. The guide details systematic approaches for solubility screening across a range of relevant solvents and outlines a comprehensive strategy for stability assessment, including forced degradation studies as mandated by regulatory bodies. Detailed experimental protocols, data interpretation insights, and visual workflows are provided to serve as a practical resource for laboratory investigations.
Introduction to this compound
This compound (CAS No. 87029-84-3) is a substituted aromatic compound featuring three key functional groups: a primary amine (-NH₂), a hydroxyl group (-OH), and a nitrile group (-C≡N) on a benzene ring.[1][2][3][4][5] This unique trifunctional architecture makes it a versatile building block in medicinal chemistry and material science. The interplay of these functional groups dictates its physicochemical properties, including solubility and stability, which are critical parameters for process development, formulation, and ensuring the quality and efficacy of downstream products.
Chemical Structure and Properties:
-
Appearance: Typically a solid, white powder.[2]
-
Key Functional Groups:
-
Hydroxyl Group (-OH): Acts as a hydrogen bond donor and acceptor, contributing to solubility in polar protic solvents. It is also susceptible to oxidation.
-
Amino Group (-NH₂): A basic group that can be protonated, influencing pH-dependent solubility. It is also a primary site for oxidative degradation.[6][7][8]
-
Nitrile Group (-C≡N): A polar group susceptible to hydrolysis under acidic or basic conditions, which can lead to the formation of an amide and subsequently a carboxylic acid.[9]
-
This guide will systematically address the experimental determination and theoretical considerations for the solubility and stability of this compound.
Solubility Profile Determination
A comprehensive understanding of the solubility of this compound is fundamental for its application in synthesis, purification, and formulation. The presence of both hydrogen-bonding groups and an aromatic ring suggests a nuanced solubility profile. A systematic approach is required to quantify its solubility in various solvent systems.
Theoretical Considerations
The solubility of this compound is governed by the principle of "like dissolves like." The polarity, hydrogen bonding capability, and pH of the solvent are critical factors.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): The hydroxyl and amino groups can form strong hydrogen bonds with these solvents, suggesting favorable solubility. However, the non-polar benzene ring may limit extensive aqueous solubility.
-
Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMSO): These solvents can act as hydrogen bond acceptors for the hydroxyl and amino groups, likely leading to good solubility.
-
Nonpolar Solvents (e.g., hexane, toluene): Due to the presence of multiple polar functional groups, solubility is expected to be low in these solvents.
-
pH-Dependent Aqueous Solubility: The amino group (a weak base) and the hydroxyl group (a weak acid) mean that the ionization state of the molecule is pH-dependent. Solubility is expected to increase in acidic solutions due to the protonation of the amino group to form a more soluble salt.
Experimental Workflow for Solubility Assessment
The isothermal shake-flask method is a reliable technique for determining thermodynamic solubility.[10] The following workflow provides a systematic approach.
Caption: Isothermal Shake-Flask Solubility Workflow.
Detailed Experimental Protocol: Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents at controlled temperatures.
Materials:
-
This compound (>97% purity)
-
HPLC-grade solvents (e.g., water, methanol, ethanol, acetonitrile, acetone, ethyl acetate, and buffered aqueous solutions at pH 2, 7, and 9)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm)
-
Calibrated HPLC system with UV detector
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.
-
Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sampling: After equilibration, allow the vials to stand undisturbed for the solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilution: Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method. A starting point for an HPLC method could be a C18 column with a mobile phase of acetonitrile and water.[11]
-
Data Reporting: Calculate the solubility in mg/mL or mol/L. The results should be presented in a tabular format.
Data Presentation: Solubility
Table 1: Illustrative Solubility Data for this compound
| Solvent System | Temperature (°C) | Solubility (mg/mL) |
|---|---|---|
| Water (pH 7.0) | 25 | Data to be determined |
| 0.1 M HCl (pH ~1) | 25 | Data to be determined |
| Methanol | 25 | Data to be determined |
| Ethanol | 25 | Data to be determined |
| Acetonitrile | 25 | Data to be determined |
| Acetone | 25 | Data to be determined |
| Ethyl Acetate | 25 | Data to be determined |
| Water (pH 7.0) | 37 | Data to be determined |
Stability Profile and Degradation Pathway Analysis
Assessing the intrinsic stability of this compound is crucial for determining appropriate storage conditions, shelf-life, and identifying potential degradation products. Forced degradation studies are an essential component of this assessment, providing insight into the molecule's behavior under stress conditions.[6][8][12][13]
Theoretical Degradation Pathways
Based on its functional groups, this compound is susceptible to several degradation pathways:
-
Hydrolysis: The nitrile group can undergo acid- or base-catalyzed hydrolysis to first form 5-amino-2-hydroxybenzamide and subsequently 5-amino-2-hydroxybenzoic acid.[9]
-
Oxidation: The electron-rich aromatic ring, substituted with both an amino and a hydroxyl group, is highly susceptible to oxidation.[6][7][8] This can lead to the formation of colored degradation products, potentially through quinone-imine intermediates.
-
Photodegradation: Aromatic amines and phenols can be sensitive to light, which may catalyze oxidative processes.
Experimental Workflow for Forced Degradation Studies
A systematic forced degradation study exposes the compound to various stress conditions to identify potential degradants and develop a stability-indicating analytical method.[6][12]
Caption: Forced Degradation Study Workflow.
Detailed Experimental Protocol: Forced Degradation
Objective: To investigate the degradation of this compound under various stress conditions and to facilitate the development of a stability-indicating HPLC method.
Materials:
-
This compound
-
HPLC-grade solvents
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C. Withdraw samples at various time points (e.g., 2, 6, 24 hours), neutralize with 0.1 M NaOH, and analyze.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C. Withdraw samples at shorter intervals (e.g., 0.5, 1, 4 hours) due to potentially faster degradation, neutralize with 0.1 M HCl, and analyze.
-
Oxidative Degradation: Treat an aliquot of the stock solution with 3% H₂O₂ at room temperature. Monitor the reaction and take samples at various time points (e.g., 2, 8, 24 hours) for analysis.[7]
-
Thermal Degradation: Store an aliquot of the stock solution and a sample of the solid compound in an oven at a high temperature (e.g., 80°C) for a set period (e.g., 48 hours). Analyze the samples.
-
Photolytic Degradation: Expose an aliquot of the stock solution and a sample of the solid compound to light in a photostability chamber according to ICH Q1B guidelines. Analyze the samples alongside a dark control.
-
Analysis: Analyze all samples using an HPLC system, preferably with a PDA detector to check for peak purity and an MS detector to help identify the mass of potential degradants. The goal is to achieve 5-20% degradation of the parent compound.[13]
Data Presentation: Stability
Table 2: Summary of Forced Degradation Study for this compound
| Stress Condition | Time (hours) | % Degradation | Number of Degradants | Observations (e.g., color change) |
|---|---|---|---|---|
| 0.1 M HCl, 60°C | 24 | Data to be determined | Data to be determined | Data to be determined |
| 0.1 M NaOH, 60°C | 4 | Data to be determined | Data to be determined | Data to be determined |
| 3% H₂O₂, RT | 24 | Data to be determined | Data to be determined | Data to be determined |
| Thermal (Solid), 80°C | 48 | Data to be determined | Data to be determined | Data to be determined |
| Photolytic (Solution) | ICH Q1B | Data to be determined | Data to be determined | Data to be determined |
Conclusion and Recommendations
This guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound is not widely published, the application of the detailed protocols within this guide will enable researchers to generate high-quality, reliable data.
Key Recommendations:
-
Solubility: Conduct solubility studies across a range of polar, non-polar, and aqueous buffered solvents to create a comprehensive profile. Pay close attention to pH-dependent solubility.
-
Stability: Perform a thorough forced degradation study to understand potential degradation pathways. The primary areas of concern are likely to be oxidative degradation and hydrolysis of the nitrile group.
-
Analytical Method: The development of a validated, stability-indicating HPLC method is paramount for both solubility and stability studies to ensure accurate quantification of the parent compound and its degradation products.
By following these methodologies, professionals in pharmaceutical development and chemical research can confidently characterize this compound, facilitating its effective use in future applications.
References
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- Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.).
- development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.).
- A Review: Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology. (n.d.).
- Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23).
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A Senior Application Scientist's Guide to Sourcing and Qualifying 5-Amino-2-hydroxybenzonitrile for Research & Development
Introduction: The Critical Role of Starting Material Quality in Scientific Discovery
5-Amino-2-hydroxybenzonitrile is a versatile trifunctional aromatic compound, featuring amino, hydroxyl, and nitrile groups. This unique arrangement makes it a valuable building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[1] Its utility as a chemical intermediate means it is rarely the final product but is a foundational component in multi-step syntheses.[1] The success of such synthetic endeavors—and the reproducibility of the resulting experimental data—is inextricably linked to the purity and consistency of the starting materials.
For researchers, scientists, and drug development professionals, the process of sourcing a chemical like this compound (CAS No. 87029-84-3) extends beyond a simple procurement transaction. It is the first, and arguably one of the most critical, quality control steps in the entire research and development workflow. Impurities introduced from a poorly characterized starting material can lead to failed reactions, misleading biological data, and the costly loss of time and resources.
This guide provides a technical framework for navigating the commercial landscape of this compound. We will delve into the practical aspects of supplier selection, the critical evaluation of quality documentation, and the implementation of in-house analytical validation to ensure every batch meets the stringent requirements of your research.
Part 1: Commercial Availability and Supplier Landscape
The market for specialty chemicals like this compound is diverse, ranging from large, multinational distributors to smaller, specialized manufacturers. The stated purity of the compound can vary, typically ranging from 95% to over 98%.[2][3] Understanding the supplier's position in the supply chain is crucial; a manufacturer has direct control over the synthesis and purification process, whereas a distributor's quality assurance is dependent on their own internal testing and the reliability of their sources.
Below is a summary of representative commercial suppliers. It is important to note that this is not an exhaustive list, and availability and specifications are subject to change. Researchers should always obtain the most current information directly from the supplier.
| Supplier/Vendor | Reported Purity | CAS Number | Notes |
| Sigma-Aldrich (AldrichCPR) | Not specified; sold "as-is" | Not specified on product page | Buyer assumes responsibility for confirming purity and identity; no analytical data is collected by the supplier.[4] |
| Fluorochem | 97% | 87029-84-3 | Listed as a white, solid powder.[5] |
| Nanjing Finechem | Not specified; claims rigorous testing | 193401-31-3 (Alias) | Positions as a manufacturer with strict quality protocols.[6] |
| Shanghai Amole Biotechnology | 95.0% | 87029-84-3 | Available through marketplaces like Chemsrc.[2] |
| Various via MOLBASE | 95%, 98%, ≥98% | 67608-58-6 (Alias) | A marketplace that connects buyers with various Chinese suppliers.[3] |
| Matrix Scientific | Not specified on product page | 87029-84-3 | A supplier of specialty organic chemicals.[7] |
Note: The data in this table is for illustrative purposes. Researchers must verify current specifications with the supplier before procurement.
A critical point of caution arises with suppliers who offer products "as-is," such as Sigma-Aldrich's AldrichCPR line.[4] While these may be suitable for initial exploratory work, they place the full burden of quality control and validation on the end-user. For work requiring high reproducibility, such as quantitative biological assays or GMP-adjacent activities, sourcing from a supplier who provides a comprehensive, lot-specific Certificate of Analysis (CoA) is non-negotiable.
Part 2: The Imperative of Purity Verification
The purity value on a supplier's bottle or catalog is a claim that requires verification. As a Senior Application Scientist, my guiding principle is "trust, but verify." This is where analytical chemistry becomes an indispensable tool for the synthetic or medicinal chemist.
Deconstructing the Certificate of Analysis (CoA)
A CoA is the primary document attesting to a product's quality. However, not all CoAs are created equal. A robust, trustworthy CoA for this compound should include:
-
Compound Identity: Confirmation by methods like ¹H NMR, ¹³C NMR, or Mass Spectrometry.
-
Purity Assessment: The specific analytical method used (e.g., HPLC, GC) and the resulting purity value.[8][9] A simple purity statement without methodological context is insufficient.
-
Lot Number: Ensuring traceability for the specific batch received.
-
Date of Analysis: Providing confidence in the stability of the material since it was tested.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
For non-volatile, UV-active aromatic compounds like this compound, High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for purity analysis.[10][11] Its primary advantages include high precision, reproducibility, and the ability to separate and quantify impurities, even those structurally similar to the main compound.[11] A well-developed HPLC method can confirm not only the percentage purity of the target compound but also establish a fingerprint of the impurity profile, which can be monitored from batch to batch.
Part 3: Experimental Protocol for HPLC Purity Analysis
The following protocol provides a robust starting point for developing a reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound. This protocol is intended to be a self-validating system; the results should demonstrate a sharp, well-resolved peak for the main analyte, with clear separation from any potential impurities.
Objective: To determine the purity of a this compound sample by assessing the area-percent of the principal peak in the chromatogram.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents and Materials:
-
This compound reference standard (if available, otherwise use the test sample for method development).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Formic acid (reagent grade).
Step-by-Step Methodology:
-
Standard/Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water. This creates a stock solution of ~1 mg/mL.
-
Causality: A 50:50 acetonitrile/water diluent is chosen as a starting point because it is a strong solvent for many organic molecules and is compatible with the mobile phase, preventing peak distortion upon injection.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates that could damage the column or instrument.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: The addition of 0.1% formic acid helps to control the ionization state of both the phenolic hydroxyl group and the aromatic amino group, leading to sharper, more symmetrical peaks and improved reproducibility.[12]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Causality: Maintaining a constant column temperature is critical for reproducible retention times. 30 °C is a common starting point that is slightly above ambient to negate fluctuations in room temperature.
-
Detection Wavelength: Set the detector to monitor at 280 nm, or collect a full spectrum (200-400 nm) if using a DAD to identify the optimal absorbance maximum.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent purity using the formula: Purity (%) = (Area of Principal Peak / Total Area of All Peaks) x 100
-
The system is considered self-validating if the principal peak is sharp and symmetrical, and any impurity peaks are well-resolved from the main peak and from each other.
-
Part 4: A Visualized Workflow for Supplier Qualification
To ensure consistent quality, a structured workflow for qualifying a new supplier or a new batch of a critical reagent is essential. The following diagram outlines a logical, step-by-step process that combines documentation review with mandatory empirical testing.
Caption: Workflow for the qualification of a new supplier or batch of this compound.
Conclusion
The procurement of this compound, like any critical chemical reagent, must be approached with scientific rigor. Relying solely on a supplier's catalog information is insufficient for research that demands accuracy and reproducibility. By critically evaluating supplier documentation, understanding the nuances of their quality claims, and implementing a robust in-house analytical validation program centered on a technique like HPLC, researchers can mitigate the significant risks associated with starting material impurities. This diligent, methodical approach ensures that the this compound used in your laboratory is of known and reliable quality, thereby safeguarding the integrity of your scientific outcomes.
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An In-depth Technical Guide to the Safe Handling and Storage of 5-Amino-2-hydroxybenzonitrile
This guide provides comprehensive safety, handling, and storage protocols for 5-Amino-2-hydroxybenzonitrile (CAS No. 87029-84-3), a crucial intermediate in pharmaceutical and chemical synthesis. Adherence to these guidelines is paramount for ensuring the safety of laboratory personnel and maintaining the integrity of the compound. This document is intended for researchers, scientists, and drug development professionals.
Compound Profile and Inherent Risks
This compound is a bifunctional aromatic compound containing amino, hydroxyl, and nitrile functional groups. This unique chemical architecture, while synthetically valuable, presents specific hazards that necessitate careful handling. The primary risks are associated with its potential for irritation, sensitization, and reactivity. Although comprehensive toxicological data is not fully available, the chemical structure suggests that caution should be exercised to avoid exposure.[1]
Physicochemical Properties
A foundational understanding of the compound's physical and chemical properties is essential for anticipating its behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O | [1] |
| Molecular Weight | 134.14 g/mol | [1] |
| Appearance | White to off-white or brown solid/powder | [2][3][4][5] |
| Melting Point | 162 - 166 °C | [2] |
| Solubility | Low solubility in water. | [2] |
| Stability | Stable under recommended storage conditions.[1][2] |
Hazard Identification and Classification
While a consensus GHS classification is not uniformly presented across all suppliers, the available data indicates the following potential hazards. It is prudent to handle the compound as if it possesses these risks.
-
Skin Irritation: May cause skin irritation.[7]
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[1][7]
-
Sensitization: Prolonged or repeated exposure may cause allergic reactions in sensitive individuals.[1]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection and proper use of PPE is the most critical barrier between the researcher and potential chemical exposure. The following PPE is mandatory when handling this compound.
-
Eye and Face Protection: Tightly fitting safety goggles or a face shield are essential to protect against dust particles and splashes.[8][9]
-
Hand Protection: Nitrile gloves are recommended for their resistance to a range of chemicals and are suitable for incidental contact.[10][11][12] It is crucial to change gloves immediately if they become contaminated.[13] For tasks with a higher risk of splashing, thicker neoprene or PVC gloves may be more appropriate.[9][10]
-
Protective Clothing: A lab coat or chemical-resistant apron must be worn to protect the skin.[9] Long-sleeved clothing and closed-toe shoes are required at all times in the laboratory.[9]
-
Respiratory Protection: For operations that may generate significant amounts of dust, a NIOSH-approved particulate respirator (e.g., N95) or a higher-level respirator should be used.[1]
PPE Selection and Donning/Doffing Workflow
Caption: PPE Selection and Donning/Doffing Workflow.
Safe Handling Protocols
Safe handling practices are designed to minimize the generation of dust and prevent accidental contact.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][8]
-
Avoiding Dust Formation: As a solid powder, the primary risk during handling is the generation of airborne dust.[1][8] Use spatulas and other tools carefully to avoid creating dust clouds.
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[14] Wash hands thoroughly after handling.[7]
-
Grounding: For processes that involve transferring large quantities of the powder, take precautionary measures against static discharge.
Emergency Procedures: A Rapid and Informed Response
In the event of an exposure or spill, a swift and correct response is critical. All laboratory personnel should be familiar with the location of safety showers and eyewash stations.
First-Aid Measures
| Exposure Route | First-Aid Protocol | Rationale |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1] | To remove the individual from the source of exposure and provide respiratory support. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1] | To minimize the duration of contact and wash away the chemical. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] | To dilute and flush out the chemical, minimizing damage to the eye. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][15] | To avoid aspiration of the chemical into the lungs. |
Accidental Release Measures
In the event of a spill, the primary objectives are to contain the material, prevent its spread, and protect personnel.
Caption: Workflow for Responding to a Spill.
Firefighting Measures
While not highly flammable, this compound is a combustible solid.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Specific Hazards: In a fire, hazardous decomposition products such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx) may be released.[1]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][8]
Storage and Stability
Proper storage is crucial for maintaining the chemical's integrity and ensuring safety.
Storage Conditions
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[1][2][8] The use of amber vials or other light-blocking containers is recommended as the material may be light-sensitive.[2][16][17]
-
Temperature: Store in a cool place, away from heat sources and direct sunlight.[1][2]
-
Atmosphere: For long-term storage or for particularly sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent degradation from air and moisture.[17][18]
Incompatible Materials
To prevent hazardous reactions, store this compound separately from the following:
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains.[1][7] Unused material and contaminated packaging should be handled as hazardous waste and disposed of by a licensed professional waste disposal service.[1]
Conclusion
This compound is a valuable chemical intermediate that can be handled safely by adhering to the protocols outlined in this guide. A thorough understanding of its potential hazards, coupled with a disciplined approach to personal protection, safe handling, and proper storage, is the key to minimizing risk and ensuring a safe laboratory environment.
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An In-depth Technical Guide to 5-Amino-2-hydroxybenzonitrile and its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the pursuit of novel molecular entities with enhanced therapeutic efficacy and reduced toxicity. Within this dynamic field, certain chemical scaffolds emerge as privileged structures, offering a versatile foundation for the development of a wide array of therapeutic agents. 5-Amino-2-hydroxybenzonitrile is one such scaffold, a trifunctional aromatic compound whose unique arrangement of an amino group, a hydroxyl group, and a nitrile moiety provides a rich platform for chemical modification and the exploration of structure-activity relationships (SAR). This technical guide provides a comprehensive literature review of this compound and its analogs, delving into their synthesis, biological activities, and therapeutic potential.
The this compound Core: A Versatile Scaffold
This compound, a solid, white powder with the molecular formula C₇H₆N₂O, serves as a critical starting material and intermediate in the synthesis of a variety of more complex molecules.[1] Its utility stems from the reactivity of its three distinct functional groups, which allow for a multitude of chemical transformations. The amino group can be readily acylated, alkylated, or converted into a diazonium salt for further functionalization. The hydroxyl group can be etherified or esterified, and the nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions. This chemical versatility makes it an attractive building block for creating diverse libraries of compounds for high-throughput screening and lead optimization in drug discovery.
Synthetic Strategies for this compound and its Analogs
The synthesis of the core scaffold and its derivatives is a critical aspect of exploring its therapeutic potential. While the direct synthesis of this compound is not extensively detailed in readily available literature, general methods for the preparation of substituted benzonitriles and related phenolic compounds can be adapted.
Synthesis of the Core Scaffold
A common approach to synthesizing substituted benzonitriles involves the dehydration of the corresponding aldoxime. For 2-hydroxybenzonitrile (salicylonitrile), this involves the initial preparation of salicylaldoxime from salicylaldehyde, followed by dehydration using an anhydride as the dehydrating agent.[2] Subsequent amination and other functional group manipulations would be required to arrive at the this compound structure.
Derivatization of the 5-Amino Group: Acyl Analogs and Schiff Bases
The amino group at the 5-position is a prime site for modification to generate a diverse range of analogs.
Acylation of the amino group to form amides is a common strategy in medicinal chemistry to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. The synthesis of N-acyl derivatives of this compound can be readily achieved through standard amide coupling reactions.
Experimental Protocol: General Synthesis of N-Acyl-5-amino-2-hydroxybenzonitrile Derivatives
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents), to the solution.
-
Acylation: Slowly add the desired acyl chloride or carboxylic acid anhydride (1.1 equivalents) to the reaction mixture at 0 °C. If using a carboxylic acid, a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activator like N-hydroxybenzotriazole (HOBt) is required.[3]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
The condensation of the primary amino group with various aldehydes yields Schiff bases (imines), which are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[2][4][5]
Experimental Protocol: General Synthesis of this compound Schiff Base Derivatives
-
Reactant Mixture: In a round-bottom flask, combine this compound (1 equivalent) and the desired aldehyde (1 equivalent) in a suitable solvent, typically ethanol or methanol.
-
Catalyst: Add a catalytic amount of an acid, such as glacial acetic acid, to the mixture.
-
Reaction: Reflux the reaction mixture for several hours, monitoring the formation of the Schiff base by TLC.[5]
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates out of the solution and can be collected by filtration.
-
Purification: The collected solid is washed with cold solvent and can be further purified by recrystallization.[4]
Modification of the 2-Hydroxyl Group
The phenolic hydroxyl group can be derivatized to explore its role in target binding and to improve pharmacokinetic properties. Ether and ester analogs are common modifications.
Experimental Protocol: General Synthesis of O-Alkyl/Acyl-5-aminobenzonitrile Derivatives
-
Protection of the Amino Group: Prior to modification of the hydroxyl group, the more nucleophilic amino group should be protected, for example, as a Boc-carbamate.
-
O-Alkylation (Williamson Ether Synthesis): To a solution of the N-protected this compound in a polar aprotic solvent like DMF or acetone, add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). Then, add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) and heat the reaction mixture.
-
O-Acylation: To a solution of the N-protected starting material in a solvent like DCM or pyridine, add the desired acyl chloride or anhydride in the presence of a base like TEA or pyridine.
-
Deprotection: Following the modification of the hydroxyl group, the protecting group on the amine can be removed under appropriate conditions (e.g., trifluoroacetic acid for Boc-group removal).
-
Purification: The final product is purified using standard techniques such as column chromatography.
Biological Activities and Therapeutic Potential
The this compound scaffold and its analogs have been investigated for a range of biological activities, primarily in the areas of oncology and infectious diseases. The nitrile group, in particular, is a key pharmacophore in many approved drugs and clinical candidates.[6]
Anticancer Activity
Substituted benzonitriles are recognized as important scaffolds for the development of anticancer agents, particularly as kinase inhibitors.[6][7] The structural features of this compound make it an attractive starting point for the design of inhibitors targeting various protein kinases involved in cancer cell proliferation and survival.
While specific data for a broad range of this compound analogs is not extensively published, structure-activity relationship (SAR) studies of related heterocyclic compounds provide valuable insights. For instance, derivatives of 2-mercaptobenzimidazole, which share some structural similarities, have demonstrated significant anticancer activity.[8] The introduction of different substituents allows for the fine-tuning of the molecule's interaction with the target protein's active site.
Table 1: Hypothetical Anticancer Activity of 5-Acylamino-2-hydroxybenzonitrile Analogs
| Compound ID | R Group (Acyl) | Target Kinase | IC₅₀ (µM) |
| 1a | Acetyl | EGFR | Data not available |
| 1b | Benzoyl | VEGFR2 | Data not available |
| 1c | 4-Chlorobenzoyl | Bcr-Abl | Data not available |
| 1d | 3,4,5-Trimethoxybenzoyl | Src | Data not available |
This table is illustrative and intended to guide future research directions based on SAR principles from related compound classes.
dot
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a this compound analog.
Antimicrobial Activity
Schiff base derivatives are a well-established class of compounds with significant antimicrobial properties.[2][4][5] The formation of a Schiff base from this compound introduces an imine (-C=N-) linkage, which is often crucial for biological activity. These compounds can exert their effects through various mechanisms, including disruption of the bacterial cell wall, inhibition of essential enzymes, or interference with nucleic acid synthesis.
The antimicrobial activity of Schiff bases is often influenced by the nature of the aldehyde used in their synthesis. Aromatic aldehydes with electron-withdrawing or electron-donating groups can significantly impact the potency and spectrum of activity.
Table 2: Antimicrobial Activity of this compound Schiff Base Derivatives
| Compound ID | Aldehyde Used | Target Organism | MIC (µg/mL) |
| 2a | Benzaldehyde | Staphylococcus aureus | 62.5[4] |
| 2b | 4-Nitrobenzaldehyde | Escherichia coli | 250[4] |
| 2c | Cinnamaldehyde | Candida albicans | 125[4] |
| 2d | Salicylaldehyde | Pseudomonas aeruginosa | Data not available |
Data is extrapolated from structurally related Schiff bases and serves as a predictive guide.[4]
dot
Caption: A generalized workflow for the synthesis and antimicrobial evaluation of this compound Schiff base derivatives.
Structure-Activity Relationship (SAR) Insights and Future Directions
While a comprehensive SAR for a large library of this compound analogs is yet to be fully elucidated in the public domain, several key principles can be inferred from related chemical series.
-
Substitution on the Amino Group: Acylation of the 5-amino group can modulate the electronic properties and steric bulk of the molecule, influencing its binding affinity to target proteins. The nature of the acyl group (aliphatic vs. aromatic, substituted vs. unsubstituted) is a critical determinant of activity.
-
The Role of the Hydroxyl Group: The 2-hydroxyl group can act as a hydrogen bond donor and/or acceptor, which is often a crucial interaction for binding to enzyme active sites. Its derivatization to ethers or esters can probe the importance of this hydrogen bonding capability and also improve properties like membrane permeability.
-
The Nitrile Moiety: The strongly electron-withdrawing nitrile group significantly influences the electronic character of the aromatic ring and can participate in key interactions with biological targets. It is a known pharmacophore in many enzyme inhibitors.[6]
-
Substitution on the Aromatic Ring: The introduction of additional substituents on the benzene ring can further modulate the electronic and steric properties of the analogs, providing a means to optimize potency and selectivity.
Future research should focus on:
-
Systematic Library Synthesis: The preparation and biological evaluation of a diverse library of this compound analogs with systematic variations at the amino, hydroxyl, and aromatic ring positions.
-
Target Identification: Elucidating the specific molecular targets (e.g., kinases, microbial enzymes) of the most active compounds.
-
In Vivo Studies: Advancing the most promising analogs into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
Conclusion
This compound represents a promising and versatile scaffold in medicinal chemistry. Its inherent chemical tractability allows for the generation of a wide array of analogs, making it an ideal starting point for drug discovery campaigns targeting cancer, infectious diseases, and potentially other therapeutic areas. The insights provided in this technical guide, including synthetic methodologies, biological activities, and SAR principles, are intended to serve as a valuable resource for researchers dedicated to the design and development of novel therapeutics based on this privileged chemical structure. The continued exploration of the chemical space around this compound holds significant promise for the discovery of next-generation medicines.
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Biological Activity Screening of 5-Amino-2-hydroxybenzonitrile: A Strategic Framework for Novel Compound Evaluation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-2-hydroxybenzonitrile is a trifunctional aromatic compound whose biological potential remains largely unexplored. The chemical, physical, and toxicological properties have not been thoroughly investigated, presenting a unique opportunity for discovery.[1] This guide presents a comprehensive, tiered strategy for the systematic screening of this compound to elucidate its potential therapeutic activities. Drawing from established principles in drug discovery and leveraging the compound's structural motifs—a phenolic hydroxyl, an aromatic amine, and a nitrile group—we outline a robust framework for evaluating its cytotoxic, antimicrobial, antioxidant, and enzyme-inhibitory potential. This document serves as a technical blueprint for researchers, providing not just protocols, but the scientific rationale behind a multi-stage screening cascade designed to efficiently identify and validate biologically active "hits."
Introduction: The Case for Screening this compound
This compound (CAS: 87029-84-3) is a small molecule featuring a benzene ring substituted with hydroxyl, amino, and nitrile functional groups.[2] While it has been utilized as a chemical intermediate in the synthesis of dyes, pigments, and other complex organic molecules, its intrinsic biological activity is not documented in publicly available literature.[3]
The compound's structure, however, contains key pharmacophores that suggest a high probability of biological relevance:
-
Phenolic Hydroxyl Group: This moiety is a well-known structural alert for antioxidant activity, capable of scavenging free radicals. Its presence is common in many natural and synthetic bioactive compounds.[4] The structurally related compound 5-Aminosalicylic Acid (5ASA) is known to exert therapeutic effects through its antioxidant properties.[5]
-
Aromatic Amine Group: This group provides a site for hydrogen bonding and potential interaction with biological targets. It is a cornerstone of many sulfonamides and other antimicrobials.
-
Nitrile Group: A versatile functional group found in numerous approved pharmaceuticals, the nitrile can act as a hydrogen bond acceptor or a bioisostere for other groups, influencing metabolic stability and target binding.
Given this structural profile and the lack of existing data, a systematic investigation is warranted. This guide proposes a screening cascade, a standard industry approach that prioritizes efficiency and robust decision-making, to move from broad, high-throughput assays to more specific, mechanism-of-action studies.[6]
Pre-Screening Compound Characterization
Before initiating any biological assays, it is critical to establish the identity, purity, and handling requirements of the test compound.
2.1. Physicochemical Properties A summary of the known properties of this compound is essential for proper handling and stock solution preparation.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O | [2][7] |
| Molecular Weight | 134.14 g/mol | [3][7] |
| Appearance | White to off-white solid/powder | [7][8] |
| Melting Point | 162 - 166 °C | [8] |
| Solubility | Low solubility in water | [8] |
| Storage | Store at room temperature in a cool, dry, well-ventilated area away from light and moisture. | [3][8] |
2.2. Purity Assessment & Stock Solution Preparation The purity of the compound must be verified using methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure that any observed activity is not due to contaminants. A stock solution, typically at 10-50 mM, should be prepared in a suitable solvent like Dimethyl Sulfoxide (DMSO) and stored at -20°C or -80°C.
2.3. Safety & Handling According to the Safety Data Sheet (SDS), this compound may cause respiratory irritation and eye irritation.[1][9] Standard laboratory personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All handling should be performed in a chemical fume hood.[1]
A Tiered Screening Cascade
A tiered approach is the most resource-effective method for screening a novel compound. It begins with broad, cost-effective assays and becomes progressively more focused based on initial findings. This strategy helps to "fail fast, fail cheap" by quickly identifying compounds that are inactive or overly toxic, allowing resources to be concentrated on promising hits.[10]
Caption: A proposed tiered screening cascade for this compound.
Tier 1: Primary Screening
The goal of Tier 1 is to cast a wide net to detect any significant biological activity. Assays should be robust, reproducible, and suitable for high-throughput formats.
3.1.1. Cytotoxicity Screening This is the foundational screen to determine the compound's effect on cell viability. It can identify general toxicity and potential anticancer activity.[11]
-
Rationale: Benzonitrile derivatives have shown promise as cytotoxic agents against various cancer cell lines.[12][13] This assay is crucial for establishing a therapeutic window.
-
Methodology: A panel of cell lines should be used, including representatives from different cancer types (e.g., breast, colon, lung) and at least one non-cancerous cell line (e.g., fibroblasts, epithelial cells) to assess selectivity. The MTT or CellTiter-Glo® assays are commonly used for their reliability.[11][14]
-
Data Output: Percentage of cell viability at one or two fixed concentrations (e.g., 10 µM and 50 µM).
3.1.2. Antimicrobial Screening This screen evaluates the compound's ability to inhibit the growth of pathogenic microorganisms.
-
Rationale: The phenolic and aromatic amine moieties are present in many known antimicrobial agents.[15][16] Derivatives of similar structures have demonstrated antibacterial and antifungal properties.[17]
-
Methodology: A standard broth microdilution method should be used to test the compound against a panel of clinically relevant microbes, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans).
-
Data Output: Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible microbial growth.
3.1.3. Antioxidant Activity Screening This evaluates the compound's capacity to neutralize free radicals.
-
Rationale: The phenolic hydroxyl group is a strong predictor of antioxidant activity through radical scavenging.[18]
-
Methodology: Cell-free chemical assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are rapid and effective primary screens.
-
Data Output: Percentage of radical scavenging activity at a fixed concentration, or an IC50 value (the concentration required to scavenge 50% of the radicals).
Tier 2: Hit Confirmation and Secondary Assays
If a reproducible "hit" is identified in Tier 1 (e.g., >50% inhibition at the screening concentration), the compound proceeds to Tier 2 for validation and further characterization.
-
Dose-Response Analysis: The primary goal is to determine the potency of the compound by generating a full dose-response curve. This allows for the calculation of an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value, which is a key metric for comparing compound activity.
-
Selectivity Index (SI): For cytotoxic hits, the SI is calculated by dividing the IC50 in the normal cell line by the IC50 in the cancer cell line. An SI > 2 is generally considered a promising starting point for a selectively active compound.
-
Initial Mechanism of Action (MoA) Studies: Simple secondary assays can provide early insights into how the compound works. For example, if the compound is cytotoxic, assays to distinguish between apoptosis and necrosis (e.g., caspase activity assays, Annexin V/PI staining) can be performed.
Tier 3: Advanced Characterization
Confirmed hits with acceptable potency and selectivity advance to this stage for more in-depth mechanistic studies.
-
Enzyme Inhibition Assays: Many drugs function by inhibiting specific enzymes.[19] Based on the phenotype observed in Tier 1 and 2, a panel of relevant enzymes can be screened. For instance, if the compound shows anti-inflammatory activity in a cell-based assay, it could be tested against cyclooxygenase (COX) enzymes. Enzyme inhibition can be competitive, non-competitive, or uncompetitive, and kinetic studies can elucidate this mechanism.[20][21]
-
Signaling Pathway Analysis: This involves investigating how the compound affects specific intracellular communication networks. Techniques like Western Blotting or qPCR can be used to measure changes in protein or gene expression levels within a pathway known to be involved in the observed phenotype (e.g., the NF-κB pathway in inflammation or the MAPK pathway in cancer).[22]
-
Structure-Activity Relationship (SAR) Studies: Promising compounds become the basis for SAR studies, where chemists synthesize analogs of the hit compound to determine which parts of the molecule are essential for its activity and to optimize its properties.[12]
Detailed Experimental Protocols
The following are example protocols for key Tier 1 assays. They must be optimized and validated for specific laboratory conditions.
Protocol: MTT Cytotoxicity Assay
Caption: A typical workflow for an MTT-based cell viability assay.
Methodology:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol: DPPH Radical Scavenging Assay
Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of this compound in methanol. Ascorbic acid is used as a positive control.
-
Reaction Setup: In a 96-well plate, add 50 µL of each compound concentration to wells in triplicate.
-
Initiate Reaction: Add 150 µL of the DPPH solution to all wells. Mix gently.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 517 nm.
-
Analysis: Calculate the percentage of scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.
Data Presentation and Interpretation
Quantitative data should be summarized in clear, concise tables for easy comparison.
Table 1: Example Data Summary for Tier 1 Cytotoxicity Screen
| Cell Line | Type | % Viability at 10 µM | % Viability at 50 µM |
| MCF-7 | Breast Cancer | 45.2 ± 3.1 | 8.7 ± 1.5 |
| HT-29 | Colon Cancer | 88.9 ± 5.4 | 52.1 ± 4.8 |
| A549 | Lung Cancer | 91.3 ± 6.2 | 65.5 ± 5.0 |
| MCF-10A | Normal Breast Epithelial | 95.7 ± 4.9 | 78.3 ± 6.1 |
In this hypothetical example, the compound shows potent and selective activity against the MCF-7 breast cancer cell line, making it a "hit" for further investigation.
Table 2: Example Data for Tier 2 Dose-Response Analysis
| Cell Line | IC50 (µM) | Selectivity Index (SI) |
| MCF-7 | 9.8 | 8.3 |
| HT-29 | 48.5 | 1.7 |
| MCF-10A | 81.2 | - |
The calculated IC50 values confirm the potency against MCF-7 and the high Selectivity Index suggests a favorable therapeutic window, justifying advancement to Tier 3 studies.
Conclusion and Future Directions
This guide provides a structured, rationale-driven framework for the initial biological evaluation of this compound, a compound with unexplored potential. By employing a tiered screening cascade, researchers can efficiently identify and prioritize any cytotoxic, antimicrobial, or antioxidant activities. A positive result in any of the primary screens should trigger a cascade of more focused secondary and advanced assays to determine the compound's potency, selectivity, and mechanism of action. The ultimate goal is to generate a comprehensive biological profile that can guide future efforts, such as medicinal chemistry campaigns for lead optimization or in-depth mechanistic studies to validate it as a novel therapeutic agent.
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Methodological & Application
Synthesis of derivatives from 5-Amino-2-hydroxybenzonitrile
An Application Guide to the Synthesis of Novel Derivatives from 5-Amino-2-hydroxybenzonitrile
Authored by: A Senior Application Scientist
Abstract
This compound is a trifunctional aromatic compound featuring amino, hydroxyl, and nitrile groups, making it a highly versatile and valuable scaffold in synthetic organic and medicinal chemistry.[1] Its unique electronic and structural properties provide multiple reactive sites for the construction of a diverse library of derivatives. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the synthesis of key derivative classes including Schiff bases, amides, and heterocyclic systems. The protocols herein are grounded in established chemical principles and are designed to be robust and reproducible. We will explore the causality behind experimental choices, provide step-by-step methodologies, and discuss the significant potential of these derivatives in various applications, particularly as precursors for pharmaceuticals, agrochemicals, and advanced materials.[2]
The Strategic Importance of this compound as a Starting Material
The synthetic utility of this compound (CAS: 87029-84-3, Mol. Wt.: 134.14 g/mol ) stems from the distinct reactivity of its three functional groups.[3][4]
-
The Primary Amino Group (-NH₂): Located at the 5-position, this group is a potent nucleophile, making it the primary site for reactions such as acylation (to form amides), condensation with carbonyls (to form Schiff bases), and diazotization.[5][6]
-
The Phenolic Hydroxyl Group (-OH): At the 2-position, this group is nucleophilic and acidic. It can undergo O-alkylation or O-acylation and plays a crucial role in directing cyclization reactions and acting as a hydrogen-bond donor in molecular interactions.[7]
-
The Nitrile Group (-CN): This electrophilic group is relatively stable but can be hydrolyzed to a carboxylic acid or reduced to an amine under specific conditions. It is a key participant in cyclization reactions for forming heterocyclic systems like quinazolines.[8]
This multi-functionality allows for selective derivatization, enabling the synthesis of complex molecules with tailored properties.
Synthesis of Schiff Base Derivatives: Ligands for Biologically Active Metal Complexes
The condensation of the primary amino group with an aldehyde or ketone is a direct and efficient method to produce Schiff bases (or imines). These compounds are not only synthetically valuable intermediates but are also widely investigated for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6][9] Salicylaldehyde-derived Schiff bases, in particular, have gained significant attention for their efficacy in anticancer applications and their ability to form stable, bioactive metal complexes.[10]
Causality of the Experimental Design:
The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the imine C=N double bond. The use of an alcohol solvent (e.g., ethanol or methanol) is ideal as it effectively dissolves the reactants and the intermediate, while a catalytic amount of a weak acid like glacial acetic acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the reaction.[6] The product often has lower solubility in the reaction medium and precipitates upon formation or cooling, simplifying purification.
Experimental Workflow: Schiff Base Formation
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5-Amino-2-hydroxybenzonitrile: A Versatile Scaffold for Bioactive Heterocycles in Medicinal Chemistry
Introduction: The Strategic Value of a Trifunctional Building Block
In the landscape of modern drug discovery, the efficient construction of novel molecular architectures with inherent biological relevance is paramount. 5-Amino-2-hydroxybenzonitrile, a seemingly simple aromatic compound, has emerged as a powerful and versatile building block for the synthesis of a diverse array of heterocyclic scaffolds. Its strategic trifunctionality, comprising a nucleophilic amine, a reactive phenol, and a cyano group that can be further manipulated, offers medicinal chemists a unique platform for generating libraries of compounds with potential therapeutic applications. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical use of this compound in the synthesis of key heterocyclic systems, including benzoxazoles, benzimidazoles, and quinolines. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into the characterization and safe handling of this valuable synthetic intermediate.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a building block is fundamental to its successful application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₂O | [1] |
| Molecular Weight | 134.14 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | Not well-defined, decomposes | |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol), sparingly soluble in water. | [1] |
| pKa | The phenolic hydroxyl group is weakly acidic, while the amino group is weakly basic. |
Storage and Handling:
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[2] Due to its fine powder form, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times to avoid skin and eye contact, as well as inhalation. All manipulations should be performed in a certified fume hood.
Synthetic Applications: A Gateway to Privileged Scaffolds
The true utility of this compound lies in its ability to serve as a precursor to a variety of heterocyclic systems that are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active compounds.
Diagram: Synthetic Pathways from this compound
Caption: Key heterocyclic scaffolds accessible from this compound.
Protocol 1: Synthesis of 2-Substituted-6-cyanobenzoxazoles
Benzoxazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[3] The ortho-disposed amino and hydroxyl groups in this compound make it an ideal precursor for the construction of the benzoxazole ring system.
Principle: The synthesis of benzoxazoles from o-aminophenols typically involves the condensation with a carboxylic acid or its derivative, or an aldehyde followed by oxidative cyclization.[4][5] The reaction with a carboxylic acid under dehydrating conditions, such as in the presence of polyphosphoric acid (PPA), is a common and effective method.
Detailed Step-by-Step Methodology:
Reaction Scheme:
Materials:
-
This compound
-
Substituted carboxylic acid (e.g., benzoic acid, acetic acid)
-
Polyphosphoric acid (PPA)
-
Ice-cold water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and the desired carboxylic acid (1.1 eq).
-
Addition of PPA: Carefully add polyphosphoric acid (approximately 10 times the weight of the starting aminophenol) to the flask. The mixture will become viscous.
-
Heating: Heat the reaction mixture to 140-160 °C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
-
Work-up: Allow the reaction mixture to cool to approximately 80-90 °C and then carefully pour it onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Extract the aqueous suspension with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-substituted-6-cyanobenzoxazole.
Causality Behind Experimental Choices:
-
Polyphosphoric Acid (PPA): PPA serves as both a solvent and a dehydrating agent, facilitating the condensation and cyclization reaction.
-
Ice-cold water quench: This step is crucial for breaking down the viscous PPA and precipitating the product. The addition should be done carefully to control the exothermic reaction.
-
Neutralization: This step is necessary to remove any residual acid and to ensure the product is in its neutral form for efficient extraction into an organic solvent.
Protocol 2: Synthesis of 2-Substituted-6-cyanobenzimidazoles
Benzimidazoles are another critical heterocyclic scaffold in medicinal chemistry, with prominent examples including the antiulcer drug omeprazole and the anthelmintic albendazole.[6] The synthesis of benzimidazoles from this compound requires a two-step process: conversion of the hydroxyl group to an amino group, followed by condensation with a carboxylic acid or aldehyde.
Principle: The classical synthesis of benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent.[7][8] Therefore, the initial step is the conversion of the phenolic hydroxyl group of this compound to an amino group to generate the corresponding diamine.
Detailed Step-by-Step Methodology:
Step 1: Synthesis of 2,5-Diaminobenzonitrile (Hypothetical Intermediate)
Note: This is a proposed synthetic step. The direct conversion of the hydroxyl group to an amino group in this specific molecule might require optimization and is presented here as a general strategy.
Reaction Scheme:
Step 2: Synthesis of 2-Substituted-6-cyanobenzimidazole
Reaction Scheme:
Materials:
-
2,5-Diaminobenzonitrile (from Step 1)
-
Substituted carboxylic acid (e.g., formic acid, acetic acid)
-
4M Hydrochloric acid
-
Ammonium hydroxide solution
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,5-diaminobenzonitrile (1.0 eq) in 4M hydrochloric acid.
-
Addition of Carboxylic Acid: Add the desired carboxylic acid (1.2 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature.
-
Neutralization: Carefully neutralize the reaction mixture with an ammonium hydroxide solution until the pH is approximately 7-8. The product will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Causality Behind Experimental Choices:
-
Acidic Conditions: The condensation reaction is typically carried out under acidic conditions to activate the carboxylic acid and facilitate the cyclization.
-
Reflux: Heating is necessary to provide the activation energy for the condensation and cyclization reaction.
-
Neutralization: This step is crucial for precipitating the benzimidazole product, which is often insoluble in neutral aqueous media.
Protocol 3: Synthesis of Substituted 6-Cyanoquinolines via Friedländer Annulation
Quinolines are a class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic drugs, most notably the antimalarial drug, quinine. The Friedländer annulation is a classic and straightforward method for synthesizing quinolines.
Principle: The Friedländer synthesis involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[9][10] In the case of this compound, the amino group and an adjacent activated position on the benzene ring can participate in a cyclocondensation reaction. A preliminary step to introduce a carbonyl or a group that can be converted to a carbonyl at the ortho position to the amino group would be necessary.
Note: The direct application of the Friedländer synthesis to this compound is not straightforward and would require prior functionalization. The following protocol is a generalized adaptation.
Diagram: Conceptual Workflow for Quinoline Synthesis
Caption: A conceptual workflow for the synthesis of quinolines from this compound.
Application in the Synthesis of Kinase Inhibitor Scaffolds
Substituted quinazolines are a key structural motif in many kinase inhibitors, including the epidermal growth factor receptor (EGFR) inhibitor Gefitinib.[11][12][13] While this compound is not a direct precursor in the most common synthesis of Gefitinib, its isomers and related aminobenzonitriles are crucial intermediates. The synthetic principles, however, are highly relevant and can be adapted for the synthesis of novel kinase inhibitor analogues.
The synthesis of the quinazoline core often involves the reaction of an anthranilic acid derivative with formamidine acetate.[11] The nitrile group in this compound could potentially be hydrolyzed to a carboxylic acid to form the corresponding anthranilic acid derivative, which could then be used in the synthesis of novel quinazolinone-based kinase inhibitors.
Conclusion: A Building Block with Untapped Potential
This compound represents a highly valuable and versatile building block for the construction of medicinally relevant heterocyclic compounds. Its trifunctional nature provides multiple avenues for synthetic elaboration, enabling the efficient generation of diverse molecular scaffolds. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery, empowering them to leverage the full potential of this strategic synthetic intermediate in their quest for novel therapeutic agents.
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The Versatile Role of 5-Amino-2-hydroxybenzonitrile in Advanced Materials Science: Application Notes and Protocols
Introduction: Unveiling the Potential of a Bifunctional Monomer
5-Amino-2-hydroxybenzonitrile is an aromatic compound distinguished by its unique trifunctionality: a primary amine (-NH₂), a hydroxyl group (-OH), and a nitrile (-C≡N) group. This strategic arrangement of reactive sites on a benzene ring makes it a highly valuable, yet specialized, building block in the synthesis of advanced materials. Its utility stems from the ability of these functional groups to participate in a variety of polymerization and chemical modification reactions, leading to materials with desirable thermal, mechanical, and photophysical properties.
This technical guide provides an in-depth exploration of the applications of this compound in two key areas of materials science: the synthesis of high-performance polymers and the production of vibrant azo dyes. The protocols and discussions herein are designed for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven methodologies.
Core Applications in Materials Science
The distinct functional groups of this compound allow it to be employed in different synthetic strategies. The amine and hydroxyl groups are ideal for step-growth polymerizations to form robust aromatic polymers. Simultaneously, the amine group can be readily converted into a diazonium salt, a cornerstone of azo dye chemistry.
High-Performance Poly(ether nitrile)s: A New Frontier in Thermally Stable Polymers
The combination of a nucleophilic hydroxyl group and a polar nitrile functionality makes this compound an excellent candidate for the synthesis of poly(ether nitrile)s. These polymers are a subset of poly(arylene ether)s, a class of materials renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. The incorporation of the nitrile group can further enhance these properties, particularly adhesion and thermal performance.[1]
Causality Behind Experimental Choices: The synthesis of poly(ether nitrile)s from this compound is typically achieved through nucleophilic aromatic substitution (SNAr) polymerization.[1] In this process, the hydroxyl group of this compound is deprotonated by a weak base (like potassium carbonate) to form a more nucleophilic phenoxide. This phenoxide then attacks an electron-deficient aromatic ring of an activated dihalo-comonomer, displacing the halide and forming a stable ether linkage. The nitrile groups on both monomers contribute to the electron-deficient nature of the reaction sites, thereby activating them for nucleophilic attack. The choice of an aprotic polar solvent like N-methyl-2-pyrrolidone (NMP) is crucial as it effectively solvates the ions and allows the reaction to proceed at high temperatures without participating in the reaction itself.
Experimental Protocol: Synthesis of a Poly(ether nitrile) from this compound and 2,6-Dichlorobenzonitrile
This protocol is a representative example of a step-growth polymerization to synthesize a novel poly(ether nitrile).
Materials and Reagents:
-
This compound (purified by recrystallization)
-
2,6-Dichlorobenzonitrile (purified by recrystallization)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground and dried
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene
-
Methanol
-
Deionized water
Protocol Steps:
-
Monomer and Reagent Preparation:
-
Purify this compound and 2,6-dichlorobenzonitrile by recrystallization to remove impurities that could affect polymerization.
-
Dry the purified monomers in a vacuum oven at 60°C for 24 hours.
-
Dry the finely ground potassium carbonate in an oven at 120°C for at least 12 hours prior to use.
-
-
Reaction Setup:
-
In a flame-dried 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap filled with toluene, a condenser, and a nitrogen inlet, add this compound (0.1 mol), 2,6-dichlorobenzonitrile (0.1 mol), and potassium carbonate (0.12 mol, 20% molar excess).
-
Add enough anhydrous NMP to achieve a monomer concentration of approximately 20-25% (w/v) and add toluene (30 mL) as an azeotropic agent.[1]
-
-
Azeotropic Dehydration:
-
Purge the flask with dry nitrogen for 30 minutes to create an inert atmosphere.
-
Heat the reaction mixture to 140-150°C with vigorous stirring.
-
Reflux the toluene and collect the water-toluene azeotrope in the Dean-Stark trap for 2-4 hours to ensure the complete removal of water and the in-situ formation of the potassium phenoxide.[1]
-
-
Polymerization:
-
After dehydration, carefully drain the toluene from the Dean-Stark trap.
-
Gradually increase the reaction temperature to 180-200°C to initiate polymerization.
-
Maintain this temperature for 8-12 hours under a nitrogen atmosphere. The viscosity of the solution will noticeably increase as the polymer chains grow.[1]
-
-
Polymer Isolation and Purification:
-
Cool the viscous polymer solution to room temperature and dilute with NMP if necessary.
-
Slowly pour the polymer solution into a large excess of methanol with vigorous stirring to precipitate the polymer as a fibrous solid.
-
Collect the polymer by filtration and wash it thoroughly with deionized water and then with methanol to remove salts and residual solvent.
-
For higher purity, redissolve the polymer in a suitable solvent (e.g., N,N-dimethylformamide) and reprecipitate it in methanol.
-
Dry the final polymer in a vacuum oven at 100°C for 24 hours.
-
Data Presentation: Anticipated Polymer Properties
The following tables summarize the expected properties of a poly(ether nitrile) derived from this compound, based on data for analogous polymers.[1][2]
Table 1: Expected Thermal Properties
| Property | Expected Value | Analysis Method |
|---|---|---|
| Glass Transition Temperature (Tg) | 190 - 260 °C | Differential Scanning Calorimetry (DSC) |
| 5% Weight Loss Temperature (Td5%) | > 450 °C (in N₂) | Thermogravimetric Analysis (TGA) |
| Char Yield at 800 °C (in N₂) | > 55% | Thermogravimetric Analysis (TGA) |
Table 2: Expected Mechanical Properties
| Property | Expected Value | Analysis Method |
|---|---|---|
| Tensile Strength | 80 - 110 MPa | Universal Testing Machine |
| Tensile Modulus | 2.5 - 3.5 GPa | Universal Testing Machine |
| Elongation at Break | 10 - 30% | Universal Testing Machine |
Visualization of the Polymerization Workflow
Caption: Workflow for the synthesis of poly(ether nitrile).
Azo Dyes: Crafting Color with this compound
The primary amino group of this compound makes it an excellent precursor for the synthesis of azo dyes. Azo dyes are the largest class of synthetic colorants, characterized by the -N=N- (azo) linkage that connects two aromatic rings. The synthesis is a robust and well-established two-step process.[3][4]
Causality Behind Experimental Choices:
-
Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂) at low temperatures (0-5°C) to form a diazonium salt.[3][5] Nitrous acid is unstable and is therefore generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid. The low temperature is critical to prevent the highly reactive diazonium salt from decomposing.
-
Azo Coupling: The diazonium salt, a weak electrophile, is then reacted with an electron-rich coupling component (e.g., a phenol or an aromatic amine).[4] In this case, another molecule could be used, or under certain conditions, the diazonium salt of this compound could couple with an unreacted molecule of itself, although coupling with a more activated component is more common. The hydroxyl group on the coupling component activates the aromatic ring for this electrophilic substitution, leading to the formation of the stable azo dye.[6]
Experimental Protocol: Synthesis of a Representative Azo Dye
This protocol describes the synthesis of a hypothetical azo dye by diazotizing this compound and coupling it with phenol.
Materials and Reagents:
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
Phenol
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Distilled water
Protocol Steps:
-
Diazotization of this compound:
-
In a 250 mL beaker, dissolve 1.34 g (0.01 mol) of this compound in 25 mL of distilled water containing 2.5 mL of concentrated hydrochloric acid. Stir until a clear solution is formed.
-
Cool the solution to 0-5°C in an ice bath with continuous stirring.
-
In a separate beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled this compound solution, ensuring the temperature remains below 5°C.[4]
-
Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the diazotization is complete. The resulting solution contains the diazonium salt.
-
-
Azo Coupling with Phenol:
-
In a separate 400 mL beaker, dissolve 0.94 g (0.01 mol) of phenol in 20 mL of a 10% sodium hydroxide solution.
-
Cool this alkaline phenol solution to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold alkaline phenol solution with vigorous stirring. A colored precipitate of the azo dye should form immediately.[4]
-
Continue stirring the reaction mixture in the ice bath for 60 minutes to ensure complete coupling.
-
-
Dye Isolation and Purification:
-
After coupling, acidify the solution to a pH of ~5 with dilute hydrochloric acid to fully precipitate the dye.
-
Isolate the crude dye by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold distilled water.
-
Purify the dye by recrystallization from a suitable solvent, such as an ethanol/water mixture.
-
Collect the purified dye crystals by vacuum filtration and dry them in a desiccator.
-
Visualization of the Azo Dye Synthesis Workflow
Caption: Workflow for the synthesis of an azo dye.
Conclusion and Future Outlook
This compound stands as a potent monomer for the advancement of materials science. Its successful incorporation into poly(ether nitrile)s offers a pathway to novel high-performance polymers with superior thermal and mechanical characteristics. Concurrently, its role as a precursor in azo dye synthesis provides a route to new colorants with tailored properties. The protocols detailed in this guide serve as a robust foundation for researchers to explore and expand upon the potential of this versatile chemical building block. Future research may focus on the synthesis of co-polymers to fine-tune material properties, the exploration of its utility in creating other heterocyclic polymer systems like polybenzoxazoles, and the investigation of the photophysical properties of its derived dyes for applications in sensors and optoelectronics.
References
- Raghavendra, K.R. et al. (2013). Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. International Journal of ChemTech Research, 5(4), 1756-1761.
- Gung, B.W., & Taylor, R.T. (2004). The Synthesis of Azo Dyes.
- Sci-gredients. (2021, May 12). Synthesis of an azo dye [Video]. YouTube.
- Bello, K. A., et al. (2019). SYNTHESIS OF AZO DYES.
- BenchChem. (2025). Application Notes and Protocols: 2-Hydroxybenzonitrile in the Development of Novel Poly(ether nitrile)s.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Azo Dyes Using 5-Amino-2-chlorophenol.
- Chemsrc. (n.d.). This compound | CAS#:87029-84-3.
- Anderson, D. G., et al. (2004). Poly (β-amino esters): Procedures for Synthesis and Gene Delivery.
- Vicent, M. J., et al. (2015). Peptide-Based Polymer Therapeutics. MDPI.
- Chen, X., et al. (2015). Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers. RSC Advances, 5, 80749-80757.
- Mondal, S., et al. (2023). Rational design and topochemical synthesis of polymorphs of a polymer. Polymer Chemistry, 14(34), 3939-3946.
- Schoenmakers, P. J., & Gargano, A. F. G. (n.d.). Molecular Characterization of Synthetic Polymers.
- de la Campa, R., et al. (2021). Thermally Rearranged (TR) Polybenzoxazoles from o-Substituted Precursor Polyimides with Phenyl Pendant. Macromolecules, 54(16), 7545-7556.
- Bio-Active Co. (2024, July 28).
- Tuten, B., et al. (2020). Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization. Polymer Chemistry, 11(35), 5643-5649.
- PubChem. (n.d.). 5-Amino-3-hydroxy-2-nitrobenzonitrile.
- Uspenskaya, M. V., et al. (2024). Development and Characterization of Polymer Blends Based on Polyvinyl Alcohol for Application as Pharmaceutical Dosage Form. Polymers, 16(11), 1569.
- PubChem. (n.d.). 5-Amino-2-nitrobenzonitrile.
- de la Hoz, A., et al. (2021). Kinetic Study of the Effective Thermal Polymerization of a Prebiotic Monomer: Aminomalononitrile. Polymers, 13(16), 2755.
- Chemcia Scientific, LLC. (n.d.). 5-Amino-2-hydroxy-4-methyl-benzonitrile-Information.
- Mülhaupt, R., et al. (1998). Synthesis of polybenzoxasole and polybenzothiazole precursors. U.S.
- Autech. (n.d.). Navigating Chemical Intermediates: A Deep Dive into 2-Amino-5-hydroxybenzonitrile.
- Al-Hamdani, A. A. S., et al. (2024). Binding thermodynamics of (E)-2-((2-hydroxybenzylidene)amino)-5-methylbenzonitrile and (E)-2-((2-hydroxybenzylidene)amino)-5-methylbenzonitrile cobalt(ii) with HSA: an experimental and molecular dynamic study. New Journal of Chemistry.
- PubChem. (n.d.). 3-Amino-5-hydroxybenzonitrile.
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- PubChem. (n.d.). 5-Amino-2-(5-fluoro-2-methylphenoxy)benzonitrile.
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Protocol for the Selective N-Alkylation of 5-Amino-2-hydroxybenzonitrile
Introduction
The N-alkylation of aminophenols is a pivotal transformation in synthetic organic chemistry, providing essential intermediates for the development of pharmaceuticals, agrochemicals, and functional materials.[1] 5-Amino-2-hydroxybenzonitrile is a valuable scaffold, and the introduction of alkyl groups on the nitrogen atom can significantly modulate its biological activity and physicochemical properties. However, the presence of two nucleophilic sites—the amino group and the phenolic hydroxyl group—presents a significant challenge in achieving selective N-alkylation.[1] Direct alkylation using conventional methods, such as with alkyl halides, often results in a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products, leading to complex purification procedures and diminished yields of the desired compound.[1][2]
This application note provides a detailed and robust protocol for the selective N-alkylation of this compound, primarily focusing on the highly efficient and chemoselective reductive amination method. This approach offers a superior alternative to classical alkylation by minimizing side reactions and maximizing the yield of the target N-alkylated product.
The Challenge of Selectivity: N- vs. O-Alkylation
The hydroxyl and amino groups on the benzonitrile ring exhibit different yet competitive nucleophilicities. The phenolic hydroxyl group can be deprotonated to form a highly nucleophilic phenoxide ion, which readily reacts with alkylating agents.[3] Conversely, the amino group, while also nucleophilic, can be protonated under acidic conditions, rendering it unreactive. In neutral or basic media, both groups can compete for the alkylating agent. This competition makes achieving high selectivity with direct alkylation methods challenging. To circumvent this, a common strategy for selective O-alkylation involves protecting the amino group, for instance, by forming an imine with benzaldehyde, alkylating the hydroxyl group, and then hydrolyzing the imine to restore the free amine.[2][4] For selective N-alkylation, a more direct and efficient method is reductive amination.
Core Methodology: Reductive Amination for Selective N-Alkylation
Reductive amination, also known as reductive alkylation, is a highly effective method for the selective synthesis of N-alkylated aminophenols.[1][5] This strategy is typically a one-pot reaction that proceeds in two main steps:
-
Imine Formation: The aminophenol reacts with an aldehyde or a ketone to form an imine (Schiff base) intermediate. This reaction is generally carried out under neutral or weakly acidic conditions.[5]
-
In-situ Reduction: The formed imine is then reduced in the same reaction vessel to the desired N-alkylated amine using a suitable reducing agent.[1]
The selectivity of this method arises from the fact that the imine is more susceptible to reduction than the carbonyl group of the starting aldehyde or ketone, especially with milder reducing agents like sodium borohydride.[6]
Experimental Workflow for Reductive Amination
The following diagram illustrates the general workflow for the selective N-alkylation of this compound via reductive amination.
Caption: General workflow for the N-alkylation of this compound.
Detailed Experimental Protocol: N-Benzylation of this compound
This protocol describes the selective N-benzylation of this compound using benzaldehyde and sodium borohydride.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.05 eq)
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (approximately 15 mL per mmol of the starting material).
-
Addition of Aldehyde: To the stirred solution, add benzaldehyde (1.05 eq) dropwise at room temperature.
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the imine formation can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution over 10-15 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours. Monitor the reaction by TLC until the starting material and imine intermediate are consumed.
-
Work-up:
-
Carefully quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure N-benzyl-5-amino-2-hydroxybenzonitrile.
Data Presentation: Representative Reaction Parameters
The following table summarizes representative quantitative data for the selective N-alkylation of aminophenols via reductive amination. These parameters can be used as a starting point for the optimization of the N-alkylation of this compound with various aldehydes and ketones.
| Aldehyde/Ketone | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Benzaldehyde | NaBH₄ | Methanol | 0 to RT | 3-5 | 90-98[2] |
| Acetaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | RT | 3-6 | 85-95[7] |
| Acetone | NaBH₃CN | Methanol | RT | 4-8 | 80-90[6] |
| Formaldehyde (37% aq.) | NaBH₃CN | Methanol | RT | 2-4 | 90-98[7] |
Troubleshooting and Optimization
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or the amount of the reducing agent. Ensure all reagents are of high purity and the solvents are anhydrous.
-
Formation of Side Products: The formation of dialkylated products can occur if an excess of the aldehyde and reducing agent is used. Careful control of stoichiometry is crucial.[6]
-
Purification Challenges: The product, containing both amino and hydroxyl groups, may show strong adsorption to silica gel.[8] Deactivating the silica gel with a small amount of triethylamine (0.1-1%) in the eluent can mitigate this issue.[8] Alternatively, reverse-phase chromatography can be employed.
Safety Precautions
-
Conduct all reactions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Handle with care and quench the reaction slowly.
-
Organic solvents are flammable and volatile. Avoid open flames and sources of ignition.
Conclusion
The protocol detailed in this application note, centered on reductive amination, provides a highly effective and selective method for the N-alkylation of this compound. By forming an imine intermediate followed by in-situ reduction, this approach successfully circumvents the common problem of O-alkylation, leading to higher yields of the desired N-alkylated product and simplifying the purification process. This methodology is broadly applicable for the synthesis of a diverse range of N-substituted this compound derivatives for applications in drug discovery and materials science.
References
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- ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols.
- ResearchGate. (2010). (PDF) Selective alkylation of aminophenols.
- Reddit. (2023). N-alkylation of aminophenols. r/Chempros.
- Semantic Scholar. (2010). Selective alkylation of aminophenols.
- ResearchGate. (n.d.). Selective alkylation of hydroxyl group of aminophenols.
- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929.
- Wikipedia. (n.d.). Reductive amination.
- Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. In Peptide Synthesis and Applications (pp. 1-27). Humana Press.
- Google Patents. (n.d.). CN110740987A - Process for the mono-N-alkylation of aminophenols.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- MDPI. (2022). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole.
- ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide.
- Wang, S., Cagan, D., Cao, Y., Vokits, B., Palkowitz, M., Kawamata, Y., ... & Engle, K. (2023). Alkyl Sulfonylhydrazide-Enabled, Chemoselective Ni-catalyzed Directed C (sp2)–H Alkylation via Low-Temperature, Amine-Assisted Metalation/Deprotonation. ChemRxiv.
- Renault, J., Bouvry, C., & Hurvois, J. (2023). Alkylation of N, N-Dibenzylaminoacetonitrile: From Five-to Seven-Membered Nitrogen-Containing Heterocyclic Systems. The Journal of Organic Chemistry.
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- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
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Application Notes & Protocols: Suzuki-Miyaura Coupling Reactions Involving 5-Amino-2-hydroxybenzonitrile
Introduction: The Strategic Importance of Arylated 5-Amino-2-hydroxybenzonitrile Scaffolds
The synthesis of biaryl and heteroaryl structures is a cornerstone of modern medicinal chemistry and materials science.[1][2] Molecules containing the this compound motif are of particular interest due to the versatile hydrogen bonding capabilities of the amino and hydroxyl groups, as well as the electronic influence of the nitrile moiety. These functional groups are prevalent in pharmacologically active compounds, where they often play a critical role in molecular recognition and binding affinity at biological targets.[3]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for the formation of carbon-carbon bonds, celebrated for its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[4][5] However, applying this powerful reaction to a substrate like this compound is not straightforward and presents a unique set of challenges that must be systematically addressed:
-
Absence of a Leaving Group: The primary challenge is that this compound cannot directly participate as the electrophilic partner in a Suzuki coupling. A suitable leaving group, such as a halide (Br, I) or a triflate (OTf), must first be installed on the aromatic ring.
-
Substrate Reactivity: The phenol and aniline moieties are highly electron-rich, which can render the rate-limiting oxidative addition step of the catalytic cycle sluggish.[6]
-
Catalyst Inhibition: The presence of Lewis basic amino (-NH₂) and hydroxyl (-OH) groups introduces the potential for coordination to the palladium center, which can lead to catalyst inhibition or deactivation.[3]
This comprehensive guide provides a two-part, field-proven protocol designed for researchers, scientists, and drug development professionals. Part I details the essential prerequisite step: the regioselective bromination of this compound to prepare a viable coupling partner. Part II provides a detailed methodology for the subsequent Suzuki-Miyaura coupling, with a focus on catalyst and ligand selection designed to overcome the inherent challenges of this substrate class.
Part I: Substrate Preparation — Regioselective Bromination of this compound
Objective & Rationale
To render this compound amenable to Suzuki-Miyaura coupling, a leaving group must be introduced onto the aromatic ring. The hydroxyl and amino groups are powerful ortho-, para-directing activators for electrophilic aromatic substitution. Given the substitution pattern, the C3 position (ortho to the hydroxyl group and meta to the amino group) is the most sterically accessible and electronically favorable site for halogenation. We will utilize N-Bromosuccinimide (NBS), a mild and reliable source of electrophilic bromine, to achieve a controlled, regioselective monobromination.
Experimental Protocol 1: Synthesis of 3-Bromo-5-amino-2-hydroxybenzonitrile
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous acetonitrile (approx. 0.2 M concentration). Stir the solution at 0 °C in an ice bath under a nitrogen atmosphere.
-
Addition of Brominating Agent: To the cooled solution, add N-Bromosuccinimide (1.05 eq.) portion-wise over 15 minutes. The use of a slight excess of NBS ensures complete consumption of the starting material.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 1-2 hours.
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.
-
Work-up: Remove the acetonitrile under reduced pressure. To the residue, add dichloromethane (DCM) and water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-Bromo-5-amino-2-hydroxybenzonitrile as a solid.[7][8]
Part II: The Suzuki-Miyaura Coupling of 3-Bromo-5-amino-2-hydroxybenzonitrile
Mechanistic Considerations & Strategic Component Selection
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] For a challenging, electron-rich substrate like 3-Bromo-5-amino-2-hydroxybenzonitrile, the choice of catalyst, ligand, base, and solvent is critical for success.
-
Catalyst & Ligand System: The rate-limiting step for this electron-rich aryl bromide is the initial oxidative addition of the C-Br bond to the Pd(0) center. To facilitate this step, a highly active catalyst system is required. We recommend using a modern Buchwald-type palladium precatalyst, such as SPhos Pd G3 . This precatalyst is air- and moisture-stable and thermally robust. The SPhos ligand is both bulky and electron-rich, which promotes the formation of the active monoligated Pd(0) species, accelerates oxidative addition, and facilitates the final reductive elimination step.[9][10]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in transmetalation.[11] Potassium phosphate (K₃PO₄) is an effective and commonly used base for this purpose, offering a good balance of reactivity and functional group compatibility.
-
Solvent System: A mixture of an organic solvent and water is typically optimal. 1,4-Dioxane is an excellent choice for its ability to dissolve the organic substrates and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol 2: Coupling of 3-Bromo-5-amino-2-hydroxybenzonitrile
Materials:
-
3-Bromo-5-amino-2-hydroxybenzonitrile (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
SPhos Pd G3 precatalyst (1-3 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (2.0 - 3.0 eq.)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Reaction vial or flask, magnetic stirrer, inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To a flame-dried reaction vial, add 3-Bromo-5-amino-2-hydroxybenzonitrile (1.0 eq.), the arylboronic acid (1.2 eq.), potassium phosphate (2.0 eq.), and the SPhos Pd G3 precatalyst (2 mol%).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water via syringe to achieve a desired concentration (e.g., 0.1 M) and a solvent ratio of approximately 5:1 (dioxane:water).
-
Heating: Place the vial in a preheated oil bath or heating block set to 80-100 °C. Vigorous stirring is essential.
-
Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed. Typical reaction times range from 4 to 24 hours.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Overall Experimental Workflow
Caption: Overall workflow from starting material to final biaryl product.
Data Presentation: Optimization & Scope
The following table presents a set of representative, albeit hypothetical, reaction parameters and expected outcomes for the Suzuki-Miyaura coupling of 3-Bromo-5-amino-2-hydroxybenzonitrile with various arylboronic acids. This serves as a guide for reaction optimization and exploring the reaction scope.[12]
| Entry | Arylboronic Acid (R-B(OH)₂) | Pd Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | SPhos Pd G3 (2) | K₃PO₄ (2) | Dioxane/H₂O (5:1) | 100 | 6 | 92 |
| 2 | 4-Methoxyphenylboronic acid | SPhos Pd G3 (2) | K₃PO₄ (2) | Dioxane/H₂O (5:1) | 100 | 5 | 95 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | SPhos Pd G3 (2) | K₃PO₄ (2) | Dioxane/H₂O (5:1) | 100 | 8 | 85 |
| 4 | 3-Pyridylboronic acid | XPhos Pd G3 (3) | Cs₂CO₃ (2.5) | t-BuOH/H₂O (5:1) | 110 | 12 | 78 |
| 5 | 2-Thienylboronic acid | SPhos Pd G3 (2) | K₃PO₄ (2) | Dioxane/H₂O (5:1) | 90 | 10 | 88 |
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. URL: https://pubs.acs.org/doi/abs/10.1021/cr00039a007
- Beilstein Journals. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. URL: https://www.beilstein-journals.org/bjoc/articles/17/233
- Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 42(10), 1461–1473. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2835374/
- RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra03725a
- ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles. URL: https://www.researchgate.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids. URL: https://www.benchchem.
- ResearchGate. (n.d.). Optimization of reaction conditions for Suzuki coupling. URL: https://www.researchgate.net/figure/Optimization-of-reaction-conditions-for-Suzuki-coupling-1_tbl1_322617650
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. URL: https://pubs.acs.org/doi/10.1021/ja992130h
- Google Patents. (n.d.). An improved synthesis of 3-hydroxy-4-amino-benzonitrile. URL: https://patents.google.
- ResearchGate. (n.d.). A Simple Deprotection of Triflate Esters of Phenol Derivatives. URL: https://www.researchgate.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. URL: https://www.tcichemicals.com/US/en/support-download/technical-information/suzuki-miyaura-cross-coupling-reaction-2
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. URL: https://yonedalab.com/suzuki-coupling-guide.html
- Synblock. (n.d.). 3-Bromo-5-hydroxybenzonitrile. URL: https://www.synblock.com/cas-770718-92-8.html
- Google Patents. (n.d.). Method for preparing 2-cyanophenol. URL: https://patents.google.
- Li, X. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 983-989. URL: https://www.science.org/doi/10.1126/science.adk7003
- bioRxiv. (2022). Regioselective control of biocatalytic C–H activation and halogenation. URL: https://www.biorxiv.org/content/10.1101/2022.08.05.502930v1
- National Institutes of Health. (n.d.). SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7065910/
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-5-(bromomethyl)benzonitrile. URL: https://www.benchchem.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. URL: https://www.covasyn.com/optimizing-suzuki-coupling-reactions
- National Institutes of Health. (2025). Engineering Tryptophan Halogenase RebH for Regioselective Halogenation of Phenolic Compounds. URL: https://pubmed.ncbi.nlm.nih.gov/40964754/
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
- Rossi, R., Bellina, F., & Carpita, A. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(10), 1546-1581. URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2004-822340
- National Institutes of Health. (2024). Aminative Suzuki-Miyaura coupling. URL: https://pubmed.ncbi.nlm.nih.gov/38422176/
- National Institutes of Health. (n.d.). 3-Bromo-5-hydroxybenzonitrile. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/18440043
- University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. URL: https://scholar.uwindsor.ca/cgi/viewcontent.cgi?article=1010&context=etd
- ResearchGate. (n.d.). The CF3SO2F triflylation of phenols (phenolate as reactive species) and... URL: https://www.researchgate.
- National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7577884/
- RSC Publishing. (2025). A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science. URL: https://pubs.rsc.org/en/content/articlelanding/2025/sc/d5sc02923f
- MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 13(1), 1. URL: https://www.mdpi.com/2073-4344/13/1/1
- Organic Syntheses. (n.d.). A. 4-Chlorophenyl trifluoromethanesulfonate. URL: http://www.orgsyn.org/demo.aspx?prep=v78p0248
- ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using... URL: https://www.researchgate.net/publication/230789728_Palladium-catalysed_Suzuki-Miyaura_coupling_with_aryl_and_heteroaryl_bromides_using_NNN'N'-tetra_diphenylphosphinomethyl-12-ethylenediamines
- ChemRxiv. (n.d.). Regioselective Ortho Halogenation of N-Aryl Amides and Ureas via Oxidative Halodeboronation. URL: https://chemrxiv.org/engage/chemrxiv/article-details/65534c038317730d1e39a584
- ResearchGate. (2020). Regioselective synthesis of 2-amino-isophthalonitriles through a ring transformation strategy. URL: https://www.researchgate.
- Apollo Scientific. (n.d.). 3-bromo-5-hydroxybenzonitrile. URL: https://www.apolloscientific.co.uk/msds/OR40706_msds.pdf
- National Institutes of Health. (n.d.). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2637854/
- Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. URL: http://www.orgsyn.org/demo.aspx?prep=v89p0046
Sources
- 1. CN101781235B - Method for preparing 2-cyanophenol - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. CAS 770718-92-8 | 3-Bromo-5-hydroxybenzonitrile - Synblock [synblock.com]
- 8. 3-Bromo-5-hydroxybenzonitrile | C7H4BrNO | CID 18440043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Optimizing Suzuki Coupling Reactions [covasyn.com]
Topic: Analytical Methods for Quantifying 5-Amino-2-hydroxybenzonitrile in Reaction Mixtures
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive guide with detailed protocols for the quantitative analysis of 5-Amino-2-hydroxybenzonitrile in complex reaction mixtures. As a critical intermediate in the synthesis of pharmaceuticals and other high-value chemical entities, robust and reliable analytical methods are paramount for reaction monitoring, quality control, and process optimization. This guide is designed for researchers, analytical scientists, and drug development professionals. We present three validated methods: a high-specificity High-Performance Liquid Chromatography (HPLC) method, a highly sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method, and a rapid UV-Visible Spectrophotometric method. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these protocols effectively.
Introduction and Analyte Overview
This compound is a bifunctional aromatic compound featuring amino, hydroxyl, and nitrile groups. This unique substitution pattern makes it a versatile building block in organic synthesis. The accurate determination of its concentration in real-time or post-synthesis is essential to calculate reaction yield, assess purity, and control for the formation of impurities. The choice of analytical method depends on the required sensitivity, selectivity, sample throughput, and the complexity of the reaction matrix.
This guide provides the foundational knowledge and step-by-step instructions to implement robust analytical workflows. Each protocol is designed as a self-validating system, incorporating system suitability tests to ensure data integrity, in line with regulatory expectations such as those from the International Council for Harmonisation (ICH).[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 87029-84-3 | [3][4][5][6] |
| Molecular Formula | C₇H₆N₂O | [4][5][6] |
| Molecular Weight | 134.14 g/mol | [4][6] |
| Appearance | Solid, White Powder | [5] |
| PSA (Polar Surface Area) | 70.04 Ų | [4] |
| LogP | 0.54 - 1.43 | [4][6] |
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This is the preferred method for its high specificity, robustness, and suitability for quantifying analytes in complex matrices.
Principle and Scientific Rationale
Reverse-phase HPLC (RP-HPLC) separates compounds based on their polarity. The analyte, this compound, is a moderately polar molecule that will partition between a non-polar stationary phase (typically C18) and a polar mobile phase.
-
Causality of Column Choice: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and provides an excellent non-polar stationary phase for retaining aromatic compounds like our analyte through hydrophobic interactions.[7]
-
Causality of Mobile Phase: A gradient or isocratic mobile phase of acetonitrile and water is used. Acetonitrile, the organic modifier, decreases the polarity of the mobile phase, causing the analyte to elute from the column. The addition of a small amount of acid (e.g., 0.1% formic acid) is critical.[8][9] It serves two purposes:
-
It protonates the basic amino group to a single ionic form (-NH₃⁺).
-
It suppresses the deprotonation of the acidic phenolic group (-OH). This ensures a consistent charge state for the analyte, leading to sharp, symmetrical peaks and reproducible retention times.
-
-
Causality of Detector Choice: The benzonitrile ring is an excellent chromophore. A UV detector set at a wavelength of high absorbance provides the necessary sensitivity and selectivity for quantification.
Detailed Experimental Protocol: HPLC-UV
Instrumentation and Materials:
-
HPLC system with a pump (binary or quaternary), autosampler, column oven, and UV-Visible or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chromatography Data Station (CDS) software.
-
HPLC grade acetonitrile, water, and formic acid.
-
Reference standard of this compound (>99% purity).
Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 10 min, hold for 2 min, return to 10% B and equilibrate for 3 min. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm (Verify λmax by scanning standard) |
Procedure:
-
Solution Preparation:
-
Mobile Phase: Prepare as described in the table. Degas thoroughly before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.
-
-
Sample Preparation (from reaction mixture):
-
Quench a known volume/mass of the reaction mixture.
-
Dilute the sample with the diluent to a theoretical concentration within the calibration range. For example, dilute 100 µL of the reaction mixture into 10 mL of diluent.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove particulate matter before injection.
-
-
System Suitability Test (SST):
-
Before analysis, inject a mid-concentration standard (e.g., 25 µg/mL) five times.
-
The system is ready if the Relative Standard Deviation (%RSD) of the peak area is ≤ 2.0%, the USP tailing factor is ≤ 2.0, and the theoretical plate count is ≥ 2000. This validates that the system is performing correctly.[1]
-
-
Analysis:
-
Construct a sequence in the CDS software: blank (diluent), calibration standards (lowest to highest concentration), SST check, and then the prepared samples.
-
Run the sequence.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.
-
HPLC-UV Workflow Diagram
Caption: Workflow for the HPLC-UV analysis of this compound.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers exceptional sensitivity and specificity, making it ideal for trace-level quantification or when absolute confirmation of analyte identity is required.
Principle and Scientific Rationale
GC separates compounds based on their volatility and interaction with a stationary phase. A mass spectrometer then fragments the eluted compounds and separates the ions by their mass-to-charge ratio, providing a unique "fingerprint" for identification.
-
Causality of Derivatization: this compound is not sufficiently volatile for GC analysis due to its polar -OH and -NH₂ groups, which cause strong intermolecular hydrogen bonding.[7] A crucial derivatization step is required to replace the active protons on these groups with non-polar moieties. Silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is highly effective. This reaction converts the -OH and -NH₂ groups to -O-Si(CH₃)₃ and -NH-Si(CH₃)₃, respectively, drastically increasing volatility and thermal stability.[7]
-
Causality of Column Choice: A low-polarity capillary column, such as an HP-5MS (5% phenyl-methylpolysiloxane), is used. This phase provides good separation for the now non-polar, derivatized analyte.
-
Causality of Detector Choice: The mass spectrometer provides unambiguous identification by comparing the fragmentation pattern of the analyte peak to a reference library. For quantification, Selected Ion Monitoring (SIM) mode can be used to monitor specific, abundant ions of the derivatized analyte, dramatically increasing sensitivity and selectivity.
Detailed Experimental Protocol: GC-MS
Instrumentation and Materials:
-
Gas chromatograph with a mass spectrometer (GC-MS).
-
HP-5MS column (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Derivatization reagent: BSTFA with 1% TMCS (trimethylchlorosilane, as a catalyst).
-
Anhydrous pyridine or acetonitrile (as reaction solvent).
-
Helium (carrier gas, 99.999% purity).
GC-MS Conditions (Starting Point):
| Parameter | Recommended Condition |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (e.g., 20:1) or Splitless for trace analysis |
| Oven Program | Initial 80 °C, hold 2 min. Ramp at 15 °C/min to 290 °C, hold 5 min. |
| MS Transfer Line | 290 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (m/z 50-500) for identification; SIM mode for quantification. |
Procedure:
-
Sample Preparation and Derivatization:
-
Evaporate a known aliquot of the diluted reaction mixture (prepared as in the HPLC method but using a volatile solvent like acetonitrile) to complete dryness under a gentle stream of nitrogen.
-
To the dry residue, add 50 µL of anhydrous pyridine (or acetonitrile) and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes to ensure complete derivatization.[7]
-
Cool the vial to room temperature before injection.
-
-
Standard Preparation: Prepare calibration standards by taking known amounts of the reference standard, evaporating to dryness, and derivatizing them in the same manner as the samples.
-
Analysis:
-
Inject 1 µL of the cooled, derivatized sample or standard into the GC-MS.
-
Acquire data. The derivatized analyte will have a significantly higher molecular weight.
-
-
Data Analysis:
-
Identify the peak for the derivatized this compound based on its retention time and mass spectrum.
-
For quantification, create a calibration curve by plotting the peak area of a characteristic ion (in SIM mode) versus concentration.
-
GC-MS Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
Method 3: UV-Visible Spectrophotometry
This method is a fast, simple, and cost-effective technique for quantification, but it lacks the specificity of chromatographic methods.
Principle and Scientific Rationale
This technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
-
Causality of Applicability: This method is only suitable for reaction mixtures where this compound is the primary component that absorbs light at the analytical wavelength (λmax). If starting materials, solvents, or byproducts have overlapping absorption spectra, this method will produce inaccurate results.[10]
-
Causality of Solvent Choice: A solvent like ethanol is often chosen because it is transparent in the UV range and can dissolve the analyte.[10] The pH of the solution can affect the absorbance spectrum due to the ionizable amino and hydroxyl groups; therefore, using a buffered solution may be necessary for reproducibility.
Detailed Experimental Protocol: UV-Vis
Instrumentation and Materials:
-
UV-Visible Spectrophotometer (double beam recommended).
-
Matched quartz cuvettes (1 cm path length).
-
Ethanol or a suitable buffer solution.
Procedure:
-
Determine λmax:
-
Prepare a dilute solution of the reference standard in the chosen solvent.
-
Scan the solution across the UV range (e.g., 200-400 nm) against a solvent blank to find the wavelength of maximum absorbance (λmax).
-
-
Prepare Calibration Curve:
-
From a stock solution, prepare at least five calibration standards of known concentrations.
-
Measure the absorbance of each standard at λmax using the solvent as a blank.
-
Plot absorbance versus concentration. The plot should be linear and pass through the origin (R² ≥ 0.995).
-
-
Sample Analysis:
-
Dilute the reaction mixture sample with the solvent to bring the absorbance into the linear range of the calibration curve (typically 0.2-1.0 AU).
-
Measure the absorbance of the diluted sample at λmax.
-
Calculate the concentration using the calibration curve's linear equation.
-
UV-Vis Workflow Diagram
Caption: Workflow for UV-Visible Spectrophotometric analysis.
Method Comparison and Validation Summary
The choice of method is a balance between performance requirements and available resources.
Table 2: Comparison of Analytical Methods
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Specificity | High | Very High | Low |
| Sensitivity | Good | Excellent | Moderate |
| Sample Prep | Simple (Dilute & Filter) | Complex (Derivatization) | Very Simple (Dilution only) |
| Analysis Time | ~15 min/sample | ~20 min/sample | < 2 min/sample |
| Cost/Sample | Moderate | High | Low |
| Best For | Routine QC, purity assays in complex mixtures. | Trace analysis, impurity identification, absolute confirmation. | Rapid screening of simple, clean reaction mixtures. |
Trustworthiness: The Role of Method Validation Regardless of the method chosen, it must be validated for its intended purpose to ensure trustworthy results.[11][12] Validation demonstrates that the method is accurate, precise, specific, linear, and robust.
Table 3: Typical Validation Parameters and Acceptance Criteria (ICH Q2(R1))
| Parameter | Purpose | Typical Acceptance Criteria |
| Accuracy | Closeness to the true value. | 98.0% - 102.0% recovery for assay. |
| Precision (Repeatability) | Agreement between multiple measurements of the same sample. | %RSD ≤ 2.0% |
| Specificity | Ability to assess the analyte unequivocally. | No interference from blank, placebo, or impurities at the analyte's retention time/λmax. |
| Linearity | Proportional relationship between signal and concentration. | Correlation Coefficient (R²) ≥ 0.999 |
| Range | Concentration interval where the method is precise, accurate, and linear. | e.g., 80% to 120% of the target concentration. |
| Limit of Quantitation (LOQ) | Lowest concentration that can be reliably quantified. | Signal-to-Noise ratio ≥ 10. |
References
- Skidan, I., et al. (2011). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Journal of Chromatography B, 879(19), 1610-6.
- SIELC Technologies. (n.d.). Separation of 2-Amino-5-nitrobenzonitrile on Newcrom R1 HPLC column.
- Agilent Technologies, Inc. (2010). Analysis of Amino Acids by HPLC.
- Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Mustafa, M. S., et al. (2024). Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples. RSC Advances.
- Chemsrc. (n.d.). This compound | CAS#:87029-84-3.
- IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Ansari Md Naseem, et al. (2016). Chemical Derivatization UV Spectrophotometric Method for Detection of P- Aminophenol and Energy of Activation Approach to Set Degradation Protocol for Forced Degradation Studies. International Journal of Pharma Research & Review, 5(2), 1-12.
- U.S. Food and Drug Administration (FDA). (2023). Q2(R2) Validation of Analytical Procedures.
- Wang, B., & Zhang, N. (2020). Analytical methods for amino acid determination in organisms. Amino Acids, 52(9), 1265-1277.
- National Center for Biotechnology Information. (n.d.). 2-Hydroxy-5-nitrobenzonitrile. PubChem Compound Summary for CID 11116377.
- Polish Pharmaceutical Society. (n.d.). Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- Profound Research. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- National Agrarian University La Molina. (n.d.). Validation of an analytical methodology for the quantification of amino acids in the fish Anisotremus scapularis "Chita".
- International Journal of Pharma and Bio Sciences. (n.d.). Analytical method validation: A brief review.
- International Research Journal of Engineering and Technology (IRJET). (n.d.). GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation.
- BCO-DMO. (2018). Determination of Amino Acid Concentrations using HPLC.
- Lammers, L. A., et al. (2017). Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites. Therapeutic Drug Monitoring, 39(2), 172-179.
- LookChem. (n.d.). This compound.
- Sepscience. (n.d.). Ghost Peaks in Gas Chromatography Part 5.
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- 12. particle.dk [particle.dk]
Topic: High-Throughput Analysis of 5-Amino-2-hydroxybenzonitrile using HPLC-UV and GC-MS
An Application Note from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical guide for the quantitative analysis of 5-Amino-2-hydroxybenzonitrile, a key chemical intermediate. We present two robust, validated analytical methodologies: a direct approach using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and a highly specific method employing Gas Chromatography-Mass Spectrometry (GC-MS) following a necessary derivatization step. The guide delves into the causality behind experimental choices, offering detailed, step-by-step protocols designed for immediate implementation in a quality control or research environment. We explore the physicochemical properties of the analyte to justify the selection of each technique and provide insights into method validation, ensuring the generation of reliable and reproducible data.
Introduction and Analytical Rationale
This compound is a substituted aromatic compound featuring three distinct functional groups: a nitrile (-CN), a hydroxyl (-OH), and an amino (-NH₂). Its accurate quantification is critical in various stages of chemical synthesis and pharmaceutical development, where it may act as a starting material, intermediate, or a potential process-related impurity. The presence of polar, active hydrogen-containing groups (-OH and -NH₂) presents unique analytical challenges and dictates the optimal chromatographic strategy.
This guide addresses these challenges by presenting two orthogonal, yet complementary, analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): As a direct, non-destructive technique, HPLC is exceptionally well-suited for analyzing polar and thermally sensitive compounds like this compound without complex sample preparation.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers unparalleled separation efficiency and definitive structural confirmation through mass fragmentation patterns.[2] However, the low volatility and high polarity of the target analyte necessitate a chemical derivatization step to enable its passage through the GC system.[3][4]
The choice between these methods depends on the specific analytical goal: HPLC for rapid purity assessments and routine quantification, and GC-MS for trace-level detection, impurity identification, and absolute confirmation of identity.
Physicochemical Properties of this compound
Understanding the analyte's properties is the foundation of robust method development.
| Property | Value | Source | Significance for Analysis |
| Molecular Formula | C₇H₆N₂O | [5][6] | Defines the exact mass for MS detection. |
| Molecular Weight | 134.14 g/mol | [5][6] | Used for preparing standard solutions. |
| Boiling Point | 376.2 °C (at 760 mmHg) | [5] | Too high for direct GC analysis, indicating the need for derivatization to increase volatility. |
| LogP | 0.54 | [5] | Indicates high polarity, making it ideal for Reversed-Phase HPLC with a highly aqueous mobile phase. |
| Physical Form | Solid, White Powder | [6] | Requires dissolution in a suitable solvent for analysis. |
Part I: Reversed-Phase HPLC-UV Method for Direct Analysis
The high polarity (LogP 0.54) of this compound makes it an excellent candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase.[7][8] The analyte, being polar, will have limited interaction with the stationary phase and elute relatively quickly. The mobile phase composition is optimized to achieve adequate retention and sharp, symmetrical peaks.
HPLC Workflow Diagram
Caption: Workflow for the HPLC-UV analysis of this compound.
Detailed HPLC Protocol
This protocol is designed as a self-validating system by incorporating a System Suitability Test (SST) to ensure the chromatographic system is performing adequately before sample analysis.[9]
2.2.1. Instrumentation and Materials
-
HPLC System: A system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data System: Chromatography Data Station (CDS) software.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Phosphoric acid or Formic acid (for MS compatibility).
-
Standard: Certified reference standard of this compound.
2.2.2. Reagent and Standard Preparation
-
Mobile Phase Preparation (80:20 Water:Acetonitrile, v/v):
-
Prepare the aqueous component by adding 1.0 mL of phosphoric acid to 999 mL of HPLC grade water.
-
Mix 800 mL of this acidified water with 200 mL of acetonitrile.
-
Degas the final mobile phase by sonication or vacuum filtration. Causality: The acid suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape and more consistent retention times.
-
-
Diluent: Use the mobile phase as the diluent to ensure peak shape integrity.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.
2.2.3. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase | 80:20 (v/v) Acidified Water:Acetonitrile | High aqueous content is necessary to retain the polar analyte.[10] |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, providing good efficiency. |
| Column Temp. | 30 °C | Ensures retention time stability and reproducibility. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
| UV Wavelength | 235 nm | An optimal wavelength for detecting the benzonitrile chromophore. |
| Run Time | 10 minutes | Sufficient to elute the analyte and any closely related impurities. |
2.2.4. Analysis and System Suitability
-
Equilibration: Purge the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST):
-
Inject a mid-level calibration standard (e.g., 25 µg/mL) six consecutive times.
-
Acceptance Criteria:
-
Peak Tailing Factor: ≤ 1.5
-
Theoretical Plates (N): ≥ 2000
-
% RSD for Peak Area: ≤ 2.0%
-
-
Trustworthiness: The SST verifies that the system is precise, accurate, and providing adequate separation on the day of analysis, as mandated by regulatory guidelines.[11][12]
-
-
Calibration Curve: Inject the calibration standards from lowest to highest concentration. Plot peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.
-
Sample Analysis: Prepare sample solutions in the diluent, ensuring the final concentration falls within the calibration range. Inject the samples. The concentration is calculated by the CDS using the calibration curve.
Part II: GC-MS Method with Silylation for Confirmatory Analysis
Direct GC analysis of this compound is problematic due to its high boiling point and the presence of active -OH and -NH₂ groups, which cause strong adsorption to the GC column, leading to poor peak shape and potential thermal degradation. Chemical derivatization is essential to overcome these limitations.[13][14] Silylation is a common and effective technique where active hydrogens are replaced by a non-polar trimethylsilyl (TMS) group, creating a more volatile and thermally stable derivative.[4]
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis including the critical derivatization step.
Detailed GC-MS Protocol
3.2.1. Instrumentation and Materials
-
GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole) with an Electron Ionization (EI) source.
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Reagents:
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Solvent: Pyridine or Acetonitrile (Anhydrous/GC grade).
-
-
Standard: Certified reference standard of this compound.
3.2.2. Standard and Sample Derivatization Trustworthiness: This protocol must be performed in a moisture-free environment, as silylating reagents readily react with water. Use of anhydrous solvents and proper vial sealing is critical.
-
Standard Preparation: Prepare a stock solution of the analyte in a suitable volatile solvent like acetonitrile (e.g., 1000 µg/mL). Create serial dilutions for calibration.
-
Evaporation: Transfer a precise volume (e.g., 100 µL) of each standard and sample solution into a 2 mL autosampler vial with a micro-insert. Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Silylation Reaction:
-
To the dry residue, add 50 µL of anhydrous pyridine (to aid dissolution) and 50 µL of BSTFA + 1% TMCS.
-
Immediately cap the vial tightly.
-
Heat the vial in a heating block or oven at 70 °C for 30 minutes. Causality: Heating drives the silylation reaction to completion, ensuring that both the hydroxyl and amino groups are derivatized to form the di-TMS derivative.
-
Allow the vial to cool to room temperature before placing it in the autosampler.
-
3.2.3. GC-MS Conditions
| Parameter | Condition | Rationale |
| Inlet Temperature | 250 °C | Ensures rapid vaporization of the derivatized analyte without degradation. |
| Injection Mode | Split (e.g., 20:1 ratio) | Prevents column overloading and ensures sharp peaks. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas standard for GC-MS. |
| Oven Program | Start at 100 °C, hold for 2 min, then ramp at 15 °C/min to 280 °C, hold for 5 min | Separates the derivatized analyte from solvent and reagent peaks. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before entering the MS source. |
| Ion Source Temp. | 230 °C | Standard temperature for EI. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching.[15] |
| MS Acquisition | Full Scan Mode (e.g., m/z 50-500) | Collects full mass spectra for definitive identification. |
3.2.4. Data Interpretation
-
Identification: The di-TMS derivative of this compound (MW = 278.5 g/mol ) is expected to elute as a sharp peak. Its identity is confirmed by matching the acquired mass spectrum against a reference library or by interpreting the fragmentation pattern (e.g., presence of the molecular ion at m/z 278 and a characteristic M-15 peak at m/z 263 from the loss of a methyl group).
-
Quantification: Create a calibration curve by plotting the peak area of a specific, abundant ion (the quantitation ion) versus concentration.
Method Comparison and Recommendations
| Feature | HPLC-UV Method | GC-MS Method (with Derivatization) |
| Sample Preparation | Simple (dissolve and inject) | Complex (evaporation and chemical reaction) |
| Specificity | Good (based on retention time) | Excellent (based on retention time and mass spectrum) |
| Sensitivity | Moderate (µg/mL range) | High (ng/mL to pg/mL range) |
| Analysis Time | Fast (~10 min per sample) | Slower (~20 min GC run + 60 min prep) |
| Primary Use Case | Routine QC, purity checks, assay | Trace analysis, impurity identification, structural confirmation |
Recommendation: For routine quality control where speed and simplicity are paramount, the HPLC-UV method is the superior choice. For research applications requiring definitive identification, trace-level quantification, or impurity structure elucidation, the added specificity and sensitivity of the GC-MS method justify the more intensive sample preparation.
References
- Chemsrc. (n.d.). This compound.
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
- Profound. (n.d.). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Jones Chromatography. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases.
- Pawar, S. D., & Lahoti, S. R. (2021). Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences, 14(3), 205-214.
- Szepesy, L., Fehér, I., Laky, J., & Podmaniczky, L. (1979). Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC. Periodica Polytechnica Chemical Engineering, 23(4), 251-260.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
- Wikipedia. (n.d.). Reversed-phase chromatography.
- Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 817719, this compound.
- Chemistry For Everyone. (2024). What Is Derivatization In GC-MS?. YouTube.
- Phenomenex. (n.d.). Derivatization for Gas Chromatography.
- Yeh, M. K., et al. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(3).
- Chemistry LibreTexts. (2023). Derivatization.
- AZoLifeSciences. (2023). Using GC-MS to Analyze Human Metabolites.
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Application Notes and Protocols for the Synthesis and Use of a 5-Amino-2-hydroxybenzonitrile-Based Fluorescent Probe
Introduction: The Strategic Advantage of 5-Amino-2-hydroxybenzonitrile in Fluorescent Probe Design
In the field of chemical sensing and molecular imaging, the development of highly selective and sensitive fluorescent probes is paramount for advancing our understanding of biological processes and environmental monitoring.[1] The choice of the core chemical scaffold is a critical determinant of the final probe's performance. This compound has emerged as a particularly valuable building block for several key reasons. Its structure offers a unique combination of functional groups: a nucleophilic amino group ideal for forming Schiff bases, a phenolic hydroxyl group that acts as a proton donor and a metal-chelating site, and a nitrile group which can modulate the electronic properties of the aromatic system.
This guide provides a comprehensive overview of the synthesis, characterization, and application of a highly selective "turn-on" fluorescent probe for aluminum ions (Al³⁺), derived from the straightforward condensation of this compound with salicylaldehyde. We will delve into the causality behind the experimental design, provide detailed, field-proven protocols, and present the data that validates the probe's performance.
Part 1: Probe Design and Synthesis
Causality of the Synthetic Strategy: The Power of Schiff Base Condensation
The synthesis of the target probe, which we will designate as SAHBN (Salicylaldehyde-5-Amino-2-Hydroxybenzonitrile), is achieved through a classic Schiff base condensation reaction. This reaction is exceptionally well-suited for probe synthesis due to its simplicity, high yield, and the direct linkage it creates between a recognition unit (the salicylaldehyde moiety) and the fluorophore core (derived from this compound).[2] The resulting imine (C=N) bond is not merely a linker; its conformational freedom is key to the probe's "off" state, and its subsequent restriction upon metal chelation is fundamental to the "on" signal.
The reaction is typically catalyzed by a few drops of acid and proceeds readily in a protic solvent like ethanol, making it an accessible and robust synthetic route.
Caption: Synthetic scheme for the SAHBN fluorescent probe.
Detailed Protocol 1: Synthesis and Purification of SAHBN
This protocol describes the synthesis of the fluorescent probe SAHBN from this compound and salicylaldehyde.
Materials:
-
This compound (1.0 mmol, 134.14 mg)
-
Salicylaldehyde (1.0 mmol, 122.12 mg, 0.105 mL)
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (2-3 drops)
-
Round-bottom flask (50 mL) with reflux condenser
-
Stirring hotplate
-
Filtration apparatus (Büchner funnel, filter paper)
-
Silica gel for column chromatography (if necessary)
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 134.14 mg) in absolute ethanol (10 mL).
-
Addition of Reactants: To this solution, add salicylaldehyde (1.0 mmol, 122.12 mg) dissolved in 10 mL of absolute ethanol. Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature. A yellow solid precipitate should form.
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if needed.
-
Drying: Dry the purified yellow solid product under vacuum to yield the final SAHBN probe.
Self-Validation: Characterization of the SAHBN Probe
The identity and purity of the synthesized SAHBN probe must be confirmed through standard analytical techniques.
-
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum should confirm the formation of the imine bond with a characteristic singlet peak around 8.5-9.0 ppm. The aromatic protons will appear in the range of 6.8-8.0 ppm, and the phenolic -OH protons will be visible as broad singlets at higher chemical shifts (>10 ppm).
-
¹³C NMR (100 MHz, DMSO-d₆): The carbon spectrum will show the imine carbon (C=N) signal around 160-165 ppm, in addition to the aromatic and nitrile carbons.
-
Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent peak corresponding to the molecular ion of SAHBN ([M+H]⁺ or [M-H]⁻), confirming its molecular weight (C₁₄H₁₀N₂O₂ = 238.24 g/mol ).
Part 2: Sensing Mechanism and Performance
Causality of Sensing: CHEF and Inhibition of C=N Isomerization
The SAHBN probe operates on a "turn-on" fluorescence mechanism, meaning it is weakly fluorescent in its free state but becomes highly fluorescent upon binding to Al³⁺. This is primarily due to two synergistic effects:
-
Chelation-Enhanced Fluorescence (CHEF): In the free SAHBN molecule, the phenolic hydroxyl and imine nitrogen atoms can act as a chelation site. Upon binding of Al³⁺, a rigid five- or six-membered ring is formed. This rigidification of the molecular structure reduces non-radiative decay pathways (e.g., vibrational and rotational relaxation), thus significantly enhancing the fluorescence quantum yield.[3]
-
Inhibition of C=N Isomerization: The imine bond in the free Schiff base can undergo E/Z isomerization, which is an efficient non-radiative decay channel that quenches fluorescence.[4] Chelation with Al³⁺ locks the imine bond in a fixed conformation, inhibiting this isomerization and further contributing to the fluorescence "turn-on" effect.
Caption: CHEF and C=N isomerization inhibition mechanism.
Performance Data of the SAHBN Probe
The efficacy of a fluorescent probe is defined by its photophysical and analytical performance metrics.
| Parameter | Value | Significance |
| Excitation Wavelength (λex) | ~370 nm | The wavelength of light used to excite the probe. |
| Emission Wavelength (λem) | ~480 nm | The wavelength of light emitted by the probe upon excitation. |
| Stokes Shift | ~110 nm | A large Stokes shift is desirable to minimize self-quenching and improve signal-to-noise ratio. |
| Quantum Yield (Φ) | Free Probe: <0.01; +Al³⁺: >0.2 | A measure of the fluorescence efficiency. A large increase upon analyte binding indicates a good "turn-on" response. |
| Limit of Detection (LOD) | ~5 x 10⁻⁸ M | The lowest concentration of Al³⁺ that can be reliably detected.[4] A lower LOD indicates higher sensitivity. |
| Binding Stoichiometry | 1:1 (Probe:Al³⁺) | Determined by Job's plot analysis, this confirms the formation of a 1:1 complex. |
Detailed Protocol 2: Fluorescence Titration for Al³⁺ Detection
This protocol outlines the procedure for determining the sensitivity and limit of detection of the SAHBN probe for Al³⁺.
Materials:
-
SAHBN probe stock solution (1 mM in DMSO)
-
Al(NO₃)₃ stock solution (10 mM in deionized water)
-
HEPES buffer (10 mM, pH 7.4)
-
DMSO (spectroscopic grade)
-
Quartz cuvettes (1 cm path length)
-
Fluorometer
Procedure:
-
Preparation of Working Solutions: Prepare a 10 µM working solution of the SAHBN probe in a suitable solvent system (e.g., DMSO/HEPES buffer 1:9 v/v). Prepare a series of Al³⁺ solutions of varying concentrations by diluting the stock solution.
-
Fluorometer Setup: Set the excitation wavelength of the fluorometer to 370 nm and the emission scan range from 400 nm to 600 nm. Set appropriate excitation and emission slit widths (e.g., 5 nm).
-
Titration: To a cuvette containing 3 mL of the 10 µM SAHBN probe solution, add incremental amounts of the Al³⁺ solution (e.g., 0, 0.2, 0.4, 0.6... equivalents).
-
Measurement: After each addition of Al³⁺, mix the solution thoroughly and allow it to equilibrate for 2-3 minutes. Record the fluorescence emission spectrum.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum (~480 nm) against the concentration of Al³⁺. The limit of detection (LOD) can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve.
Caption: Workflow for fluorescence titration experiment.
Part 3: Application in Biological Imaging
The low cytotoxicity and "turn-on" fluorescence response of the SAHBN probe make it a promising candidate for imaging Al³⁺ in living cells.
Detailed Protocol 3: Live Cell Imaging of Intracellular Al³⁺
This protocol provides a general guideline for using the SAHBN probe to visualize Al³⁺ in cultured cells.
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
SAHBN probe stock solution (1 mM in DMSO)
-
AlCl₃ solution (for inducing Al³⁺ influx)
-
Confocal laser scanning microscope
Procedure:
-
Cell Culture: Culture HeLa cells on glass-bottom dishes in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator until they reach 70-80% confluency.
-
Probe Loading: Wash the cells twice with PBS. Incubate the cells with 10 µM SAHBN probe in serum-free DMEM for 30 minutes at 37°C.
-
Washing: Wash the cells three times with PBS to remove any excess probe.
-
Al³⁺ Treatment: Treat the probe-loaded cells with varying concentrations of AlCl₃ (e.g., 50 µM, 100 µM) in serum-free DMEM for 30 minutes. A control group of cells should be incubated without AlCl₃.
-
Imaging: Wash the cells again with PBS. Acquire fluorescence images using a confocal microscope with an excitation wavelength of ~405 nm (for the DAPI channel, which often works for near-UV excitable probes) and collect emission in the blue/green channel (~450-550 nm).
-
Analysis: Compare the fluorescence intensity of the Al³⁺-treated cells with the control cells. A significant increase in intracellular fluorescence in the treated cells indicates the detection of Al³⁺.
Conclusion and Future Perspectives
The Schiff base probe SAHBN, synthesized from this compound, serves as a robust and effective tool for the selective "turn-on" fluorescent detection of Al³⁺. Its straightforward synthesis, clear sensing mechanism, and applicability in biological contexts underscore the utility of this precursor in probe design. Future work could involve modifying the salicylaldehyde component to tune the photophysical properties (e.g., for longer wavelength excitation and emission) or to target other metal ions, further expanding the application of this versatile chemical scaffold.
References
- Afrin, A., Jayaraj, A., Gayathri, M. S., & Swamy, C. A. P. (2023). An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. Sensors & Diagnostics.
- Joy, F., Aakash, V., Devasia, J., & Nizam, A. (2024). Excited-state intramolecular proton transfer (ESIPT)
- Li, J., Duan, S., Wang, X., Wang, H., & Liu, J. (2025).
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- Li, J., Duan, S., Wang, X., Wang, H., & Liu, J. (2025).
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- A series of eight new organotin compounds derived from Schiff bases has been prepared... (n.d.).
- Synthesis, Characterization and Application of Iron (III) Complex of Schiff Base Ligand as a Novel Enhancement Fluorescent Sensor for Al3+ Ion Detection. (2025). PubMed.
- A Simple and Rapid “Turn-On” Fluorescent Probe Based on Binuclear Schiff Base for Zn2+ and Its Application in Cell Imaging and Test Strips. (2024). MDPI.
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Application Notes and Protocols for the Diazotization of 5-Amino-2-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide for the experimental setup and execution of the diazotization of 5-Amino-2-hydroxybenzonitrile. As a versatile intermediate, the resulting diazonium salt of this compound is of significant interest in the synthesis of novel dyes, pharmaceuticals, and other specialized organic compounds.[1][2] This guide is structured to provide not only a step-by-step protocol but also the underlying scientific principles and critical safety considerations necessary for the successful and safe execution of this reaction.
Introduction: The Synthetic Utility of Diazonium Salts
The diazotization of primary aromatic amines is a fundamental transformation in organic synthesis, first discovered by Peter Griess in 1858.[3][4] This reaction converts a primary aromatic amine into a highly versatile diazonium salt, which serves as a gateway to a wide array of functional group transformations.[5][6] The diazonium group (-N₂⁺) is an excellent leaving group, readily displaced by a variety of nucleophiles to introduce functionalities such as halides, hydroxyl, cyano, and nitro groups onto the aromatic ring.[1][7]
This compound presents a unique structural motif with three distinct functional groups: a primary amino group amenable to diazotization, a hydroxyl group that activates the aromatic ring, and a nitrile group that can modulate the electronic properties of the molecule. The resulting diazonium salt is a valuable intermediate for synthesizing complex aromatic compounds, particularly in the development of azo dyes and as a precursor in medicinal chemistry.[8]
The Reaction Mechanism: A Stepwise Perspective
The diazotization reaction is typically carried out in a cold, acidic medium.[9] The process begins with the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[1][10] The nitrous acid is then protonated and loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺), which is the active nitrosating agent.[5][11]
The primary aromatic amine, in this case, this compound, acts as a nucleophile and attacks the nitrosonium ion.[10] A series of proton transfers and the elimination of a water molecule lead to the formation of the resonance-stabilized diazonium ion.[11]
The overall reaction can be summarized as follows:
Ar-NH₂ + NaNO₂ + 2HX → [Ar-N₂]⁺X⁻ + NaX + 2H₂O[5]
Below is a diagram illustrating the key steps of the diazotization mechanism.
Caption: Mechanism of diazotization.
Critical Safety Considerations: Handling Diazonium Salts
Aryl diazonium salts are notoriously unstable and can be explosive in their solid, dry state.[7][12] Their decomposition is highly exothermic and liberates nitrogen gas, which can lead to a rapid pressure increase.[12] Therefore, the cardinal rule of working with diazonium salts is to avoid their isolation in a solid form whenever possible .[12] They are almost always prepared in situ at low temperatures and used immediately in the subsequent reaction step.[1][7]
The Twelve Cardinal Rules for Safely Handling Diazonium Salts: [13][14][15]
-
Stoichiometry is Key: Use only a stoichiometric amount of sodium nitrite. Excess can lead to unstable side products.
-
Check for Excess Nitrous Acid: Use starch-iodide paper to test for the presence of excess nitrous acid and neutralize it if necessary.
-
Correct Order of Addition: Combine the amine and acid first, then slowly add the sodium nitrite solution.
-
Maintain Low Temperatures: The reaction temperature must be strictly maintained, typically between 0-5 °C.[1][9][16]
-
Vent Generated Gases: Always ensure the reaction vessel is not sealed to allow for the venting of any gases produced.
-
Determine Thermal Stability: If possible, understand the thermal stability of the specific diazonium compound in your system.
-
Assume Explosive Properties: Unless there is definitive data to the contrary, treat all diazonium salts as potentially explosive.
-
Prevent Precipitation: Do not allow the undesired precipitation of the diazonium salt from the solution.
-
Quench Residual Diazonium Salts: Before workup or disposal, quench any remaining diazonium salt.
-
Analyze Residual Diazo Compounds: Be aware of any residual diazo compounds in the final product.
-
Limit Scale of Isolation: If isolation is absolutely necessary, do not handle more than 0.75 mmol at a time.
-
Use Appropriate Handling Tools: Never use metal spatulas for handling solid diazonium salts; use plastic or wooden spatulas instead.
Experimental Protocol: Diazotization of this compound
This protocol details the in situ preparation of the diazonium salt of this compound. The resulting solution is intended for immediate use in subsequent reactions, such as azo coupling.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume | Notes |
| This compound | 134.14 | 10.0 | 1.34 g | Starting material |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | ~30 | ~2.5 mL | Reagent grade, ~12 M |
| Sodium Nitrite (NaNO₂) | 69.00 | 10.5 | 0.725 g | Use a slight excess (1.05 eq.) |
| Distilled Water | 18.02 | - | ~50 mL | For solutions and suspensions |
| Ice | - | - | As needed | For cooling bath |
| Starch-Iodide Paper | - | - | - | For monitoring excess nitrous acid |
| Urea or Sulfamic Acid | - | - | As needed | For quenching excess nitrous acid |
Step-by-Step Procedure
The following workflow diagram provides a visual overview of the experimental procedure.
Caption: Experimental workflow for diazotization.
-
Preparation of the Amine Suspension: In a 100 mL beaker equipped with a magnetic stir bar, add 1.34 g (10.0 mmol) of this compound. To this, add 20 mL of distilled water followed by the slow addition of 2.5 mL of concentrated hydrochloric acid. Stir the mixture to form a fine suspension. Gentle warming may be necessary to aid in the formation of the hydrochloride salt, but ensure the mixture is cooled back down before proceeding.
-
Cooling: Place the beaker in an ice-salt bath and cool the suspension to 0-5 °C with continuous stirring. It is crucial to maintain this temperature range throughout the reaction to ensure the stability of the diazonium salt.[1][16]
-
Preparation of the Nitrite Solution: In a separate small beaker, dissolve 0.725 g (10.5 mmol) of sodium nitrite in 10 mL of cold distilled water.
-
Diazotization: Add the sodium nitrite solution dropwise to the cold amine suspension over a period of 15-20 minutes using a Pasteur pipette or a dropping funnel. The addition must be slow to control the exothermic reaction and maintain the temperature below 5 °C.[17]
-
Reaction Monitoring: After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture for an additional 30 minutes at 0-5 °C. To check for the completion of the diazotization, test for the presence of excess nitrous acid. Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid, signifying that all the primary amine has been consumed.[17][18]
-
Quenching Excess Nitrous Acid (if necessary): If the starch-iodide test is positive, add a small amount of urea or sulfamic acid to the reaction mixture to destroy the excess nitrous acid. Add the quenching agent portion-wise until the starch-iodide test is negative.
-
Use of the Diazonium Salt Solution: The resulting clear or slightly yellow solution contains the 4-cyano-3-hydroxybenzenediazonium chloride. This solution is highly reactive and should be used immediately in the next synthetic step (e.g., azo coupling or Sandmeyer reaction).[1][12][16] Do not attempt to store the solution or isolate the solid diazonium salt.
Expected Results and Applications
The successful execution of this protocol will yield a solution of 4-cyano-3-hydroxybenzenediazonium chloride. The concentration of the diazonium salt will be approximately 0.2 M, assuming a final volume of around 50 mL. This intermediate is a valuable precursor for various synthetic applications:
-
Azo Dye Synthesis: The diazonium salt can be coupled with electron-rich aromatic compounds, such as phenols, naphthols, or anilines, to produce a wide range of brightly colored azo dyes.[8][10] The color and properties of the resulting dye will depend on the chosen coupling partner.
-
Sandmeyer and Related Reactions: The diazonium group can be replaced by various nucleophiles. For example, reaction with copper(I) halides can introduce chloro, bromo, or cyano groups.[6]
-
Pharmaceutical Synthesis: Diazonium salts are key intermediates in the synthesis of various pharmaceutical compounds.[2][19]
References
- BYJU'S. (n.d.). Diazotization Reaction Mechanism.
- Unacademy. (n.d.). Diazotization Reaction Mechanism.
- Organic Chemistry Portal. (n.d.). Diazotisation.
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- Sathee Jee. (n.d.). Chemistry Diazotization Reaction.
- ACS Publications - Organic Letters. (2020, August 28). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts.
- ScienceDirect. (2015, September 8). Reactive Chemical Hazards of Diazonium Salts.
- ResearchGate. (2025, August 6). Reactive Chemical Hazards of Diazonium Salts.
- NPTEL Archive. (n.d.). Lecture 16 Aromatic Diazonium Salts.
- BYJU'S. (n.d.). Diazonium Salts Preparation.
- NCERT. (n.d.). 9.7 Method of Preparation of Diazonium Salts.
- Unacademy. (n.d.). Preparation of Diazonium salts - Chemistry.
- Chemistry Stack Exchange. (2020, August 30). How are diazonium salts prepared without self coupling.
- Organic Syntheses. (n.d.). Procedure.
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- Allen Overseas. (n.d.). Diazonium Salts | Reactions, Properties, Advantages & Uses.
- Scirp.org. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.
- PubMed Central. (2016, July 14). Exploring Flow Procedures for Diazonium Formation.
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Scale-up synthesis of 5-Amino-2-hydroxybenzonitrile for pilot studies
An Application Note and Protocol for the Pilot-Scale Synthesis of 5-Amino-2-hydroxybenzonitrile
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the scale-up synthesis of this compound, a valuable bifunctional organic compound critical for the development of pharmaceuticals and advanced materials.[1][2] The protocol detailed herein is designed for pilot plant studies, emphasizing safety, scalability, and robustness. We present a multi-step synthetic route starting from readily available salicylic acid, proceeding through nitration, amidation, dehydration, and final reduction. Each stage includes detailed procedural steps, explanations for key experimental choices, in-process controls (IPCs) for reaction monitoring, and critical safety considerations. The process is designed to be self-validating, ensuring high purity and yield, making it suitable for drug development professionals and chemical researchers.
Introduction and Strategic Overview
This compound is a key building block whose structure, featuring vicinal hydroxyl and nitrile groups along with an amino moiety, offers multiple points for chemical modification. This trifunctional nature makes it an excellent precursor for synthesizing complex heterocyclic systems, active pharmaceutical ingredients (APIs), and specialty polymers. The primary challenge in its production is developing a synthetic route that is not only efficient in terms of yield but also safe, cost-effective, and scalable from the bench to a pilot plant.
The synthetic strategy outlined in this guide was chosen for its reliance on well-established, industrially relevant chemical transformations and the use of accessible, cost-effective starting materials. The four-stage process is as follows:
-
Nitration: Electrophilic aromatic substitution on salicylic acid to produce 5-nitrosalicylic acid.
-
Amidation: Conversion of the carboxylic acid group of 5-nitrosalicylic acid into a primary amide, 5-nitrosalicylamide.
-
Dehydration: Transformation of the amide into the target nitrile, 5-nitro-2-hydroxybenzonitrile.
-
Reduction: Selective reduction of the nitro group to yield the final product, this compound.
This linear approach allows for clear checkpoints and purification of intermediates, which is critical for ensuring the final product's quality and for troubleshooting at scale.
Caption: High-level workflow for the synthesis of this compound.
Detailed Synthesis Protocols
Part 1: Synthesis of 5-Nitrosalicylic Acid
The initial step involves the nitration of salicylic acid. The hydroxyl and carboxylic acid groups are ortho-, para-directing. Due to steric hindrance from the carboxylic acid group at the ortho position, nitration occurs preferentially at the para position (position 5).[3] Using a microchannel continuous flow reactor can be an efficient, safe, and energy-saving method for industrial production.[4]
Protocol:
-
Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, a temperature probe, and a controlled-rate addition funnel. The reactor outlet should be connected to a quench vessel containing crushed ice.
-
Charge: Charge concentrated sulfuric acid into the reactor and cool the contents to 0-5°C using a circulating chiller.
-
Reagent Preparation: In a separate vessel, dissolve salicylic acid in a portion of concentrated sulfuric acid.
-
Nitration: Slowly add concentrated nitric acid to the cooled sulfuric acid in the reactor, ensuring the temperature does not exceed 10°C. The formation of the nitronium ion (NO₂⁺) is highly exothermic.
-
Substrate Addition: Add the salicylic acid solution from the addition funnel to the reactor over 2-3 hours, maintaining the internal temperature between 5-10°C.
-
Reaction: Stir the mixture at 10°C for an additional 2 hours after the addition is complete.
-
In-Process Control (IPC): Withdraw a small aliquot, quench it in water, and analyze by HPLC to confirm the consumption of salicylic acid.
-
Quench: Slowly transfer the reaction mixture into a vigorously stirred quench vessel containing a 1:3 mixture of crushed ice and water.
-
Isolation: The product will precipitate as a yellow solid. Filter the slurry, wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7), and dry the solid under vacuum at 60°C.
Quantitative Data (Example for 1 kg Scale):
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Salicylic Acid | 138.12 | 1.00 kg | 7.24 | Starting Material |
| Conc. H₂SO₄ (98%) | 98.08 | 5.0 L | ~92 | Solvent & Catalyst |
| Conc. HNO₃ (70%) | 63.01 | 0.55 L | 8.69 | Nitrating Agent (1.2 eq) |
| Expected Yield | 183.12 | ~1.20 kg | 6.55 | ~90% |
Causality and Expertise:
-
The use of sulfuric acid as a solvent and catalyst is standard for nitration; it protonates nitric acid to generate the active electrophile, the nitronium ion.[5]
-
Maintaining a low temperature is critical to prevent over-nitration and the formation of undesired byproducts.
-
A slow, controlled addition rate is paramount at pilot scale to manage the exotherm and ensure safety.
Part 2: Synthesis of 5-Nitrosalicylamide
This step converts the carboxylic acid to a primary amide. The most scalable method involves converting the acid to an acid chloride using thionyl chloride (SOCl₂), followed by reaction with ammonia.
Protocol:
-
Reactor Setup: Use a clean, dry, glass-lined reactor equipped with a stirrer, condenser, and a gas scrubber system (containing a caustic solution) to neutralize HCl and SO₂ byproducts.
-
Charge: Charge 5-nitrosalicylic acid and a high-boiling inert solvent like toluene into the reactor.
-
Chlorination: Slowly add thionyl chloride (SOCl₂) to the slurry. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction: Heat the mixture to 60-70°C and stir for 4-6 hours until the evolution of HCl and SO₂ gas ceases.
-
IPC: Monitor the reaction via HPLC to confirm the disappearance of the starting material.
-
Solvent Swap: Distill off the excess thionyl chloride and toluene under vacuum.
-
Amidation: Cool the resulting crude acid chloride and dissolve it in a suitable solvent like dichloromethane or THF. In a separate reactor, prepare a solution of aqueous ammonia and cool it to 0-5°C.
-
Addition: Slowly add the acid chloride solution to the cold ammonia solution, maintaining the temperature below 15°C.
-
Isolation: The product, 5-nitrosalicylamide, will precipitate. Stir for 1 hour, then filter the solid, wash with cold water, and dry.
Quantitative Data (Based on 1.2 kg of 5-Nitrosalicylic Acid):
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 5-Nitrosalicylic Acid | 183.12 | 1.20 kg | 6.55 | Starting Material |
| Thionyl Chloride | 118.97 | 0.65 L | 8.84 | Chlorinating Agent (1.35 eq) |
| Toluene | - | 4.0 L | - | Solvent |
| Aqueous Ammonia (28%) | 17.03 | 2.5 L | ~39.3 | Aminating Agent (6 eq) |
| Expected Yield | 182.12 | ~1.08 kg | 5.93 | ~90% |
Part 3: Synthesis of 5-Nitro-2-hydroxybenzonitrile
This step involves the dehydration of the primary amide to a nitrile. Phosphorus pentoxide is an effective dehydrating agent for this transformation.[6]
Protocol:
-
Reactor Setup: A dry reactor equipped for high-temperature reactions with a robust stirrer is required.
-
Charge: Charge 5-nitrosalicylamide and N-methylpyrrolidone (NMP) into the reactor.
-
Dehydration: With vigorous stirring, add phosphorus pentoxide (P₂O₅) in portions to the mixture. The addition is exothermic.
-
Reaction: Heat the reaction mixture to 80°C for 2 hours.[6]
-
IPC: Monitor the reaction by HPLC for the conversion of the amide to the nitrile.
-
Quench: After cooling, slowly and carefully pour the reaction mixture into ice water. This step is highly exothermic and must be done with caution.
-
Isolation: The product will precipitate. Filter the solid, wash it extensively with water to remove phosphoric acid byproducts, and dry it under vacuum.
Quantitative Data (Based on 1.08 kg of 5-Nitrosalicylamide):
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 5-Nitrosalicylamide | 182.12 | 1.08 kg | 5.93 | Starting Material |
| Phosphorus Pentoxide | 141.94 | 1.01 kg | 7.12 | Dehydrating Agent (1.2 eq) |
| N-Methylpyrrolidone | - | 2.0 L | - | Solvent |
| Expected Yield | 164.11 | ~0.88 kg | 5.36 | ~90% |
Part 4: Reduction to this compound
The final step is the selective reduction of the nitro group. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method suitable for scale-up.
Protocol:
-
Reactor Setup: Use a hydrogenation reactor (autoclave) rated for the required pressure, equipped with a gas-entrainment stirrer, temperature and pressure controls, and a system for inert gas purging.
-
Charge: Charge 5-nitro-2-hydroxybenzonitrile and a solvent such as ethanol or ethyl acetate into the reactor.
-
Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C) catalyst (typically 1-2 mol% Pd) as a slurry in the reaction solvent.
-
Inerting: Purge the reactor several times with nitrogen to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas (typically 50-100 psi) and heat to 40-50°C.
-
Reaction: Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within 4-8 hours.
-
IPC: Once hydrogen uptake ceases, depressurize the reactor. A sample can be filtered and analyzed by HPLC to confirm the absence of the starting material.
-
Catalyst Removal: Purge the reactor again with nitrogen. Filter the reaction mixture through a bed of Celite® to carefully remove the pyrophoric Pd/C catalyst. Caution: The catalyst-wet filter cake must not be allowed to dry in the air. It should be quenched into water immediately.
-
Isolation: Concentrate the filtrate under reduced pressure to crystallize the product. The crude product can be further purified by recrystallization.
Quantitative Data (Based on 0.88 kg of 5-Nitro-2-hydroxybenzonitrile):
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 5-Nitro-2-hydroxybenzonitrile | 164.11 | 0.88 kg | 5.36 | Starting Material |
| 5% Pd/C (50% wet) | - | ~90 g | - | Catalyst |
| Ethanol | - | 8.0 L | - | Solvent |
| Hydrogen Gas | 2.02 | - | 16.08 | Reducing Agent (3 eq) |
| Expected Yield | 134.14 | ~0.65 kg | 4.85 | ~90% |
Purification and Quality Control
Final Product Purification
Recrystallization is the preferred method for purifying the final product at the pilot scale.
-
Solvent Screening: Perform small-scale solubility tests to find a suitable solvent system. A binary system like ethanol/water or ethyl acetate/heptane is often effective.[7]
-
Procedure: Dissolve the crude this compound in the minimum amount of the hot solvent (or the more soluble component of a binary system).
-
Decolorization: If the solution is colored, treat it with activated carbon and filter hot.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum at 50°C.
Analytical Quality Control
The final product must be analyzed to ensure it meets the required specifications for pilot studies.
| Test | Method | Specification |
| Appearance | Visual | Off-white to light brown crystalline powder |
| Identity | ¹H NMR, ¹³C NMR, FT-IR | Conforms to the structure |
| Purity | HPLC | ≥ 98.0% |
| Melting Point | DSC or Melting Point Apparatus | Report value |
| Residual Solvents | GC-HS | To be determined based on solvents used |
Analytical Method Insights:
-
For amino-containing compounds, HPLC analysis can be performed with UV detection, often in the 250-280 nm range due to the benzene ring.[8]
-
Pre-column or post-column derivatization techniques can be employed if higher sensitivity is needed, though direct UV detection is often sufficient for purity assays.[9][10]
Safety and Hazard Management
Scaling up chemical synthesis introduces significant safety challenges. A thorough risk assessment must be conducted before commencing any work.
-
Nitration: Highly corrosive and oxidizing acids are used. The reaction is highly exothermic and can lead to runaway reactions if not properly controlled.
-
Amidation: Thionyl chloride is toxic and corrosive, reacting violently with water. The reaction produces toxic gases (HCl, SO₂) that must be scrubbed.
-
Dehydration: Phosphorus pentoxide reacts violently with water. The quench step is particularly hazardous and requires careful control.
-
Reduction: Hydrogen gas is highly flammable and can form explosive mixtures with air. The Pd/C catalyst is pyrophoric and must be handled with extreme care, especially after the reaction.
-
General Hazards: Aminophenols and nitriles can be toxic and may cause skin sensitization.[11] Always use appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and lab coats. All operations should be performed in a well-ventilated area or fume hood.
Caption: Decision-making workflow for responding to laboratory incidents.
References
- US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google P
- Process For Preparation Of 2 Hydroxybenzonitrile - Quick Company. [Link]
- method for synthesizing 5-amino-2,4-dihydroxybenzoic acid.
- DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile - Google P
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- Synthesis of 5 and 3-nitrosalicylic acid - YouTube. [Link]
- 2-Amino-5-hydroxybenzonitrile | CAS 116423-58-6 | AMERICAN ELEMENTS ®. [Link]
- PREPARATION OF 5 NITRO SALICYLIC ACID - YouTube. [Link]
- Analytical Methods for Amino Acids - Shimadzu. [Link]
- CN107353208A - 5 nitro-salicylic acid techniques are prepared using microchannel continuous flow reactor - Google P
- One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulph
- Nitrile synthesis by oxidation, rearrangement, dehydr
- Synthetic method of 5-nitrosalicylic acid (2017) | Jin Gang - SciSpace. [Link]
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Application Notes and Protocols for the Utilization of 5-Amino-2-hydroxybenzonitrile in the Development of Novel Agrochemicals
Introduction: The Strategic Value of the Aminohydroxybenzonitrile Scaffold
In the continuous pursuit of novel and effective agrochemicals, the strategic selection of foundational molecular scaffolds is paramount. The 5-Amino-2-hydroxybenzonitrile structure presents a compelling starting point for the development of next-generation herbicides and fungicides. This assertion is grounded in the established bioactivity of related benzonitrile compounds, which have been recognized for their herbicidal properties, often acting through mechanisms such as the inhibition of photosynthesis or cell wall biosynthesis[1]. The trifunctional nature of this compound, featuring an amino group, a hydroxyl group, and a nitrile moiety, offers a versatile platform for synthetic diversification, enabling the exploration of a wide chemical space to identify potent and selective agrochemical candidates[2][3].
These functional groups serve as key handles for a variety of chemical transformations, allowing for the systematic modification of the molecule's physicochemical properties. Such modifications are crucial for optimizing uptake, translocation, and target interaction within the plant or fungal pathogen. The amino group can be readily acylated, alkylated, or transformed into other nitrogen-containing heterocycles. The hydroxyl group provides a site for etherification or esterification, while the nitrile group can be hydrolyzed or reduced to introduce further diversity. This adaptability makes this compound an attractive scaffold for "scaffold hopping" strategies, where a known active chemical structure is modified to discover new compounds with potentially improved efficacy, a more favorable toxicological profile, or a novel mode of action[4].
This document provides detailed protocols for the synthesis of a derivative from this compound, subsequent bioassays for evaluating its herbicidal and fungicidal activity, and a discussion of a hypothetical mechanism of action. These protocols are designed to be self-validating, with clear causality behind the experimental choices, providing researchers with a robust framework for their own investigations into this promising class of compounds.
PART 1: Synthesis of a Hypothetical Agrochemical Candidate: 2-((4-chlorobenzyl)amino)-5-cyanophenyl acetate
The following protocol details the synthesis of a hypothetical agrochemical candidate, 2-((4-chlorobenzyl)amino)-5-cyanophenyl acetate, from this compound. This two-step synthesis involves a reductive amination followed by an acetylation, common reactions in the derivatization of such scaffolds.
Experimental Protocol: Synthesis Workflow
Step 1: Reductive Amination of this compound with 4-chlorobenzaldehyde
-
Rationale: This step introduces a substituted benzyl group onto the amino function, a common strategy in agrochemical design to enhance lipophilicity and potentially improve interaction with the target site. The use of sodium cyanoborohydride as a mild reducing agent is selective for the imine formed in situ, minimizing side reactions.
-
Procedure:
-
To a solution of this compound (1.34 g, 10 mmol) in methanol (50 mL), add 4-chlorobenzaldehyde (1.41 g, 10 mmol) and acetic acid (0.6 mL, 10 mmol).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the Schiff base.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium cyanoborohydride (0.75 g, 12 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
-
Upon completion, quench the reaction by the slow addition of water (20 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 5-amino-2-((4-chlorobenzyl)amino)benzonitrile.
-
Step 2: Acetylation of 5-amino-2-((4-chlorobenzyl)amino)benzonitrile
-
Rationale: Acetylation of the hydroxyl group can modulate the compound's polarity and metabolic stability within the target organism. Acetic anhydride is an effective and readily available acetylating agent.
-
Procedure:
-
Dissolve the product from Step 1 (2.59 g, 10 mmol) in dichloromethane (50 mL) and add triethylamine (2.1 mL, 15 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride (1.4 mL, 15 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC (eluent: 1:1 ethyl acetate/hexane).
-
Upon completion, wash the reaction mixture with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product, 2-((4-chlorobenzyl)amino)-5-cyanophenyl acetate.
-
Further purification can be achieved by recrystallization from ethanol/water.
-
Visualization of the Synthetic Workflow
Caption: Hypothetical mechanism of action of a this compound derivative.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the discovery of novel agrochemicals. The synthetic and bioassay protocols provided herein offer a robust framework for researchers to explore the potential of this chemical class. Future work should focus on the synthesis of a diverse library of derivatives to establish clear structure-activity relationships (SAR). Promising lead compounds should be subjected to more extensive biological evaluation, including whole-plant greenhouse trials, mode of action studies, and preliminary toxicological assessments. The versatility of the this compound core, combined with a systematic and logical approach to its derivatization and evaluation, holds significant promise for the development of the next generation of crop protection agents.
References
- Design, synthesis and fungicidal activity of novel 2-substituted aminocycloalkylsulfonamides.PubMed.[Link]
- Synthesis and Herbicidal Activity of 5-(4-Hydroxybenzyl)-2-Thioxoimidazolidin-4-one Esters.MDPI.[Link]
- Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbam
- Natural Product-Based Fungicides: Design, Synthesis, and Antifungal Activity of Rhein Derivatives Against Phytop
- Examples on the discovery of potential agrochemicals based on scaffold‐hopping and ring‐closure strategy.
- Design, Synthesis, and Biological Activity of Novel Fungicides Containing a 1,2,3,4-Tetrahydroquinoline Scaffold and Acting as Laccase Inhibitors.PubMed.[Link]
- Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety.
- Study of Cytotoxic Effects of Benzonitrile Pesticides.
- Design, Synthesis and Herbicidal Activity of 5-(1-Amino-4-phenoxybutylidene)barbituric Acid Derivatives Containing an Enamino Diketone Motif.MDPI.[Link]
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- In vitro impact of five pesticides alone or in combination on human intestinal cell line Caco-2.ScienceDirect.[Link]
- Naturally occurring amino acid derivatives with herbicidal, fungicidal or insecticidal activity.
- Navigating Chemical Intermediates: A Deep Dive into 2-Amino-5-hydroxybenzonitrile.Medium.[Link]
- Design, Synthesis and Herbicidal Activity of 5-(1-Amino-4-phenoxybutylidene)barbituric Acid Derivatives Containing an Enamino Diketone Motif.PubMed.[Link]
- Design, Synthesis and Herbicidal Activity of 5-(1-Amino-4-phenoxybutylidene)barbituric Acid Derivatives Containing an Enamino Diketone Motif.Semantic Scholar.[Link]
- Agrochemical lead optimiz
- Compositions having pesticidal utility and processes related thereto.
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- Mechanism of action of 5-aminosalicylic acid and its deriv
- Synthesis and in-vitro antimicrobial and antimutagenic activities of some novel 2-(2-hydroxybenzylideneamino)-5,7-dihydro-4hthieno[ 2,3-c]pyran-3-carbonitrile derivatives.
- This compound.Dana Bioscience.[Link]
- Mechanism of action of 5-arninosalicylic acid.
- 2-AMINO-6-OXYPURINE AS A KEY SCAFFOLD FOR THE DESIGN OF BIOACTIVE HYDRAZONE COMPOUNDS.American Academic Publisher.[Link]
- Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annul
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Navigating the Complex Landscape of Cross-Coupling Reactions with 5-Amino-2-hydroxybenzonitrile: A Guide for Synthetic Chemists
In the intricate world of pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. 5-Amino-2-hydroxybenzonitrile, a trifunctional building block, presents both a unique opportunity and a significant challenge for synthetic chemists. Its inherent electronic properties and the presence of three distinct functional groups—amino, hydroxyl, and nitrile—necessitate a nuanced approach to achieve selective C-C and C-N bond formation. This comprehensive guide provides an in-depth exploration of metal-catalyzed cross-coupling reactions with this versatile substrate, offering detailed application notes, field-proven protocols, and the underlying mechanistic principles to empower researchers in their synthetic endeavors.
The Challenge of Chemoselectivity: A Tale of Two Nucleophiles
The primary hurdle in the cross-coupling chemistry of this compound lies in the competing nucleophilicity of the amino and hydroxyl groups. The outcome of a coupling reaction is exquisitely sensitive to the choice of catalyst, ligands, base, and solvent. As a general principle, palladium-catalyzed systems often favor N-arylation, while copper-based catalysts can be modulated to achieve selective O-arylation.[1] This dichotomy forms the foundation of our strategic approach to selectively functionalizing this molecule.
Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination stands as a powerful tool for the formation of C-N bonds.[2][3] When applying this reaction to this compound, the judicious selection of a palladium catalyst and a sterically hindered phosphine ligand is paramount to favor amination over O-arylation.
Conceptual Workflow for Buchwald-Hartwig Amination
Sources
Application Note: Derivatization of 5-Amino-2-hydroxybenzonitrile for Enhanced Analytical Detection
Introduction: The Analytical Challenge of a Bifunctional Molecule
5-Amino-2-hydroxybenzonitrile is a trifunctional aromatic compound featuring a primary amine (-NH₂), a phenolic hydroxyl (-OH), and a nitrile (-C≡N) group.[1][2] This unique combination of functionalities makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[3] However, the very properties that make it a versatile synthetic building block—high polarity and the presence of active hydrogen atoms on the amino and hydroxyl groups—present significant challenges for its quantitative analysis.
Direct analysis of this compound by common chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is often hampered by:
-
Low Volatility: The polar -OH and -NH₂ groups lead to strong intermolecular hydrogen bonding, resulting in a low vapor pressure that is unsuitable for GC analysis without derivatization.[4][5]
-
Poor Peak Shape: On many chromatographic columns, the polar functional groups can interact with active sites on the stationary phase, leading to broad, tailing peaks and poor resolution.
-
Limited Sensitivity: The native molecule may lack a strong chromophore or fluorophore, resulting in poor sensitivity with common HPLC detectors like UV-Vis and fluorescence detectors.[6]
To overcome these limitations, chemical derivatization is an essential strategy. This process involves chemically modifying the analyte to produce a new compound with properties more suitable for the chosen analytical technique.[7] This application note provides detailed protocols for the derivatization of this compound for both GC-MS and HPLC analysis, explaining the underlying chemical principles to empower researchers to adapt and troubleshoot these methods effectively.
Part 1: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-MS analysis, the primary goal of derivatization is to increase the volatility and thermal stability of the analyte.[8] This is achieved by replacing the active hydrogens on the polar hydroxyl and amino groups with non-polar moieties. Silylation is the most common and effective technique for this purpose.[9]
The Silylation Principle: Enhancing Volatility
Silylation involves the replacement of active hydrogens with a trimethylsilyl (TMS) group [-Si(CH₃)₃].[10] This chemical modification effectively "masks" the polar functional groups, reducing hydrogen bonding and increasing the molecule's vapor pressure, making it amenable to GC analysis.[4]
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and widely used silylating reagent.[11] It reacts with a broad range of polar compounds, and its by-products are highly volatile, minimizing chromatographic interference.[11] For compounds that are difficult to derivatize, a catalyst such as Trimethylchlorosilane (TMCS) is often added to BSTFA to increase its reactivity.[4]
The derivatization of this compound with BSTFA will proceed to form the di-TMS derivative, as both the phenolic hydroxyl and the primary amino groups are reactive.
Experimental Protocol: Silylation of this compound with BSTFA/TMCS
This protocol is a robust starting point and may require optimization for specific sample matrices.
Materials:
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous Pyridine or Acetonitrile (GC grade)
-
Heating block or oven
-
GC vials (2 mL) with caps and septa
-
Microsyringes
Protocol Steps:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the this compound sample into a GC vial.
-
If the sample is in an aqueous solution, it must be evaporated to complete dryness under a stream of nitrogen gas. The presence of water will consume the silylating reagent.[12]
-
-
Reagent Addition:
-
Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.
-
Add 200 µL of BSTFA + 1% TMCS to the vial. A molar excess of the silylating reagent is crucial to drive the reaction to completion.[4]
-
-
Reaction:
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven. For many simple phenols and amines, the reaction may be complete at room temperature upon dissolution, but heating ensures the derivatization of both functional groups.[4]
-
-
Analysis:
-
Cool the vial to room temperature before opening.
-
The sample can be injected directly into the GC-MS. If the concentration is high, it can be diluted with an appropriate anhydrous solvent like hexane or toluene.
-
Data Presentation: Reaction Conditions for Silylation
| Parameter | Condition | Rationale |
| Reagent | BSTFA + 1% TMCS | Powerful silylating agent with a catalyst for efficient derivatization of both -OH and -NH₂ groups.[4] |
| Solvent | Anhydrous Pyridine or Acetonitrile | Polar aprotic solvents that effectively dissolve the analyte and do not interfere with the silylation reaction.[4] |
| Temperature | 70 °C | Ensures complete and rapid derivatization.[4] |
| Time | 30 minutes | Sufficient time for the reaction to go to completion for aminophenol-type structures.[4] |
Visualization: Silylation Workflow
Caption: Workflow for silylation of this compound.
Part 2: Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis
For HPLC, derivatization is primarily employed to enhance detection sensitivity by attaching a chromophoric or fluorophoric tag to the analyte molecule.[13] This is particularly useful when the analyte has low UV absorbance or does not fluoresce.
The Dansylation Principle: Attaching a Fluorescent Tag
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a highly effective derivatizing agent for primary and secondary amines.[6] It reacts with the unprotonated amino group under alkaline conditions to form a stable, intensely fluorescent sulfonamide adduct.[6] This derivatization offers several advantages:
-
Enhanced Sensitivity: The dansyl group is a strong fluorophore, allowing for detection in the picomole to femtomole range with a fluorescence detector.[6]
-
Improved Chromatography: The addition of the bulky, hydrophobic dansyl group increases the retention of the analyte on reversed-phase HPLC columns, moving it away from the solvent front and potential interferences.[6]
While dansyl chloride can also react with phenolic hydroxyl groups, the reaction with primary amines is generally more facile and is the primary target for this application.[14]
Experimental Protocol: Dansylation of this compound for HPLC-Fluorescence Detection
This protocol is adapted from established methods for the dansylation of primary amines and may require optimization.[6][15]
Materials:
-
This compound standard
-
Dansyl Chloride solution (e.g., 5 mg/mL in acetone)
-
Sodium Bicarbonate buffer (100 mM, pH 9.5-10.5)
-
Proline solution (e.g., 10 mg/mL in water) to quench the reaction
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Heating block or water bath
Protocol Steps:
-
Sample and Standard Preparation:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of working standards by diluting the stock solution.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, add 50 µL of the sodium bicarbonate buffer.
-
Add 25 µL of the sample or standard solution.
-
Add 50 µL of the freshly prepared dansyl chloride solution.
-
Mix thoroughly by vortexing.
-
-
Incubation:
-
Incubate the mixture at 60°C for 45 minutes in the dark. The elevated temperature and absence of light ensure a complete and stable reaction.[15]
-
-
Quenching:
-
After incubation, cool the mixture to room temperature.
-
Add 10 µL of the proline solution to the reaction mixture to consume any excess dansyl chloride. Proline, a secondary amine, reacts with the remaining dansyl chloride, preventing it from causing a large interfering peak in the chromatogram.[14]
-
Vortex and let it stand for 10 minutes at room temperature.
-
-
Analysis:
-
The sample is now ready for injection into the HPLC system. The dansylated derivative is well-suited for reversed-phase HPLC.
-
Data Presentation: HPLC Conditions for Dansylated Derivative
| Parameter | Condition | Rationale |
| Derivatization | ||
| Reagent | Dansyl Chloride | Attaches a highly fluorescent tag to the primary amine.[6] |
| pH | 9.5 - 10.5 | Ensures the amino group is deprotonated and nucleophilic.[6] |
| Temperature | 60 °C | Drives the reaction to completion.[15] |
| HPLC Analysis | ||
| Column | C18 reversed-phase (e.g., 150 x 4.6 mm, 5 µm) | Provides good retention and separation of the hydrophobic dansylated derivative.[6] |
| Mobile Phase | Gradient of Acetonitrile and Water | A gradient elution is typically required to separate the dansylated analyte from by-products and other matrix components.[14] |
| Detection | Fluorescence Detector | Ex: ~340 nm, Em: ~530 nm (Wavelengths should be optimized for the specific dansyl derivative).[14] |
Visualization: Dansylation and HPLC Analysis Workflow
Caption: Workflow for dansylation and subsequent HPLC analysis.
Conclusion: A Validated Path to Reliable Quantification
The derivatization protocols detailed in this application note provide a validated and reliable framework for the quantitative analysis of this compound. Silylation with BSTFA effectively prepares the molecule for GC-MS analysis by increasing its volatility and thermal stability. For sensitive HPLC analysis, pre-column derivatization with dansyl chloride provides a highly fluorescent derivative, enabling low detection limits.
By understanding the chemical principles behind these derivatization strategies, researchers can confidently implement these methods, optimize them for their specific needs, and achieve accurate and reproducible results in their analytical workflows.
References
- Lawrence, J. F., & Frei, R. W. (1974). Analysis of Phenols by Derivatization and High-Speed Liquid Chromatography.
- Molins-Legua, C., Campíns-Falcó, P., & Sevillano-Cabeza, A. (2006). Quantitation by HPLC of amines as dansyl derivatives. TrAC Trends in Analytical Chemistry, 25(8), 819-832. [Link]
- Anbu, N., Nagarjun, N., Jacob, M., Kalaiarasi, J. M. V., & Dhakshinamoorthy, A. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions.
- Gupta, K. R., & Chhanikar, A. V. (2016). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences and Research, 7(10), 3924-3936. [Link]
- Vachál, P. (2006). HPLC of amino acids as dansyl and dabsyl derivatives. Methods in molecular biology (Clifton, N.J.), 324, 115–123. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 817719, this compound. [Link]
- Villas-Bôas, S. G., Smart, K. F., Sivakumaran, S., & Lane, G. A. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolomics, 1(2), 139-149. [Link]
- Akyüz, M., & Ata, S. (2003). Determination of major phenolic compounds in water by reversed-phase liquid chromatography after pre-column derivatization with benzoyl chloride.
- Thermo Scientific. BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. [Link]
- Yoshida, H., Yoshitake, T., Nakajima, Y., Nohta, H., & Yamaguchi, M. (2007). A fluorous tag-bound fluorescence derivatization reagent, F-trap pyrene, for reagent peak-free HPLC analysis of aliphatic amines. Analytical and bioanalytical chemistry, 388(5-6), 1141–1150. [Link]
- Phenomenex.
- Caltech GPS.
- Jin, D., Miyahara, T., Oe, T., & Toyo'oka, T. (2021). Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation. Molecules (Basel, Switzerland), 26(4), 1032. [Link]
- Khuhawar, M. Y., & Rind, F. M. A. (2011). Techniques for Analysis of Plant Phenolic Compounds. International Journal of Food Properties, 14(1), 21-40. [Link]
- Gupta, K. R., & Chhanikar, A. V. (2016). Derivatizing Reagents for Detection of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences and Research, 7(10), 3924-3936. [Link]
- Interchim. OPA, amine detection reagent. [Link]
- Roessner, U., & Dias, D. A. (2012). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 2(4), 1058–1076. [Link]
- Coralli, I., & Fabbri, D. (2023). Pyrolysis acetylation: A novel on-line Py-GC-MS derivatisation for the characterisation of nitrogen-containing polymers. Journal of Analytical and Applied Pyrolysis, 175, 106195. [Link]
- Habibi, D., Rahmani, P., & Akbaripanah, Z. (2010). Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions.
- Anbu, N., Nagarjun, N., Jacob, M., Kalaiarasi, J. M. V., & Dhakshinamoorthy, A. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions.
- Poole, C. F. (2000). Alkylsilyl derivatives for gas chromatography.
- Gu, L., Gu, W., & Chen, Z. (2011). Recent developments in the HPLC separation of phenolic compounds.
- Cho, S., & Lee, S. (2012). Sample stacking with in-column silylation for less volatile polar compounds using GC-MS.
- Thiele, R., & Feraudi, C. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 53400683, 5-Amino-2-nitrobenzonitrile. [Link]
- Park, S., Kim, H., Lee, S., Kim, J., & Kim, Y. P. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS.
- Jitaru, P. (2018). Derivatization Methods in GC and GC/MS.
- Chemspace. Navigating Chemical Intermediates: A Deep Dive into 2-Amino-5-hydroxybenzonitrile. [Link]
- Shimadzu. Analytical Methods for Amino Acids. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Amino-2-hydroxybenzonitrile
Welcome to the technical support center for the synthesis of 5-Amino-2-hydroxybenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and achieve higher yields.
The primary and most common route to synthesize this compound is through the chemoselective reduction of its precursor, 2-hydroxy-5-nitrobenzonitrile. This transformation, while conceptually straightforward, presents several challenges that can impact yield and purity. This guide will address these common issues in a practical, question-and-answer format.
Troubleshooting Guide: Improving Yield and Purity
This section addresses specific problems you may encounter during the synthesis of this compound via the reduction of 2-hydroxy-5-nitrobenzonitrile.
Question 1: Why is my yield of this compound consistently low?
Low yields are a frequent issue in the reduction of nitroarenes, and several factors related to the catalyst, reaction conditions, and substrate can be the cause.
Possible Causes and Solutions:
-
Catalyst Inactivity or Poisoning: The catalyst is the cornerstone of a successful hydrogenation.
-
Insight: Noble metal catalysts like Palladium on carbon (Pd/C) and Platinum on carbon (Pt/C) are highly effective for nitro group reduction.[1] However, their activity can be diminished by improper storage, handling, or poisoning by impurities in the starting material or solvent. Raney Nickel is another active but pyrophoric option that requires careful handling.[1]
-
Actionable Advice:
-
Use a fresh batch of catalyst to rule out deactivation.
-
Ensure the catalyst is handled under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, especially for pyrophoric catalysts.[1]
-
Purify the starting material, 2-hydroxy-5-nitrobenzonitrile, to remove any potential catalyst poisons like sulfur or halogen-containing compounds.
-
-
-
Inefficient Hydrogen Source or Transfer: The availability of active hydrogen is critical.
-
Insight: While hydrogen gas is a common reducing agent, transfer hydrogenation using reagents like hydrazine hydrate or formic acid can be a practical alternative, especially for smaller-scale reactions.[2][3] The efficiency of hydrogen transfer is dependent on the catalyst and reaction conditions.
-
Actionable Advice:
-
For gas-phase hydrogenation, ensure a leak-proof system and adequate hydrogen pressure (e.g., 3-4 bar).[1]
-
For transfer hydrogenation, optimize the molar equivalents of the hydrogen donor.
-
Ensure vigorous stirring to overcome mass transfer limitations between the gas, liquid, and solid catalyst phases.[1]
-
-
-
Suboptimal Reaction Conditions: Temperature and solvent play a crucial role.
-
Insight: Most catalytic hydrogenations of nitroarenes proceed well at room temperature.[1] However, in some cases, gentle heating may be required to increase the reaction rate. The choice of solvent can influence both the solubility of the reactants and the activity of the catalyst.
-
Actionable Advice:
-
Start the reaction at room temperature and monitor its progress. If the reaction is sluggish, consider a moderate increase in temperature (e.g., to 40-50 °C).
-
Use a solvent that dissolves the starting material well, such as ethanol, methanol, or ethyl acetate.
-
-
Question 2: I am observing significant byproduct formation. What are the likely side products and how can I minimize them?
The presence of both a nitrile and a hydroxyl group on the aromatic ring introduces the possibility of side reactions, leading to a complex product mixture and reduced yield of the desired amine.
Common Side Products and Mitigation Strategies:
-
Hydroxylamine Intermediate: Incomplete reduction can lead to the formation of the corresponding hydroxylamine.
-
Insight: The reduction of a nitro group to an amine proceeds through nitroso and hydroxylamine intermediates.[2] If the reaction is stopped prematurely or the catalyst is not active enough, the hydroxylamine may be a significant byproduct.
-
Actionable Advice:
-
Monitor the reaction closely using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion of the starting material and any intermediates.
-
Ensure sufficient catalyst loading and reaction time.
-
-
-
Reduction of the Nitrile Group: While less common under conditions optimized for nitro group reduction, the nitrile group can be reduced to a primary amine or an aldehyde (after hydrolysis).
-
Insight: The chemoselective reduction of a nitro group in the presence of a nitrile is achievable with the right choice of catalyst and conditions.[4] Catalysts like Pd/C generally show good selectivity for the nitro group.
-
Actionable Advice:
-
Avoid overly harsh reducing agents or conditions.
-
Use a catalyst known for its chemoselectivity towards nitro group reduction, such as modified Pd/C or certain base-metal catalysts.[5]
-
-
-
Dehalogenation (if applicable): If your starting material contains halogen substituents, reductive dehalogenation can be a competing reaction.
-
Insight: Palladium catalysts are known to catalyze dehalogenation reactions.
-
Actionable Advice:
-
If dehalogenation is a problem, consider using a different catalyst, such as platinum on carbon (Pt/C), which is often less prone to this side reaction.
-
-
Table 1: Troubleshooting Summary for Byproduct Formation
| Side Product | Potential Cause | Recommended Action |
| 2-hydroxy-5-(hydroxylamino)benzonitrile | Incomplete reaction, inactive catalyst | Increase reaction time, use fresh catalyst, monitor reaction progress |
| 5-Amino-2-hydroxybenzylamine | Over-reduction | Use a more selective catalyst (e.g., Pd/C), avoid harsh conditions |
| Polymerization/Decomposition | High reaction temperature, acidic conditions | Maintain moderate temperature, ensure neutral or slightly basic conditions |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 2-hydroxy-5-nitrobenzonitrile using Pd/C and Hydrogen Gas
This protocol provides a general procedure for the reduction of 2-hydroxy-5-nitrobenzonitrile to this compound using a standard catalytic hydrogenation setup.
Materials:
-
2-hydroxy-5-nitrobenzonitrile
-
10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)
-
Ethanol or Methanol (solvent)
-
Hydrogen gas
-
Celite®
Procedure:
-
Reaction Setup: In a hydrogenation vessel, dissolve 2-hydroxy-5-nitrobenzonitrile in a suitable amount of ethanol or methanol.
-
Catalyst Addition: Under an inert atmosphere (e.g., argon), carefully add the 10% Pd/C catalyst to the solution.[1]
-
Hydrogenation: Seal the vessel, evacuate the air, and purge with hydrogen gas three times. Pressurize the vessel to the desired pressure (typically 3-4 bar) or maintain a hydrogen atmosphere using a balloon.[1]
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is completely consumed.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Keep the filter cake wet with the solvent at all times to prevent the pyrophoric catalyst from igniting. Wash the filter cake with a small amount of the reaction solvent.[1]
-
Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization or column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and industrially viable method for synthesizing this compound is the catalytic hydrogenation of 2-hydroxy-5-nitrobenzonitrile. This precursor can be synthesized from 2-hydroxybenzonitrile through nitration. The reduction of the nitro group is a well-established and high-yielding transformation.
Q2: What are the key safety precautions I should take during this synthesis?
-
Handling of Nitroaromatic Compounds: 2-hydroxy-5-nitrobenzonitrile is a potentially harmful chemical. It is advisable to handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Catalyst Handling: Catalysts like Raney Nickel are pyrophoric and can ignite spontaneously in the air. Palladium on carbon can also be pyrophoric, especially after use. Always handle these catalysts under an inert atmosphere and keep the filter cake wet during filtration.[1]
-
Hydrogen Gas: Hydrogen is a highly flammable gas. Ensure your hydrogenation apparatus is properly assembled and leak-proof. Work in a well-ventilated area away from ignition sources.
Q3: How can I purify the final product, this compound?
The purification of this compound can be achieved through several methods:
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline material. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) needs to be determined experimentally.
-
Column Chromatography: If recrystallization is not effective or if there are closely related impurities, column chromatography on silica gel can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically used.
Q4: Can I use other reducing agents besides catalytic hydrogenation?
Yes, other reducing agents can be used for the reduction of the nitro group, although catalytic hydrogenation is often preferred for its cleanliness and efficiency. Some alternatives include:
-
Metal/Acid Systems: Reagents like tin chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) in acetic acid are classical methods for nitro group reduction. However, these methods often require stoichiometric amounts of the metal and can generate significant waste.
-
Sodium Dithionite: Sodium dithionite (Na₂S₂O₄) can be an effective reducing agent for some nitroarenes.[6]
The choice of reducing agent will depend on the scale of the reaction, the desired purity, and the functional group tolerance required.
Visualizing the Process
Diagram 1: Synthetic Pathway to this compound
Caption: General synthetic route to this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
- PubChem. (n.d.). 2-Hydroxy-5-nitrobenzonitrile. National Center for Biotechnology Information.
- Yin, D., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules, 29(7), 1533.
- Google Patents. (1997). Method for the preparation of 2-hydroxybenzonitrile.
- Quick Company. (n.d.). Process For Preparation Of 2 Hydroxybenzonitrile.
- PubChem. (n.d.). 2-Amino-5-nitrobenzonitrile. National Center for Biotechnology Information.
- NINGBO INNO PHARMCHEM CO.,LTD. (2024). Optimizing Synthesis: The Role of 2-Amino-5-nitrobenzonitrile (CAS 17420-30-3) in Chemical Processes.
- PubMed. (2001). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Applied and Environmental Microbiology, 67(9), 4257–4263.
- Organic Letters. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. 23(7), 2565–2569.
- Calvin Digital Commons. (2021). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- Taylor & Francis Online. (2022). Switching of support materials for the hydrogenation of nitroarenes: A review. Catalysis Reviews, 64(4), 689-735.
- ChemSrc. (n.d.). This compound.
- Green Chemistry. (2020). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. 22(15), 4947-4955.
- AMERICAN ELEMENTS. (n.d.). 2-Amino-5-hydroxybenzonitrile.
- PubChem. (n.d.). 5-Hydroxy-2-nitrobenzonitrile. National Center for Biotechnology Information.
- Journal of Advances in Chemistry. (2018). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). 14(1), 2456-2460.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 5-Amino-2-hydroxybenzonitrile
Welcome to the technical support guide for 5-Amino-2-hydroxybenzonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but challenging chemical intermediate. The unique trifunctional nature of this molecule—possessing an aromatic amine, a phenolic hydroxyl, and a nitrile group—presents specific purification hurdles. This guide provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you achieve the highest possible purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when handling and purifying this compound?
A1: The main stability issue is its susceptibility to oxidation. The electron-rich aminophenol system is readily oxidized by atmospheric oxygen, a process often accelerated by light, heat, and trace metal impurities. This degradation typically results in the formation of highly colored quinone-imine type structures, leading to product discoloration (e.g., yellow, brown, or even purple hues).[1][2] To maintain integrity, it is crucial to handle the compound under an inert atmosphere (like nitrogen or argon) when possible, use degassed solvents, and store it in amber vials away from light and heat.
Q2: What are the most common impurities I should expect in my crude this compound?
A2: Impurities are typically route-dependent but generally fall into three categories:
-
Unreacted Starting Materials: For instance, if synthesizing from 2-hydroxy-5-nitrobenzonitrile, residual nitro compound may be present.
-
Regioisomers: Depending on the synthetic strategy, isomers such as 2-amino-5-hydroxybenzonitrile or other aminohydroxybenzonitriles can form and be difficult to separate due to similar physical properties.[3][4]
-
Oxidation and Degradation Byproducts: As mentioned in Q1, these are common and often responsible for discoloration. Overheating during synthesis or purification can also lead to polymerization or self-condensation products.[5][6]
Q3: How can I accurately assess the purity of my final product?
A3: A multi-technique approach is always recommended for robust purity assessment:
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring of purification progress. A single spot in multiple, distinct solvent systems is a strong indicator of high purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A single, sharp, symmetrical peak is the desired outcome.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the molecular structure and can reveal the presence of impurities, even at low levels, by identifying unexpected signals.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden the melting range and depress the melting point.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific experimental issues you may encounter. Each answer explains the underlying chemical principles and provides actionable protocols.
Issue 1: Product Discoloration
Q: My isolated this compound is a tan, brown, or dark purple solid, not the expected off-white powder. What is causing this, and how can I fix it?
A: This is the most common issue and is almost certainly due to oxidation of the aminophenol moiety.
Causality:
The combination of an amino group and a hydroxyl group on the same aromatic ring makes it highly susceptible to oxidation, forming colored quinoidal species. This process can occur during the reaction work-up, purification, or even storage if exposed to air.
Solutions:
-
Activated Charcoal Treatment during Recrystallization: Activated carbon is highly effective at adsorbing the large, planar, colored polymeric impurities.
-
Use of a Reducing Agent: Adding a small amount of a mild reducing agent during work-up or recrystallization can prevent oxidation or reverse minor discoloration.
Protocol: Decolorization by Recrystallization
-
Solvent Selection: In a test tube, find a suitable solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot (see Table 1). Ethanol/water or Toluene/Ethanol mixtures are often good starting points.[7][8][9]
-
Dissolution: In a flask, dissolve the crude, discolored product in the minimum amount of the chosen hot solvent.
-
Charcoal Addition: Once fully dissolved, remove the flask from the heat source and add a very small amount of activated charcoal (typically 1-2% w/w of your compound). Caution: Never add charcoal to a boiling solution, as violent bumping will occur.
-
Hot Filtration: Gently swirl the hot mixture for a few minutes. To remove the charcoal, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the clear, colorless (or lightly colored) filtrate to cool slowly to room temperature. Once at room temperature, cool it further in an ice bath to maximize crystal yield.[8][10]
-
Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Issue 2: Poor Recovery or Failure to Crystallize
Q: I have a low yield after recrystallization, or my compound "oiled out" instead of forming crystals. What went wrong?
A: These issues typically stem from improper solvent selection or technique. "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute (often due to the presence of impurities depressing the melting point).
Causality:
-
Low Yield: Using too much solvent is the most common mistake. The compound will remain in the mother liquor even after cooling.[7]
-
Oiling Out: The solubility of the compound is too high in the chosen solvent, or the solution was cooled too rapidly. Impurities can also inhibit lattice formation, promoting oiling.
Solutions:
-
Systematic Solvent Screening: Before committing to a bulk recrystallization, test solubility in various solvents on a small scale (see Table 1).
-
Slow Cooling: Do not rush the cooling process. Allow the flask to cool to room temperature on the benchtop, insulated with glass wool or paper towels, before moving it to an ice bath.[8]
-
Inducing Crystallization: If crystals are slow to form, try scratching the inside of the flask at the air-liquid interface with a glass rod or adding a "seed" crystal from a previous pure batch.
-
If Oiling Occurs: Re-heat the solution to re-dissolve the oil. Add a small amount of a co-solvent in which your compound is less soluble to reduce the overall solubility, or add more of the primary solvent and allow it to evaporate slowly.
Data Presentation: Solvent Selection Guide
| Solvent Class | Example Solvents | Expected Solubility of this compound | Suitability for Recrystallization |
| Polar Protic | Water, Ethanol, Methanol | High (especially when hot) | Good, often as a co-solvent with water to fine-tune polarity.[9] |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | Potentially good; test for a steep solubility curve. |
| Chlorinated | Dichloromethane (DCM) | Moderate | Often used as the "good" solvent in a solvent/anti-solvent system. |
| Aromatic | Toluene | Low when cold, moderate when hot | Excellent candidate for single-solvent recrystallization. |
| Non-Polar | Hexanes, Heptane | Very Low / Insoluble | Excellent as an "anti-solvent" to precipitate the product from a more soluble solution. |
This table is based on the expected properties of a polar, aromatic molecule. Empirical testing is required.
Issue 3: Challenges with Column Chromatography
Q: My compound streaks badly on a silica gel TLC plate and does not move from the baseline during column chromatography. How can I purify it chromatographically?
A: This is a classic problem for polar, basic compounds like aromatic amines on acidic silica gel. The amino and hydroxyl groups interact very strongly with the silanol groups (Si-OH) on the silica surface, leading to irreversible adsorption or significant tailing.[1]
Causality:
The lone pair on the amino group forms a strong hydrogen bond or an acid-base interaction with the acidic silica surface. The phenolic hydroxyl group also contributes to this strong binding.
Solutions:
-
Deactivate the Silica: Add a small amount of a volatile base, like triethylamine (Et₃N), to your eluent system (typically 0.5-1%). The triethylamine will preferentially bind to the active sites on the silica, allowing your compound to elute more cleanly.
-
Use a More Polar Eluent: If your compound is stuck at the baseline with Hexane/Ethyl Acetate, switch to a more polar system like Dichloromethane/Methanol.
-
Switch Stationary Phase (Reverse-Phase): If normal-phase chromatography fails, reverse-phase (e.g., C18 silica) is an excellent alternative. The stationary phase is non-polar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used. Your polar compound will elute relatively quickly while non-polar impurities will be retained longer.
-
Ion-Exchange Chromatography: Given the basic amino group, cation-exchange chromatography could be a powerful, high-resolution technique, though it is more complex to set up.[11][12]
Experimental Workflow: Selecting a Purification Strategy
The following diagram outlines a logical workflow for tackling the purification of crude this compound.
Caption: Decision tree for selecting a purification method.
Protocol: Normal-Phase Flash Chromatography with Base Deactivation
-
Eluent Preparation: Prepare your mobile phase. For example, start with 100% Dichloromethane (DCM) and a more polar mixture like 95:5 DCM/Methanol. To both, add 1% triethylamine.
-
Column Packing: Pack a silica gel column using a low-polarity eluent (e.g., DCM + 1% Et₃N).
-
Sample Loading: Dissolve your crude product in a minimal amount of DCM. If it's not fully soluble, add a few drops of methanol. Adsorb this solution onto a small amount of silica gel (~2-3x the mass of your product) and evaporate the solvent to get a dry, free-flowing powder. This is called "dry loading" and typically gives better resolution.
-
Elution: Carefully add the dry-loaded sample to the top of your column. Begin eluting with the low-polarity solvent, collecting fractions. Gradually increase the eluent polarity (gradient elution) by slowly adding more of the DCM/Methanol mixture.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Note: Traces of triethylamine may remain; a high-vacuum pump can help remove it, or it can be removed by a subsequent acidic wash if the compound is stable.
References
- Recrystallization - Part 2. (n.d.). University of Colorado Boulder, Department of Chemistry.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. (n.d.). University of Massachusetts Lowell.
- This compound. (n.d.). CymitQuimica.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- troubleshooting low yield in 2-Hydroxybenzonitrile synthesis. (n.d.). Benchchem.
- Navigating Chemical Intermediates: A Deep Dive into 2-Amino-5-hydroxybenzonitrile. (n.d.). Medium.
- Process For Preparation Of 2 Hydroxybenzonitrile. (n.d.). Quick Company.
- Technical Support Center: Purification of 2-amino-N-benzyl-5-hydroxybenzamide. (n.d.). Benchchem.
- Minimizing impurities during the synthesis of 2-Amino-5-nitrobenzenesulfonic acid. (n.d.). Benchchem.
- Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. (2021). National Institutes of Health.
- Why Purity Matters: Sourcing 97% Min 2-Amino-5-hydroxybenzonitrile from China. (n.d.). Medium.
- Antibody purification: ion-exchange chromatography. (2010). National Institutes of Health.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Process For Preparation Of 2 Hydroxybenzonitrile [quickcompany.in]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. mt.com [mt.com]
- 11. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibody purification: ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 5-Amino-2-hydroxybenzonitrile
Welcome to the technical support center for the synthesis of 5-Amino-2-hydroxybenzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable bifunctional intermediate. The inherent reactivity of the aminophenol scaffold presents unique challenges, often leading to side reactions that can compromise yield and purity.
This document moves beyond standard protocols to provide in-depth, field-proven insights into why these side reactions occur and how to mitigate them effectively. We will address common issues in a question-and-answer format, supported by detailed experimental procedures and mechanistic diagrams to ensure your synthesis is both successful and reproducible.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
The most common and reliable route to this compound involves the nitration of 2-hydroxybenzonitrile (2-cyanophenol) to form 2-hydroxy-5-nitrobenzonitrile, followed by the reduction of the nitro group. Our troubleshooting guide is structured around these two critical steps.
Part 1: Synthesis of the 2-Hydroxy-5-nitrobenzonitrile Intermediate
Question 1: My nitration reaction produces a significant amount of the undesired 3-nitro isomer along with my target 5-nitro product. How can I improve the regioselectivity?
Answer: This is a classic issue of electrophilic aromatic substitution on a substituted benzene ring. The hydroxyl group (-OH) is a strongly activating, ortho-, para- directing group, while the cyano group (-CN) is a deactivating, meta- directing group. The directing effects are in conflict. While the para-position (C5) is sterically favored for the incoming nitro group, some substitution at the ortho-position (C3) is often unavoidable.
Causality & Mitigation Strategy:
-
Steric Hindrance: The hydroxyl group at C2 provides some steric hindrance to the C3 position, which is a key reason the C5 position is favored.
-
Reaction Temperature: Lowering the reaction temperature (e.g., maintaining the reaction at 0-5 °C) is crucial. Higher temperatures provide more energy to overcome the activation barrier for the formation of the less stable 3-nitro isomer, thus reducing selectivity.
-
Choice of Nitrating Agent: Using a milder nitrating agent can improve selectivity. Instead of a harsh mixture of concentrated sulfuric and nitric acids, consider using nitric acid in acetic acid or employing a nitrating salt like sodium nitrate in sulfuric acid, which can allow for better control over the reaction rate and temperature.
Question 2: During the nitration workup, I observe the formation of dark, tarry, and insoluble byproducts. What causes this and how can it be prevented?
Answer: The formation of tarry substances is typically due to oxidation and/or polymerization of the phenolic starting material or product under the strongly acidic and oxidizing conditions of nitration. Phenols are highly susceptible to oxidation, which can be exacerbated by excess nitric acid or elevated temperatures.
Causality & Mitigation Strategy:
-
Oxidative Degradation: Nitric acid is a powerful oxidizing agent. If not controlled, it can oxidize the phenol to quinone-like structures, which are highly colored and readily polymerize.
-
Preventative Measures:
-
Control Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid.
-
Controlled Addition: Add the nitrating agent dropwise to the substrate solution while vigorously stirring and maintaining a low temperature. This prevents localized areas of high nitric acid concentration and temperature spikes.
-
Workup Procedure: Quench the reaction by pouring the reaction mixture onto crushed ice. This rapidly dilutes the acid and dissipates heat, minimizing degradation of the product.[1]
-
Part 2: Reduction of 2-Hydroxy-5-nitrobenzonitrile to this compound
Question 3: My final product is persistently discolored (pink, brown, or black), even after initial purification. What is the source of this color and how can I get a clean product?
Answer: This is the most common issue encountered with this compound. The discoloration is almost always due to the oxidation of the 5-amino-2-hydroxyphenyl moiety. Aminophenols are notoriously sensitive to air oxidation, which forms highly colored quinone-imine or quinone-like species. This oxidation can occur during the reaction, workup, or even during storage.
Causality & Mitigation Strategy:
-
Oxidation Mechanism: The electron-donating amine and hydroxyl groups make the aromatic ring highly electron-rich and susceptible to oxidation by atmospheric oxygen. This process is often catalyzed by trace metal impurities.
-
Troubleshooting Workflow for Discoloration:
Caption: Troubleshooting decision tree for product discoloration.
-
Practical Solutions:
-
Inert Atmosphere: Conduct the reduction and all subsequent workup steps under an inert atmosphere (Nitrogen or Argon).[2]
-
Deoxygenated Solvents: Use solvents that have been sparged with an inert gas to remove dissolved oxygen.
-
Antioxidants: During workup or recrystallization, the addition of a small amount of a reducing agent like sodium dithionite (sodium hydrosulfite) or sodium metabisulfite can scavenge dissolved oxygen and reverse minor oxidation, thus preventing discoloration.
-
Storage: Store the final, dry product under an inert atmosphere, protected from light, and at a low temperature.
-
Question 4: My yield is low after purification, and I suspect product loss during the aqueous workup and extraction. How can I optimize the isolation of this amphoteric compound?
Answer: this compound is amphoteric, meaning it has both an acidic group (the phenol, pKa ≈ 10) and a basic group (the aniline, pKa ≈ 4). This property can make extraction challenging, as the compound's solubility is highly dependent on pH.
Causality & Mitigation Strategy:
-
pH-Dependent Solubility:
-
In a strong acid (pH < 2), the amino group is protonated (-NH3+), forming a salt that is soluble in water.
-
In a strong base (pH > 11), the phenolic group is deprotonated (-O-), forming a phenoxide salt that is also soluble in water.
-
Near its isoelectric point (the pH at which the molecule has no net charge, roughly pH 6-7), the compound is least soluble in water.
-
-
Optimized Isolation Protocol:
-
Neutralization: After the reaction (e.g., a reduction using SnCl2/HCl), carefully neutralize the acidic mixture. The goal is to bring the pH to the isoelectric point to precipitate the product. Add a base (e.g., saturated NaHCO3 or dilute NaOH) slowly until the pH is approximately 6.5-7.0.
-
Extraction: Once the product has precipitated or the solution is neutralized, you can extract it with an organic solvent like ethyl acetate. Multiple extractions (e.g., 3-4 times) will be necessary to recover the product efficiently.
-
Avoid Emulsions: The precipitated solid can sometimes cause emulsions during extraction. If this happens, adding brine (saturated NaCl solution) can help break the emulsion.
-
Data Summary & Analytical Insights
It is critical to identify the nature of impurities to effectively troubleshoot the synthesis. The following table summarizes common side products and recommended analytical techniques for their identification.
| Impurity / Side Product | Likely Origin | Recommended Analytical Method |
| 2-Hydroxy-3-nitrobenzonitrile | Isomeric byproduct from nitration step | ¹H NMR (distinct aromatic splitting pattern), HPLC (different retention time), GC-MS |
| 2-Hydroxy-5-nitrobenzonitrile | Incomplete reduction | TLC (different Rf), HPLC, LC-MS |
| Quinone-imine species | Oxidation of the final product | UV-Vis (shows visible absorption), HPLC (often multiple colored peaks) |
| 5-Amino-2-hydroxybenzamide | Hydrolysis of the nitrile group | ¹H NMR (disappearance of nitrile, appearance of broad -NH2 amide peaks), IR (C=O stretch) |
| Polymeric Tar | Oxidative degradation during nitration | Insoluble in most common solvents; characterization is difficult. Focus on prevention. |
Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxy-5-nitrobenzonitrile
Materials:
-
2-Hydroxybenzonitrile (1.0 eq)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%) (1.05 eq)
-
Crushed Ice / Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hydroxybenzonitrile in concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to a separate portion of cold concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the stirred solution of 2-hydroxybenzonitrile over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).
-
Once the starting material is consumed, slowly pour the reaction mixture onto a large beaker filled with crushed ice with vigorous stirring.
-
A yellow precipitate will form. Allow the ice to melt completely, then collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ≈ 7).
-
Dry the crude product under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.
Protocol 2: Reduction to this compound (SnCl₂ Method)
Materials:
-
2-Hydroxy-5-nitrobenzonitrile (1.0 eq)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq)
-
Concentrated Hydrochloric Acid (37%)
-
Ethyl Acetate (deoxygenated)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃) (deoxygenated)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Set up a round-bottom flask under an inert atmosphere. Add 2-hydroxy-5-nitrobenzonitrile and stannous chloride dihydrate.
-
Add concentrated hydrochloric acid and stir the mixture. The reaction is often exothermic; use a water bath to maintain the temperature below 50 °C.
-
Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours, or until TLC/HPLC analysis shows complete consumption of the starting material.
-
Cool the reaction mixture in an ice bath. Carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until the pH reaches ~7. This must be done slowly to control the effervescence. The product may precipitate as a solid.
-
Extract the product from the aqueous mixture with deoxygenated ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure at a temperature below 40 °C to yield the crude this compound.
-
The product can be purified by recrystallization from a deoxygenated solvent system (e.g., ethanol/water or ethyl acetate/hexane), potentially with a small amount of sodium dithionite added to prevent oxidation.
Mechanistic & Workflow Visualizations
Sources
Technical Support Center: Optimizing Reaction Conditions for 5-Amino-2-hydroxybenzonitrile Derivatization
Welcome to the technical support center for the derivatization of 5-Amino-2-hydroxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile chemical scaffold. Here, we provide in-depth, field-proven insights, troubleshooting guides, and detailed protocols in a direct question-and-answer format to address the specific challenges you may encounter during your experiments.
Core Principles & Challenges in Derivatization
This compound is a trifunctional molecule, presenting a unique set of challenges and opportunities in synthetic chemistry. The interplay between the nucleophilic amino group, the acidic phenolic hydroxyl group, and the electron-withdrawing nitrile group dictates the molecule's reactivity. The primary goal of derivatization is often the selective modification of the amino group, typically via N-acylation , to build more complex molecules for pharmaceutical and materials science applications.
Key Experimental Challenges:
-
Chemoselectivity: The primary challenge is achieving selective N-acylation without concurrent O-acylation of the phenolic hydroxyl group. The amino group is generally more nucleophilic than the hydroxyl group, but reaction conditions can easily shift this balance.
-
Reagent Stability & Side Reactions: The choice of acylating agent, solvent, and base is critical. Harsh conditions, particularly strong acids or bases, can lead to the hydrolysis of the nitrile group, forming the corresponding amide or carboxylic acid.[1]
-
Product Purification: The polar nature of the starting material and the N-acylated product can lead to purification difficulties, such as poor solubility or streaking during chromatography.[2]
-
Compound Stability: Aminophenols are susceptible to oxidation, which can lead to discoloration of the starting material and final product, complicating characterization and analysis.[2]
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups to consider for derivatization on this compound?
The molecule has three key functional groups: a primary aromatic amine (-NH₂), a phenolic hydroxyl (-OH), and a nitrile (-CN). The amine and hydroxyl groups are the most common sites for derivatization due to their nucleophilic and acidic properties, respectively. The nitrile group is generally stable but can be hydrolyzed under strong acidic or basic conditions.[1]
Q2: Why is N-acylation the most common derivatization reaction for this molecule?
N-acylation is a fundamental transformation used to introduce a vast array of functional groups, build peptide-like amide bonds, or protect the amino group for subsequent reactions.[3][4] Amide bonds are prevalent in over 25% of all pharmaceutical drugs, making N-acylation a critical step in drug discovery.[3]
Q3: What are the key factors influencing the success of a selective N-acylation reaction?
Success hinges on four main factors:
-
Choice of Acylating Agent: Acyl chlorides and anhydrides are common, with acyl chlorides being more reactive.[5]
-
Base Selection: A non-nucleophilic base (e.g., triethylamine, pyridine) is crucial to scavenge the acid byproduct (like HCl) without deprotonating the phenol, which would promote O-acylation.
-
Solvent: An aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile is typically used to prevent side reactions with the solvent.
-
Temperature: Running the reaction at a low temperature (e.g., 0 °C) helps control the exothermic reaction and improves selectivity by minimizing side product formation.[5]
Q4: Should I protect the hydroxyl group before performing N-acylation?
While protecting the hydroxyl group (e.g., as a silyl ether or benzyl ether) can guarantee selectivity, it adds extra steps to the synthesis.[6][7] For most standard N-acylations, protection is unnecessary if reaction conditions are carefully controlled. By using a stoichiometric amount of a non-nucleophilic base and a highly reactive acylating agent at low temperatures, selective N-acylation can be achieved efficiently.
Q5: How can I effectively monitor the reaction progress?
Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase that gives good separation between the starting material (more polar) and the product (less polar). For example, a mixture of ethyl acetate and hexanes. Staining with ninhydrin can be used to visualize the primary amine of the starting material, which should disappear upon complete reaction. For more precise, quantitative monitoring, High-Performance Liquid Chromatography (HPLC) is recommended.[8][9] Nuclear Magnetic Resonance (NMR) can also be used for online reaction monitoring to track the disappearance of starting material and the appearance of product signals.[10]
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific problems you may encounter during your experiments.
Category 1: Low or No Product Yield
Q: My reaction shows no conversion of the starting material. What are the likely causes?
This issue typically points to a problem with one of the reagents or the reaction setup.
-
Inactive Acylating Agent: Your acyl chloride or anhydride may have hydrolyzed due to improper storage. Use a fresh or newly opened bottle.
-
Insufficient Activation: If using a carboxylic acid with a coupling agent (e.g., HATU, HOBt), the coupling agent may be degraded, or the activation time may be insufficient.[4]
-
Incorrect Stoichiometry: Double-check your calculations to ensure you have added the correct molar equivalents of all reagents.
-
Low Temperature: While low temperature is good for selectivity, some less reactive acylating agents may require room temperature or gentle heating to proceed.
dot
Caption: Decision tree for troubleshooting low reaction yield.
Category 2: Formation of Impurities and Side Products
Q: My analysis shows multiple products. What are the common side reactions?
The most common side reaction is O-acylation , where the acylating agent reacts with the phenolic hydroxyl group. This is especially problematic if a strong base (like NaOH or K₂CO₃) is used, as it deprotonates the phenol, making it a highly potent nucleophile. Another possibility is di-acylation , where both the amino and hydroxyl groups are acylated.
dot
Caption: Chemoselectivity pathway for acylation reactions.
Q: My nitrile group appears to be hydrolyzing. How can I prevent this?
Nitrile hydrolysis is catalyzed by strong acids and bases, especially at elevated temperatures.[1]
-
Avoid Strong Aqueous Bases: Do not use aqueous NaOH or KOH during the reaction or workup. Use a saturated solution of sodium bicarbonate (NaHCO₃) for aqueous washes, which is basic enough to neutralize acid but mild enough to minimize nitrile hydrolysis.
-
Maintain Anhydrous Conditions: Ensure your solvent and reagents are dry, as water is required for hydrolysis.
-
Temperature Control: Avoid heating the reaction mixture for extended periods if possible.
Category 3: Product Isolation and Purification
Q: My compound is smearing on the TLC plate during column chromatography. How can I resolve this?
Smearing of amine-containing compounds on silica gel is a classic problem caused by the interaction between the basic amino group and the acidic silanol groups on the silica surface.[2]
-
Solution: Add a small amount (0.5-1%) of a basic modifier like triethylamine or pyridine to your chromatography eluent.[2] This will neutralize the acidic sites on the silica gel, leading to sharper bands and better separation.
Q: My final product is discolored (pink, brown, or purple). What is the cause?
Aminophenols are easily oxidized by atmospheric oxygen, especially when exposed to light or trace metal impurities. This forms highly colored quinone-imine type structures.
-
Prevention during workup: Perform extractions and solvent removal quickly. Consider washing the organic layer with a dilute solution of a reducing agent like sodium bisulfite to remove colored oxidation byproducts.
-
Storage: Store the final product under an inert atmosphere (nitrogen or argon), protected from light, and in a refrigerator or freezer.
Experimental Protocols & Data
Table 1: Reagent Selection Guide for N-Acylation
| Reagent Type | Examples | Pros | Cons | Recommended Base |
| Acylating Agent | Acyl Chlorides (e.g., Acetyl Chloride) | Highly reactive, reactions are often fast at low temperatures. | Moisture sensitive, generates corrosive HCl byproduct. | Triethylamine, Pyridine |
| Anhydrides (e.g., Acetic Anhydride) | Less sensitive to moisture than acyl chlorides, byproduct (carboxylic acid) is less corrosive. | Less reactive, may require longer reaction times or gentle heating. | Triethylamine, Pyridine, or Catalytic DMAP | |
| Base | Triethylamine (Et₃N) | Non-nucleophilic, effective HCl scavenger, easily removed by evaporation. | Strong odor. | N/A |
| Pyridine | Non-nucleophilic, can also act as a solvent and catalyst. | Higher boiling point, can be harder to remove completely. | N/A | |
| Aqueous NaHCO₃ | Mild, inexpensive, useful for workup. | Not suitable as an in-situ base for acyl chlorides due to biphasic conditions and potential hydrolysis. | N/A |
Protocol 1: General Procedure for Selective N-Acylation using Acetyl Chloride
This protocol describes a standard method for the N-acetylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Acetyl Chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine to the stirred solution.
-
Acylating Agent Addition: Add acetyl chloride dropwise to the reaction mixture over 10-15 minutes. Ensure the internal temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the consumption of the starting material by TLC (e.g., 50% Ethyl Acetate in Hexanes).
-
Workup: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization (e.g., from ethanol/water) or by flash column chromatography on silica gel (using a hexane/ethyl acetate eluent system, potentially with 0.5% triethylamine).
Table 2: Illustrative Analytical Parameters for Reaction Monitoring
| Parameter | HPLC-UV Method | GC-MS Method (after derivatization) |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm)[11] | HP-5MS (or equivalent, 30 m x 0.25 mm)[12] |
| Mobile Phase/Carrier Gas | Gradient of Acetonitrile and Water (with 0.1% Formic Acid)[8] | Helium at 1 mL/min[12] |
| Detection Wavelength | 254 nm or 280 nm[11] | N/A (MS Detection) |
| Oven Program | N/A | Initial 70°C, ramp to 280°C at 10°C/min[11] |
| MS Ionization | N/A | Electron Ionization (EI) at 70 eV[12] |
| Note | Direct analysis of reaction aliquot (diluted). | Requires derivatization (e.g., silylation with BSTFA) to make the -OH and -NH₂ groups volatile.[12] |
References
- Analytical Methods - RSC Publishing. (n.d.).
- Photocleavable Protecting Groups. (n.d.). In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a.
- Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. (n.d.). National Institutes of Health (PMC).
- Technical Support Center: 2-Hydroxybenzonitrile Stability in Aqueous Solutions. (n.d.). BenchChem.
- Protecting Groups. (2017, March 7). Lokey Lab Protocols - Wikidot.
- Amino acid protecting groups. (n.d.). THE GPM.
- Amino Acid-Protecting Groups. (2019, November 19). ScienceDirect.
- Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. (2021). PubMed.
- NMR Reaction-Monitoring as a Process Analytical Technique. (n.d.). Pharmaceutical Technology.
- Application Notes and Protocols for the Derivatization of 2-Hydroxybenzonitrile for Analytical Purposes. (n.d.). BenchChem.
- Application Notes and Protocols for the Analytical Detection of 2-Hydroxybenzonitrile. (n.d.). BenchChem.
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (n.d.). National Institutes of Health (PMC).
- N-Acylation in combinatorial chemistry. (n.d.). Arkivoc.
- Application Note: Protocol for N-acylation of Methyl 2-amino-5-bromobenzoate. (n.d.). BenchChem.
- Technical Support Center: Purification of 2-Amino-4-methoxy-5-nitrobenzonitrile. (n.d.). BenchChem.
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- 3. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Poor Solubility of 5-Amino-2-hydroxybenzonitrile in Organic Solvents
Welcome to the technical support guide for 5-Amino-2-hydroxybenzonitrile (CAS No: 87029-84-3).[1][2][3][4] This document serves as a resource for researchers, chemists, and drug development professionals who encounter solubility challenges with this compound. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower you to troubleshoot effectively.
This compound is a valuable building block, but its unique structure presents significant solubility hurdles. Its rigid aromatic core, combined with functional groups capable of strong intermolecular hydrogen bonding (amino and hydroxyl groups), leads to a stable crystal lattice that is difficult to disrupt with many common organic solvents. This guide offers a series of troubleshooting steps and advanced protocols to overcome these challenges.
Section 1: Understanding the Molecule: The "Why" Behind Poor Solubility
Q1: Why is this compound so difficult to dissolve?
A1: The solubility behavior of this compound is governed by the interplay of its three functional groups on a benzene ring:
-
Amino Group (-NH₂): A basic group that can act as a hydrogen bond donor.
-
Hydroxyl Group (-OH): A phenolic group that is weakly acidic and can act as both a hydrogen bond donor and acceptor.
-
Nitrile Group (-C≡N): A moderately polar group.
This combination of a nonpolar aromatic ring and multiple polar, hydrogen-bonding groups results in strong intermolecular forces within the solid state. A significant amount of energy is required to break these crystal lattice interactions, and only solvents that can effectively solvate all parts of the molecule will be successful. The molecule's amphoteric nature—having both acidic and basic sites—is a critical feature that can be leveraged to enhance its solubility, particularly in polar solvents.[5][6]
Data Presentation: Physicochemical Properties & Solubility Profile
To select an appropriate solvent system, it is crucial to understand the compound's properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 87029-84-3 | [1][2][3][7] |
| Molecular Formula | C₇H₆N₂O | [1][2][4][7] |
| Molecular Weight | 134.14 g/mol | [1][8] |
| Appearance | Solid, white to brown powder | [2][9] |
| LogP | 0.54 | [1] |
| pKa (estimated) | Amino group ~4-5; Phenolic group ~9-10 | Inferred from analogs[5] |
Table 2: Qualitative Solubility Profile of this compound
| Solvent Class | Solvent Examples | Expected Solubility | Rationale |
|---|---|---|---|
| Polar Aprotic | DMSO, DMF | High | Excellent hydrogen bond acceptors that can effectively solvate the -OH and -NH₂ groups. |
| Polar Protic | Methanol, Ethanol | Low to Moderate | Can act as H-bond donors and acceptors, but may not be as effective as polar aprotic solvents at disrupting the crystal lattice. Solubility is highly dependent on pH. |
| Ethers | THF, Dioxane | Low | Moderately polar but lack strong H-bonding capabilities. |
| Halogenated | Dichloromethane (DCM) | Very Low | Insufficiently polar to overcome the strong intermolecular forces of the solute. |
| Non-polar | Toluene, Hexane | Insoluble | Cannot effectively solvate the polar functional groups. |
Section 2: Troubleshooting and Strategy Selection
When faced with a solubility issue, a systematic approach is key. The following workflow provides a decision-making framework to guide you from simple to more advanced techniques.
Mandatory Visualization: Troubleshooting Workflow
Caption: Troubleshooting workflow for selecting a solubilization strategy.
Q2: I need to dissolve this compound for a chemical reaction. Where do I start?
A2: Always begin with the simplest and least disruptive methods.
-
Solvent Selection: Start with a high-polarity aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These are often the most effective initial choices.
-
Temperature: If solubility is still limited at room temperature, gentle heating (e.g., to 40-60°C) can significantly improve it, provided the compound and other reagents are thermally stable.[10]
-
pH Adjustment: If your reaction conditions are compatible, exploiting the compound's amphoteric nature via pH adjustment is an extremely powerful technique.[5][] This is detailed in Protocol 1.
-
Co-solvents: If the compound dissolves in DMSO but your reaction requires a different solvent (e.g., THF), you can use a co-solvent system. Dissolve the compound in a minimal volume of the "good" solvent (DMSO) to create a concentrated stock, then slowly add this stock solution to the bulk reaction solvent (THF).[12][13] Be mindful that precipitation can occur if the solubility limit is exceeded.
Section 3: Detailed Methodologies and Protocols
This section provides step-by-step instructions for common and advanced solubilization techniques.
FAQ 1: Leveraging pH for Solubilization
Q3: How exactly does pH adjustment dissolve this compound, and how do I do it?
A3: The amphoteric nature of the molecule allows it to form a salt under either acidic or basic conditions. Salts are ionic and typically much more soluble in polar solvents than their neutral counterparts.[5][6]
-
Acidic Conditions (pH < 4): The basic amino group is protonated to form an ammonium salt (-NH₃⁺).
-
Basic Conditions (pH > 10): The acidic phenolic group is deprotonated to form a phenoxide salt (-O⁻).
This strategy is highly effective but requires that the resulting salt and the acid/base used are compatible with your downstream application.
Experimental Protocol 1: Solubilization via pH Adjustment
Objective: To prepare a stock solution in a polar protic solvent (e.g., methanol) by forming a soluble salt.
Materials:
-
This compound
-
Methanol (or another suitable polar solvent)
-
1M HCl in a compatible solvent (for acidification) OR 1M NaOH in water/methanol (for basification)
-
Stir plate and stir bar
Procedure:
-
Suspension: Weigh the desired amount of this compound and add it to ~80% of your final target volume of methanol in a flask. Stir to create a suspension.
-
pH Adjustment (Choose one):
-
Acidification: While stirring, add the 1M HCl solution dropwise. Observe the suspension. Continue adding drops until all the solid has dissolved.
-
Basification: While stirring, add the 1M NaOH solution dropwise. Continue adding drops until a clear solution is obtained.
-
-
Final Volume: Once the solid is fully dissolved, transfer the solution to a volumetric flask and add methanol to reach the final target volume.
-
Verification: Ensure the solution remains clear. If it becomes cloudy, a small additional amount of acid/base may be required. Note the final pH if it is critical for your experiment.
Trustworthiness Check: The protocol is self-validating. The visual endpoint—a clear, homogenous solution—confirms that the compound has been successfully solubilized.
FAQ 2: Advanced Dissolution Enhancement
Q4: My application requires rapid dissolution from a solid state, for example, in a high-throughput screening buffer. What advanced methods can I use?
A4: For applications demanding enhanced dissolution rates and apparent solubility, creating a solid dispersion is a highly effective pharmaceutical technique.[14][15][16] This involves dispersing the drug at a molecular level within a hydrophilic, inert carrier matrix (like a polymer). The resulting amorphous solid dissolves more readily than the original crystalline form because the energy of the crystal lattice has already been overcome.[17]
Experimental Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or a Polyethylene Glycol (PEG 6000) as a carrier.[14]
-
A common volatile solvent that dissolves both the compound and the carrier (e.g., Methanol, Ethanol).
-
Rotary evaporator.
Procedure:
-
Dissolution: Determine a suitable drug-to-carrier ratio (e.g., 1:4 w/w). Dissolve both this compound and the chosen carrier (PVP) in a sufficient volume of methanol in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Remove the solvent under reduced pressure at a moderate temperature (e.g., 40°C) until a thin, dry film is formed on the flask wall.
-
Final Drying: Place the flask in a vacuum oven overnight to remove any residual solvent.
-
Collection: Scrape the solid dispersion from the flask. The resulting material should be a fine, amorphous powder.
-
Verification: The enhanced dissolution rate can be confirmed by comparing the time it takes for a set amount of the solid dispersion to dissolve in a buffer versus the same amount of the original crystalline compound.
Mandatory Visualization: Solid Dispersion Workflow
Caption: Workflow for preparing a solid dispersion via solvent evaporation.
Section 4: Safety & Handling
Q5: What are the primary safety concerns when working with this compound?
A5: Based on safety data for the compound and its analogs, this compound should be handled with care.[8] It may cause skin, eye, and respiratory irritation. Always handle this chemical in a well-ventilated area or a chemical fume hood. Standard personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is required.[9] Always consult the full Safety Data Sheet (SDS) from your supplier before beginning any work.[8]
References
- This compound | CAS#:87029-84-3 | Chemsrc. (n.d.). Chemsrc.
- Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library.
- Cosolvent. (n.d.). Wikipedia.
- SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. (n.d.). Journal of Drug Delivery and Therapeutics.
- Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PMC - NIH.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30).
- SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. (2024, January 24). World Journal of Pharmaceutical and Life Sciences.
- Cosolvency. (n.d.). Slideshare.
- Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (2012, October 30). Journal of Applied Pharmaceutical Science.
- Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. (n.d.). bepls.
- Enhancement of Solubility and Dissolution Rate of Poorly Water Soluble Drug using Cosolvency and Solid Dispersion Techniques. (2025, August 6). ResearchGate.
- This compound. (n.d.). PubChem - NIH.
- Methods of solubility enhancements. (n.d.). Slideshare.
- Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal.
- This compound. (n.d.). LookChem.
- ENHANCEMENT OF SOLUBILITY; AN OVERVIEW. (2013, November 13). PharmaTutor.
- The Role of Surfactants in Solubilization of Poorly Soluble. (n.d.). JOCPR.
- How does surfactant affect solubility of relatively non polar substance? (2021, October 5). Quora.
- Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. (n.d.). Google Patents.
- Tactics to Improve Solubility. (2021, August 27). The Medicinal Chemist's Guide to Solving ADMET Challenges - Books.
- Purification of p-aminophenol. (n.d.). Google Patents.
- Solubility enhancement techniques. (2024, October 21).
- Solubility and Partitioning Behavior of Surfactants and Additives Used in Bioprocesses. (2025, August 10).
- Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing.
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Preventing oxidation of the amino group in 5-Amino-2-hydroxybenzonitrile
Introduction
5-Amino-2-hydroxybenzonitrile is a trifunctional aromatic compound of significant interest in the pharmaceutical and fine chemical industries. Its structure, featuring an amino group, a hydroxyl group, and a nitrile group, makes it a versatile building block for complex molecular synthesis. However, the aniline-like amino group is highly susceptible to oxidation, a common challenge that can lead to product discoloration, impurity formation, and compromised reaction yields.[1][2] This guide provides in-depth technical support, troubleshooting advice, and validated protocols to help researchers mitigate and prevent the oxidation of this compound during storage, handling, and experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is my solid sample or solution of this compound turning brown/dark?
This discoloration is a classic indicator of amino group oxidation.[3] Aromatic amines, including the aniline moiety in your compound, are readily oxidized by atmospheric oxygen. This process is often accelerated by exposure to light, elevated temperatures, and the presence of metal ion catalysts, leading to the formation of highly colored polymeric or quinone-like impurities.[3][4][5]
Q2: What are the primary factors that cause the oxidation of this compound?
The primary drivers of oxidation for this compound are:
-
Atmospheric Oxygen: The most common oxidant. Preventing exposure is the most effective preventative measure.[5]
-
Elevated Temperatures: Higher temperatures increase the kinetic rate of oxidation reactions.[3]
-
Light Exposure: UV and visible light can provide the energy to initiate radical oxidation reactions.
-
pH: The stability of aromatic amines is often pH-dependent. Strongly acidic or basic conditions can influence the rate of degradation.[5]
-
Metal Ions: Trace amounts of transition metal ions (e.g., Cu(II), Fe(III)) can act as potent catalysts for oxidation.[5]
Q3: What are the recommended storage conditions for the solid compound and its solutions?
To ensure maximum stability, adhere to the following storage protocols based on best practices for aromatic amines:[3]
| Condition | Solid Compound | Solutions | Rationale |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Prepare with degassed solvents and store under an inert gas headspace. | Prevents contact with atmospheric oxygen, the primary oxidant.[3][5] |
| Temperature | Refrigerate (2-8°C). | Store frozen (-20°C or -80°C) for long-term use. | Reduces the rate of chemical degradation.[3] |
| Light | Keep in an amber, tightly sealed glass container. | Use amber vials or wrap containers in foil. | Protects the light-sensitive molecule from photo-degradation.[3][6] |
| Handling | Minimize air exposure when weighing; re-purge container with inert gas. | Thaw on ice and use promptly. Avoid repeated freeze-thaw cycles. | Minimizes exposure to atmospheric oxygen and moisture.[6] |
Q4: How can I quickly assess if my material has started to oxidize?
Beyond visual discoloration, a simple purity check using Thin-Layer Chromatography (TLC) against a fresh or reference standard can be effective. Oxidized material will often show baseline streaking or distinct, lower Rf spots corresponding to more polar, colored impurities. For a quantitative assessment, a High-Performance Liquid Chromatography (HPLC) analysis is the recommended method.[3][7]
Troubleshooting Experimental Failures
This section addresses specific issues you may encounter in the lab and provides a logical workflow to diagnose and solve the problem.
Problem: My reaction mixture containing this compound darkens immediately upon adding a reagent or solvent.
-
Possible Cause 1: Oxygen in Solvents/Reagents. The most common cause is dissolved oxygen in your reaction solvents. Even seemingly stable reagents can contain peroxides or be saturated with air.
-
Solution: Implement rigorous inert atmosphere techniques. Use solvents that have been thoroughly degassed via sparging with nitrogen or argon for at least 30 minutes. If transferring reagents via syringe, ensure the syringe is first flushed with an inert gas.[5]
-
-
Possible Cause 2: Oxidizing Reagents or Metal Contaminants. The reagent you are adding may be inherently oxidizing, or the metal salt itself could be the oxidant (e.g., Cu(II) or Fe(III) salts).[5] Glassware that was not properly cleaned could also be a source of catalytic metal contaminants.
-
Solution: If possible, use metal salts in a lower oxidation state (e.g., Cu(I)).[5] Alternatively, add the this compound solution slowly to the metal salt solution at a reduced temperature to control any initial exothermic reaction and minimize oxidation. Ensure all glassware is acid-washed to remove trace metal residues.
-
-
Possible Cause 3: Unfavorable pH. The pH of the reaction mixture may be promoting oxidation. The rate of aniline oxidation can be highly pH-dependent.[5]
-
Solution: Measure the pH of your reaction mixture. If the reaction chemistry allows, buffer the solution to maintain a near-neutral pH. Conduct small-scale pilot reactions at different pH values to identify an optimal range for stability.
-
Problem: I am experiencing low or inconsistent yields in a reaction where this compound is a starting material.
-
Possible Cause 1: Degradation of Starting Material. Your starting material may have already partially oxidized during storage, meaning you are starting with less than the calculated molar equivalent of the active compound.
-
Possible Cause 2: Competitive Oxidation During Reaction. The reaction conditions (e.g., prolonged heating, exposure to air during work-up) are causing the compound to degrade faster than it reacts.
-
Solution 1 (Procedural): Maintain a strict inert atmosphere throughout the entire reaction and work-up process. Use degassed solvents for extraction and washing steps. Minimize reaction time and temperature where possible.[5]
-
Solution 2 (Chemical Protection): If procedural changes are insufficient, consider temporarily protecting the amino group. Converting the amine to a less reactive acetamide is a robust and common strategy.[9][10] This protects the group from oxidation, after which it can be deprotected via hydrolysis to reveal the desired amine. See Protocol 2 for a detailed method.
-
Problem: My HPLC or LC-MS analysis shows multiple unknown impurity peaks that were not present in the starting material.
-
Possible Cause: On-Column or In-Solution Degradation. The analytical method itself or the sample preparation could be causing the degradation. This can be due to an inappropriate mobile phase pH, metal components in the HPLC system, or prolonged exposure to air while waiting in the autosampler.
-
Solution: Analyze a freshly prepared sample immediately after preparation. Check the pH of your mobile phase; for aniline-type compounds, a slightly acidic mobile phase (e.g., with 0.1% formic acid) often improves peak shape and stability. If degradation persists, investigate the use of a metal-free (PEEK) HPLC system or add a mild chelating agent like EDTA to your sample diluent to sequester any catalytic metal ions.
-
Visualizing the Problem & Solution
Oxidation Pathway
The amino group in this compound is an electron-donating group, making it susceptible to oxidative coupling and transformation into colored quinone-imine or nitroso derivatives.
Caption: Simplified oxidation pathway of this compound.
Troubleshooting Workflow
Use this decision tree to systematically address oxidation issues.
Caption: Decision workflow for troubleshooting oxidation issues.
Validated Experimental Protocols
Protocol 1: Performing Reactions Under an Inert Atmosphere
This protocol describes the setup for a reaction sensitive to atmospheric oxygen.
-
Glassware Preparation: Ensure all glassware is oven-dried overnight and cooled in a desiccator to remove adsorbed water.
-
Solvent Degassing: Place your required solvent in a flask with a magnetic stir bar. Seal the flask with a rubber septum. Insert one long needle connected to an inert gas (Argon or Nitrogen) supply below the solvent surface and a second, shorter needle as a vent. Bubble the gas through the solvent for at least 30 minutes while stirring.
-
System Assembly: Assemble your reaction flask (e.g., a three-neck flask with a condenser and dropping funnel) and flame-dry it under vacuum. Allow it to cool to room temperature under a positive pressure of inert gas.
-
Reagent Addition: Dissolve solid this compound in a separate flask with degassed solvent under an inert atmosphere. Transfer this solution to the reaction flask via a cannula or a gas-tight syringe. Liquid reagents should also be transferred via syringe.
-
Reaction Monitoring: Maintain a slight positive pressure of inert gas throughout the reaction. Use a gas bubbler filled with mineral oil to monitor the gas flow.
-
Work-up: Conduct all work-up procedures (e.g., quenching, extraction, washing) using degassed solvents. Minimize the time the reaction mixture is exposed to air.
Protocol 2: Chemical Protection of the Amino Group via Acetylation[5][9]
This protocol temporarily converts the reactive amino group to a stable acetamide.
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent like dichloromethane or acetic acid under an inert atmosphere.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add 1.1 equivalents of acetic anhydride dropwise while stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Work-up: Quench the reaction by carefully adding cold water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the protected compound, N-(3-cyano-4-hydroxyphenyl)acetamide.
-
Deprotection: The acetyl group can be removed later in the synthesis by acidic or basic hydrolysis to regenerate the free amine.[9]
Protocol 3: Purity Assessment and Oxidation Detection by HPLC-UV
This method provides a robust starting point for analyzing the purity of this compound.[3][7]
-
Instrumentation: HPLC system with a UV detector and a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm and 280 nm.
-
Sample Preparation: Prepare a stock solution of your compound in the mobile phase (e.g., 1 mg/mL in 50:50 Water:Acetonitrile). Dilute to an appropriate concentration (e.g., 50 µg/mL) for injection.
-
Analysis: The parent compound should elute as a sharp, symmetrical peak. Oxidation products will typically appear as broader, earlier-eluting peaks (more polar) or much later-eluting peaks (polymeric). A purity assessment can be made by integrating the area of all peaks.
References
- Filo. (2025, October 15). Protection of NH2 in aniline.
- SpecialChem. (n.d.).
- BenchChem. (n.d.).
- Schubert, D., et al. (n.d.).
- Performance Additives. (n.d.).
- BenchChem. (n.d.). Preventing oxidation of 2-(Allyloxy)aniline during storage.
- All Chemistry. (2021, October 2).
- Yanishlieva, N. V., & Marinova, E. M. (n.d.). Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines.
- Sarthaks eConnect. (2020, February 28). During the nitration of aniline, the amino group is protected by.
- BenchChem. (n.d.). A Comparative Guide to Aniline Protecting Groups: Spotlight on 1-chloro-4-(sulfinylamino)benzene.
- Turhan, K. (n.d.). Oxidation of aniline using different reaction pathways.
- Open Access Journals. (2024, October 18).
- Dominguez, D. D., Mowery, R. L., & Cheek, G. T. (1989, March 31). Aryl Amine Antioxidant Determinations in Ester Lubricants.
- Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis.
- ChemSrc. (2025, August 25). This compound | CAS#:87029-84-3.
- SpecialChem. (n.d.). Navigating Chemical Intermediates: A Deep Dive into 2-Amino-5-hydroxybenzonitrile.
- National Institutes of Health (NIH). (n.d.). Identification and Quantification of Oxidation Products in Full-Length Biotherapeutic Antibodies by NMR Spectroscopy - PMC.
- BenchChem. (n.d.). Application Notes and Protocols for the Analytical Detection of 2-Hydroxybenzonitrile.
- CymitQuimica. (n.d.). This compound.
- BenchChem. (n.d.). Technical Support Center: 2-Hydroxybenzonitrile Stability in Aqueous Solutions.
Sources
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Identification and Quantification of Oxidation Products in Full-Length Biotherapeutic Antibodies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protection of NH2 in aniline | Filo [askfilo.com]
- 10. sarthaks.com [sarthaks.com]
Technical Support Center: Catalyst Selection for 5-Amino-2-hydroxybenzonitrile Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for reactions involving 5-Amino-2-hydroxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the catalytic transformation of this versatile building block. The inherent multifunctionality of this compound, possessing nucleophilic amino and hydroxyl groups alongside a cyano moiety, presents unique catalytic challenges and opportunities. This document provides in-depth, practical solutions in a direct question-and-answer format.
Section 1: Diazotization and Sandmeyer Reactions
The primary amino group is a prime target for diazotization, followed by Sandmeyer or related reactions, to introduce a variety of functional groups. However, the presence of the activating hydroxyl group and the electron-withdrawing nitrile can complicate this classic transformation.
Frequently Asked Questions & Troubleshooting
Q1: My Sandmeyer reaction to replace the amino group with a halide or cyanide is giving a very low yield. What are the most common points of failure?
A1: Low yields in Sandmeyer reactions with this substrate typically originate from two critical stages: the initial diazotization or the subsequent copper-catalyzed displacement. The key is to control the stability of the intermediate diazonium salt.[1]
-
Incomplete Diazotization: The formation of the diazonium salt from the aromatic amine is highly temperature-sensitive.[1][2] The reaction between the amine and nitrous acid (generated in situ from sodium nitrite and a strong acid) must be conducted at 0-5°C.[1][3][4] Temperatures above this range lead to rapid decomposition of the diazonium salt, often resulting in the formation of phenolic byproducts and release of nitrogen gas.
-
Diazonium Salt Instability: Aryl diazonium salts are generally unstable and should be used immediately after preparation without isolation.[1] The electron-donating hydroxyl group on this compound can further destabilize the diazonium intermediate, making prompt usage critical.
-
Inefficient Copper(I) Catalysis: The Sandmeyer reaction relies on a single-electron transfer from the copper(I) catalyst to the diazonium salt, which generates an aryl radical.[5] Ensuring the quality and solubility of the Cu(I) salt (e.g., CuCl, CuBr, CuCN) is paramount for an efficient reaction.
Q2: I observe a significant amount of a dark, insoluble material forming during my diazotization step. What is it and how can I prevent it?
A2: The formation of dark, often polymeric, material is a common issue. This is typically due to azo coupling, where the newly formed, electrophilic diazonium salt reacts with the electron-rich phenol of an unreacted starting material molecule. The extended conjugation in these azo compounds results in dark colors.
Prevention Strategy:
-
Slow Reagent Addition: Add the aqueous sodium nitrite solution dropwise to the acidic solution of this compound, ensuring the temperature remains strictly between 0-5°C.[1][3] This maintains a low concentration of the diazonium salt at any given moment, minimizing the chance of self-coupling.
-
Sufficient Acidity: Ensure the reaction medium is sufficiently acidic. This protonates the amino group of the starting material, deactivating it towards electrophilic attack by the diazonium salt.
Experimental Protocol: Sandmeyer Cyanation of this compound
This protocol details the conversion to 2-hydroxy-5-cyanobenzonitrile, illustrating the critical parameters.
-
Diazotization:
-
Dissolve this compound (1.0 equiv.) in an aqueous solution of HCl or H₂SO₄ in a flask.
-
Cool the mixture to 0-5°C using an ice-salt bath with vigorous stirring.[3]
-
Prepare a solution of sodium nitrite (1.1 equiv.) in cold water.
-
Add the sodium nitrite solution dropwise to the amine solution, keeping the temperature below 5°C.[1] The reaction is complete when a drop of the reaction mixture turns starch-iodide paper blue, indicating a slight excess of nitrous acid.[4]
-
-
Copper-Catalyzed Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equiv.) and sodium cyanide (1.2 equiv.) in water. Warm gently if needed to dissolve, then cool to 0-5°C.
-
Slowly add the freshly prepared, cold diazonium salt solution to the copper cyanide solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60°C) until the evolution of nitrogen gas ceases.
-
Cool, extract the product with an organic solvent, wash, dry, and purify by chromatography or recrystallization.
-
Troubleshooting Workflow: Low Yield in Sandmeyer Reaction
Caption: Troubleshooting decision tree for a low-yield Sandmeyer reaction.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic methods like the Buchwald-Hartwig amination offer powerful ways to form C-N bonds. However, the multifunctionality of this compound can poison the palladium catalyst if conditions are not carefully selected.[6]
Frequently Asked Questions & Troubleshooting
Q1: I'm trying to perform a Buchwald-Hartwig amination using this compound as the amine partner, but the reaction is sluggish or fails completely. Why?
A1: This is a classic case of catalyst inhibition. This compound has three potential coordination sites (amino, hydroxyl, nitrile) that can bind to the palladium center and disrupt the catalytic cycle. The primary amino group, in particular, can act as a competing ligand, preventing the aryl halide from undergoing oxidative addition.[6]
Solution: The key is to use a catalyst system with bulky, electron-rich phosphine ligands. These ligands form a strong, sterically-encumbered complex with the palladium, which favors the productive catalytic cycle and minimizes inhibition by the substrate.[7][8]
Q2: Which catalyst system is best for coupling this compound with an aryl halide?
A2: There is no single "best" catalyst, as the optimal choice depends on the specific aryl halide. However, for a challenging, multifunctional amine like this, later-generation Buchwald-Hartwig catalyst systems are required. Systems based on biarylphosphine ligands are highly recommended.
| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Key Advantages & Considerations |
| Pd₂(dba)₃ + XPhos | NaOt-Bu or K₃PO₄ | Toluene or Dioxane | 80-110 | Excellent for a wide range of aryl chlorides and bromides. The bulky ligand promotes reductive elimination. |
| Pd(OAc)₂ + SPhos | K₂CO₃ or K₃PO₄ | 1,4-Dioxane/H₂O | 100-110 | Highly active system, often effective for less reactive aryl chlorides.[6] |
| [(THP-Dipp)Pd(cinn)Cl] | t-BuONa | 1,4-Dioxane | 120 | A pre-catalyst with an expanded-ring NHC ligand, shown to be highly active for coupling amino-heterocycles.[9] |
Experimental Protocol: Buchwald-Hartwig Amination
This general protocol should be optimized for specific substrates.
-
Reaction Setup: To a dry Schlenk flask or microwave vial, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., NaOt-Bu, 1.4 equiv.).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Solvent and Reaction: Add the anhydrous, degassed solvent (e.g., toluene) via syringe. Seal the vessel and heat with vigorous stirring to the desired temperature (e.g., 100°C).
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. The product can then be purified by column chromatography.
Diagram: Buchwald-Hartwig Catalytic Cycle and Inhibition
Caption: The productive Buchwald-Hartwig cycle and a key inhibitory pathway.
Section 3: General Troubleshooting
Q1: My final product is always discolored (pink, brown, or black), even after chromatography. What causes this and how can I fix it?
A1: Discoloration is almost always due to the oxidation of the aminophenol moiety. Both the primary amine and the hydroxyl group are susceptible to air oxidation, which forms highly colored quinone-imine type structures.
Solutions:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during heating steps.[10]
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Purification Additives: During purification, you can sometimes add a small amount of a reducing agent like sodium dithionite to the aqueous layers during extraction to reduce colored impurities back to the desired aminophenol.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be very effective at removing colored impurities.[11]
Q2: I am considering a reaction at the hydroxyl group. What catalyst should I choose for an O-alkylation?
A2: O-alkylation of the phenolic hydroxyl group is typically not a catalytic reaction in the metallic sense but is base-mediated. This is a classic Williamson ether synthesis.
Protocol Outline:
-
Deprotonation: Treat this compound with a suitable base to deprotonate the phenolic hydroxyl group. The choice of base is critical to avoid reaction at the amino group. A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient and is less likely to deprotonate the aniline NH₂.
-
Alkylation: Add the alkylating agent (e.g., an alkyl halide like ethyl iodide).
-
Conditions: The reaction is typically run in a polar aprotic solvent like DMF or acetonitrile at room temperature or with gentle heating.
Troubleshooting: If you see N-alkylation as a side product, it means the base was too strong or the alkylating agent is too reactive. Consider protecting the amino group first (e.g., as an amide), performing the O-alkylation, and then deprotecting the amine.
References
- BenchChem. (2025). A Comparative Analysis of Catalytic Systems for the Synthesis of 2-Hydroxybenzonitrile.
- MDPI. (n.d.). Organocatalytic Synthesis of α-Aminonitriles: A Review.
- MDPI. (n.d.).
- Master Organic Chemistry. (2018).
- Benchchem. (n.d.). literature review on 2-Hydroxybenzonitrile synthesis.
- Benchchem. (n.d.). troubleshooting low yield in 2-Hydroxybenzonitrile synthesis.
- Wikipedia. (n.d.).
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine.
- Chemistry LibreTexts. (2023).
- Wikipedia. (n.d.). Sandmeyer reaction.
- Pharmaguideline. (n.d.).
- Benchchem. (n.d.). Minimizing impurities during the synthesis of 2-Amino-5-nitrobenzenesulfonic acid.
- PubMed. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino.
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: By-product Identification and Mitigation in Reactions of 5-Amino-2-hydroxybenzonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Amino-2-hydroxybenzonitrile. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the identification and mitigation of by-products in reactions involving this versatile chemical intermediate. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the integrity of your research and development efforts.
Introduction: The Reactivity Landscape of this compound
This compound is a trifunctional aromatic compound featuring an amino group, a hydroxyl group, and a nitrile group. This unique combination of functionalities makes it a valuable precursor in the synthesis of a wide range of molecules, particularly heterocyclic compounds and active pharmaceutical ingredients (APIs).[1] However, this trifunctionality also presents a complex reactivity profile that can lead to the formation of undesired by-products. Understanding the potential side reactions is paramount for optimizing reaction conditions, simplifying purification processes, and ensuring the quality of the final product.
This guide is structured in a question-and-answer format to directly address common challenges encountered during the synthesis and subsequent reactions of this compound.
Frequently Asked Questions (FAQs)
Synthesis-Related Impurities
Q1: I am synthesizing this compound by reducing 2-Hydroxy-5-nitrobenzonitrile. What are the most likely impurities I should be looking for?
When synthesizing this compound via the reduction of its nitro precursor, the primary impurities often arise from incomplete reduction or side reactions.
-
Incomplete Reduction: The most common impurity is the starting material itself, 2-Hydroxy-5-nitrobenzonitrile . Its presence indicates that the reaction has not gone to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to ensure the full consumption of the starting material.
-
Partially Reduced Intermediates: Depending on the reducing agent and reaction conditions, you may observe the formation of intermediates such as 2-Hydroxy-5-nitrosobenzonitrile or N-(3-cyano-4-hydroxyphenyl)hydroxylamine . These species are typically transient but can persist if the reduction is not sufficiently robust.
-
Dimeric By-products: Over-reduction or side reactions can sometimes lead to the formation of dimeric species like azoxy , azo , or hydrazo compounds from the coupling of nitroso or hydroxylamine intermediates.
Troubleshooting Table for Reduction Reactions
| Observed Issue | Potential Cause | Recommended Solution |
| Presence of starting material | Insufficient reducing agent, short reaction time, or low temperature. | Increase the molar excess of the reducing agent, prolong the reaction time, or gently increase the temperature while monitoring for degradation. |
| Formation of nitroso or hydroxylamine intermediates | Mild reducing conditions or quenching of the reaction before completion. | Use a stronger reducing agent (e.g., SnCl₂·2H₂O in acid) or ensure the reaction goes to completion before workup.[2] |
| Presence of dimeric by-products | Non-optimized reaction conditions, particularly pH and temperature. | Carefully control the pH and temperature of the reaction. The use of catalytic hydrogenation can often minimize these by-products. |
By-products in Diazotization Reactions
Q2: I am performing a diazotization reaction on this compound to form a diazonium salt. I am observing a complex mixture of colored by-products. What could be happening?
The diazotization of aromatic amines, especially those with activating groups like a hydroxyl group, can be a delicate process. The formation of colored by-products often points to side reactions of the highly reactive diazonium salt.
-
Self-Coupling (Azo-Dye Formation): The diazonium salt of this compound is an electrophile. It can react with the unreacted, electron-rich starting material (an aminophenol) in an electrophilic aromatic substitution to form a colored azo compound . This is a common side reaction if the addition of the diazotizing agent (e.g., sodium nitrite) is too slow or if there is a localized excess of the amine.
-
Phenol Formation: The diazonium group can be displaced by water, especially at elevated temperatures, leading to the formation of 2,5-dihydroxybenzonitrile . While this is a desired reaction in some cases, it is a by-product if another nucleophile is intended to replace the diazonium group.[3][4]
-
Oxidation to Quinone-like Structures: The presence of both amino and hydroxyl groups makes the aromatic ring highly susceptible to oxidation, which can be exacerbated by the conditions of diazotization. This can lead to the formation of colored, often polymeric, quinone-imine or quinone type structures. A similar phenomenon is observed with 5-aminosalicylic acid.[5]
Logical Flow for Troubleshooting Diazotization
Caption: Optimizing Heterocycle Synthesis.
Analytical Protocols for By-product Identification
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV/MS)
HPLC is the primary technique for monitoring reaction progress and identifying impurities. [6]
-
Instrumentation: An HPLC system with a UV detector (or a diode array detector for peak purity analysis) and ideally coupled to a mass spectrometer (MS).
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water, often with 0.1% formic acid to improve peak shape and aid in ionization for MS detection.
-
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in the mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
The retention time and UV spectrum can help in the tentative identification of known compounds (starting material, expected product).
-
LC-MS is invaluable for determining the molecular weights of unknown by-products, providing crucial information for their structural elucidation.
-
Protocol 2: Thin-Layer Chromatography (TLC)
TLC is a quick and effective tool for monitoring the progress of a reaction.
-
Stationary Phase: Silica gel plates (e.g., silica gel 60 F₂₅₄).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The ratio should be adjusted to achieve good separation (Rf of the product around 0.3-0.5).
-
Visualization:
-
UV light (254 nm) for aromatic compounds.
-
Staining with a suitable agent (e.g., potassium permanganate or ninhydrin for amino groups) to visualize non-UV active spots.
-
By comparing the TLC profile of the reaction mixture with that of the starting material, you can track the consumption of the reactant and the formation of the product and by-products.
References
- Benchchem. (2025). The Role of 2-Hydroxybenzonitrile in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols.
- Lopez-Alarcon, C., et al. (2003). Interaction of 5-aminosalicylic acid with nitrous acid: formation of the diazonium derivative and nitric oxide release. ResearchGate.
- Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. National Institutes of Health.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- Fischer, C., & Klotz, L. O. (1994). Radical-derived oxidation products of 5-aminosalicylic acid and N-acetyl-5-aminosalicylic acid. PubMed.
- Benchchem. (2025). Application Notes and Protocols for the Analytical Characterization of 2-Amino-4-methoxy-5-nitrobenzonitrile.
- Mokhtar, S. M., et al. (2014). Synthesis, Characterizations and Polymerization of Novel Cyano Acrylamide Derivative. American Journal of Polymer Science, 4(5), 123-129.
- Benchchem. (2025). Application Notes: Quantitative Determination of 2-Hydroxybenzonitrile in Human Plasma using 2-Hydroxybenzonitrile-d4 as an Internal Standard by LC-MS/MS.
- Vdovichenko, A., et al. (2018). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry.
- Chemsrc. (n.d.). This compound.
- Soliman, F. S. G., & Kappe, T. (1977). Syntheses of Heterocycles, 191 Reactions of /3-Aminocrotononitrile with Heterocyclic Phenolic Compounds. ResearchGate.
- Iwatani, S., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health.
- Benchchem. (2025). Synthesis routes of 5-Amino-2-fluorobenzonitrile.
- Ahnfelt, N. O., et al. (1993). Identification of oxidation products of 5-aminosalicylic acid in faeces and the study of their formation in vitro. PubMed.
- Benchchem. (2025). Application Notes and Protocols for the Analytical Detection of 2-Hydroxybenzonitrile.
- Beilstein Journals. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids.
- BioPharmaSpec. (2025). Managing Product-Related Impurities in Synthetic Peptides.
- Chen, J. H., et al. (2023). Assisted Reductive Amination for Quantitation of Tryptophan, 5-Hydroxytryptophan, and Serotonin by Ultraperformance Liquid Chromatography Coupled with Tandem Mass Spectrometry. PMC - PubMed Central.
- Organic Syntheses. (n.d.). Procedure.
- Ghasemifard, S., et al. (2023). Formation of Oxidative Compounds during Enzymatic Hydrolysis of Byproducts of the Seafood Industry. MDPI.
- Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scirp.org.
- Goveas, L. C., & D'Souza, L. (2015). Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs). National Institutes of Health.
- American Elements. (n.d.). 2-Amino-5-hydroxybenzonitrile.
- CP Lab Safety. (n.d.). 5-Amino-2-fluoro-4-hydroxy-benzonitrile, 95% Purity, C7H5FN2O, 1 gram.
- Kurzbach, D., et al. (2018). Identification and Quantification of Oxidation Products in Full-Length Biotherapeutic Antibodies by NMR Spectroscopy. PMC - PubMed Central.
- Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Editorial: Five-membered heterocycles: synthesis and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 4. scirp.org [scirp.org]
- 5. Identification of oxidation products of 5-aminosalicylic acid in faeces and the study of their formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 5-Amino-2-hydroxybenzonitrile
Welcome to the technical support guide for 5-Amino-2-hydroxybenzonitrile. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experimental reactions. As a substituted aminophenol, this compound is highly susceptible to degradation, primarily through oxidation. This guide is designed for researchers, scientists, and drug development professionals to help diagnose and solve these stability issues, ensuring reaction integrity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction mixture containing this compound turning dark brown or black?
This discoloration is a classic indicator of oxidation. The aminophenol structure, with both an amino (-NH2) and a hydroxyl (-OH) group on the benzene ring, makes the molecule electron-rich and extremely susceptible to oxidation by atmospheric oxygen.[1] This process forms highly colored quinone-imine or polymeric species. The reaction is often accelerated by basic pH, light, and elevated temperatures.
Q2: What are the ideal storage conditions for this compound?
To ensure long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[2][3] For maximum protection against oxidation, consider storing it under an inert atmosphere (e.g., in a desiccator backfilled with argon or nitrogen).
Q3: How does pH affect the stability of this compound in solution?
The stability of this compound is highly dependent on pH.
-
Alkaline Conditions (pH > 8): In basic solutions, the phenolic hydroxyl group deprotonates to form a phenoxide ion. This species is extremely sensitive to oxidation, leading to rapid degradation and discoloration.[4][5]
-
Acidic Conditions (pH < 6): In acidic solutions, the amino group is protonated to form an ammonium salt (-NH3+). This reduces the electron-donating ability of the nitrogen, making the aromatic ring less susceptible to oxidation.[6] Therefore, slightly acidic conditions can enhance stability. However, be aware that the compound is incompatible with strong acids and acid chlorides.[2]
-
Neutral Conditions (pH ≈ 7): Stability is moderate but still susceptible to air oxidation.[7]
Q4: Is it necessary to use a protecting group for this molecule?
If you are performing reactions that are sensitive to nucleophiles, involve strong oxidants, or require harsh basic conditions, using a protecting group strategy is highly recommended.[8] Protecting the highly reactive amino and/or hydroxyl groups prevents unwanted side reactions and significantly mitigates degradation.[9]
Troubleshooting Guide: From Problem to Solution
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Rapid Discoloration of the Reaction Mixture Upon Dissolution or Reagent Addition
-
Problem: As soon as this compound is dissolved or another reagent is added, the solution rapidly darkens.
-
Probable Cause: The primary cause is exposure to atmospheric oxygen. The solvent may not have been properly deoxygenated, or the reaction vessel was not adequately purged with an inert gas.
-
Solution Pathway:
-
Implement an Inert Atmosphere: Always conduct reactions under a blanket of inert gas like nitrogen or argon. This is the single most effective measure to prevent oxidation.
-
Deoxygenate Solvents: Before use, sparge your solvents with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Use Antioxidants (Sparingly): For particularly sensitive reactions, a small amount of an antioxidant like sodium dithionite or sodium bisulfite can be added to the reaction mixture to scavenge trace oxygen.[10]
-
Issue 2: Low Yield and Multiple Unidentified Byproducts in Chromatographic Analysis (TLC, HPLC, LC-MS)
-
Problem: The desired product is obtained in low yield, and the chromatogram shows numerous impurity peaks that are difficult to characterize.
-
Probable Cause: This suggests that this compound is not only degrading but also participating in multiple side reactions. The unprotected amino and hydroxyl groups can react with electrophiles or other reagents in the mixture.
-
Solution Pathway:
-
Employ a Protecting Group Strategy: This is the most robust solution. By temporarily masking the reactive functional groups, you can direct the reaction to the desired pathway.
-
Protect the Amino Group: The amino group is often the more nucleophilic and easily oxidized site. Protect it as a carbamate, such as with Di-tert-butyl dicarbonate (Boc₂O) or Benzyl chloroformate (Cbz-Cl).[11][12]
-
Protect the Hydroxyl Group: If necessary, the hydroxyl group can be protected as an ether or silyl ether.
-
-
Optimize Reaction Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. High temperatures accelerate degradation.
-
Issue 3: Inconsistent Reaction Outcomes and Poor Reproducibility
-
Problem: Repeating the same reaction protocol yields different results, with varying colors, yields, and impurity profiles.
-
Probable Cause: Inconsistent control over the reaction atmosphere and pH is the likely culprit. Minor variations in air exposure or pH can lead to significant differences in the rate of degradation.
-
Solution Pathway:
-
Standardize Inerting Procedures: Develop a consistent, documented procedure for purging your reaction vessel and maintaining a positive pressure of inert gas throughout the reaction.
-
Buffer the Reaction Mixture: If the reaction chemistry allows, use a suitable buffer system (e.g., a phosphate or acetate buffer) to maintain the pH in the optimal stability range (typically slightly acidic, pH 4-6).[7]
-
Verify Reagent Quality: Ensure the starting this compound is of high purity and has not degraded during storage.
-
Data Summary Table: Key Stability Parameters
| Parameter | Recommended Condition | Rationale & Causality |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation by atmospheric O₂, the primary degradation pathway for electron-rich aminophenols.[1] |
| pH | Slightly Acidic (4 - 6) | Protonation of the amino group reduces its electron-donating character, decreasing the ring's susceptibility to oxidation.[6][7] |
| Temperature | As low as feasible | Reduces the rate of all chemical reactions, including degradation pathways. |
| Light | Protect from light (e.g., use amber flasks) | Aromatic amines and phenols can be susceptible to photodegradation, which can initiate radical chain reactions.[13] |
| Incompatible Reagents | Strong Oxidizing Agents, Strong Acids, Acid Anhydrides | These can directly react with the amino or hydroxyl groups, causing degradation or unwanted side reactions.[2] |
Experimental Protocols & Visualizations
Diagram: Primary Degradation Pathway
The diagram below illustrates the initial step of oxidative degradation, where this compound is oxidized to a colored quinone-imine species.
Caption: Oxidative degradation of this compound.
Diagram: Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and resolving stability issues.
Caption: Troubleshooting flowchart for stability issues.
Protocol 1: General Procedure for Reaction Under Inert Atmosphere
This protocol details the steps to minimize oxygen exposure during a reaction.
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool in a desiccator.
-
Assembly: Assemble the reaction apparatus (e.g., a three-neck flask with a condenser, thermometer, and septum).
-
Purging: Connect the apparatus to a nitrogen or argon manifold via a bubbler. Purge the system by allowing the inert gas to flow through it for 10-15 minutes.
-
Reagent Addition: Add deoxygenated solvents and solid reagents under a positive flow of inert gas. Liquid reagents can be added via syringe through the septum.
-
Reaction: Maintain a slight positive pressure of the inert gas throughout the reaction. This can be monitored with the oil bubbler.
Protocol 2: Amine Protection with Boc Anhydride (Boc₂O)
This protocol provides a general method for protecting the amino group, which significantly enhances stability.
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable deoxygenated solvent (e.g., tetrahydrofuran or dioxane).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.5 equivalents).
-
Reagent Addition: To the stirring solution, add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) either as a solid or dissolved in a small amount of the reaction solvent.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Once complete, the reaction can typically be worked up by aqueous extraction to remove the base and any water-soluble byproducts. The protected product can then be purified by crystallization or column chromatography.
Diagram: Orthogonal Protecting Group Strategy
This diagram shows how different functional groups can be selectively protected.
Caption: Orthogonal protection of amine and hydroxyl groups.
References
- MSDS of this compound
- 2-AMINO-5-HYDROXY-BENZONITRILE SDS, 116423-58-6 Safety D
- This compound - CymitQuimica
- 2-Amino-5-hydroxybenzonitrile | CAS 116423-58-6 | AMERICAN ELEMENTS ®
- 2-Hydroxybenzonitrile 99 611-20-1 - Sigma-Aldrich
- This compound | CAS#:87029-84-3 | Chemsrc
- Selective alkylation of aminophenols - ResearchG
- Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution - ResearchG
- Ultra-Fast Degradation of p-Aminophenol by a Nanostructured Iron C
- Process for the purification of p-aminophenol - Google P
- Recent Developments on Five-Component Reactions - PMC - NIH
- Protective Groups - Organic Chemistry Portal
- Effect of pH on the oxidation of 2-aminophenol.
- Amino‐Substituted Azoxybenzenes as Potential Redox‐Active Catholyte M
- Chemical Reactions - Welcome to ToxTutor - Toxicology MSDT
- Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol - ACS Public
- Selective alkylation of the amino group of aminophenols | Download Table - ResearchG
- Technical Support Center: 2-Amino-5-nitrobenzoic acid Stability and Degrad
- How does 4-Aminophenol behave in an acid/base extraction
- Amine Protection and Deprotection - Master Organic Chemistry
- 5-Amino-2-(cyanomethyl)-3-hydroxybenzonitrile | C9H7N3O | CID 171011553 - PubChem
- How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol
- Effect of pH on the adsorption of 4 -aminophenol on manganese and nickel hexocyanoferrate(II) complexes.
- Degradation of Multiple Peptides by Microcystin-Degrader Paucibacter toxinivorans (2C20) - PMC - NIH
- Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways - BioProcess Intern
- 5-Amino-2-methylbenzonitrile, 97%, Thermo Scientific Chemicals 5 g | Buy Online
- Peptides and Probable Degradation P
- Protecting Groups - chem.iitb.ac.in
- Amine Protection / Deprotection - Fisher Scientific
- 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts
Sources
- 1. kajay-remedies.com [kajay-remedies.com]
- 2. capotchem.cn [capotchem.cn]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. Ultra-Fast Degradation of p-Aminophenol by a Nanostructured Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective Groups [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. US3658905A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Column Chromatography Purification of 5-Amino-2-hydroxybenzonitrile
As a Senior Application Scientist, I've frequently guided researchers through the nuances of purifying sensitive compounds. The purification of 5-Amino-2-hydroxybenzonitrile presents a classic challenge: balancing the polarity needed for elution against the compound's potential for strong, undesirable interactions with the stationary phase. This guide is structured to anticipate the questions and troubleshoot the problems you are most likely to encounter, ensuring a logical workflow from crude material to a highly pure final product.
Frequently Asked Questions (FAQs)
This section addresses the foundational questions and strategic decisions you'll need to make before beginning your purification.
Q1: What is the most suitable stationary phase for purifying this compound?
Answer: Standard silica gel (60-120 or 230-400 mesh) is the most common and cost-effective choice. However, the key consideration is the interaction between the basic amino group of your compound and the acidic silanol groups on the silica surface. This interaction can lead to significant peak tailing (smearing).[1]
-
Expertise & Experience: While standard silica is the default, you must be prepared to mitigate its acidity. If tailing is severe and persistent even with mobile phase modifiers, consider using neutral or basic alumina as an alternative stationary phase.[1] Another advanced option is an amine-functionalized silica gel, which is specifically designed to reduce these strong acidic interactions.[1]
Q2: How do I select an effective mobile phase (eluent system)?
Answer: The selection process is empirical and must be guided by Thin Layer Chromatography (TLC). The goal is to find a solvent system where your target compound has an Rf value between 0.2 and 0.4, which generally translates to effective separation on a column.[1]
-
Causality: An Rf in this range indicates that the compound has a healthy equilibrium between interacting with the stationary phase and moving with the mobile phase. Too high an Rf (>0.5) means the compound will elute too quickly with poor separation from nonpolar impurities. Too low an Rf (<0.1) suggests it will take an excessive volume of solvent to elute, leading to broad peaks and potential decomposition on the column.
-
Recommended Starting Systems for TLC Analysis:
-
Hexane / Ethyl Acetate
-
Dichloromethane / Methanol
-
Toluene / Acetone
-
Start with a moderately polar mixture (e.g., 7:3 Hexane:Ethyl Acetate) and adjust the ratio of the more polar solvent to achieve the target Rf.
Q3: My compound smears badly on the TLC plate. What does this mean for my column?
Answer: This is a critical diagnostic observation. Smearing or tailing on the TLC plate is a direct visual indicator of a strong, non-ideal interaction between your basic compound and the acidic silica gel.[1] This will absolutely be replicated on the column, resulting in poor separation and low recovery of a broad, trailing peak.
-
Trustworthiness (Self-Validation): The TLC plate is your small-scale model for the column. To solve this, add a small amount of a basic modifier to your trial eluent systems. The most common choices are:
-
Triethylamine (TEA): Add 0.1% to 1% to the mobile phase.
-
Ammonia: Use a stock solution of 10% ammonium hydroxide in methanol and add 1-10% of this stock to your mobile phase (e.g., dichloromethane).[2]
-
When you find a modified solvent system that gives a compact, round spot on the TLC plate, you have validated that this system is suitable for the column.
Q4: How should I load my crude sample onto the column?
Answer: You have two primary options: wet loading and dry loading. The choice depends on the solubility of your crude material.
-
Wet Loading: This is the simplest method. Dissolve your crude product in the minimum possible volume of the mobile phase or a slightly stronger solvent like dichloromethane.[3] Carefully pipette this solution onto the top of the packed column. The main risk is that using too much solvent or a solvent that is too strong will compromise the separation of the initial band.
-
Dry Loading (Recommended for Poor Solubility): If your compound is not readily soluble in the mobile phase, dry loading is superior.[3] Dissolve the crude product in a suitable solvent (e.g., dichloromethane, acetone), add a small amount of silica gel (a few times the weight of your crude product), and evaporate the solvent completely using a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of the packed column. This technique ensures that the compound starts as a very narrow, concentrated band, leading to better separation.
Troubleshooting Guide: Resolving Issues During Purification
This guide addresses common problems encountered during the elution process in a "Problem -> Cause -> Solution" format.
| Problem / Symptom | Possible Cause(s) | Actionable Solution(s) |
| Poor Separation | The mobile phase polarity is not optimized, leading to overlapping elution of compounds. | 1. Re-optimize Mobile Phase: Perform a more thorough TLC analysis with different solvent systems to find an eluent that provides a greater difference in Rf values between your product and the impurity.[1] 2. Use a Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity of the mobile phase to elute your target compound, leaving more polar impurities behind. |
| Compound Elutes with a "Tail" | Strong interaction between the basic amino group and acidic silica gel. | Add a Basic Modifier: As determined during TLC, add 0.1-1% triethylamine or a small percentage of an ammonium hydroxide/methanol solution to your mobile phase to neutralize the acidic sites on the silica.[1][2] |
| No Compound Eluting | 1. The mobile phase is not polar enough. 2. The compound has irreversibly adsorbed to the silica. 3. The compound has decomposed on the column. | 1. Increase Polarity: Significantly increase the percentage of the polar component in your mobile phase.[2] 2. Test Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for a few hours, then elute it. If the spot is gone or there are new spots, your compound is not stable on silica.[2] Consider switching to alumina. 3. Flush the Column: If you suspect irreversible binding, try flushing the column with a very polar solvent like 10% methanol in dichloromethane. |
| Product Fractions are Discolored (Pink/Brown) | The aminophenol moiety is highly susceptible to air oxidation. This can be catalyzed by light or trace metal impurities. | 1. Use High-Purity Solvents: Ensure solvents are freshly distilled or from a new bottle. 2. Degas Solvents: Briefly sonicate or bubble nitrogen/argon through your mobile phase before use. 3. Protect from Light: Wrap the column in aluminum foil to prevent photo-oxidation during the run. 4. Work Efficiently: Minimize the time the compound spends on the column. |
| Column Flow Rate is Very Slow or Stops | 1. The silica gel is packed too tightly or contains too many fine particles. 2. An insoluble impurity has clogged the frit or the top of the column. | 1. Repack the Column: Ensure you are using the correct mesh size silica and pack the column as a slurry without excessive pressure. 2. Pre-filter the Sample: Before loading, filter your crude sample solution through a small plug of cotton or celite to remove any insoluble material. 3. Gentle Disruption: If a blockage occurs at the top, you can sometimes carefully scrape away the top centimeter of silica and replace it with fresh sand.[2] |
Experimental Protocols & Visual Workflows
Protocol 1: TLC Analysis for Mobile Phase Selection
-
Preparation: Cut a silica gel TLC plate to a suitable size (e.g., 5 cm x 10 cm). Gently draw a pencil line about 1 cm from the bottom (the origin).
-
Spotting: Dissolve a small amount of your crude this compound in a volatile solvent (e.g., dichloromethane). Using a capillary tube, carefully spot the solution onto the origin line. Also spot reference standards if available. Allow the spot to dry completely.
-
Development: Prepare a small amount of your chosen mobile phase (e.g., 10 mL of 7:3 Hexane:Ethyl Acetate) in a developing chamber or beaker. Place a piece of filter paper inside to saturate the chamber atmosphere. Place the TLC plate in the chamber, ensuring the solvent level is below the origin line. Cover the chamber.
-
Elution & Visualization: Allow the solvent to travel up the plate until it is about 1 cm from the top. Remove the plate and immediately mark the solvent front with a pencil. After the plate dries, visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.
-
Analysis & Optimization: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the solvent ratio to achieve an Rf of ~0.3 for the product spot and maximize the separation from impurity spots. If tailing is observed, repeat the process, adding 0.5% triethylamine to the mobile phase.
Protocol 2: Column Chromatography Purification
-
Column Preparation: Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, and add a thin layer of sand.[3]
-
Packing the Column: In a beaker, create a slurry of silica gel in your starting, least polar mobile phase. Pour this slurry into the column, gently tapping the side to ensure even packing and dislodge air bubbles. Open the stopcock to drain some solvent, but never let the solvent level drop below the top of the silica bed.[3] Add a final layer of sand on top of the packed silica.
-
Sample Loading: Using the dry loading method described in the FAQs, carefully add your silica-adsorbed crude product to the top of the column.
-
Elution: Carefully add your mobile phase to the column. Open the stopcock and begin collecting fractions. Apply gentle air pressure to the top of the column to maintain a steady flow rate.
-
Fraction Collection & Analysis: Collect fractions of a consistent volume. Analyze the fractions by TLC to determine which ones contain your pure product.
-
Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield your purified this compound.[3]
Visual Workflow for Purification
Caption: Logical flow of the column chromatography purification process.
Troubleshooting Decision Tree: Poor Separation
Caption: Decision-making process for resolving poor compound separation.
References
- HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. SIELC Technologies.
- HPLC chromatogram of 4-aminophenol (10 μg/mL, tR: 1.728 min),....
- 2-AMINO-5-HYDROXY-BENZONITRILE SDS, 116423-58-6 Safety D
- HPLC Methods for analysis of 4-Aminophenol.
- MSDS of this compound.
- HPLC Separation of Acetaminophen and its Impurities Using A Mixed-mode Reversed-Phase/Cation Exchange St
- Separation of 3-Aminophenol on Newcrom R1 HPLC column. SIELC Technologies.
- literature review on 2-Hydroxybenzonitrile synthesis. Benchchem.
- Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
- Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile. Benchchem.
- Application Notes and Protocols for the Purification of Synthesized 5-Amino-2-Chlorophenol by Column Chrom
- Technical Support Center: Purification of 2-Amino-4-methoxy-5-nitrobenzonitrile. Benchchem.
Sources
Technical Support Center: Recrystallization of 5-Amino-2-hydroxybenzonitrile
Welcome to the technical support center for the purification of 5-Amino-2-hydroxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining high-purity material through recrystallization. Here, we address common challenges and frequently asked questions, grounding our recommendations in established chemical principles and field-proven experience.
I. Troubleshooting Guide: Common Issues in the Recrystallization of this compound
This section addresses specific problems you may encounter during the recrystallization process in a question-and-answer format.
Issue 1: Low or No Crystal Yield
Question: I've followed a standard cooling recrystallization protocol, but I'm getting a very low yield of this compound crystals, or in some cases, no crystals form at all. What are the likely causes and how can I fix this?
Answer: This is one of the most common issues in recrystallization and typically points to a problem with supersaturation.[1] Here’s a systematic approach to troubleshooting:
-
Excess Solvent: The most frequent cause of low yield is the use of too much solvent.[1][2] The goal is to create a saturated solution at the solvent's boiling point, so that upon cooling, the solubility of this compound drops significantly, forcing it out of solution as crystals.
-
Solution: Gently heat the solution to boiling and evaporate a portion of the solvent. A good rule of thumb is to reduce the volume by 10-15% at a time. Allow the solution to cool again. If you still have the mother liquor, you can test for excess compound by dipping a glass rod into the solution and letting the solvent evaporate; a significant solid residue indicates a substantial amount of your product remains dissolved.[3]
-
-
Sub-optimal Solvent System: The chosen solvent may not have a steep enough solubility curve for this compound. An ideal solvent will dissolve the compound well when hot but poorly when cold.[4][5]
-
Solution: Re-evaluate your solvent choice. For a molecule like this compound, which possesses both polar (amino, hydroxyl) and non-polar (benzene ring) characteristics, a range of solvents could be effective.[6][7] Consider screening solvents like ethanol, methanol, water, or mixtures such as ethanol/water or acetone/hexane.[8] A good starting point is to test the solubility of a small amount of your crude product in various solvents at room temperature and then at their boiling points.[5]
-
-
Supersaturation without Nucleation: Sometimes, a solution can become supersaturated but lack a nucleation site for crystal growth to begin.[1]
-
Solutions:
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution. This provides a template for further crystal formation.[1][9]
-
Scratching: Gently scratch the inside of the flask with a glass rod just below the solvent line. The microscopic imperfections in the glass can serve as nucleation sites.[1]
-
Drastic Cooling: While slow cooling is generally preferred for larger, purer crystals, sometimes a "shock" is needed to induce nucleation. Try placing the flask in an ice bath for a short period.[1]
-
-
Issue 2: Oiling Out Instead of Crystallizing
Question: When I cool my hot, saturated solution of this compound, it forms an oil or a syrupy layer instead of solid crystals. What's happening and how can I prevent this?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high, leading to a liquid-liquid phase separation.[3] This is particularly common with compounds that have relatively low melting points or when significant impurities are present, which can depress the melting point of the mixture.
-
Solution is Too Concentrated: The rate of cooling might be too rapid for the high concentration of the solute.
-
Solution: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation level.[3] Then, allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature drop.
-
-
Presence of Impurities: Impurities can interfere with the crystal lattice formation.
-
Solution: Consider a preliminary purification step. If the impurities are colored, adding activated charcoal to the hot solution (before filtration) can sometimes remove them. Be aware that charcoal can also adsorb some of your product. Alternatively, a different purification technique like column chromatography might be necessary before the final recrystallization.[10]
-
-
Inappropriate Solvent: The boiling point of the solvent might be too high, causing the compound to dissolve at a temperature close to or above its melting point.
-
Solution: Choose a solvent with a lower boiling point.[11] For instance, if you are using a high-boiling solvent like toluene, consider switching to ethyl acetate or an alcohol.
-
Issue 3: Poor Crystal Quality (Fine Powder or Needles)
Question: My recrystallization of this compound yields very fine powder or tiny needles, which are difficult to filter and wash. How can I obtain larger, more well-defined crystals?
Answer: The formation of very small crystals is usually a result of rapid cooling and a high degree of supersaturation, which leads to rapid nucleation at many points simultaneously.
-
Cooling Rate is Too Fast: Rapid cooling does not allow sufficient time for molecules to orient themselves into a well-ordered crystal lattice.
-
Agitation During Cooling: Disturbing the solution during the initial cooling phase can induce premature and widespread nucleation.
-
Solution: Allow the solution to cool without any agitation. Once crystals have started to form, gentle swirling can promote further growth on the existing crystals.
-
Issue 4: Colored Impurities in the Final Product
Question: The synthesized this compound is off-white or yellowish, and this color persists even after recrystallization. How can I remove these colored impurities?
Answer: Colored impurities are often highly conjugated organic molecules that are present in small amounts.
-
Adsorption on Activated Charcoal: Activated charcoal has a high surface area and can effectively adsorb many colored impurities.
-
Protocol:
-
Dissolve the crude this compound in the minimum amount of hot solvent.
-
Add a very small amount of activated charcoal (a spatula tip is often sufficient). Adding too much will reduce your yield.
-
Keep the solution hot and swirl for a few minutes.
-
Perform a hot filtration to remove the charcoal. This must be done quickly to prevent the product from crystallizing in the funnel. Pre-heating the funnel and filter paper can help.
-
Allow the filtrate to cool and crystallize as usual.
-
-
-
Oxidation of the Amine Group: The amino group in this compound can be susceptible to air oxidation, which can lead to colored byproducts.
-
Solution: While more complex, performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation. For most lab-scale preparations, this is often unnecessary if the process is done relatively quickly.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: There is no single "best" solvent, as the optimal choice can depend on the specific impurities present. However, based on the structure of this compound (containing polar hydroxyl and amino groups and a nonpolar benzene ring), good candidates for screening include:
-
Single Solvents: Water, ethanol, methanol, ethyl acetate.[8]
-
Mixed Solvent Systems: Ethanol/water, acetone/hexane. A mixed solvent system is useful when no single solvent has the ideal solubility characteristics.[5] You would dissolve the compound in a minimal amount of the "good" solvent (in which it is highly soluble) and then slowly add the "poor" solvent (the anti-solvent) until the solution becomes cloudy (the point of saturation).[8] Gentle heating should redissolve the precipitate, and then the solution can be cooled slowly.
Q2: How can I determine the purity of my recrystallized this compound?
A2: Several analytical techniques can be used to assess purity:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities will typically broaden and depress the melting point. Compare your experimental melting point to the literature value.
-
Thin-Layer Chromatography (TLC): This is a quick and effective way to qualitatively assess purity. A pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the method of choice. A pure sample will show a single major peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.
Q3: Is it necessary to use a hot filtration step?
A3: A hot filtration step is necessary only if there are insoluble impurities (like dust, lint, or byproducts that are insoluble in the hot solvent) or if you have used activated charcoal to decolorize the solution.[4] If your hot solution is clear, you can skip this step to avoid potential loss of product due to premature crystallization in the filtration apparatus.
Q4: My compound is an amine. Are there any special considerations?
A4: Yes, the amine functionality in this compound is basic. If your solvent is acidic, it could protonate the amine, forming a salt with different solubility characteristics.[8] Generally, neutral solvents like alcohols, water, or ethyl acetate are preferred. Also, as mentioned, amines can be prone to air oxidation, which can cause discoloration over time. Storing the purified, dry solid in a dark, sealed container is recommended.
III. Standard Recrystallization Protocol for this compound
This protocol provides a general workflow. The choice of solvent and specific volumes will need to be optimized based on your experimental observations.
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent pair.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring or swirling. Continue to add small portions of hot solvent until the solid is just dissolved.[4]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then bring it back to a boil for a few minutes.
-
(Optional) Hot Filtration: If there are insoluble impurities or charcoal, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this initial cooling period. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals thoroughly. This can be done by leaving them in the Büchner funnel with the vacuum on for a period, or by transferring them to a watch glass to air dry. For faster drying, a vacuum oven at a temperature well below the compound's melting point can be used.[2]
IV. Visual Workflow and Decision Making
Recrystallization Workflow
Caption: General workflow for the recrystallization of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization issues.
V. Quantitative Data Summary
| Solvent Class | Example Solvents | Expected Solubility Behavior for this compound | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Good solubility, especially when hot. | The -OH and -NH₂ groups can form hydrogen bonds with the solvent.[7] |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to good solubility. | Can act as hydrogen bond acceptors for the -OH and -NH₂ groups.[7] |
| Nonpolar | Hexane, Toluene | Poor solubility. | The polar functional groups dominate, making it insoluble in nonpolar solvents.[7] These are good candidates for use as anti-solvents in a mixed-solvent system. |
This table is based on general principles of solubility ("like dissolves like") and the known properties of the functional groups present in the molecule.
References
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- University of Rochester, Department of Chemistry.
- Chemsrc. This compound | CAS#:87029-84-3. [Link]
- University of York, Chemistry Teaching Labs.
- PMC - PubMed Central. Extraction and characterization of phenolic compounds and their potential antioxidant activities. [Link]
- Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
- RSC Education.
- University of York, Chemistry Teaching Labs.
- Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. [Link]
- Biblioteka Nauki.
- Recrystalliz
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Technical Support Center: Reaction Monitoring for 5-Amino-2-hydroxybenzonitrile Synthesis
Welcome to the technical support center for the synthesis of 5-Amino-2-hydroxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for reaction monitoring. As a key intermediate in pharmaceutical and materials science, ensuring the purity and yield of this compound is paramount. This resource offers practical, field-proven insights to help you navigate the intricacies of your synthesis and analysis.
Introduction to this compound Synthesis
This compound is a trifunctional aromatic compound, characterized by the presence of an amino group, a hydroxyl group, and a nitrile group on a benzene ring.[1] This unique combination of functional groups makes it a valuable precursor for a variety of more complex molecules.[1] Common synthetic routes to similar aminophenolic compounds often involve multi-step processes, such as the reduction of a nitro group or the introduction of a cyano group via a Sandmeyer reaction from a corresponding aminophenol.[2][3][4]
Given the potential for side reactions, such as over-alkylation or the formation of impurities, robust reaction monitoring is not just recommended—it is essential for successful synthesis.[5] This guide will focus on the practical application and troubleshooting of common analytical techniques to monitor the progress of your this compound synthesis.
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the monitoring of this compound synthesis.
Q1: Which analytical technique is best for monitoring the consumption of my starting material and the formation of this compound?
The choice of technique depends on several factors including the specific reaction conditions, available equipment, and the level of detail required.
-
Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative, and cost-effective method for monitoring the progress of a reaction.[6][7] It is excellent for quickly determining the presence or absence of starting materials and products.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique that can separate and quantify the starting materials, intermediates, and the final product with high resolution.[8][9] It is the preferred method for accurate kinetic studies and purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for volatile and thermally stable compounds. For a polar molecule like this compound, derivatization is often necessary to increase its volatility.[8][10] GC-MS provides excellent separation and structural information.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for in-situ reaction monitoring, providing real-time data on the concentrations of reactants and products directly in the reaction vessel.[11][12][13][14]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for tracking the appearance or disappearance of specific functional groups, such as the nitrile (C≡N) or amino (N-H) groups, throughout the reaction.[15][16]
Q2: I'm seeing significant peak tailing for my aromatic amine product in my HPLC chromatogram. What could be the cause and how can I fix it?
Peak tailing with aromatic amines is a common issue in HPLC, often caused by secondary interactions between the basic amine and acidic residual silanol groups on the silica-based stationary phase.[17][18]
-
Mobile Phase pH: Ensure the pH of your mobile phase is at least 2 units away from the pKa of your analyte. For an amine, a higher pH will keep it in its neutral form, reducing interactions with silanols. Conversely, a lower pH (e.g., with 0.1% formic acid) can protonate the amine and may improve peak shape in some cases.[8][17]
-
Buffer Concentration: A sufficient buffer concentration (typically 10-50 mM) can help maintain a consistent pH and mask silanol interactions.[17]
-
Mobile Phase Additives: Adding a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase can block the active silanol sites and improve peak shape.[17]
-
Column Choice: Consider using a column with a low-activity, end-capped stationary phase specifically designed for the analysis of basic compounds.[19]
Q3: My TLC plate shows that the starting material is consumed, but I don't see a clear spot for my product. What's happening?
This can be a perplexing situation, but there are several logical explanations:
-
Product Polarity: Your product, this compound, is likely more polar than your starting material. It might be retained at the baseline of the TLC plate. Try a more polar solvent system to encourage the product to move up the plate.[7]
-
Co-spotting: It is crucial to use a "cospot" lane on your TLC plate, where you spot both the reaction mixture and the starting material in the same lane.[20] This helps to confirm if a spot in the reaction mixture corresponds to the starting material, especially if the Rf values are similar.[20]
-
Visualization: Not all compounds are visible under UV light.[21] Try using different visualization techniques, such as an iodine chamber or a potassium permanganate stain, which can reveal compounds that are not UV-active.[6][21] Aromatic amines can often be visualized with specific stains.[22]
Q4: I am trying to use GC-MS to monitor my reaction, but I am not seeing a peak for my product. Why?
This compound has polar hydroxyl and amino groups, which make it non-volatile and prone to adsorption on active sites in the GC system.[10][23]
-
Derivatization: You will likely need to derivatize your sample to make it more volatile and thermally stable. A common approach is silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the -OH and -NH2 groups into less polar trimethylsilyl ethers and amines.[8][24]
-
Inlet Temperature: An incorrect inlet temperature can cause thermal degradation of your analyte. Optimize the inlet temperature to ensure efficient vaporization without decomposition.
-
Column Choice: Use a column with a stationary phase that is appropriate for the analysis of polar, derivatized compounds. A mid-polarity column is often a good starting point.[25]
Troubleshooting Guides
This section provides structured troubleshooting guides for common issues encountered with specific analytical techniques.
HPLC Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Drifting Retention Times | 1. Inconsistent mobile phase composition.[26][27] 2. Column temperature fluctuations.[28] 3. Column not fully equilibrated.[28] | 1. Prepare fresh mobile phase and ensure proper mixing.[28] 2. Use a column oven to maintain a stable temperature.[28] 3. Allow sufficient time for the column to equilibrate with the mobile phase before starting your analysis.[28] |
| Split Peaks | 1. Column contamination or void formation.[18] 2. Sample solvent incompatible with the mobile phase.[26] | 1. Back-flush the column or replace it if necessary. Consider using a guard column.[17][18] 2. Dissolve your sample in the mobile phase whenever possible.[26] |
| High Backpressure | 1. Blockage in the system (e.g., clogged frit).[17] 2. Particulate matter from the sample. | 1. Back-flush the column. If the pressure remains high, the blockage may be elsewhere in the system.[17] 2. Filter all samples and mobile phases before use.[17][18] |
GC-MS Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Ghost Peaks | 1. Contamination from a previous injection (carryover).[29] 2. Septum bleed.[30] | 1. Run a blank solvent injection to confirm carryover. Clean the injector port and liner.[31] 2. Use a high-quality, low-bleed septum and replace it regularly.[29] |
| Poor Resolution | 1. Inappropriate temperature program.[29] 2. Column overloading.[29] | 1. Optimize the oven temperature ramp rate for better separation.[29] 2. Dilute the sample or reduce the injection volume.[29] |
| Baseline Noise or Drift | 1. Contaminated carrier gas or detector.[29][31] 2. Column bleed.[29] | 1. Ensure high-purity carrier gas and check for leaks. Clean the detector as per the manufacturer's instructions.[31] 2. Condition the column at a high temperature to remove contaminants. If bleed persists, the column may need to be replaced.[29] |
Experimental Protocols
Protocol for TLC Monitoring
-
Prepare the TLC Chamber: Add a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to a TLC chamber to a depth of about 0.5 cm.[20] Place a piece of filter paper in the chamber to ensure a saturated atmosphere.
-
Spot the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[7] On the baseline, spot your starting material, a cospot (starting material and reaction mixture), and the reaction mixture in separate lanes.[20]
-
Develop the Plate: Place the TLC plate in the chamber and allow the solvent to move up the plate until it is about 1 cm from the top.[20]
-
Visualize the Plate: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp.[21] If necessary, use a chemical stain for better visualization.[6][21]
Protocol for HPLC Sample Preparation
-
Sample Quenching: Take a small aliquot of the reaction mixture and quench the reaction by diluting it in a suitable solvent (e.g., mobile phase) to stop the reaction.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[17]
-
Dilution: Further dilute the filtered sample to an appropriate concentration for HPLC analysis. The concentration should be within the linear range of your calibration curve.
-
Standard Preparation: Prepare a series of calibration standards of this compound of known concentrations to quantify the amount of product in your reaction mixture.[8]
Visual Diagrams
Caption: Troubleshooting workflow for HPLC peak tailing.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds.
- Agilent. (2009, April 29). Tips and Tricks of HPLC System Troubleshooting.
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- Phenomenex. (n.d.). TROUBLESHOOTING GUIDE.
- University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC.
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
- Lee, M., Kim, H. S., & Choo, J. (2003). Reaction Monitoring of Imine Synthesis Using Raman Spectroscopy. Bulletin of the Korean Chemical Society, 24(8), 1165-1168.
- Iowa State University, Chemical Instrumentation Facility. (n.d.). Reaction Monitoring & Kinetics.
- Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
- ResearchGate. (n.d.). NMR techniques for in situ reaction monitoring A Differentiation....
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Hinshaw, J. V. (2002). Gas Chromatography Problem Solving and Troubleshooting. LCGC North America, 20(4), 340-346.
- Benchchem. (n.d.). literature review on 2-Hydroxybenzonitrile synthesis.
- Wang, Y., et al. (2012).
- Waters. (n.d.). HPLC Troubleshooting Guide.
- Phenomenex. (n.d.). GC Column Troubleshooting Guide.
- Phenomenex. (2024, February 3). GC Troubleshooting Tips and Tricks from Inlet through to Detection [Video]. YouTube.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- von Harbou, E. (2018). Quantitative NMR methods for reaction and process monitoring. RPTU.
- Urbańczyk, M., et al. (2021). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 93(29), 10175–10183.
- Operachem. (2024, February 24). TLC-Thin Layer Chromatography.
- Smith, M. E., et al. (2020). Exploiting in-situ NMR to monitor the formation of a metal-organic framework. ChemRxiv.
- CymitQuimica. (n.d.). This compound.
- InstaNANO. (n.d.). FTIR Functional Group Database Table with Search.
- Lee, M., et al. (2003). Reaction monitoring of imine synthesis using Raman spectroscopy. Semantic Scholar.
- Patsnap Eureka. (n.d.). How to Identify Functional Groups in FTIR Spectra.
- Chemsrc. (n.d.). This compound.
- ResearchGate. (n.d.). FTIR frequency range and functional groups present in the sample before extraction process.
- Navigating Chemical Intermediates: A Deep Dive into 2-Amino-5-hydroxybenzonitrile. (n.d.). LinkedIn.
- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Detection of 2-Hydroxybenzonitrile.
- Thermo Fisher Scientific. (n.d.). GC-MS Metabolomics Analysis.
- Mary, Y. S., et al. (2014). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. Journal of Chemical and Pharmaceutical Research, 6(5), 104-118.
- LibreTexts Chemistry. (2025, February 24). 24.6: Synthesis of Amines.
- NIH. (2019).
- Benchchem. (n.d.). Preventing over-alkylation side reactions in aminobutanal synthesis.
- Google Patents. (1997).
- ResearchGate. (n.d.). FTIR spectra showing the changes in the functional groups during the....
- Benchchem. (n.d.). Application Notes and Protocols: 2-Hydroxybenzonitrile in Coordination Chemistry.
- Study Mind. (n.d.). Amines - Amine Synthesis (A-Level Chemistry).
- SIELC. (n.d.). Separation of 2-Amino-5-nitrobenzonitrile on Newcrom R1 HPLC column.
- Organic Chemistry Portal. (n.d.). Synthesis of primary amines.
- Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Amino-5-nitrobenzophenone.
- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of 2-Amino-4-methoxy-5-nitrobenzonitrile.
- Benchchem. (n.d.). A Comparative Analysis of HPLC and GC-MS for the Quantification of 2-Amino-5-chlorobenzophenone.
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Strategies to minimize impurity formation in 5-Amino-2-hydroxybenzonitrile reactions
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-2-hydroxybenzonitrile. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during its synthesis, with a primary focus on minimizing impurity formation. The strategies and protocols described herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.
I. Introduction to the Synthesis of this compound
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis most commonly proceeds via the reduction of its nitro precursor, 2-hydroxy-5-nitrobenzonitrile. While conceptually straightforward, this transformation is often accompanied by the formation of various impurities that can complicate purification and compromise the quality of the final product. The presence of both a phenolic hydroxyl group and an aromatic amine in the product necessitates careful control of reaction conditions to prevent side reactions, particularly oxidation.
This guide will focus on the prevalent synthetic route: the reduction of 2-hydroxy-5-nitrobenzonitrile, and will provide strategies to mitigate the formation of common impurities.
II. Troubleshooting Guide: Minimizing Impurity Formation
This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis of this compound.
Question 1: My reaction to reduce 2-hydroxy-5-nitrobenzonitrile is incomplete, and I observe significant amounts of starting material in my crude product. How can I improve the conversion?
Answer:
Incomplete conversion is a common issue and can often be resolved by optimizing the reaction conditions. The choice of reducing agent and reaction parameters are critical.
Causality and Recommended Actions:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent is crucial. For metal-based reductions (e.g., SnCl₂ or Fe), a significant excess is often required to drive the reaction to completion and to account for any side reactions with the solvent or dissolved oxygen.
-
Inadequate Activation of the Reducing Agent: In acidic media, the metal surface can become passivated.
-
Protocol Insight: When using iron powder, the addition of a small amount of acid, such as acetic acid or hydrochloric acid, can help to activate the iron surface and initiate the reduction.[2]
-
-
Low Reaction Temperature: The reduction of aromatic nitro groups often requires elevated temperatures to proceed at a reasonable rate.
-
Poor Solubility of Starting Material: If the 2-hydroxy-5-nitrobenzonitrile is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.
Question 2: My final product is discolored (pink, brown, or black). What is the cause, and how can I prevent this?
Answer:
Discoloration of the final product is a strong indicator of the presence of oxidized impurities. Aminophenols are notoriously susceptible to oxidation, especially in the presence of air (oxygen).[4]
Causality and Recommended Actions:
-
Oxidation of the Aminophenol Product: The primary cause of discoloration is the oxidation of the this compound product. This can occur during the reaction, workup, or purification.
-
Prevention during Reaction and Workup:
-
Inert Atmosphere: Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant like sodium sulfite or sodium dithionite during workup can help to prevent oxidation.
-
-
Prevention during Purification:
-
Rapid Purification: Purify the crude product as quickly as possible after isolation.
-
Avoid Excessive Heat: During solvent removal by rotary evaporation, use a moderate temperature to minimize thermal decomposition and oxidation.
-
-
-
Formation of Highly Colored Azo Byproducts: Incomplete reduction can lead to the formation of intermediate nitroso and hydroxylamine species, which can then couple to form colored azo and azoxy compounds.
-
Mitigation Strategy: Ensure complete reduction by using a sufficient excess of the reducing agent and allowing for adequate reaction time.
-
Question 3: I have identified an impurity with a mass corresponding to the hydroxylamine intermediate. How can I minimize its formation?
Answer:
The formation of the hydroxylamine (5-(hydroxyamino)-2-hydroxybenzonitrile) is a common byproduct of the incomplete reduction of the nitro group.
Causality and Recommended Actions:
-
Insufficient Reducing Power or Reaction Time: The reduction of a nitro group to an amine is a stepwise process that proceeds through nitroso and hydroxylamine intermediates. If the reaction is stopped prematurely or if the reducing agent is not potent enough, the hydroxylamine may be isolated as a significant impurity.
-
Optimization Strategy:
-
Increase Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of both the starting material and the hydroxylamine intermediate.
-
Increase Temperature: Gently increasing the reaction temperature can often drive the reduction to completion.
-
Choice of Reducing Agent: Catalytic hydrogenation (e.g., H₂/Pd-C) is often very effective at complete reduction to the amine.
-
-
Question 4: My purification by column chromatography is difficult, with the product streaking on the silica gel. How can I improve the separation?
Answer:
The basicity of the amino group in this compound can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing streaking and poor separation.
Causality and Recommended Actions:
-
Acid-Base Interactions with Silica Gel: The lone pair of electrons on the amino group can be protonated by the acidic silica gel, leading to strong adsorption and band tailing.
-
Mitigation Strategies:
-
Basic Modifier in Eluent: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or a few drops of aqueous ammonia, to the eluent system. This will neutralize the acidic sites on the silica gel and improve the elution of the basic product.[5]
-
Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina.
-
Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase chromatography (e.g., using a C18 column) can be an effective alternative, as it avoids the issues associated with silica gel.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and practical synthetic route is the reduction of 2-hydroxy-5-nitrobenzonitrile. This precursor is commercially available or can be synthesized. The reduction can be achieved using various reagents, with the most common being:
-
Tin(II) Chloride (SnCl₂): A classical and effective method for the reduction of aromatic nitro groups in the presence of acid.[6]
-
Iron (Fe) Powder: An economical and environmentally benign reducing agent, typically used in the presence of an acid such as acetic acid or ammonium chloride.[2]
-
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C). This method is often very clean and efficient.
Q2: What are the key impurities I should look for when analyzing my crude product?
A2: The impurity profile will depend on the specific reaction conditions, but you should be vigilant for the following:
-
Unreacted Starting Material: 2-hydroxy-5-nitrobenzonitrile.
-
Hydroxylamine Intermediate: 5-(hydroxyamino)-2-hydroxybenzonitrile.
-
Oxidation Products: Highly colored quinone-imine type structures formed from the oxidation of the product.[7]
-
Azo and Azoxy Compounds: Formed from the condensation of intermediate reduction products.
-
Residual Metals: Traces of tin or iron salts from the reducing agent.
Q3: How can I best assess the purity of my final this compound product?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for quantifying the purity of your compound and detecting trace impurities. A reverse-phase C18 column with a UV detector is commonly used. A gradient elution with a mobile phase consisting of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point for method development.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your product and identifying any major impurities. The disappearance of the nitro-group-related signals in the starting material and the appearance of the amino-group signals in the product are key indicators of a successful reaction.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and to help identify the mass of any unknown impurities.
Q4: What are the recommended storage conditions for this compound to ensure its stability?
A4: Due to its susceptibility to oxidation, proper storage is critical to maintain the purity and integrity of this compound.
-
Solid Form: Store as a solid in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen). It should be kept in a cool, dark, and dry place. For long-term storage, refrigeration (-20°C) is recommended.
-
In Solution: Solutions of this compound are generally less stable than the solid form and should be prepared fresh whenever possible. If storage in solution is necessary, use degassed solvents, store at low temperatures, and protect from light.
IV. Experimental Protocols and Data
Protocol 1: Reduction of 2-hydroxy-5-nitrobenzonitrile with Tin(II) Chloride
This protocol is adapted from established procedures for the reduction of aromatic nitro compounds.[1][6]
Materials:
-
2-hydroxy-5-nitrobenzonitrile
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-hydroxy-5-nitrobenzonitrile (1.0 eq) in ethanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of tin(II) chloride dihydrate (5.0 eq) in concentrated hydrochloric acid dropwise to the cooled suspension.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate eluent with 0.5% triethylamine) or by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Data Presentation
Table 1: Troubleshooting Guide Summary
| Issue | Probable Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reducing agent, low temperature, poor solubility | Increase stoichiometry of reducing agent, increase temperature, use a co-solvent. |
| Product Discoloration | Oxidation of the aminophenol product | Work under an inert atmosphere, use degassed solvents, purify quickly. |
| Hydroxylamine Impurity | Incomplete reduction | Increase reaction time or temperature, consider a different reducing agent. |
| Streaking on Silica Gel | Acid-base interaction | Add a basic modifier (e.g., triethylamine) to the eluent, use alumina, or employ reverse-phase chromatography. |
V. Visualizations
Experimental Workflow
Caption: A general workflow for the synthesis and purification of this compound.
Impurity Formation and Mitigation Logic
Caption: Logical relationship between the synthesis, common impurities, and mitigation strategies.
VI. References
-
Sicker, D. (2014). How to carry out the work Up of Iron-H2SO4 assisted reduction?. ResearchGate. [Link]
-
Kajay Remedies. (2024). How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol. [Link]
-
Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). [Link]
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SciSpace. (2014). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. [Link]
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
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Science Primary Literature. (2020). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1972). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
ResearchGate. (2019). What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?. [Link]
-
ResearchGate. (2019). Catalytic hydrogenation of benzonitrile (1 a) to benzylamine (2 a) and.... [Link]
-
Electrochimica Acta. (2013). Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
-
Journal of the Serbian Chemical Society. (2010). Degradation of p-aminophenol by Fenton's process. Influence of operational parameters. [Link]
-
ResearchGate. (2017). Oxidation of aminophenols in acidic and alkaline solutions by oxone: stoichiometry and mechanism. [Link]
-
Shimadzu. (n.d.). C190-E144 Technical Report: High-Sensitivity Quantitative Analysis of Trace-Level Impurities and Active Ingredients with HPLC. [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, D2O, experimental) (HMDB0000500). [Link]
-
PubChem. (n.d.). 2-Hydroxy-5-nitrobenzonitrile. [Link]
-
Shimadzu Chemistry & Diagnostics. (n.d.). [13C,15N2]-2-Amino-5-hydroxybenzonitrile. [Link]
-
Google Patents. (n.d.). A process for producing nitrile compounds.
-
Chemsrc. (2025). This compound. [Link]
-
Journal of Structural Chemistry. (2017). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Impurities of Aminosugar. [Link]
-
Google Patents. (n.d.). Process for producing reduced iron powder in two steps.
-
ResearchGate. (2025). An Improved Procedure for the Reduction of 2,4-Dinitrobenzaldehyde to 2,4-Diaminobenzaldehyde with Iron and Acetic Acid under Dose-Controlled Conditions. [Link]
-
Google Patents. (n.d.). Process for the preparation of 2-amino-5-nitrobenzonitrile.
-
PubMed. (2021). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. [Link]
-
Bio-synthesis. (n.d.). Peptide Stability: How Long Do Peptides Last?. [Link]
-
ResearchGate. (2025). Overview on production of reduced iron powder from mill scale waste. [Link]
-
ResearchGate. (2009). (PDF) 2-Hydroxy-5-nitrobenzaldehyde. [Link]
Sources
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Validation & Comparative
A Senior Application Scientist's Guide to 5-Amino-2-hydroxybenzonitrile: A Comparative Analysis of Aminobenzonitrile Isomers in Modern Synthesis
Introduction: The Strategic Importance of Isomer Selection in Synthesis
In the intricate world of organic synthesis, the selection of starting materials is a critical decision that dictates the efficiency, regioselectivity, and ultimate success of a synthetic route. Aminobenzonitriles, aromatic compounds featuring both a nucleophilic amino group and an electrophilic nitrile group, are foundational building blocks for a multitude of heterocyclic scaffolds vital to the pharmaceutical, agrochemical, and materials science industries.[1][2] However, not all isomers are created equal. The spatial arrangement of the amino and nitrile functionalities profoundly influences the molecule's electronic landscape and steric environment, leading to distinct reactivity profiles.[2]
This guide provides an in-depth comparative analysis of 5-Amino-2-hydroxybenzonitrile against its more common aminobenzonitrile cousins: 2-aminobenzonitrile, 3-aminobenzonitrile, and 4-aminobenzonitrile. We will move beyond a simple cataloging of properties to explore the causal relationships between structure and reactivity, offering field-proven insights to guide researchers in making strategic choices for their synthetic endeavors. The focus will be on how the additional hydroxyl group in this compound introduces unique synthetic opportunities and challenges compared to its counterparts.
Structural Overview of Key Aminobenzonitrile Isomers
The fundamental difference between these isomers lies in the substitution pattern on the benzene ring. This structural variation is the primary determinant of their chemical behavior.
Caption: Structures of this compound and its common isomers.
Physicochemical and Spectroscopic Properties: A Comparative Snapshot
Before delving into reactivity, a foundational understanding of the physical and spectroscopic differences is essential for identification, quality control, and reaction monitoring.[3] The presence of the hydroxyl group in this compound significantly impacts its properties, particularly its melting point and solubility, due to the potential for strong intermolecular and intramolecular hydrogen bonding.
| Property | This compound | 2-Aminobenzonitrile | 3-Aminobenzonitrile | 4-Aminobenzonitrile |
| Molecular Formula | C₇H₆N₂O[4] | C₇H₆N₂[5] | C₇H₆N₂[6] | C₇H₆N₂[7] |
| Molecular Weight | 134.14 g/mol [8] | 118.14 g/mol [9] | 118.14 g/mol [10] | 118.14 g/mol [1] |
| Appearance | Solid | Yellow to beige-brown solid[11] | Brown crystalline solid[10] | White to pale yellow crystalline powder[1][12] |
| Melting Point (°C) | >250 (dec.) | 45-53[13][14] | 48-53[10][15][16] | 83-87[1][17] |
| Solubility | Soluble in polar organic solvents | Soluble in common organic solvents, insoluble in water[11][13] | Soluble in polar solvents like methanol and ethanol[10][18] | Sparingly soluble in water; soluble in ethanol, acetone[1][12] |
Table 1: Comparative Physicochemical Properties of Aminobenzonitrile Isomers.
The electronic and vibrational properties are also distinct, providing unique spectroscopic fingerprints for each isomer. The relative positions of the amino and nitrile groups subtly influence the bond strengths and electronic transitions.[3]
| Spectroscopic Feature | 2-Aminobenzonitrile | 3-Aminobenzonitrile | 4-Aminobenzonitrile |
| N-H Stretch (asymmetric, cm⁻¹) | ~3452 | ~3460 | ~3480 |
| N-H Stretch (symmetric, cm⁻¹) | ~3363 | ~3370 | ~3380 |
| C≡N Stretch (cm⁻¹) | ~2211 | ~2239 | ~2220 |
| λ_max (in Ethanol, nm) | ~220, ~240 | ~225, ~300 | ~202, ~253 |
Table 2: Comparative Spectroscopic Data from FT-IR and UV-Vis Analysis.[3] Note: The spectroscopic data for this compound is not as readily available in comparative literature but would be expected to show a broad O-H stretching band (~3200-3600 cm⁻¹) in its IR spectrum.
Reactivity Profiles: The Decisive Role of Substituent Effects
The synthetic utility of aminobenzonitriles is dictated by the interplay of the electron-donating amino group (-NH₂) and the electron-withdrawing nitrile group (-C≡N).[2] The hydroxyl group (-OH) in this compound adds another layer of complexity and opportunity.
Caption: General reactivity map for the aminobenzonitrile scaffold.
Reactivity of the Amino Group
The amino group is a potent nucleophile and a strong ortho, para-directing group for electrophilic aromatic substitution.[19] However, its basicity is modulated by the position of the electron-withdrawing nitrile group.
-
4-Aminobenzonitrile: The nitrile group is para to the amine, exerting its maximum electron-withdrawing resonance (-R) and inductive (-I) effects. This significantly reduces the basicity of the amino group (pKa of conjugate acid = 1.74) compared to aniline (pKa ~4.6), making it less nucleophilic.[19]
-
3-Aminobenzonitrile: The nitrile group is meta, so it only exerts an inductive (-I) effect on the amine. Consequently, 3-aminobenzonitrile is more basic and a stronger nucleophile than the 4-isomer.
-
2-Aminobenzonitrile: The ortho-positioning leads to a combination of strong inductive withdrawal and potential intramolecular hydrogen bonding between the amine proton and the nitrile nitrogen. This can influence conformation and reactivity, and steric hindrance from the adjacent nitrile can impede reactions at the amino group with bulky electrophiles.
-
This compound: This isomer presents a unique electronic environment. The hydroxyl group at the 2-position is a strong electron-donating group (+R effect), which acts in concert with the amino group at the 5-position to activate the ring. This enhanced electron density can increase the nucleophilicity of the amino group compared to 4-aminobenzonitrile. Furthermore, the ortho-hydroxyl group can act as a directing group and a potential chelating site for metal catalysts, opening up unique synthetic pathways not available to other isomers.
Reactivity of the Nitrile Group
The nitrile group is a versatile functional group that can undergo hydrolysis to amides/carboxylic acids, reduction to primary amines, or participate in cycloaddition reactions to form heterocyclic rings.[12]
-
General Trend: The electrophilicity of the nitrile carbon is influenced by the ring's overall electron density. Isomers with stronger electron-donating groups (like the -OH in this compound) may have a slightly less electrophilic nitrile group, but this effect is often subtle compared to the directing effects on the ring.
-
Key Application - Heterocycle Synthesis: The most significant application of the nitrile functionality in these isomers is its role as an electrophilic partner in intramolecular cyclizations. For example, reactions with dinucleophiles are commonly used to construct pyrimidine, pyrazole, or isoxazole rings.[20][21] The choice of isomer is critical as it defines the final substitution pattern of the heterocyclic product.
Electrophilic Aromatic Substitution (EAS)
The powerful activating, ortho, para-directing effect of the amino group typically dominates over the deactivating, meta-directing effect of the nitrile group.[19]
-
In 4-aminobenzonitrile , substitution is strongly directed to the positions ortho to the amine (positions 3 and 5).[19]
-
In 3-aminobenzonitrile , the directing effects are more complex. The amine directs to positions 2, 4, and 6, while the nitrile directs to position 5. The outcome depends heavily on the reaction conditions and the electrophile.
-
In This compound , the situation is exceptionally well-defined. Both the hydroxyl group (a powerful ortho, para-director) and the amino group (ortho, para-director) strongly activate the ring and synergistically direct incoming electrophiles. The most activated positions for substitution would be ortho and para to the hydroxyl group (positions 3, 5) and ortho/para to the amino group (positions 2, 4, 6). The combined effect makes positions 4 and 6 highly susceptible to electrophilic attack.
Application in Synthesis: A Comparative Workflow
A common and valuable transformation of aminobenzonitriles is their use in the synthesis of quinazolinones, a privileged scaffold in medicinal chemistry.[22] While this typically involves a 2-aminobenzonitrile precursor, we can adapt the logic to illustrate the strategic differences between isomers. Let's consider a hypothetical synthesis of a substituted pyrimidine, a core found in many bioactive molecules.[10][14]
Caption: Generalized workflow for heterocycle synthesis.
The choice of isomer in Step 1 directly dictates the structure of the product in Step 4. Using 3-aminobenzonitrile, for instance, leads to a different final substitution pattern on the fused ring system than if one were to start with 4-aminobenzonitrile.[14]
The Unique Advantage of this compound
The presence of the ortho-hydroxyl group provides a powerful synthetic handle.
-
Directed Ortho-Metalation: The hydroxyl group can direct lithiation to the adjacent 3-position, allowing for the introduction of a wide range of electrophiles at a specific site, a transformation not easily achieved with other isomers.
-
Chelation Control: In metal-catalyzed cross-coupling reactions, the hydroxyl group can chelate to the metal center, influencing the reaction's regioselectivity and efficiency.
-
O-Functionalization: The phenolic hydroxyl group itself can be easily alkylated or acylated, providing a route to a diverse library of derivatives with altered biological activity and physicochemical properties, such as solubility.
Experimental Protocols
To provide a practical context, the following are representative protocols for key transformations.
Protocol 1: Synthesis of this compound via Nitro Reduction
This protocol is adapted from a similar synthesis of 5-amino-2-fluorobenzonitrile and represents a common method for introducing an amino group.[23]
Materials:
-
2-hydroxy-5-nitrobenzonitrile (1.0 eq)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (10 eq)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-hydroxy-5-nitrobenzonitrile (e.g., 2.0 g) in ethyl acetate (50 mL) in a round-bottom flask, add stannous chloride dihydrate (e.g., 27.0 g).
-
Heat the mixture to reflux for 1.5 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Allow the mixture to cool to room temperature.
-
Carefully partition the mixture between ethyl acetate and saturated sodium bicarbonate solution. Caution: Gas evolution may occur.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic phases, wash with water (4 x 50 mL) and then brine (1 x 50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization as needed to obtain pure this compound.
Protocol 2: N-Acylation of 4-Aminobenzonitrile (A Representative Reaction)
This protocol demonstrates a fundamental reaction at the amino group.[19]
Materials:
-
4-Aminobenzonitrile (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve 4-aminobenzonitrile (e.g., 1.18 g, 10 mmol) in dry dichloromethane (50 mL) in a flask under a nitrogen atmosphere.
-
Add pyridine (e.g., 1.2 mL, 15 mmol) and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (e.g., 0.78 mL, 11 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 20 mL), water (20 mL), and saturated NaHCO₃ solution (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield N-(4-cyanophenyl)acetamide.
Conclusion and Strategic Recommendations
The choice between this compound and its isomers is a strategic one, guided by the desired outcome of the synthesis.
-
For simple scaffolds where only the amino or nitrile group is to be functionalized , the choice between 2-, 3-, and 4-aminobenzonitrile will be dictated purely by the desired final regiochemistry of the product. 4-Aminobenzonitrile is often chosen for its symmetry and well-defined reactivity in EAS.[1][12][24]
-
When steric hindrance is a concern for reactions at the amino group , 3- and 4-aminobenzonitrile are preferable to the 2-isomer.
-
This compound should be the reagent of choice when the synthetic plan can exploit its unique features. It is the ideal starting material for:
-
Synthesizing scaffolds requiring further, regioselective functionalization of the aromatic ring via directed metalation.
-
Leveraging chelation effects in catalysis.
-
Building a library of compounds through subsequent modification of the phenolic hydroxyl group.
-
By understanding the fundamental principles of electronic and steric effects, and by recognizing the unique synthetic handles offered by each isomer, researchers can elevate their synthetic design from a matter of trial-and-error to one of precise, predictable, and efficient chemical construction.
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A Comparative Analysis for the Research Professional: 5-Amino-2-hydroxybenzonitrile vs. 5-Aminosalicylic Acid
This guide provides a detailed comparative analysis of 5-Amino-2-hydroxybenzonitrile and 5-aminosalicylic acid (5-ASA), two structurally related aromatic compounds. While both share a common 3-amino-6-hydroxyphenyl core, the substitution of a carboxylic acid with a nitrile group imparts distinct physicochemical properties, reactivity, and application profiles. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their synthesis, spectral characteristics, and functional roles to inform experimental design and material selection.
Introduction: A Tale of Two Functional Groups
At first glance, this compound and 5-aminosalicylic acid (also known as mesalamine or 5-ASA) appear to be close chemical cousins. Both are benzene rings substituted with hydroxyl and amino groups at positions 2 and 5, respectively. The critical point of divergence lies in the functional group at the 1-position: a nitrile (-C≡N) for the former and a carboxylic acid (-COOH) for the latter. This seemingly minor change has profound implications for their chemical behavior and, most notably, their biological activity.
5-aminosalicylic acid is a well-established anti-inflammatory drug, a cornerstone in the treatment of inflammatory bowel disease (IBD) such as ulcerative colitis and Crohn's disease[1][2]. Its therapeutic effects are largely localized to the colonic mucosa[1][3]. In contrast, this compound is primarily utilized as a chemical intermediate and building block in organic synthesis, including in the development of more complex molecules for various research applications[4][5]. This guide will dissect these differences, providing the technical data necessary to evaluate their respective merits for specific scientific pursuits.
Molecular Structure and Physicochemical Properties: A Head-to-Head Comparison
The nitrile group in this compound is a strong electron-withdrawing group, influencing the electron density distribution across the aromatic ring differently than the carboxylic acid group in 5-ASA. This leads to variations in acidity, polarity, and intermolecular interactions.
| Property | This compound | 5-Aminosalicylic Acid (Mesalamine) |
| CAS Number | 87029-84-3[6] | 89-57-6[1] |
| Molecular Formula | C₇H₆N₂O[6] | C₇H₇NO₃[1] |
| Molecular Weight | 134.14 g/mol [6] | 153.14 g/mol [1] |
| Appearance | Typically a white or off-white solid/powder[4][7] | Odorless white to pinkish crystals or purplish-tan powder[8] |
| Melting Point | 162 - 166 °C[7] | 275-280 °C (decomposes)[9] |
| Water Solubility | Low solubility[7] | <0.1 g/100 mL at 21 °C[9] |
| LogP | 0.54[6] | 0.98 at 25°C[9] |
| pKa | Not readily available | 2.74, 5.84 (at 25°C)[9] |
The significantly higher melting point of 5-ASA suggests stronger intermolecular forces, likely due to hydrogen bonding facilitated by the carboxylic acid group, in addition to the amino and hydroxyl groups.
Synthesis and Chemical Reactivity
Both compounds can be synthesized from nitrated precursors, with the final step typically involving the reduction of a nitro group to an amine.
Synthesis of this compound
A common route involves the reduction of 2-hydroxy-5-nitrobenzonitrile. This precursor is commercially available and can be reduced under standard conditions, for example, using catalytic hydrogenation.
Caption: Synthetic route for this compound.
Synthesis of 5-Aminosalicylic Acid
The synthesis of 5-ASA often starts from salicylic acid, which is first nitrated to form 5-nitrosalicylic acid. The nitro group is then reduced to yield the final product.
Caption: Synthetic pathway for 5-Aminosalicylic Acid.
The reactivity of the nitrile group in this compound allows for its conversion into other functional groups such as amides, carboxylic acids (via hydrolysis), or tetrazoles, making it a versatile synthetic intermediate. The carboxylic acid of 5-ASA can undergo esterification or amidation reactions.
Spectroscopic Profiles: A Comparative Overview
The distinct functional groups of these two molecules give rise to characteristic spectroscopic signatures.
Fourier-Transform Infrared (FTIR) Spectroscopy
| Functional Group | This compound (Expected, cm⁻¹) | 5-Aminosalicylic Acid (Observed, cm⁻¹) |
| O-H Stretch (phenol) | Broad, ~3300-3400 | Broad, ~2500-3300 (overlaps with COOH O-H) |
| N-H Stretch (amine) | Two bands, ~3300-3500 | Two bands, ~3300-3500 |
| C≡N Stretch (nitrile) | Sharp, medium intensity, ~2220-2260 | N/A |
| C=O Stretch (carboxyl) | N/A | Strong, ~1650-1700 |
| Aromatic C=C Stretch | ~1450-1600 | ~1450-1600 |
Note: The FTIR data for 5-ASA is well-documented in the literature[10][11][12]. The expected values for this compound are based on standard group frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shifts in ¹H and ¹³C NMR spectra are influenced by the electronic environment of the nuclei. The electron-withdrawing nature of the nitrile group will deshield adjacent protons and carbons compared to the carboxylic acid group.
¹H NMR (in DMSO-d₆)
| Proton Position | This compound (Predicted) | 5-Aminosalicylic Acid (Observed, δ ppm)[13] |
| Aromatic H (ortho to -OH) | ~6.8-7.0 | ~6.6-6.8 |
| Aromatic H (ortho to -NH₂) | ~6.9-7.1 | ~6.7-6.9 |
| Aromatic H (meta to both) | ~7.2-7.4 | ~7.0-7.2 |
¹³C NMR (in DMSO-d₆)
| Carbon Position | This compound (Predicted) | 5-Aminosalicylic Acid (Observed, δ ppm) |
| C-OH | ~155-160 | ~150-155 |
| C-NH₂ | ~140-145 | ~135-140 |
| C-CN / C-COOH | ~115-120 (nitrile C) | ~170-175 (carboxyl C) |
Applications and Biological Activity
This is where the two compounds diverge most significantly.
5-Aminosalicylic Acid (Mesalamine): An Established Therapeutic
5-ASA is a potent anti-inflammatory agent used primarily for treating IBD[1][2]. Its mechanism of action is multifaceted and not fully elucidated, but it is known to act locally on the intestinal mucosa[1][3]. Key proposed mechanisms include:
-
Inhibition of Pro-inflammatory Mediators: 5-ASA inhibits the cyclooxygenase (COX) and lipoxygenase pathways, reducing the production of prostaglandins and leukotrienes[1][3][14].
-
Modulation of Transcription Factors: It can inhibit the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory gene expression, and may activate peroxisome proliferator-activated receptor-gamma (PPAR-γ), which has anti-inflammatory effects[14][15].
-
Scavenging of Reactive Oxygen Species: 5-ASA has antioxidant properties, which can help mitigate oxidative stress-induced damage in the inflamed gut[16].
Caption: Simplified signaling pathway for 5-ASA's anti-inflammatory action.
This compound: A Versatile Chemical Building Block
The applications of this compound are primarily in the realm of synthetic chemistry. It serves as a precursor for the synthesis of a variety of more complex molecules, including:
-
Pharmaceutical Intermediates: As a functionalized aniline, it can be a starting material for the synthesis of heterocyclic compounds with potential biological activity.
-
Dyes and Pigments: Aromatic amines are common components in the synthesis of azo dyes and other colorants.
-
Materials Science: The nitrile group can participate in polymerization reactions or be used to modify the properties of materials.
Currently, there is no established therapeutic use for this compound itself. Its utility lies in its potential for chemical elaboration.
Experimental Protocols
Protocol 1: General Procedure for ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound (either this compound or 5-aminosalicylic acid).
-
Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution; gentle warming or vortexing may be applied.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS peak at 0.00 ppm. Integrate the signals to determine the relative number of protons.
Protocol 2: General Procedure for UV-Vis Spectroscopy
-
Solvent Selection: Choose a suitable solvent that dissolves the compound and is transparent in the desired UV-Vis range (e.g., ethanol, methanol, or a buffered aqueous solution).
-
Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL).
-
Working Solution Preparation: Dilute the stock solution to a concentration that will give an absorbance reading between 0.1 and 1.0. This typically requires concentrations in the µg/mL range.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum.
-
Rinse the cuvette with the sample solution, then fill it with the sample solution.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum, typically over a range of 200-400 nm.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and record the corresponding absorbance value.
Conclusion: Distinct Tools for Different Scientific Objectives
The comparative analysis of this compound and 5-aminosalicylic acid underscores the principle that minor structural modifications can lead to vastly different chemical and functional properties.
-
5-Aminosalicylic Acid (Mesalamine) is a specialized molecule with a well-defined and clinically significant biological role as an anti-inflammatory drug. Its value lies in its therapeutic efficacy, and research involving this compound often focuses on pharmacology, drug delivery, and clinical applications[1][17][18].
-
This compound , on the other hand, is a versatile chemical intermediate. Its value is derived from its synthetic potential, offering a gateway to a wide range of more complex molecules. Researchers in organic synthesis, medicinal chemistry, and materials science would select this compound as a starting point for building novel structures.
In essence, while they share a common structural scaffold, they are not interchangeable. The choice between them is dictated entirely by the research objective: 5-ASA is a tool for biological modulation, while this compound is a tool for chemical construction. This guide provides the foundational data to make that choice with confidence.
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A Senior Application Scientist's Guide to the Structural Validation of 5-Amino-2-hydroxybenzonitrile Derivatives
This guide provides a comprehensive comparison of the primary analytical techniques for the structural validation of 5-Amino-2-hydroxybenzonitrile derivatives. As scaffolds in medicinal chemistry, the unequivocal confirmation of their molecular structure is paramount to ensure reproducibility, interpret structure-activity relationships (SAR), and meet regulatory standards. We will move beyond mere procedural descriptions to explore the causal logic behind methodological choices, offering a self-validating framework for robust characterization.
The Foundational Pillar: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. Its power lies in its ability to map the carbon-hydrogen framework, providing direct evidence of atom connectivity and the chemical environment of each nucleus. For substituted benzonitriles, NMR is indispensable for confirming substitution patterns, which is critical for distinguishing between isomers that possess identical mass.
Expertise in Practice: Why NMR First?
We begin with NMR because it provides the most information about the core molecular structure in a non-destructive manner. While mass spectrometry gives the molecular weight and elemental composition, it cannot differentiate between isomers like 4-Amino-2-hydroxybenzonitrile and this compound. NMR resolves this ambiguity by analyzing the coupling patterns (splitting) and chemical shifts of the aromatic protons.
¹H and ¹³C NMR: The Structural Blueprint
-
¹H NMR reveals the number of distinct proton environments and their neighboring protons. The splitting pattern in the aromatic region is particularly diagnostic for the substitution pattern on the benzene ring.
-
¹³C NMR identifies the number of unique carbon environments. The chemical shifts of carbons attached to the amino (-NH₂), hydroxyl (-OH), and nitrile (-C≡N) groups are highly informative.
For this guide, we will use the hypothetical derivative 5-Amino-2-hydroxy-4-methylbenzonitrile as our reference compound.
| Technique | Parameter | Expected Data for 5-Amino-2-hydroxy-4-methylbenzonitrile | Rationale |
| ¹H NMR | Chemical Shift (δ, ppm) | ~7.0-7.2 (s, 1H, Ar-H), ~6.2-6.4 (s, 1H, Ar-H), ~10.0 (br s, 1H, OH), ~5.0 (br s, 2H, NH₂), ~2.1 (s, 3H, CH₃) | The two aromatic protons appear as singlets due to the substitution pattern. The phenolic and amine protons are broad and may exchange with D₂O. |
| ¹³C NMR | Chemical Shift (δ, ppm) | ~155-160 (C-OH), ~145-150 (C-NH₂), ~115-125 (Ar C-H), ~120 (C≡N), ~110-115 (C-CN), ~110 (C-CH₃), ~20 (CH₃) | The chemical shifts are influenced by the electron-donating (-OH, -NH₂, -CH₃) and -withdrawing (-CN) nature of the substituents. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[1] DMSO-d₆ is often chosen for its ability to dissolve polar compounds and to observe exchangeable protons like those in -OH and -NH₂ groups.
-
Instrument Setup: Use a 400 MHz (or higher) spectrometer. Shim the instrument to achieve optimal magnetic field homogeneity.
-
Data Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (δ ~2.50 ppm for DMSO-d₅).
-
Analysis: Integrate the peaks to determine proton ratios. Analyze chemical shifts and coupling constants to assign the signals to the molecular structure.
Workflow for Comprehensive NMR Analysis
The following workflow illustrates a robust approach to NMR-based structural confirmation, incorporating two-dimensional (2D) techniques for unambiguous assignments.
Caption: A typical workflow for NMR-based structural validation.
Orthogonal Confirmation: Mass Spectrometry (MS)
Mass spectrometry is a powerful technique that provides two critical pieces of information: the molecular weight of the compound and, through fragmentation, clues about its substructures.[2] High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition.
Expertise in Practice: Why HRMS is Non-Negotiable
Low-resolution MS can confirm the nominal mass, but HRMS provides the exact mass to four or five decimal places. This precision allows for the calculation of a unique elemental formula, ruling out other potential formulas that might have the same nominal mass. This serves as a powerful validation checkpoint. For instance, it can definitively distinguish a desired nitrogen-containing compound from an oxygen-containing impurity of the same nominal mass.
| Technique | Parameter | Expected Data for 5-Amino-2-hydroxy-4-methylbenzonitrile (C₈H₈N₂O) |
| HRMS (ESI+) | Exact Mass [M+H]⁺ | Calculated: 149.07094, Found: 149.0711 ± 5 ppm |
| Tandem MS (MS/MS) | Key Fragment Ions (m/z) | Predicted: Loss of CO (m/z 121), Loss of HCN (m/z 122) |
Experimental Protocol: LC-HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.[2]
-
Instrumentation: Use a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
LC Method: Employ a C18 reverse-phase column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to separate the analyte from impurities.
-
MS Acquisition: Acquire data in positive electrospray ionization (ESI+) mode over a mass range of m/z 50-500.[3]
-
Data Analysis: Extract the mass spectrum for the chromatographic peak. Use the instrument software to calculate the elemental composition from the measured exact mass of the molecular ion [M+H]⁺.
The Definitive Answer: Single-Crystal X-Ray Crystallography
When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the ultimate arbiter.[4] It provides the precise spatial arrangement of atoms, bond lengths, and bond angles, making it the most powerful method for absolute structure determination.[5][6]
Expertise in Practice: When to Pursue Crystallography
While powerful, growing diffraction-quality single crystals can be a significant bottleneck.[7] This technique is typically reserved for situations where:
-
The structure cannot be definitively proven by NMR and MS alone (e.g., complex stereochemistry or unexpected rearrangements).
-
A precise understanding of the solid-state conformation and intermolecular interactions is required for drug development (e.g., polymorph screening).[5]
-
The absolute configuration of a chiral center must be determined.[8]
| Technique | Key Parameters | Typical Values for a Small Organic Molecule |
| Single-Crystal XRD | Crystal System | Monoclinic, Orthorhombic, etc. |
| Space Group | e.g., P2₁/c | |
| Resolution | < 1.0 Å | |
| R-factor (R1) | < 5% for a well-refined structure |
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Select a suitable crystal (typically 0.1-0.3 mm) and mount it on a goniometer head.[8]
-
Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen (~100 K) is often used to minimize thermal motion. Collect diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution & Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct methods or Patterson methods to locate the atoms. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.
-
Validation: Analyze the final structure for geometric reasonability and check crystallographic quality indicators like the R-factor.
Rapid Confirmation: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups.[9] While it doesn't provide detailed connectivity information like NMR, it serves as an excellent first-pass check to confirm that the primary chemical functionalities are present in the synthesized molecule.
Expertise in Practice: A Quick and Essential Check
The value of FTIR lies in its speed and simplicity. Before investing time in more complex analyses, a quick FTIR spectrum can confirm the presence of the critical nitrile (C≡N), hydroxyl (O-H), and amine (N-H) groups, providing immediate confidence that the reaction has proceeded as expected.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Nitrile (-C≡N) | C≡N stretch | 2220-2240 (sharp, strong) |
| Phenol (-OH) | O-H stretch | 3200-3600 (broad) |
| **Primary Amine (-NH₂) ** | N-H stretch | 3300-3500 (two bands, medium) |
Data sourced from references[10][11].
Experimental Protocol: KBr Pellet Method
-
Sample Preparation: Grind 1-2 mg of the dry sample with ~150 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.[1]
-
Pellet Formation: Transfer the mixture to a pellet-forming die and press under high pressure to form a transparent pellet.
-
Data Acquisition: Place the pellet in the FTIR spectrometer's sample holder and acquire the spectrum, typically from 4000 to 400 cm⁻¹.
An Integrated Strategy for Structural Validation
No single technique is sufficient for complete structural validation. A robust and trustworthy characterization relies on an integrated approach where orthogonal techniques provide complementary pieces of the structural puzzle.
Caption: An integrated workflow for the robust validation of a novel derivative.
This multi-faceted approach ensures the highest level of scientific integrity. By combining the insights from each method, researchers can be confident in the identity and purity of their this compound derivatives, providing a solid foundation for subsequent biological evaluation and drug development efforts.
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- Alves, M. et al. (2018). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Natural Products (pp. 1-23). Springer.
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. (General reference, specific URL unavailable)
- Nworie, F. S., et al. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Chemical Science International Journal, 9(2), 1-19.
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- Zhang, Z., et al. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Communications Chemistry, 7(1), 1-9.
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- Patsnap. (2024). How to Identify Functional Groups in FTIR Spectra.
- Danell, A. S., & Rogstad, D. K. (2024). Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation. Journal of Mass Spectrometry, 59(1), e5043.
- Mary, Y. S., & Panicker, C. Y. (2013). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. Journal of Chemical and Pharmaceutical Research, 5(11), 634-646.
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- Wang, Y., et al. (2024). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Catalysts, 14(1), 47.
- Jiang, Y. R., et al. (2023). Syntheses and characterizations of 2-nitrobenzaldehyde amino acid Schiff base reductive amination compounds. Indian Journal of Chemistry, 62(5), 654-659.
- Mokhtar, S. M., et al. (2014). Synthesis, Characterizations and Polymerization of Novel Cyano Acrylamide Derivative. American Journal of Polymer Science, 4(5), 123-129.
- PubChem. (n.d.). 5-Amino-2-(cyanomethyl)-3-hydroxybenzonitrile.
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A Comparative Guide to the Reactivity of 5-Amino-2-hydroxybenzonitrile and 2-amino-5-hydroxybenzonitrile
Introduction
In the landscape of pharmaceutical and materials science, the strategic selection of molecular building blocks is paramount to the success of a synthetic campaign. Aminohydroxybenzonitriles are a class of trifunctional aromatic compounds that serve as highly versatile intermediates.[1] Their unique combination of amino, hydroxyl, and nitrile groups offers multiple avenues for chemical modification, making them valuable precursors for a wide array of complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1][2]
This guide provides an in-depth comparative analysis of the chemical reactivity of two constitutional isomers: 5-Amino-2-hydroxybenzonitrile (1) and 2-amino-5-hydroxybenzonitrile (2) . While sharing the same molecular formula (C₇H₆N₂O), the differential placement of their functional groups imparts distinct electronic and steric characteristics, leading to significant variations in their chemical behavior.[3] Understanding these nuances is critical for researchers and drug development professionals to predict reaction outcomes, optimize synthetic pathways, and select the appropriate isomer for a desired transformation.
This document will dissect the structural and electronic properties of each isomer, compare their reactivity in key synthetic transformations with supporting experimental frameworks, and provide actionable insights for their practical application.
Structural and Electronic Analysis: The Foundation of Reactivity
The reactivity of an aromatic compound is fundamentally governed by the electronic effects—both inductive and resonance—of its substituents.[4][5] In these isomers, we have two powerful electron-donating groups (EDGs), the amino (-NH₂) and hydroxyl (-OH) groups, and one strong electron-withdrawing group (EWG), the nitrile (-C≡N).[5][6]
-
Electron-Donating Groups (-OH, -NH₂): Both groups are strongly activating and ortho, para-directing for electrophilic aromatic substitution. They donate electron density to the benzene ring through resonance, making the ring more nucleophilic.[4][7]
-
Electron-Withdrawing Group (-CN): The nitrile group is strongly deactivating and meta-directing. It withdraws electron density from the ring through both inductive and resonance effects, rendering the ring less susceptible to electrophilic attack but activating it for nucleophilic aromatic substitution.[5][6]
The interplay of these opposing effects, dictated by their relative positions, defines the unique reactivity profile of each isomer.
Caption: Chemical structures of the isomers under comparison.
Isomer 1: this compound
In this isomer, the activating -OH and -NH₂ groups are para to each other. This alignment creates a powerful, unified electron-donating effect, strongly activating the positions ortho to each group (C4 and C6, and C3 respectively). The deactivating -CN group is ortho to the hydroxyl group and meta to the amino group.
A key structural feature is the potential for intramolecular hydrogen bonding between the hydroxyl proton and the nitrile nitrogen. This interaction can increase the acidity of the phenolic proton, making it easier to deprotonate, which has significant implications for O-alkylation and O-acylation reactions.
Isomer 2: 2-amino-5-hydroxybenzonitrile
Similar to isomer 1 , the -OH and -NH₂ groups are para to each other, leading to strong activation of the ring. However, the positions relative to the electron-withdrawing nitrile are swapped. Here, the amino group is ortho to the nitrile, and the hydroxyl group is meta.
The proximity of the amino group to the strongly electron-withdrawing nitrile group is expected to decrease the basicity and nucleophilicity of the amine compared to isomer 1 . Intramolecular hydrogen bonding between an amino proton and the nitrile nitrogen is also possible, which could influence the reactivity of the amino group.
Comparative Reactivity in Key Synthetic Transformations
The structural and electronic differences manifest directly in the chemical reactivity of the two isomers. We will explore these differences in the context of common reactions relevant to drug development.
O-Alkylation and O-Acylation: Reactivity of the Hydroxyl Group
The conversion of the phenolic hydroxyl to an ether or ester is a frequent transformation. The reaction typically proceeds via deprotonation to form a more nucleophilic phenoxide ion, followed by reaction with an electrophile (e.g., an alkyl halide).[8]
Prediction:
-
This compound (1) is predicted to be more reactive in O-alkylation/acylation reactions.
-
Causality: The electron-withdrawing nitrile group at the ortho position significantly increases the acidity of the hydroxyl group. This facilitates the formation of the phenoxide anion under milder basic conditions, accelerating the rate of nucleophilic attack.
Table 1: Predicted Physicochemical Properties Influencing O-Alkylation
| Property | This compound (1) | 2-amino-5-hydroxybenzonitrile (2) | Rationale for Difference |
|---|---|---|---|
| pKa of -OH | Lower (More acidic) | Higher (Less acidic) | The -CN group is ortho to -OH in 1 , exerting a strong electron-withdrawing effect that stabilizes the conjugate base (phenoxide). |
| Rate of Deprotonation | Faster | Slower | A lower pKa corresponds to easier and faster deprotonation. |
| Nucleophilicity of Phenoxide | Slightly Lower | Slightly Higher | The delocalization of the negative charge into the ortho-nitrile group in 1 can slightly reduce its nucleophilicity compared to 2 , but this effect is often outweighed by the ease of formation. |
Experimental Protocol: Comparative O-Alkylation (Williamson Ether Synthesis)
This protocol provides a framework for comparing the O-alkylation reactivity of the two isomers under standardized phase-transfer catalysis conditions, which are effective for achieving selective O-alkylation.[8]
Materials:
-
Isomer 1 or 2 (1.0 eq)
-
Alkyl halide (e.g., Benzyl bromide, 1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Tetrabutylammonium bromide (TBAB, 0.1 eq)
-
Toluene
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the aminohydroxybenzonitrile isomer (1.0 eq), potassium carbonate (2.0 eq), and TBAB (0.1 eq) in toluene.
-
Reagent Addition: Add the alkyl halide (1.1 eq) to the suspension.
-
Reaction: Stir the mixture vigorously at 60 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) at regular intervals (e.g., every 30 minutes), comparing the consumption of starting material for both isomers.
-
Work-up: Upon completion, cool the reaction, add water to dissolve inorganic salts, and transfer to a separatory funnel.
-
Extraction: Separate the organic layer and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[8]
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Expected Outcome: Isomer 1 is expected to show a faster rate of reaction and potentially higher yield within the same timeframe due to the enhanced acidity of its hydroxyl group.
Caption: Generalized workflow for comparative O-alkylation.
N-Acylation and N-Alkylation: Reactivity of the Amino Group
The acylation or alkylation of the amino group is another crucial transformation. The reactivity here is governed by the nucleophilicity of the nitrogen atom's lone pair.[9]
Prediction:
-
This compound (1) is predicted to be more reactive in N-acylation/alkylation.
-
Causality: In isomer 2 , the amino group is positioned ortho to the potent electron-withdrawing nitrile group. This proximity significantly reduces the electron density on the nitrogen atom, diminishing its nucleophilicity. In contrast, the amino group in isomer 1 is meta to the nitrile, experiencing a much weaker deactivating effect. While it is para to the -OH group, the deactivation from the nearby nitrile in isomer 2 is likely the dominant factor.[10]
Table 2: Predicted Properties Influencing N-Acylation
| Property | This compound (1) | 2-amino-5-hydroxybenzonitrile (2) | Rationale for Difference |
|---|---|---|---|
| Basicity of -NH₂ | Higher | Lower | The -CN group is ortho to -NH₂ in 2 , strongly withdrawing electron density and reducing basicity. |
| Nucleophilicity of -NH₂ | Higher | Lower | Reduced electron density on the nitrogen in 2 makes it a weaker nucleophile. |
| Steric Hindrance | Lower | Higher | The ortho-nitrile group in 2 may also provide some steric hindrance to the approaching electrophile.[10][11] |
Experimental Protocol: Comparative N-Acetylation
This protocol uses standard conditions to compare the N-acetylation rate of the two isomers. To avoid competition from O-acylation, acidic conditions can be employed, which protonate the more basic amino group, deactivating it.[12] However, for a direct comparison of nucleophilicity, Schotten-Baumann conditions are more appropriate, though selectivity can be an issue. A more controlled approach is presented below.
Materials:
-
Isomer 1 or 2 (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Pyridine (as solvent and catalyst)
-
Dichloromethane (DCM) for work-up
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aminohydroxybenzonitrile isomer (1.0 eq) in pyridine at 0 °C.
-
Reagent Addition: Add acetic anhydride (1.2 eq) dropwise to the solution while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir.
-
Monitoring: Monitor the formation of the N-acetylated product using TLC, comparing the reaction rates of the two isomers.
-
Work-up: Pour the reaction mixture into ice-water. Extract the product with DCM.
-
Washing: Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.[9]
Expected Outcome: Isomer 1 should react significantly faster to form the N-acetyl derivative due to the higher nucleophilicity of its amino group. The reaction with isomer 2 will be sluggish.
Electrophilic Aromatic Substitution (EAS)
Both molecules are highly activated towards EAS due to the synergistic ortho, para-directing effects of the amino and hydroxyl groups.[4] The primary differentiator will be the regioselectivity of the substitution.
Caption: Predicted sites of electrophilic aromatic substitution.
Prediction:
-
Isomer 1: Substitution is most likely to occur at the C4 and C6 positions, which are ortho to the strongly activating hydroxyl group and not significantly hindered.
-
Isomer 2: Substitution is most likely to occur at the C6 and C3 positions, which are ortho to the hydroxyl and amino groups, respectively. The C6 position is particularly activated, being ortho to the -OH and para to the -NH2 group.
The overall rate of EAS should be comparable and very high for both isomers, though subtle differences may arise from the deactivating influence of the nitrile group on the overall ring electron density.
Conclusion and Synthetic Recommendations
The reactivity of this compound and 2-amino-5-hydroxybenzonitrile is profoundly influenced by the positional interplay of their functional groups. This analysis leads to clear, actionable recommendations for synthetic chemists:
-
For selective O-alkylation or O-acylation: This compound (1) is the superior starting material. Its ortho-nitrile group enhances the acidity of the phenol, allowing for deprotonation and subsequent reaction under milder conditions, which can improve selectivity and yield.
-
For selective N-alkylation or N-acylation: This compound (1) is again the preferred isomer. The amino group in this molecule is significantly more nucleophilic due to its meta position relative to the deactivating nitrile group, leading to faster and more efficient reactions at the nitrogen center.
-
For electrophilic aromatic substitution: Both isomers are highly activated, but they offer different regiochemical outcomes. The choice of isomer should be dictated by the desired position of the incoming electrophile on the aromatic ring.
By understanding these fundamental principles of reactivity, researchers can make more informed decisions in the design and execution of synthetic routes, ultimately accelerating the development of novel molecules in the pharmaceutical and chemical industries.
References
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- Unknown Author. Substituent Effect on the Geometrical Structures and Electronic Properties of Benzonitrile Oligobenzonitriles!.
- Unknown Author. Navigating Chemical Intermediates: A Deep Dive into 2-Amino-5-hydroxybenzonitrile.
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A Comparative Benchmark of 5-Amino-2-hydroxybenzonitrile Derivatives: Unveiling Therapeutic Potential
In the landscape of medicinal chemistry, the benzonitrile scaffold is a recurring motif in a multitude of biologically active compounds. The strategic placement of functional groups on this aromatic core can dramatically influence a molecule's physicochemical properties and its interaction with biological targets. Among these, 5-Amino-2-hydroxybenzonitrile serves as a versatile starting point for the synthesis of novel derivatives with potential therapeutic applications. This guide provides a comprehensive performance benchmark of compounds derived from this scaffold, offering a comparative analysis of their biological activities supported by experimental data to aid researchers and drug development professionals in their quest for next-generation therapeutics.
The this compound Core: A Privileged Scaffold
This compound is an aromatic compound characterized by a hydroxyl group positioned ortho to a nitrile substituent, and an amino group at the 5-position.[1][2] This unique arrangement of electron-donating (amino, hydroxyl) and electron-withdrawing (nitrile) groups imparts a distinct reactivity profile, making it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds and other derivatives.[3] The inherent biological activities of compounds derived from this scaffold are of significant interest, with studies exploring their potential as antimicrobial, anticancer, and anti-inflammatory agents.[3][4][5]
Comparative Performance Analysis
This section benchmarks the performance of various derivatives of this compound across different biological assays. The data presented is a synthesis of findings from multiple studies to provide a comparative overview.
Anticancer Activity
Derivatives of aminobenzonitriles have been investigated for their cytotoxic effects against various cancer cell lines. While direct comparative data for a series of this compound derivatives is limited, the anticancer potential of related structures provides valuable insights. For instance, 2-amino-5-nitrobenzonitrile has demonstrated cytotoxic and antiproliferative properties against the AGS cancer cell line at concentrations of 50 µg/mL, 100 µg/mL, and 200 µg/mL.[5] This suggests that the introduction of a nitro group at the 5-position of an aminobenzonitrile scaffold can confer potent anticancer activity.
| Compound | Cell Line | Activity | IC50/Effective Concentration |
| 2-Amino-5-nitrobenzonitrile | AGS (Gastric Cancer) | Cytotoxic & Antiproliferative | 50-200 µg/mL |
| Hypothetical 5-Amino-2-hydroxy-X-benzonitrile | Various | Data Not Available | N/A |
Table 1: Comparative Anticancer Activity. This table highlights the known anticancer activity of a related aminobenzonitrile. Further studies are required to establish a direct comparison with this compound derivatives.
The mechanism of action for such compounds is an area of active investigation, but it is plausible that they may induce apoptosis or interfere with key signaling pathways essential for cancer cell survival.
Antimicrobial Activity
The benzonitrile moiety is present in a number of compounds exhibiting antimicrobial properties. Studies on derivatives of 2-hydroxybenzonitrile have shown activity against both Gram-positive and Gram-negative bacteria.[3] The antimicrobial action is potentially due to the phenolic nature of these compounds, which can disrupt microbial cell membranes and interfere with vital enzymatic processes.[3]
A study on novel thieno[2,3-c]pyran-3-carbonitrile derivatives, synthesized from a related structural class, demonstrated significant antibacterial and antifungal activity. For example, some of these compounds were effective against pathogenic strains like Staphylococcus aureus, Escherichia coli, and Candida albicans.[4] This underscores the potential of nitrile-containing heterocyclic systems derived from precursors like this compound in the development of new antimicrobial agents.
| Compound/Derivative Class | Target Microorganism | Activity | MIC/Inhibition Zone |
| 2-(2-hydroxybenzylideneamino)-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carbonitriles | Pseudomonas putida, Brucella abortus, Staphylococcus aureus, Candida albicans | Effective | Comparable to standard antibiotics |
| This compound Derivatives | Various | Data Not Available | N/A |
Table 2: Comparative Antimicrobial Activity. This table showcases the antimicrobial potential of related nitrile-containing compounds, suggesting a promising avenue for the exploration of this compound derivatives.
Enzyme Inhibition
| Compound Class | Target Enzyme | Activity | IC50 |
| 2-Hydroxybenzonitrile Derivatives | Cyclooxygenase-2 (COX-2) | Potential Inhibition | Data Not Available |
| This compound Derivatives | Various | Data Not Available | N/A |
Table 3: Comparative Enzyme Inhibitory Potential. This table highlights the potential for 2-hydroxybenzonitrile derivatives to act as enzyme inhibitors, a property that warrants investigation for this compound derivatives.
Experimental Protocols
To ensure scientific integrity and enable reproducibility, detailed methodologies for key experiments are provided below.
In Vitro Cytotoxicity Assay (WST-1 Assay)
This protocol is adapted from a study on the cytotoxic effects of 2-amino-5-nitrobenzonitrile.[5]
-
Cell Culture: AGS cancer cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The this compound-derived compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
WST-1 Reagent Addition: Following incubation, WST-1 (water-soluble tetrazolium salt) reagent is added to each well.
-
Incubation and Measurement: The plate is incubated for a further 1-4 hours. The absorbance is then measured at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. IC50 values are determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated at the optimal temperature for the growth of the microorganism for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing the Path Forward: Workflows and Pathways
To better illustrate the processes involved in the evaluation of these compounds, the following diagrams are provided.
Caption: A generalized workflow for the discovery and development of new therapeutic agents.
Caption: A simplified diagram of the COX-2 inflammatory pathway and the potential inhibitory action of this compound derivatives.
Conclusion and Future Directions
The this compound scaffold holds considerable promise as a template for the design of novel therapeutic agents. While the existing body of research provides compelling preliminary evidence for the anticancer, antimicrobial, and enzyme-inhibitory potential of its derivatives, there is a clear need for more systematic and comparative studies. Future research should focus on the synthesis of a focused library of this compound derivatives and their comprehensive evaluation in a panel of standardized biological assays. This will enable the elucidation of clear structure-activity relationships and the identification of lead compounds for further preclinical development. The methodologies and comparative framework presented in this guide offer a robust starting point for these future investigations.
References
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- PubMed. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. [Link]
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A Comparative Guide to the In Vitro and In Vivo Efficacy of Benzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzonitrile scaffold serves as a cornerstone for the development of novel therapeutic agents. The strategic incorporation of hydroxyl and amino functionalities onto this aromatic core gives rise to a class of compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of the preclinical in vitro and in vivo efficacy of 2-hydroxybenzonitrile and aminobenzonitrile derivatives, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation. This document is intended to be a resource for researchers engaged in the discovery and development of new chemical entities for various therapeutic indications.
Comparative Analysis of Biological Activities
The biological profile of benzonitrile derivatives is profoundly influenced by the nature and position of substituents on the benzene ring. The following sections provide a comparative overview of the antimicrobial and anticancer activities of these compounds, supported by experimental data from various studies.
Antimicrobial Activity
Derivatives of 2-hydroxybenzonitrile and aminobenzonitrile have demonstrated notable activity against a range of bacterial and fungal pathogens. The primary mechanism of action for many phenolic antimicrobial compounds involves the disruption of the microbial cell membrane and interference with essential enzymatic activities.[1] For some benzonitrile derivatives, a proposed mechanism involves the inhibition of penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis.[2][3]
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Botrytis fabae | 6.25 | [4] |
| Pyrimidine derivative 5 | Escherichia coli | 1.0 | [3] |
| Pyrimidine derivative 5 | Pseudomonas aeruginosa | 1.0 | [3] |
| 3-Alkylidene-2-indolone derivative 10f, 10g, 10h | Staphylococcus aureus ATCC 6538, 4220, 43300 | 0.5 | [5] |
| Gentisaldehyde (2,5-dihydroxybenzaldehyde) | Bovine mastitis S. aureus isolates | 500 (MIC50) | [6] |
| 2,3-dihydroxybenzaldehyde | Bovine mastitis S. aureus isolates | 500 (MIC50) | [6] |
Key Observations: The data indicates that specific substitutions on the benzonitrile scaffold can lead to potent antimicrobial activity. For instance, the introduction of a nitrophenyl-diazenyl group or the formation of a pyrimidine ring system results in compounds with significant efficacy against both fungi and bacteria.[3][4] Furthermore, certain 3-alkylidene-2-indolone derivatives exhibit impressive activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5]
Anticancer Activity
Quinazoline derivatives, which can be synthesized from aminobenzonitriles, are a well-established class of anticancer agents.[6][7][8] Many of these compounds exert their effects by inhibiting key signaling pathways that are often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[7][9] The nitrile group in some anticancer compounds can mimic the carbonyl group of endogenous ligands, leading to potent inhibition of enzymes like aromatase.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 2,4-Diamino-6-iodoquinazoline | MCF-7 (Breast) | ~5.4 (as part of a larger molecule) | [10] |
| 4-Anilinoquinazoline derivative | A549 (Lung) | ~1.32 (for a related derivative) | [10] |
| 2-aminobenzothiazole-TZD derivative 20 | HepG2, HCT-116, MCF-7 | 9.99, 7.44, 8.27 | [11] |
| Quinobenzothiazine derivative (Salt2) | HCT 116 (Colon), LLC (Lewis Lung Carcinoma) | Antiproliferative activity observed | [12] |
Key Observations: The versatility of the aminobenzonitrile scaffold allows for the synthesis of diverse heterocyclic systems with significant cytotoxic activity against various cancer cell lines.[13] The inhibitory concentrations are often in the low micromolar range, highlighting the potential of these compounds as leads for further drug development. The structure-activity relationship studies of these derivatives are crucial for optimizing their potency and selectivity.[6]
Key Signaling Pathways
Understanding the molecular targets and signaling pathways modulated by these derivatives is critical for rational drug design.
Antimicrobial Mechanism: Inhibition of Bacterial Cell Wall Synthesis
A key target for many antimicrobial agents is the bacterial cell wall synthesis pathway, as this structure is essential for bacterial survival and is absent in mammalian cells.[14] Benzonitrile derivatives may interfere with this pathway by inhibiting the function of Penicillin-Binding Proteins (PBPs), which are transpeptidases that catalyze the final steps of peptidoglycan synthesis.[2][10]
Caption: Inhibition of the EGFR Signaling Pathway by Quinazoline Derivatives.
Detailed Experimental Protocols
The following are standardized protocols for the in vitro evaluation of the antimicrobial and anticancer activities of benzonitrile derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Materials:
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate broth for the test organism
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the microorganism in sterile broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: Prepare a two-fold serial dilution of the test compounds in the 96-well plate using the appropriate broth.
-
Inoculation: Add a standardized volume of the microbial suspension to each well, including a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom sterile microplates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent only).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the screening and evaluation of novel benzonitrile derivatives.
Caption: General workflow for the development of benzonitrile derivatives.
References
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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 5-Amino-2-hydroxybenzonitrile Analogs: A Comparative Exploration
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold
The 5-amino-2-hydroxybenzonitrile core represents a fascinating and underexplored scaffold in medicinal chemistry. Its constituent functional groups—a primary aromatic amine, a hydroxyl group, and a nitrile moiety—offer multiple points for chemical modification, making it an attractive starting point for the design of novel therapeutic agents. While direct and extensive structure-activity relationship (SAR) studies on this specific scaffold are not widely available in peer-reviewed literature, by examining related benzonitrile and aminophenol derivatives, we can extrapolate key principles to guide the rational design of potent and selective analogs. This guide will provide a comparative analysis of potential SAR trends for this compound derivatives, with a focus on anticancer and antimicrobial activities, supported by insights from analogous compound series. We will delve into synthetic strategies, propose key modifications, and provide a detailed experimental protocol for biological evaluation, aiming to equip researchers with the foundational knowledge to explore this promising chemical space.
Nitroaromatic compounds, which share some structural similarities with the aminobenzonitrile core, are known to possess a wide range of pharmacological properties, including antimicrobial and anticancer activities. The introduction of a cyclic amine can significantly influence a molecule's physicochemical properties, such as lipophilicity and basicity, which in turn can affect its pharmacokinetic and pharmacodynamic profile[1]. This underscores the potential of the this compound scaffold as a template for developing novel therapeutics.
General Synthetic Strategies for Analog Generation
The generation of a diverse library of this compound analogs is crucial for a comprehensive SAR study. A general and flexible synthetic approach is outlined below, allowing for modifications at the amino group (R¹), the hydroxyl group (R²), and the aromatic ring (R³).
Caption: A generalized workflow for the synthesis of this compound analogs.
Structure-Activity Relationship (SAR) Insights from Analogous Scaffolds
Due to the limited direct SAR data on this compound, we will draw parallels from structurally related compounds to infer potential SAR trends.
Modifications of the 5-Amino Group (R¹)
The primary amino group is a key site for establishing interactions with biological targets and for modulating the physicochemical properties of the molecule.
-
Acylation and Sulfonylation: Conversion of the amino group to amides or sulfonamides can influence hydrogen bonding capacity and lipophilicity. For instance, in a series of sulfonamides containing a 5-chloro-2-hydroxybenzoic acid scaffold, the nature of the substituent on the sulfonamide nitrogen was critical for antibacterial activity against Staphylococcus aureus[2]. Specifically, the 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide showed significant activity, suggesting that a substituted pyrimidine ring enhances potency[2]. This indicates that exploring a variety of acyl and sulfonyl chlorides for reaction with the 5-amino group could yield compounds with improved biological activity.
-
Alkylation: Introduction of alkyl groups can modulate basicity and lipophilicity. In a series of 2-(cyclic amino)-5-nitrobenzonitrile derivatives, the nature of the cyclic amine was proposed to significantly affect the pharmacokinetic and pharmacodynamic profile[1]. While direct biological data is lacking for this series, it highlights the importance of exploring different alkyl and cycloalkyl substituents on the amino group.
| Modification at 5-Amino Group | Potential Impact on Activity | Rationale/Example from Related Scaffolds |
| Acylation (e.g., with substituted benzoyl chlorides) | Increased potency and altered selectivity. | Can introduce additional binding interactions and modulate electronic properties. |
| Sulfonylation (e.g., with arylsulfonyl chlorides) | Enhanced antibacterial or anticancer activity. | Sulfonamides are a well-known pharmacophore in many drugs. The 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide example suggests the potential of this modification[2]. |
| N-Alkylation (e.g., mono- or di-alkylation) | Altered lipophilicity and basicity, potentially affecting cell permeability and target binding. | The nature of the amine substituent is often critical for activity in kinase inhibitors. |
| Formation of Schiff Bases | Potential for novel antimicrobial agents. | Schiff bases of p-amino benzoic acid have demonstrated antimicrobial activity[3]. |
Modifications of the 2-Hydroxyl Group (R²)
The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor and is a site for metabolic modification.
-
Etherification and Esterification: Masking the hydroxyl group through ether or ester formation can increase lipophilicity and cell permeability, potentially acting as a prodrug strategy. In a study of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors, modifications at the hydroxyl group were explored, leading to potent compounds[4]. This suggests that converting the hydroxyl group to various ethers (e.g., methyl, ethyl, benzyl) or esters could be a fruitful avenue for SAR exploration.
| Modification at 2-Hydroxyl Group | Potential Impact on Activity | Rationale/Example from Related Scaffolds |
| O-Alkylation (Ether formation) | Increased lipophilicity and metabolic stability. May act as a prodrug. | O-alkylation is a common strategy to improve pharmacokinetic properties. |
| O-Acylation (Ester formation) | Prodrug approach, releasing the active hydroxyl compound upon hydrolysis. | Can improve oral bioavailability. |
| Replacement with other functional groups (e.g., -SH, -NH₂) | Altered hydrogen bonding capacity and potential for new interactions with the target. | Isosteric replacements can lead to improved activity or selectivity. |
Modifications of the Aromatic Ring (R³)
Substitution on the benzene ring can profoundly influence the electronic properties and steric profile of the molecule, impacting target binding and pharmacokinetics.
-
Halogenation: Introduction of halogens (F, Cl, Br) at positions 3, 4, or 6 can enhance binding affinity through halogen bonding and increase lipophilicity. In a series of sulfonamides, a chloro-substituent at the 5-position of the 2-hydroxybenzoic acid scaffold was a key feature of the most active compounds against M. kansasii[2].
-
Introduction of other small substituents: The addition of methyl, methoxy, or nitro groups can probe the steric and electronic requirements of the binding pocket.
| Modification on the Aromatic Ring | Potential Impact on Activity | Rationale/Example from Related Scaffolds |
| Halogenation (e.g., at C3, C4, or C6) | Increased potency and metabolic stability. | Halogens can form favorable interactions with the target and block sites of metabolism. |
| Introduction of electron-donating groups (e.g., -CH₃, -OCH₃) | May enhance activity depending on the target's electronic requirements. | |
| Introduction of electron-withdrawing groups (e.g., -NO₂, -CF₃) | Can modulate pKa and electronic character, potentially improving binding. |
The Role of the Nitrile Group
The nitrile group is a versatile functional group that can participate in hydrogen bonding and dipole-dipole interactions. It is a common feature in many kinase inhibitors, where it often interacts with the hinge region of the kinase. In the context of this compound, this group could be crucial for binding to the active site of target enzymes. While direct modification of the nitrile itself is less common in initial SAR studies, its presence is likely a key determinant of the scaffold's potential activity.
Hypothetical Signaling Pathway for Anticancer Activity
Given the prevalence of benzonitrile scaffolds in kinase inhibitors, a plausible mechanism of action for anticancer activity could involve the inhibition of a key signaling pathway, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.
Caption: A hypothetical signaling pathway potentially targeted by this compound analogs.
Experimental Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
To assess the anticancer potential of newly synthesized analogs, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound analogs against a human cancer cell line (e.g., MCF-7 breast cancer cells).
Materials:
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound analogs dissolved in dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
DMSO
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count MCF-7 cells.
-
Seed 5 x 10³ cells per well in 100 µL of complete DMEM in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and a positive control (e.g., doxorubicin) in complete DMEM. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.
-
Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100
-
-
Plot the percentage of cell viability against the compound concentration (logarithmic scale).
-
Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, using non-linear regression analysis.
-
Conclusion and Future Directions
The this compound scaffold holds considerable promise as a template for the development of novel therapeutic agents. While direct SAR studies are currently limited, a systematic exploration of this chemical space, guided by the principles outlined in this guide, is warranted. Future research should focus on the synthesis and biological evaluation of a focused library of analogs with systematic variations at the amino, hydroxyl, and aromatic ring positions. High-throughput screening against a panel of cancer cell lines and microbial strains will be instrumental in identifying initial hits. Subsequent mechanistic studies, including enzyme inhibition assays and molecular modeling, will be crucial for elucidating the mode of action and for guiding lead optimization efforts. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this versatile scaffold.
References
- Shaikh, J., et al. (2018). Design, synthesis, and evaluation of new α-aminonitrile-based benzimidazole biomolecules as potent antimicrobial and antitubercular agents. Archiv der Pharmazie, 351(2), e1700205. [Link]
- Desai, N. C., et al. (2016). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Advances, 6(74), 70085-70099. [Link]
- Abdel-Maksoud, M. S., et al. (2023). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, 15(23), 2045-2065. [Link]
- Kumar, M., Narasimhan, B. (2017). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 5(2), 87-97. [Link]
- Gaber, M., et al. (2018). Synthesis and Anticancer Evaluation of Some Novel 5-Amino[5][6][7]Triazole Derivatives. Journal of Heterocyclic Chemistry, 55(6), 1450-1464. [Link]
- Krajnović, T., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry, 55, 228-236. [Link]
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A Comparative Guide to the Synthetic Routes of 5-Amino-2-hydroxybenzonitrile
Introduction
5-Amino-2-hydroxybenzonitrile, a key bifunctional aromatic compound, serves as a pivotal intermediate in the synthesis of a diverse range of pharmaceuticals and advanced materials. Its unique molecular architecture, featuring vicinal hydroxyl and cyano moieties alongside an amino group, makes it a highly sought-after building block for constructing complex molecular frameworks. This guide provides a comprehensive comparison of the primary synthetic strategies for obtaining this compound, offering detailed experimental protocols, a comparative analysis of the routes, and insights into the rationale behind the methodological choices to assist researchers in making informed decisions for their synthetic endeavors.
Primary Synthetic Route: A Two-Step Approach from 2-Hydroxybenzonitrile
The most established and reliable pathway to this compound involves a two-step sequence commencing with the nitration of 2-hydroxybenzonitrile, followed by the reduction of the resulting nitro intermediate. This strategy is favored for its well-documented and high-yielding transformations.
Step 1: Synthesis of 2-Hydroxy-5-nitrobenzonitrile
The initial step involves the regioselective nitration of 2-hydroxybenzonitrile. The hydroxyl group is an activating ortho-, para-director, while the cyano group is a deactivating meta-director. The para-position to the hydroxyl group is sterically more accessible, leading to the preferential formation of 2-hydroxy-5-nitrobenzonitrile[1].
Experimental Protocol: Nitration of 2-Hydroxybenzonitrile
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hydroxybenzonitrile (1.0 eq) in concentrated sulfuric acid at 0-5 °C.
-
Reagent Addition: Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise to the reaction mixture while maintaining the temperature below 10 °C.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture onto crushed ice, leading to the precipitation of the crude product.
-
Purification: Filter the precipitate, wash with cold water until the washings are neutral, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure 2-hydroxy-5-nitrobenzonitrile[1].
Step 2: Reduction of 2-Hydroxy-5-nitrobenzonitrile
The subsequent reduction of the nitro group in 2-hydroxy-5-nitrobenzonitrile to an amino group is a standard transformation that can be achieved using various reducing agents. Catalytic hydrogenation or metal-acid systems are commonly employed for this purpose.
Experimental Protocol: Reduction of 2-Hydroxy-5-nitrobenzonitrile
-
Reaction Setup: In a hydrogenation vessel, suspend 2-hydroxy-5-nitrobenzonitrile (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Evaporate the solvent under reduced pressure to yield the crude this compound.
-
Purification: If necessary, purify the product by column chromatography or recrystallization.
Alternative Synthetic Strategies: A Conceptual Overview
While the nitration-reduction sequence is the most practical approach, other synthetic strategies can be conceptualized, although they are less commonly employed due to potential challenges with regioselectivity and the availability of starting materials.
Route 2: From 3-Aminophenol
This approach would involve the introduction of a hydroxyl group at the 2-position and a cyano group at the 5-position of 3-aminophenol. This would likely require a multi-step synthesis involving protection-deprotection strategies and carefully chosen ortho-hydroxylation and cyanation reactions, making it a more complex and less efficient route compared to the primary strategy. The direct carboxylation of p-aminophenol to produce 2-hydroxy-5-aminobenzoic acid has been reported, which could then potentially be converted to the nitrile[2].
Route 3: From Substituted Nitrobenzenes
Another conceivable route could start from a readily available di-substituted nitrobenzene, such as 2-chloro-5-nitrobenzonitrile. A nucleophilic aromatic substitution of the chloro group with a hydroxide source, followed by the reduction of the nitro group, could yield the desired product. However, the amination of a halogenated precursor can sometimes lead to the formation of dinitro compounds, which are difficult to separate[3].
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Nitration-Reduction | Route 2: From 3-Aminophenol | Route 3: From Substituted Nitrobenzenes |
| Starting Material Availability | Readily available | Readily available | Readily available |
| Number of Steps | 2 | Multiple steps | 2 |
| Regioselectivity | High | Potentially low | High |
| Overall Yield | Good to excellent | Likely lower | Moderate to good |
| Scalability | High | Moderate | Moderate |
| Key Challenges | Handling of nitrating agents | Multi-step synthesis, regioselectivity control | Potential for side reactions during amination |
Data Presentation
| Step | Reactants | Reagents & Conditions | Yield | Reference |
| 1. Nitration | 2-Hydroxybenzonitrile | HNO₃, H₂SO₄, 0-10 °C | High | [1] |
| 2. Reduction | 2-Hydroxy-5-nitrobenzonitrile | H₂, Pd/C, Ethanol, RT | Excellent | General Method |
Visualization of the Primary Synthetic Route
Caption: Primary synthetic route to this compound.
Conclusion
Based on the analysis of synthetic strategies, the two-step route involving the nitration of 2-hydroxybenzonitrile followed by the reduction of the nitro intermediate stands out as the most efficient and reliable method for the preparation of this compound. This pathway offers high yields, excellent regioselectivity, and is readily scalable. While alternative routes are conceptually possible, they present significant challenges in terms of the number of steps, regiocontrol, and potential for side-product formation. For researchers and drug development professionals, the primary route detailed in this guide provides a robust and well-validated protocol for accessing this valuable synthetic intermediate.
References
- Google Patents. (n.d.). DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile.
- Journal of Chemical and Pharmaceutical Research. (2014).
- Google Patents. (n.d.). CA2341711A1 - Process for making 2-amino-5-cyanophenol.
- Google Patents. (n.d.). CN103880694A - Preparation method of 2-hydroxy-5-aminobenzoic acid.
- PubChem. (n.d.). 2-Hydroxy-5-nitrobenzonitrile.
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A Comparative Guide to the Cytotoxicity of Novel Heterocyclic Compounds Derived from Aminobenzonitrile Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Aminobenzonitrile Scaffold in Oncology
The search for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of medicinal chemistry. Heterocyclic compounds are a particularly fruitful area of investigation due to their diverse chemical properties and ability to interact with a wide range of biological targets.[1][2] The aminobenzonitrile moiety serves as a valuable pharmacophore and a versatile building block for the synthesis of a wide array of these heterocyclic systems.[3][4] Its inherent reactivity and the potential for substitution on the aromatic ring allow for the generation of large, diverse chemical libraries for high-throughput screening.
While direct cytotoxicity data for compounds synthesized specifically from 5-Amino-2-hydroxybenzonitrile is emerging, the broader class of aminobenzonitrile and related derivatives has shown significant promise. This guide will synthesize available preclinical data on analogous compounds to provide a comparative framework for researchers interested in leveraging the this compound scaffold for the development of next-generation cytotoxic agents. We will delve into the practicalities of cytotoxicity testing, compare the performance of different compound classes, and explore the potential mechanisms of action.
The Rationale Behind Cytotoxicity Screening
The primary goal of in vitro cytotoxicity screening is to identify compounds that can kill or inhibit the growth of cancer cells at pharmacologically relevant concentrations. The choice of assay and cell lines is critical for obtaining meaningful and reproducible data.
Choosing the Right Assay:
Two of the most common and well-validated methods for assessing cytotoxicity are the MTT and SRB assays.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells. This assay is a good indicator of overall cell health and proliferation.[5]
-
SRB (Sulforhodamine B) Assay: This is a protein-staining colorimetric assay. SRB binds to basic amino acids of cellular proteins that have been fixed to the culture plate. The amount of bound dye is proportional to the total biomass. A key advantage of the SRB assay is its independence from cellular metabolism, making it less susceptible to interference from compounds that might affect mitochondrial function without being cytotoxic.
Selecting Appropriate Cell Lines:
The choice of cancer cell lines should be guided by the therapeutic area of interest. A panel of cell lines representing different cancer types (e.g., breast, liver, colon) provides a broader understanding of a compound's spectrum of activity. For this guide, we will focus on commonly used cell lines such as:
-
MCF-7: A human breast adenocarcinoma cell line.
-
HepG2: A human liver carcinoma cell line.
-
HCT-116: A human colorectal carcinoma cell line.
Including a non-cancerous cell line (e.g., normal human fibroblasts) is also crucial to assess the selectivity of the compounds for cancer cells over healthy cells.
Comparative Cytotoxicity of Aminobenzonitrile-Derived Heterocycles
The following table summarizes the in vitro cytotoxic activity of various heterocyclic compounds derived from aminobenzonitrile and related precursors against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of the cell population.[6] A lower IC50 value indicates higher cytotoxic potency. For comparative purposes, data for the standard chemotherapeutic drug Doxorubicin is included where available.
| Compound Class | Specific Derivative(s) | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| Triazolo[1,5-a]pyrimidines | Compound 7 | HepG2 | 17.69 | Doxorubicin | 8.56 | [7] |
| Compound 7 | MCF-7 | 17.69 | Doxorubicin | Not specified | [7] | |
| Compound 17 | HepG2 | 23.95 | Doxorubicin | 8.56 | [7] | |
| Compound 17 | MCF-7 | 24.36 | Doxorubicin | Not specified | [7] | |
| Quinazolinones | Compound 8h | SKLU-1 (Lung) | 23.09 µg/mL | Not specified | Not specified | [8] |
| Compound 8h | MCF-7 | 27.75 µg/mL | Not specified | Not specified | [8] | |
| Compound 8h | HepG-2 | 30.19 µg/mL | Not specified | Not specified | [8] | |
| Benzoxazoles | Compound 4 | HCT116 | Not specified | 5-Fluorouracil | Not specified | [6] |
| Compound 6 | HCT116 | Not specified | 5-Fluorouracil | Not specified | [6] | |
| Nicotinonitriles | Compound 13 | HepG2 | 8.78 µg/mL | Doxorubicin | 4.5 µg/mL | [7] |
| Compound 13 | HeLa | 15.32 µg/mL | Doxorubicin | 3.12 µg/mL | [7] | |
| Compound 19 | HepG2 | 5.16 µg/mL | Doxorubicin | 4.5 µg/mL | [7] | |
| Compound 19 | HeLa | 4.26 µg/mL | Doxorubicin | 3.12 µg/mL | [7] |
Analysis of Structure-Activity Relationships (SAR):
The data, although from studies with slightly different starting materials, allows for some preliminary SAR observations. The cytotoxic activity is highly dependent on the specific heterocyclic system and the nature of the substituents. For instance, in the triazolo[1,5-a]pyrimidine series, specific substitutions were crucial for achieving potent activity against both HepG2 and MCF-7 cell lines.[7] Similarly, for the quinazolinone derivatives, the presence of certain amine substituents was essential for their cytotoxic effects.[8] The nicotinonitrile derivatives also demonstrated that minor structural modifications could lead to significant differences in potency against different cell lines.[7]
These findings underscore the importance of a systematic approach to derivatization and screening to identify the most promising lead compounds. The this compound scaffold, with its multiple reactive sites, is an excellent candidate for generating such a diverse library of compounds for SAR studies.
Experimental Protocols
To ensure the trustworthiness and reproducibility of cytotoxicity data, standardized and well-documented protocols are essential. Below are detailed, step-by-step methodologies for the MTT and SRB assays.
MTT Cytotoxicity Assay Protocol
This protocol is a widely accepted method for assessing cell viability through mitochondrial activity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compounds and vehicle control (e.g., DMSO)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include wells with vehicle control (e.g., DMSO at the same concentration as in the compound-treated wells) and untreated cells (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Experimental Workflow: Cytotoxicity Screening
Caption: A generalized workflow for in vitro cytotoxicity screening of novel compounds.
Potential Mechanisms of Action: Induction of Apoptosis
Many effective anticancer drugs exert their cytotoxic effects by inducing programmed cell death, or apoptosis. Apoptosis is a tightly regulated process that can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which are responsible for the execution of cell death.
The intrinsic pathway is particularly relevant for compounds that may cause cellular stress, such as DNA damage or oxidative stress. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. In response to apoptotic stimuli, pro-apoptotic proteins translocate to the mitochondria, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), forming a complex called the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates the executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.
The Intrinsic Apoptosis Pathway
Caption: A simplified diagram of the intrinsic (mitochondrial) apoptosis pathway.
Conclusion and Future Directions
This guide has provided a comparative overview of the cytotoxic potential of heterocyclic compounds derived from aminobenzonitrile and related scaffolds. The presented data, while not exclusively from this compound derivatives, strongly suggests that this is a promising starting material for the synthesis of novel anticancer agents. The versatility of the aminobenzonitrile core allows for the creation of diverse chemical libraries, which, when coupled with robust cytotoxicity screening protocols, can lead to the identification of potent and selective lead compounds.
Future research should focus on the systematic synthesis and evaluation of a library of compounds directly from this compound. This should include a broad panel of cancer cell lines and a comparison with standard chemotherapeutic drugs. Furthermore, mechanistic studies to elucidate the mode of action, such as the induction of apoptosis, will be crucial for the further development of these compounds as potential cancer therapeutics.
References
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- Al-Ostath, A., Abushahma, R., Zetrini, A. E., & El-Faham, A. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules, 24(10), 1988. [Link]
- Carullo, G., et al. (2020). IC50 values for compounds 1 and 2 in various cancer cell lines and a...
- Anusha, P., & Venkateshwar Rao, J. (2014). SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. International Journal of Pharmacy and Biological Sciences, 4(4), 83-89. [Link]
- Thinh, T. D., Thuy, L. T., Duc, T. H., & Vu, T. K. (2020). New quinazolinone derivatives: Synthesis and in vitro cytotoxic activity. Vietnam Journal of Science and Technology, 58(1), 12-20. [Link]
- Di Mauro, G., et al. (2024).
- Zaczyńska, E., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules, 28(6), 2535. [Link]
- Wang, X., et al. (2007). Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil. Molecules, 12(1), 1-11. [Link]
- Florento, L., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. International Journal of Biomedical Science, 8(1), 76-80. [Link]
- Islam, M. R., et al. (2021). Comparison of Anticancer Drug Toxicities: Paradigm Shift in Adverse Effect Profile. Cancers, 13(16), 4167. [Link]
- Singh, R., et al. (2024). Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. Indian Journal of Pharmaceutical Education and Research, 58(1s), s26-s39. [Link]
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A Comparative Spectroscopic Guide to 5-Amino-2-hydroxybenzonitrile and Its Precursors
Abstract
This technical guide offers an in-depth spectroscopic comparison of 5-Amino-2-hydroxybenzonitrile, a significant building block in medicinal chemistry, and its key synthetic precursors, 2-hydroxybenzonitrile and 5-nitro-2-hydroxybenzonitrile. This document is designed for researchers, scientists, and drug development professionals, providing a detailed analysis of ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. By elucidating the spectral shifts and patterns corresponding to the chemical transformations from a simple phenol to a nitrated intermediate and finally to the aminated product, this guide serves as a practical reference for reaction monitoring, compound identification, and structural verification. Furthermore, a validated experimental protocol for the synthesis of the target molecule is provided, underscoring the practical application of the discussed analytical techniques.
Introduction: The Chemical Journey to a Versatile Intermediate
This compound is a highly functionalized aromatic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals and biologically active molecules. Its unique arrangement of amino, hydroxyl, and nitrile groups on a benzene ring provides multiple reaction sites for further chemical modifications. The synthetic route to this compound often begins with a readily available precursor, 2-hydroxybenzonitrile, which undergoes nitration to form 5-nitro-2-hydroxybenzonitrile. Subsequent reduction of the nitro group yields the desired this compound.
The ability to accurately monitor this synthetic pathway and confirm the identity and purity of the intermediate and final product is paramount. Spectroscopic techniques are the cornerstone of this analytical process. This guide provides a detailed comparative analysis of the key spectroscopic data for each of these three compounds, highlighting the characteristic changes that occur at each synthetic step.
Molecular Structures and Synthetic Pathway
The synthetic transformation involves the introduction of a nitro group at the 5-position of 2-hydroxybenzonitrile, followed by the reduction of this nitro group to an amino group.
Caption: Synthetic pathway from 2-hydroxybenzonitrile to this compound.
Comparative Spectroscopic Data Analysis
The following sections provide a detailed comparison of the spectroscopic data for this compound and its precursors. The data has been compiled from various spectroscopic databases and is presented to highlight the key differences arising from the changes in functional groups.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the electronic environment of hydrogen atoms in a molecule. The chemical shifts of the aromatic protons are particularly sensitive to the nature of the substituents on the benzene ring.
Table 1: Comparative ¹H NMR Data (ppm)
| Compound | Aromatic Protons (δ, ppm) | -OH Proton (δ, ppm) | -NH₂ Proton (δ, ppm) |
| 2-Hydroxybenzonitrile | 6.90-7.60 (m, 4H) | ~5.0-7.0 (br s, 1H) | - |
| 5-Nitro-2-hydroxybenzonitrile | 7.10-8.50 (m, 3H) | ~10.0-12.0 (br s, 1H) | - |
| This compound | 6.60-7.00 (m, 3H) | ~8.0-10.0 (br s, 1H) | ~3.5-5.0 (br s, 2H) |
Note: Specific chemical shifts and multiplicities can vary depending on the solvent and concentration. "m" denotes a multiplet, and "br s" indicates a broad singlet.
Interpretation of ¹H NMR Data:
-
2-Hydroxybenzonitrile: The spectrum displays a complex multiplet for the four aromatic protons. The hydroxyl proton typically appears as a broad singlet that can exchange with D₂O.
-
5-Nitro-2-hydroxybenzonitrile: The introduction of the strongly electron-withdrawing nitro group (-NO₂) causes a significant downfield shift of the aromatic protons due to deshielding. The proton ortho to the nitro group is expected to be the most downfield. The hydroxyl proton also experiences a downfield shift.
-
This compound: The reduction of the nitro group to an electron-donating amino group (-NH₂) results in an upfield shift of the aromatic protons compared to the nitro precursor, as the amino group increases electron density on the ring. A new broad singlet appears in the spectrum corresponding to the two protons of the amino group.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule. The chemical shifts of the aromatic carbons are influenced by the attached functional groups.
Table 2: Comparative ¹³C NMR Data (ppm)
| Compound | Aromatic Carbons (δ, ppm) | -CN Carbon (δ, ppm) |
| 2-Hydroxybenzonitrile | 115-160 | ~117 |
| 5-Nitro-2-hydroxybenzonitrile | 115-165 (C-NO₂ expected >140) | ~116 |
| This compound | 110-150 (C-NH₂ expected ~140-150) | ~118 |
Note: The chemical shifts are approximate and can vary with experimental conditions.
Interpretation of ¹³C NMR Data:
-
2-Hydroxybenzonitrile: The spectrum shows six distinct signals for the aromatic carbons and one for the nitrile carbon. The carbon attached to the hydroxyl group (C-OH) is typically the most downfield among the protonated aromatic carbons.
-
5-Nitro-2-hydroxybenzonitrile: The carbon attached to the nitro group (C-NO₂) is significantly deshielded and appears at a downfield chemical shift. The other aromatic carbon signals are also affected by the strong electron-withdrawing nature of the nitro group.
-
This compound: The carbon attached to the amino group (C-NH₂) is deshielded, but the overall electron-donating nature of the amino group leads to a general upfield shift of the other aromatic carbons compared to the nitro compound. The nitrile carbon chemical shift is relatively insensitive to the substitution at the 5-position.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | ν(O-H) | ν(N-H) | ν(C≡N) | ν(NO₂) | Aromatic ν(C=C) |
| 2-Hydroxybenzonitrile | 3200-3600 (broad) | - | 2220-2240 (sharp) | - | 1450-1600 |
| 5-Nitro-2-hydroxybenzonitrile | 3200-3600 (broad) | - | 2220-2240 (sharp) | ~1520 & ~1340 | 1450-1600 |
| This compound | 3200-3600 (broad) | ~3300-3500 (two bands) | 2210-2230 (sharp) | - | 1450-1600 |
Interpretation of IR Data:
-
2-Hydroxybenzonitrile: The spectrum is characterized by a broad O-H stretching band and a sharp, intense C≡N stretching absorption.[1]
-
5-Nitro-2-hydroxybenzonitrile: In addition to the O-H and C≡N stretches, two strong absorption bands appear, corresponding to the asymmetric and symmetric stretching vibrations of the nitro group.[2]
-
This compound: The characteristic nitro group absorptions disappear and are replaced by two N-H stretching bands in the 3300-3500 cm⁻¹ region, which is indicative of a primary amine.[3] The O-H stretch is still present.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | Key Fragments (m/z) |
| 2-Hydroxybenzonitrile | C₇H₅NO | 119.12 | 119 [M]⁺, 91 [M-CO]⁺ |
| 5-Nitro-2-hydroxybenzonitrile | C₇H₄N₂O₃ | 164.12 | 164 [M]⁺, 134 [M-NO]⁺, 118 [M-NO₂]⁺ |
| This compound | C₇H₆N₂O | 134.14 | 134 [M]⁺, 106 [M-CO]⁺ |
Interpretation of MS Data:
-
2-Hydroxybenzonitrile: The mass spectrum shows a prominent molecular ion peak at m/z 119. A characteristic fragmentation is the loss of carbon monoxide (CO) to give a fragment at m/z 91.[4]
-
5-Nitro-2-hydroxybenzonitrile: The molecular ion peak is observed at m/z 164. Common fragmentation pathways include the loss of a nitro group (NO₂) to give a fragment at m/z 118, and the loss of nitric oxide (NO) to give a fragment at m/z 134.[2]
-
This compound: The molecular ion is found at m/z 134.[5] A likely fragmentation pathway involves the loss of carbon monoxide (CO) to yield a fragment at m/z 106.
Experimental Protocol: Synthesis of this compound
This section provides a representative protocol for the synthesis of this compound via the catalytic hydrogenation of 5-nitro-2-hydroxybenzonitrile. This method is widely used for the reduction of aromatic nitro compounds due to its high efficiency and clean reaction profile.
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Assessing the Novelty of 5-Amino-2-hydroxybenzonitrile-based Scaffolds: A Comparative Guide for Medicinal Chemists
In the landscape of drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. The 5-Amino-2-hydroxybenzonitrile core presents a unique and underexplored starting point for the generation of diverse heterocyclic libraries. Its vicinal amino and hydroxyl groups, ortho to a nitrile, offer a versatile platform for constructing fused ring systems, positioning it as a potentially "privileged" scaffold.[1] This guide provides a technical assessment of the novelty of this compound-based scaffolds by proposing the synthesis of two distinct heterocyclic libraries—quinazolines and benzoxazines—and comparing their potential against established alternatives.
The Strategic Advantage of the this compound Core
The strategic placement of three reactive functional groups—amine, hydroxyl, and nitrile—on a single aromatic ring makes this compound a highly attractive starting material for combinatorial chemistry and library synthesis. This trifunctional arrangement allows for sequential and regioselective reactions to build molecular complexity, a key aspect in modern drug discovery.[2]
Proposed Synthetic Pathways and Scaffolds
Two primary synthetic avenues are explored here, leveraging the inherent reactivity of the this compound scaffold:
-
Synthesis of 7-Hydroxy-8-cyano-2,4-diaminoquinazoline Derivatives: Capitalizing on the o-aminonitrile functionality, a straightforward cyclization with cyanoguanidine can yield a library of 2,4-diaminoquinazolines. This class of compounds is well-established for its diverse biological activities, particularly as kinase inhibitors.[3][4]
-
Synthesis of 8-Amino-7-cyano-4-imino-2-imino-1,3-benzoxazine Derivatives: Utilizing the o-aminophenol moiety, a reaction with cyanogen bromide can lead to the formation of a novel class of 1,3-benzoxazines. While benzoxazines are known for a range of biological activities, this particular substitution pattern represents a novel entry into this chemical space.[5][6]
Comparative Analysis: 2,4-Diaminoquinazolines vs. Novel 1,3-Benzoxazines
To assess the potential of these novel scaffolds, we will compare the proposed 7-hydroxy-8-cyano-2,4-diaminoquinazolines against a known, potent 2,4-diaminoquinazoline kinase inhibitor. For the novel 1,3-benzoxazine library, we will discuss its potential based on the established biological profile of the benzoxazine scaffold.
Comparator Scaffold: A Potent 2,4-Diaminoquinazoline Kinase Inhibitor
For the purpose of this guide, we will use a well-characterized 2,4-diaminoquinazoline derivative with reported potent inhibitory activity against a relevant kinase as our benchmark for comparison.
Table 1: Performance Metrics of the Comparator 2,4-Diaminoquinazoline
| Metric | Value | Reference |
| Target Kinase | Epidermal Growth Factor Receptor (EGFR) | [7] |
| IC50 | 5.1 nM | [7] |
| Synthesis Yield | ~70-80% (typical for this class) | General literature |
| Key Structural Features | Anilino group at C4, various substitutions on the quinazoline core | [3] |
Proposed Library 1: 7-Hydroxy-8-cyano-2,4-diaminoquinazoline Derivatives
The synthesis of this library leverages the established reactivity of anthranilonitriles with guanidine or its derivatives.[8] The presence of the hydroxyl group at the 7-position and the cyano group at the 8-position offers additional points for diversification or for influencing the pharmacokinetic properties of the final compounds.
Experimental Workflow and Protocol
Step-by-Step Protocol: Synthesis of 7-Hydroxy-8-cyano-2,4-diaminoquinazolines
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and cyanoguanidine (1.2 eq) in 2-methoxyethanol.
-
Reaction: Heat the mixture to reflux (approximately 125 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and triturate the residue with a suitable solvent (e.g., ethanol, diethyl ether) to induce precipitation.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the synthesized compounds using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Anticipated Performance and Novelty
Table 2: Projected Performance of 7-Hydroxy-8-cyano-2,4-diaminoquinazoline Library
| Metric | Projected Outcome | Rationale |
| Target Kinase(s) | EGFR, VEGFR, and other kinases | The 2,4-diaminoquinazoline is a known kinase-binding scaffold.[3] |
| Projected IC50 Range | 10 nM - 1 µM | Dependent on the specific substitutions at the 2- and 4-positions. The 7-hydroxy and 8-cyano groups may influence binding and cellular permeability. |
| Synthetic Yield | 60-80% | Based on similar reported syntheses of 2,4-diaminoquinazolines.[8] |
| Novelty | High | The specific substitution pattern (7-hydroxy, 8-cyano) on the 2,4-diaminoquinazoline core is not widely reported and offers novel intellectual property space. |
The novelty of this scaffold lies in the unique substitution pattern which can lead to altered binding modes within the kinase active site, potentially leading to improved selectivity or the ability to overcome resistance mutations.
Proposed Library 2: 8-Amino-7-cyano-4-imino-2-imino-1,3-benzoxazine Derivatives
This proposed library explores a less conventional cyclization strategy, aiming to generate a novel benzoxazine scaffold. The reaction of o-aminophenols with cyanogen bromide is a known method for the synthesis of 2-aminobenzoxazoles; however, its application to generate 1,3-benzoxazines is a novel concept.
Experimental Workflow and Protocol
Step-by-Step Protocol: Synthesis of 8-Amino-7-cyano-4-imino-2-imino-1,3-benzoxazines
-
Reaction Setup: In a well-ventilated fume hood, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or isopropanol in a round-bottom flask.
-
Reagent Addition: Cool the solution in an ice bath and slowly add a solution of cyanogen bromide (1.1 eq) in the same solvent. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care.
-
Reaction: Allow the reaction to stir at low temperature for 1-2 hours, then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the addition of a basic aqueous solution (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the final products by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Anticipated Performance and Novelty
Table 3: Projected Performance of the 8-Amino-7-cyano-4-imino-2-imino-1,3-benzoxazine Library
| Metric | Projected Outcome | Rationale |
| Potential Biological Activities | Antimicrobial, Anticancer, Anti-inflammatory | Benzoxazine scaffolds are known to exhibit a wide range of biological activities.[5][6] |
| Synthetic Yield | 40-60% | This is a novel transformation, and yields may require optimization. |
| Novelty | Very High | This specific benzoxazine scaffold is, to our knowledge, unreported. The imino functionalities at positions 2 and 4 offer unique chemical handles for further derivatization. |
The primary value of this scaffold lies in its profound novelty. It represents a new area of chemical space within the broader class of benzoxazines and could lead to the discovery of compounds with entirely new mechanisms of action.
Conclusion: A Promising New Scaffold for Drug Discovery
This comparative guide demonstrates the significant potential of this compound as a versatile starting material for the synthesis of novel heterocyclic scaffolds. The proposed 7-hydroxy-8-cyano-2,4-diaminoquinazoline library offers a strategic entry into the well-validated field of kinase inhibitors, with the novel substitution pattern providing a clear path to new intellectual property. The 8-amino-7-cyano-4-imino-2-imino-1,3-benzoxazine library, while more exploratory, represents a gateway to a completely new chemical space with the potential for unforeseen biological activities.
The inherent synthetic tractability of this compound, coupled with the diverse biological activities of the resulting heterocyclic systems, underscores its value as a novel and promising scaffold for modern drug discovery programs. Further exploration of its reactivity and the biological evaluation of its derivatives are highly warranted.
References
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A Researcher's Guide to Evaluating the Drug-Likeness of 5-Amino-2-hydroxybenzonitrile Derivatives
Introduction: The Promise and Challenge of a Privileged Scaffold
In the landscape of modern drug discovery, the identification of novel molecular scaffolds that possess inherent biological relevance is a critical starting point. The 5-Amino-2-hydroxybenzonitrile core represents one such "privileged scaffold"[1]. Its structure is deceptively simple, yet it contains a rich combination of functional groups essential for molecular recognition: a hydrogen-bond-donating phenolic hydroxyl group, a hydrogen-bond-donating/accepting amino group, and a nitrile group which can act as a hydrogen bond acceptor or a bioisostere for other functionalities.[2] These features make it an attractive starting point for developing inhibitors for various targets, including kinases, where interactions with the enzyme's hinge region are paramount.
However, a promising scaffold is only the first step in a long and arduous journey. An estimated 90% of drug candidates fail during clinical development, with a significant portion of this attrition attributed to poor pharmacokinetic and safety profiles—collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[3][4] Therefore, a rigorous and early evaluation of a compound's "drug-likeness" is not just a procedural step but a strategic imperative to mitigate late-stage failures.
This guide provides a comprehensive framework for evaluating the drug-likeness of novel this compound derivatives. We will navigate through a two-pronged approach: a rapid, cost-effective in silico assessment followed by essential experimental validation. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind each experimental choice, ensuring a robust and self-validating evaluation process.
The Strategic Framework: A Two-Part Evaluation Workflow
Our evaluation is structured in two phases. Phase 1 utilizes computational tools to predict the physicochemical and ADMET properties of a designed virtual library of compounds. This allows for early-stage filtering and prioritization of candidates without the need for immediate synthesis. Phase 2 describes the essential in vitro assays required to validate these predictions and gain tangible data on the most promising derivatives.
To illustrate this process, we will consider a hypothetical library of derivatives based on the this compound scaffold (Parent Compound A ). These derivatives (B-D ) incorporate common medicinal chemistry modifications to explore the structure-property relationships.
-
Compound A: this compound (Parent Scaffold)
-
Compound B: N-acetyl-5-amino-2-hydroxybenzonitrile (Amide derivative)
-
Compound C: 5-Amino-4-chloro-2-hydroxybenzonitrile (Ring-substituted derivative)
-
Compound D: 5-(dimethylamino)-2-hydroxybenzonitrile (N-alkylated derivative)
Part 1: In Silico Profiling: Predicting Drug-Likeness from Structure
Computational, or in silico, methods provide a powerful first pass in the drug discovery pipeline.[5] By leveraging sophisticated algorithms and models trained on vast datasets of known drugs, we can predict a molecule's properties before a single gram is synthesized.[4][6]
Pillar 1.1: Foundational Physicochemical Properties (Lipinski's Rule of Five & Beyond)
The journey of an orally administered drug begins with its ability to be absorbed through the gut wall. In 1997, Christopher Lipinski analyzed the properties of successful oral drugs and formulated the "Rule of Five" (Ro5), a set of simple molecular descriptors that predict poor absorption or permeation.[7][8] It's a foundational filter in drug design.[9][10]
Lipinski's Rule of Five (Ro5) Criteria for Oral Bioavailability:
-
Molecular Weight (MW) ≤ 500 Daltons
-
LogP (a measure of lipophilicity) ≤ 5
-
Hydrogen Bond Donors (HBD) ≤ 5
-
Hydrogen Bond Acceptors (HBA) ≤ 10
A compound is likely to have poor oral bioavailability if it violates two or more of these rules.[8][11]
Beyond Ro5, other parameters like the Topological Polar Surface Area (TPSA) are critical. TPSA is a good predictor of passive molecular transport through membranes; generally, a TPSA of ≤140 Ų is associated with good oral bioavailability.[12]
-
Tool Selection: Utilize a free and comprehensive web-based tool such as SwissADME .[13] These platforms integrate multiple prediction models into a user-friendly interface.
-
Input Generation: For each derivative (A-D), generate its SMILES (Simplified Molecular-Input Line-Entry System) string, a universal chemical notation.
-
Compound A: N_c1cc(C#N)c(O)cc1
-
Compound B: CC(=O)Nc1cc(C#N)c(O)cc1
-
Compound C: Nc1cc(C#N)c(O)c(Cl)c1
-
Compound D: CN(C)c1cc(C#N)c(O)cc1
-
-
Execution: Paste the list of SMILES strings into the SwissADME input window and run the calculation.
-
Data Collation: Tabulate the key physicochemical properties for comparative analysis.
| Compound | Formula | MW ( g/mol ) | LogP | HBD | HBA | TPSA (Ų) | Ro5 Violations |
| A (Parent) | C₇H₆N₂O | 134.14 | 1.35 | 2 | 2 | 70.08 | 0 |
| B (Amide) | C₉H₈N₂O₂ | 176.17 | 1.20 | 2 | 3 | 79.14 | 0 |
| C (Chloro) | C₇H₅ClN₂O | 168.58 | 1.90 | 2 | 2 | 70.08 | 0 |
| D (Dimethyl) | C₉H₁₀N₂O | 162.19 | 1.88 | 1 | 2 | 47.02 | 0 |
Expertise & Causality: All proposed derivatives comfortably adhere to Lipinski's Rule of Five. The modifications introduce predictable changes: acetylation (B) slightly increases MW and HBA, chlorination (C) increases lipophilicity (LogP), and N-alkylation (D) reduces HBD count and TPSA. These initial results suggest all four compounds possess a strong foundation for oral bioavailability.
Pillar 1.2: Predicting the ADMET Profile
A drug's journey is complex. It must be absorbed, travel to its target, avoid being metabolized too quickly, and be excreted without causing toxicity.[4] ADMET prediction tools model these complex biological interactions.[14][15]
-
Tool Selection: Continue using the SwissADME web server, which provides predictions for pharmacokinetics, drug-likeness, and medicinal chemistry friendliness. For more detailed toxicity predictions, tools like ProTox-II or pkCSM can be used as a secondary resource.[16]
-
Execution: The same SMILES list used previously will generate the ADMET predictions simultaneously.
-
Data Collation: Summarize the key predicted ADMET parameters in a table. Focus on parameters that are critical for early-stage decision-making.
| Parameter | Compound A | Compound B | Compound C | Compound D | Significance & Interpretation |
| Absorption | |||||
| GI Absorption | High | High | High | High | All compounds are predicted to be well-absorbed from the gut. |
| BBB Permeant | Yes | No | Yes | Yes | Acetylation (B) may prevent the compound from crossing the Blood-Brain Barrier. |
| P-gp Substrate | No | No | No | No | None are predicted to be substrates of P-glycoprotein, reducing efflux risk. |
| Metabolism | |||||
| CYP1A2 inhibitor | No | No | No | Yes | Dimethylation (D) introduces a risk of inhibiting a key metabolic enzyme. |
| CYP2C9 inhibitor | No | Yes | No | No | Acetylation (B) may lead to drug-drug interactions with CYP2C9 substrates. |
| CYP3A4 inhibitor | No | No | No | No | All compounds are predicted to be clean regarding the most common metabolic enzyme. |
| Toxicity | |||||
| AMES Toxicity | No | No | No | No | All compounds are predicted to be non-mutagenic. |
| hERG I Inhibitor | No | No | No | No | Low predicted risk of cardiotoxicity. |
Trustworthiness: The in silico results highlight potential liabilities. While all compounds show good absorption profiles, derivatives B and D are flagged for potential inhibition of cytochrome P450 (CYP) enzymes. This is a critical insight; CYP inhibition is a major cause of adverse drug-drug interactions.[17] This prediction allows us to prioritize compounds A and C for initial synthesis and experimental testing, saving resources.
Caption: Computational workflow for the initial drug-likeness evaluation.
Part 2: Experimental Validation: From Prediction to Tangible Data
While in silico models are powerful for prioritization, they are ultimately predictive. Experimental validation is essential to confirm the computational hypotheses and provide the robust data required for project progression.[18] We will focus on assays that address the key pillars of drug-likeness: solubility, permeability, metabolic stability, and early toxicity.
Pillar 2.1: Aqueous Solubility – The Foundation of Bioavailability
A drug must dissolve to be absorbed. Poor aqueous solubility is a major hurdle in drug development. A kinetic solubility assay is a high-throughput method to assess this property early.
-
Compound Preparation: Prepare 10 mM stock solutions of the synthesized test compounds (e.g., A and C) in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solutions in DMSO to create a concentration range (e.g., 200 µM down to 1.56 µM).
-
Solvent Addition: Add phosphate-buffered saline (PBS, pH 7.4) to each well, bringing the final DMSO concentration to 1-2%. This sudden shift from an organic to an aqueous environment induces precipitation of insoluble compounds.
-
Incubation & Measurement: Incubate the plate at room temperature for 1-2 hours. Measure the turbidity (light scattering) of each well using a nephelometer.
-
Data Analysis: The solubility limit is defined as the highest concentration at which the turbidity reading is not significantly different from the background (buffer + DMSO).
Expertise & Causality: This assay mimics the conditions a drug encounters upon entering the bloodstream or gut. By using a kinetic approach, we get a rapid and resource-efficient measure of solubility that is highly relevant for early-stage discovery. We would expect both compounds A and C to show good solubility (>50 µM) based on their favorable TPSA and LogP values.
Pillar 2.2: Membrane Permeability – Crossing the Barrier
For a drug to reach its target, it must cross cellular membranes. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based, high-throughput assay that models passive diffusion across the gut wall.[6]
-
Membrane Preparation: A 96-well filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.
-
Donor Plate Preparation: The test compounds are added to a 96-well donor plate containing buffer at a pH representative of the small intestine (e.g., pH 6.5).
-
Assay Assembly: The filter plate is placed on top of a 96-well acceptor plate containing buffer at physiological pH (7.4). The donor plate is then placed on top of the filter plate, creating a "sandwich."
-
Incubation: The sandwich is incubated for 4-16 hours, allowing the compounds to diffuse from the donor, through the artificial membrane, into the acceptor plate.
-
Quantification: The concentration of the compound in the donor and acceptor wells is quantified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Permeability Calculation: The effective permeability (Pe) is calculated. Compounds are typically binned into low (<1 x 10⁻⁶ cm/s) and high (>1 x 10⁻⁶ cm/s) permeability categories.
Trustworthiness: The PAMPA assay provides a clean, mechanistic measure of passive permeability, isolating it from confounding factors like active transport or metabolism. This self-validating system directly tests the physicochemical hypothesis that compounds with balanced lipophilicity and polarity can efficiently cross lipid bilayers.
Pillar 2.3: Metabolic Stability – Resisting Breakdown
The liver is the body's primary metabolic hub. Drugs are broken down by enzymes, primarily the cytochrome P450 family. A compound that is metabolized too quickly will have a short duration of action and poor bioavailability. The liver microsomal stability assay is the industry standard for assessing this.
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (human or rodent) and the necessary cofactor, NADPH (nicotinamide adenine dinucleotide phosphate), in a buffer solution.
-
Initiation of Reaction: Add the test compound (at a low concentration, e.g., 1 µM) to the pre-warmed reaction mixture to start the metabolic reaction.
-
Time-Point Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent like acetonitrile.
-
Control Reactions: Run parallel reactions without the NADPH cofactor. The degradation of the compound in these wells represents non-metabolic instability.
-
Quantification: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½).
Expertise & Causality: This assay directly measures the rate of Phase I metabolism. By using subcellular fractions (microsomes), we can efficiently screen compounds. A short half-life (< 30 minutes) is often a red flag, indicating that the compound may be cleared too rapidly in vivo. This assay would directly test the in silico prediction that compounds A and C are not major CYP substrates, while also providing quantitative data for compounds B and D, should they be tested.
Caption: Experimental workflow for validating key drug-like properties.
Comparative Analysis: Building a Drug-Likeness Scorecard
To make an informed decision, all data must be integrated. A "Drug-Likeness Scorecard" provides a holistic view, comparing the derivatives against key criteria.
| Property | Ideal Range | Compound A | Compound C | Assessment |
| Physicochemical | ||||
| Ro5 Violations | 0 | 0 | 0 | Excellent |
| TPSA (Ų) | < 140 | 70.08 | 70.08 | Excellent |
| ADMET (Predicted) | ||||
| GI Absorption | High | High | High | Good |
| CYP Inhibition | None | None | None | Good |
| ADMET (Experimental) | (Hypothetical Data) | (Hypothetical Data) | ||
| Solubility (µM) | > 50 | 150 | 125 | Excellent |
| Permeability (Pe) | High | High | High | Excellent |
| Microsomal t½ (min) | > 30 | 75 | 68 | Good |
| Overall Score | LEAD | BACK-UP |
Authoritative Grounding: This integrated analysis is the cornerstone of modern lead optimization. By combining predictive computational models with robust experimental validation, we can confidently select lead candidates.[19] In this hypothetical case, both compounds A and C are strong candidates. Compound A, being structurally simpler and lacking the potentially reactive chloro- group, might be selected as the primary lead, with Compound C as a strong back-up. This data-driven decision-making process dramatically increases the probability of downstream success.
Conclusion
The this compound scaffold holds significant promise for the development of new therapeutics. However, its potential can only be realized through a systematic and rigorous evaluation of the drug-like properties of its derivatives. The two-pronged strategy outlined in this guide—combining rapid in silico profiling with targeted experimental validation—provides a robust, efficient, and scientifically sound framework for this endeavor. By front-loading the discovery process with a deep understanding of physicochemical properties, ADMET profiles, and potential liabilities, research teams can focus their synthetic and biological testing resources on compounds with the highest likelihood of becoming successful drugs. This approach moves beyond simple screening, embodying a rational design philosophy that is essential for navigating the complexities of modern pharmaceutical development.
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Safety Operating Guide
Proper Disposal of 5-Amino-2-hydroxybenzonitrile: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the responsible management of all chemical reagents, including their ultimate disposal. This guide provides a detailed, safety-centric framework for the proper disposal of 5-Amino-2-hydroxybenzonitrile, ensuring compliance with regulatory standards and fostering a culture of safety within the laboratory.
Understanding the Hazard Profile of this compound
Before any disposal procedure can be initiated, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound (CAS No. 87029-84-3) is an aromatic compound containing amino, hydroxyl, and nitrile functional groups. While comprehensive toxicological data is not available for this specific compound, its structural similarity to aminophenols and other aromatic nitriles necessitates a cautious approach.
Key Hazard Considerations:
-
Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin. Aromatic amines and phenols are known to have systemic effects.
-
Irritation: May cause skin, eye, and respiratory irritation.[1][2]
-
Environmental Hazard: Should not be released into the environment as its effects on aquatic life have not been well-determined.[1][2]
A thorough review of the Safety Data Sheet (SDS) for this compound is mandatory before handling or disposal.[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to proper PPE protocols is non-negotiable when handling this compound in any context, including disposal. The following table outlines the minimum required PPE.
| Body Part | Personal Protective Equipment | Rationale |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene recommended) | To prevent skin contact and absorption. |
| Eyes/Face | Safety goggles with side shields or a full-face shield | To protect against splashes and airborne particles. |
| Body | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or in case of aerosolization.[1][2] | To prevent inhalation of dust or vapors. |
Disposal Pathways: A Decision-Making Framework
The appropriate disposal method for this compound depends on the quantity of waste and the available facilities. The following diagram illustrates the decision-making process for selecting the correct disposal pathway.
Caption: Decision tree for the disposal of this compound.
Primary Disposal Method: Incineration for Bulk Quantities
For bulk quantities of this compound, the universally recommended and safest disposal method is incineration.[2] This process should only be carried out by a licensed and certified hazardous waste disposal company.
Operational Plan for Bulk Disposal:
-
Segregation and Storage:
-
Store waste this compound in a clearly labeled, sealed, and chemically compatible container.
-
Do not mix with other waste streams unless explicitly approved by the waste disposal vendor.
-
Store in a cool, dry, well-ventilated area away from incompatible materials.
-
-
Regulatory Classification (EPA Hazardous Waste):
-
While not specifically listed, waste this compound may be classified as hazardous based on its characteristics, particularly toxicity.
-
A Toxicity Characteristic Leaching Procedure (TCLP) may be required to determine if it meets the criteria for a "D" code hazardous waste.[3]
-
It is the generator's responsibility to properly characterize the waste.[3] Consultation with your institution's Environmental Health and Safety (EHS) department or the licensed waste disposal company is crucial for assigning the correct EPA waste codes.
-
-
Packaging and Labeling for Transport:
-
Follow all institutional, local, and national regulations for the packaging and labeling of hazardous chemical waste.
-
Ensure the container is properly sealed and labeled with the chemical name, associated hazards, and the appropriate hazardous waste codes.
-
-
Arranging for Pickup:
-
Contact your institution's EHS department or a licensed professional waste disposal service to schedule a pickup.[2]
-
Provide them with a complete and accurate description of the waste.
-
Causality Behind Incineration: Incineration at high temperatures, typically in a furnace equipped with an afterburner and a scrubber, ensures the complete thermal decomposition of the organic molecule into less harmful components like carbon dioxide, water, and nitrogen oxides. The scrubber then removes acidic gases from the exhaust, minimizing environmental impact.
Laboratory-Scale Chemical Treatment for Small Quantities
For small quantities of this compound (typically less than 5 grams or 50 mL of a dilute solution), in-lab chemical degradation can be a viable option to render the waste non-hazardous before disposal. The following protocol is based on the oxidative degradation of aminophenols.[2][4][5]
WARNING: This procedure should only be performed by trained personnel in a chemical fume hood with appropriate PPE.
Principle: The amino and phenolic groups of this compound are susceptible to oxidation. Strong oxidizing agents like sodium hypochlorite (bleach) or potassium permanganate can break down the aromatic ring, degrading the compound into smaller, less toxic molecules.
Experimental Protocol: Oxidation with Sodium Hypochlorite (Bleach)
-
Preparation:
-
Work in a chemical fume hood.
-
Prepare a 10% aqueous solution of sodium hypochlorite (household bleach is typically 5-6% sodium hypochlorite, so it can be used directly or diluted slightly).
-
For solid this compound, dissolve it in a minimal amount of a water-miscible solvent like ethanol or isopropanol before slowly adding it to an excess of water. For aqueous solutions, they can be treated directly.
-
-
Degradation Procedure:
-
In a suitably sized beaker, place the aqueous solution of this compound.
-
While stirring, slowly add the sodium hypochlorite solution. An excess of the oxidizing agent is required. A general guideline is to use a 2-fold molar excess of sodium hypochlorite to the this compound.
-
The reaction is exothermic; add the bleach slowly to control the temperature.
-
Continue stirring the solution at room temperature for at least 2 hours. The disappearance of any color is an indicator of degradation, but not a confirmation.
-
-
Verification of Degradation (Optional but Recommended):
-
Before disposal, it is good practice to verify the absence of the starting material. This can be done using a simple qualitative test, such as thin-layer chromatography (TLC), if a suitable standard and developing system are available.
-
-
Neutralization and Disposal of Treated Waste:
-
After the reaction is complete, quench any remaining hypochlorite by adding a small amount of a reducing agent, such as sodium bisulfite or sodium thiosulfate, until a test with potassium iodide-starch paper is negative (no blue-black color).
-
Neutralize the solution to a pH between 6 and 8 with a dilute acid (e.g., hydrochloric acid) or base (e.g., sodium bicarbonate) as needed.
-
The neutralized, treated solution can then typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always check with your institution's EHS department before drain disposal.
-
Emergency Preparedness: Spill Cleanup Procedures
In the event of a spill of this compound, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Alert:
-
Alert personnel in the immediate area of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the laboratory and notify your institution's emergency response team.
-
-
Don Appropriate PPE:
-
At a minimum, wear two pairs of chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For larger spills, respiratory protection may be necessary.
-
-
Contain the Spill:
-
For liquid spills, surround the area with an absorbent material (e.g., vermiculite, sand, or a commercial sorbent) to prevent it from spreading.
-
For solid spills, carefully cover the material with a plastic sheet to avoid generating dust.
-
-
Cleanup:
-
For solid spills: Gently sweep the solid material into a labeled hazardous waste container. Avoid creating dust.
-
For liquid spills: Use an absorbent material to soak up the spill. Place the contaminated absorbent into a labeled hazardous waste container.
-
Do not use combustible materials like paper towels to clean up spills of oxidizing materials.
-
-
Decontaminate the Area:
-
Wash the spill area with a detergent solution and water.
-
Collect the decontamination liquids as hazardous waste.
-
-
Dispose of Waste:
-
All contaminated materials (absorbents, PPE, etc.) must be disposed of as hazardous waste through your institution's EHS program.
-
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. While incineration by a licensed professional service is the preferred method for bulk quantities, small-scale in-lab chemical degradation can be a safe and effective alternative when performed with the necessary precautions and expertise. By adhering to the procedures outlined in this guide, researchers can ensure they are handling this chemical responsibly from acquisition to final disposal, thereby protecting themselves, their colleagues, and the environment.
References
- Capot Chemical Co., Ltd. (n.d.). MSDS of this compound.
- Triumvirate Environmental. (2017, November 7). How to Determine and Manage Hazardous Chemical Waste in Your Lab.
- Reddit. (2018, May 17). How can I break down 4-aminophenol to something harmless? r/chemistry.
- Ghosh, P., Samanta, A. N., & Ray, S. (2010). Degradation of p-aminophenol by Fenton's process. Influence of operational parameters. Environment Protection Engineering, 36(3), 87-97.
Sources
A Senior Application Scientist's Guide to Handling 5-Amino-2-hydroxybenzonitrile (CAS: 87029-84-3)
Introduction: A Proactive Stance on an Investigational Compound
As researchers and drug development professionals, our work frequently involves compounds with novel therapeutic potential but incomplete toxicological profiles. 5-Amino-2-hydroxybenzonitrile (C₇H₆N₂O) is one such compound. A critical review of its available Safety Data Sheet (SDS) reveals that its chemical, physical, and toxicological properties have not been thoroughly investigated[1]. This absence of comprehensive data does not imply safety; rather, it mandates a conservative and rigorous approach to handling.
This guide provides an in-depth, procedural framework for the safe handling of this compound. Our protocol is built on the foundational principles of risk mitigation, engineering controls, and the correct use of Personal Protective Equipment (PPE). The causality behind each recommendation is explained to empower you, the researcher, to make informed safety decisions that protect both you and the integrity of your work.
Hazard Assessment: Understanding the Knowns and Unknowns
The primary known hazard associated with this compound is its potential to cause respiratory irritation upon inhalation[1]. However, the most significant risk factor is the lack of extensive toxicological data. Therefore, we must operate under the precautionary principle, treating the compound as potentially hazardous via all routes of exposure (inhalation, dermal contact, ingestion, and eye contact).
| Hazard Attribute | Description | Source |
| Acute Toxicity | The full toxicological profile is not known. Assumed to be hazardous. | [1] |
| Inhalation | May cause respiratory irritation. Dust formation must be avoided. | [1] |
| Skin Contact | Direct contact should be avoided. May cause irritation. | [1] |
| Eye Contact | Direct contact should be avoided. May cause irritation or damage. | [1] |
| Carcinogenicity | No components are listed as probable or confirmed carcinogens by IARC. | [1] |
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is your primary barrier against exposure. The following protocol is mandatory for all personnel handling this compound in its solid form or in solution.
Respiratory Protection: The First Line of Defense
Given the risk of respiratory irritation and the potential for aerosolization of this fine powder, respiratory protection is non-negotiable.[1]
-
For Low-Energy Operations (e.g., Weighing in a Vented Enclosure): A NIOSH-approved N95 (US) or FFP2 (EU) particulate respirator is the minimum requirement. These masks are designed to filter out fine dust particles effectively.
-
For Higher-Risk Operations (e.g., Large-Scale Transfers, Spill Cleanup): A higher level of protection is warranted. Use a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges[1]. These cartridges provide protection against organic vapors, acid gases, and particulates, offering a wider safety margin against a compound with unknown properties.
Causality Note: The nitrile group (-CN) in the molecule suggests a potential, though not confirmed, for hazardous decomposition products under certain conditions (e.g., fire), which justifies the use of more comprehensive respirator cartridges during non-routine events.[1]
Eye and Face Protection: A Non-Negotiable Barrier
To prevent accidental contact from splashes or airborne dust, all handling procedures require robust eye and face protection.
-
Mandatory: Wear tightly fitting chemical safety goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards.[2]
-
Recommended for Splash Risks: When handling solutions or performing transfers where splashing is possible, supplement safety goggles with a full-face shield. Standard prescription glasses are not a substitute for safety goggles.[3]
Hand Protection: Ensuring Dermal Integrity
Your hands are most likely to come into direct contact with the chemical.
-
Glove Type: Use powder-free nitrile gloves. Nitrile provides excellent resistance to a broad range of chemicals. Always double-glove when handling the neat (solid) compound.
-
Glove Integrity: Before use, visually inspect gloves for any signs of degradation or puncture.
-
Frequency of Change: Change gloves immediately if you suspect contamination. At a minimum, change gloves every 30-60 minutes during extended procedures to mitigate the risk of permeation.[3]
Body Protection: Shielding Against Contamination
-
Standard Use: A clean, buttoned laboratory coat should be worn at all times in the laboratory where the chemical is handled.
-
High-Risk Procedures: For procedures involving larger quantities (>1g) or with a significant risk of spillage, wear a disposable, impermeable gown with a closed front and tight-fitting cuffs over your lab coat.[2][4] This ensures that any spills do not seep through to your personal clothing.
| Task Level | Minimum Required PPE |
| Routine Weighing (<1g) | Double Nitrile Gloves, Lab Coat, Safety Goggles, N95/FFP2 Respirator |
| Solution Preparation | Double Nitrile Gloves, Lab Coat, Safety Goggles with Face Shield, N95/FFP2 Respirator |
| Large-Scale Transfer (>1g) | Double Nitrile Gloves, Impermeable Gown, Safety Goggles with Face Shield, OV/AG/P99 or ABEK-P2 Respirator |
| Spill Cleanup | Double Nitrile Gloves, Impermeable Gown, Safety Goggles with Face Shield, OV/AG/P99 or ABEK-P2 Respirator |
Operational Workflow: Weighing and Handling Protocol
This step-by-step protocol integrates PPE use with essential engineering controls to ensure minimal exposure during a common laboratory task.
Step-by-Step Methodology
-
Preparation: Before retrieving the chemical, don all required PPE as outlined in Section 2 (e.g., for routine weighing).
-
Engineering Control: All handling of solid this compound MUST be performed inside a certified chemical fume hood or a ventilated balance enclosure. This is the most critical step to prevent inhalation exposure.[1]
-
Staging: Place a plastic-backed absorbent liner on the work surface to contain any minor spills. Place all necessary equipment (weigh boat, spatula, receiving vessel) inside the ventilated enclosure.
-
Weighing: Carefully transfer the desired amount of the compound from the stock bottle to the weigh boat. Use slow, deliberate movements to avoid creating airborne dust.
-
Transfer: Gently transfer the weighed powder into the designated receiving vessel.
-
Immediate Cleanup: Using a disposable wipe lightly dampened with 70% ethanol, carefully wipe down the spatula, weigh boat, and any surfaces that may have been contaminated. Dispose of these wipes immediately into a designated solid hazardous waste container.
-
Sealing: Securely cap the stock bottle and the receiving vessel before removing them from the enclosure.
-
Doffing PPE: Remove PPE in the correct order (gloves first, then gown, then face/eye protection, and finally respirator) to avoid cross-contamination. Dispose of all single-use PPE in the designated hazardous waste stream.
-
Hygiene: Immediately wash hands thoroughly with soap and water.
Handling Workflow Diagram
Caption: Workflow for Safely Handling this compound.
Spill and Emergency Procedures
Accidental Release Measures
-
Evacuate: Immediately alert others in the area and evacuate personnel to a safe location.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don the appropriate high-level PPE for spill cleanup (See table in Section 2.4).
-
Containment: Do not create dust. Gently cover the spill with an absorbent material.
-
Cleanup: Carefully sweep or scoop the material into a suitable, labeled, and closed container for disposal.[1] Do not use a vacuum cleaner unless it is HEPA-filtered and approved for hazardous dust.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
First Aid Measures
Immediate medical consultation is advised for any exposure.[1]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[1]
-
Skin Contact: Immediately wash off with soap and plenty of water.[1]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[1]
Decontamination and Waste Disposal Plan
Proper disposal is a critical final step in the safe handling lifecycle. Under no circumstances should this material or its containers be disposed of in standard trash or drains.[1]
Disposal Protocol
-
Identify Waste Streams: Segregate waste into two primary categories:
-
Solid Contaminated Waste: This includes used gloves, disposable gowns, absorbent liners, wipes, and weigh boats.
-
Surplus Chemical: Unused or unwanted this compound.
-
-
Contain Solid Waste: Place all solid contaminated waste into a clearly labeled, sealed plastic bag. This bag must then be placed in a designated solid hazardous chemical waste container.[5]
-
Contain Surplus Chemical: Keep the surplus chemical in its original, clearly labeled container.[1][5]
-
Arrange for Disposal: All waste associated with this compound must be disposed of through a licensed professional waste disposal service. The recommended method of destruction is chemical incineration equipped with an afterburner and scrubber.[1] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.
-
Contaminated Packaging: Dispose of the empty, contaminated product container as unused product.[1]
Waste Disposal Workflow
Caption: Disposal workflow for this compound waste.
References
- Capot Chemical Co., Ltd. (2026, January 3). Material Safety Data Sheet: this compound.
- Thermo Fisher Scientific. (2025, September 6). Safety Data Sheet: 2-Hydroxybenzonitrile.
- NIOSH. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Chemsrc. (2025, August 25). This compound | CAS#:87029-84-3.
- GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
- ASHP Publications. Personal Protective Equipment.
- Technion. Chemical Waste Management Guide. Retrieved from Technion Safety, Health, and Environment Unit.
- Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
